6-MPR
描述
Structure
3D Structure
属性
IUPAC Name |
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4S/c15-1-4-6(16)7(17)10(18-4)14-3-13-5-8(14)11-2-12-9(5)19/h2-4,6-7,10,15-17H,1H2,(H,11,12,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGPJODWTZCHGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892-49-9, 7687-43-6, 15639-75-5, 28069-17-2, 574-25-4 | |
| Record name | 6MP-Arabinoside | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406021 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC92429 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92429 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC92428 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92428 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC84321 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84321 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Thioinosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4911 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-β-D-arabinofuranosyl-1,9-dihydro-6H-purine-6-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.790 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-thioinosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.520 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Mannose 6-Phosphate Receptor: A Comprehensive Technical Guide to its Core Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Mannose 6-Phosphate Receptor (M6PR) system is a critical component of cellular trafficking, primarily responsible for the transport of newly synthesized lysosomal hydrolases to the lysosome. This process is essential for cellular homeostasis and the proper degradation of macromolecules. Dysregulation of M6PR function is implicated in several human diseases, most notably lysosomal storage disorders. This technical guide provides an in-depth exploration of the M6PR's core functions, structure, and trafficking pathways. It includes a compilation of quantitative data, detailed experimental protocols for studying the M6PR, and visual representations of its key pathways to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Introduction to the Mannose 6-Phosphate Receptor
The targeting of soluble acid hydrolases to the lysosome is a highly specific process mediated by the recognition of a unique carbohydrate marker, mannose 6-phosphate (M6P), on these enzymes.[1][2] This recognition and subsequent transport are carried out by two specialized transmembrane glycoproteins known as Mannose 6-Phosphate Receptors (MPRs).[3][4] There are two main types of M6PRs:
-
Cation-Independent Mannose 6-Phosphate Receptor (CI-MPR): A large, ~300 kDa multifunctional, type I transmembrane protein.[3][4] It is also known as the insulin-like growth factor 2 (IGF-II) receptor, as it possesses a distinct binding site for IGF-II.[3][4]
-
Cation-Dependent Mannose 6-Phosphate Receptor (CD-MPR): A smaller, ~46 kDa type I transmembrane protein that functions as a homodimer.[3][4] Its binding to M6P is enhanced in the presence of divalent cations.[5]
Both receptors play a crucial role in sorting and transporting lysosomal enzymes from the trans-Golgi network (TGN) to the endo-lysosomal system.[3][4] Additionally, the CI-MPR is present on the cell surface, where it can mediate the endocytosis of extracellular M6P-containing ligands.[4]
Core Functions of the Mannose 6-Phosphate Receptor
The primary function of M6PRs is to ensure the correct delivery of over 60 different lysosomal hydrolases. This process is essential for the degradative functions of the lysosome.
Ligand Recognition and Binding
M6PRs recognize and bind to the M6P signal on the N-linked oligosaccharides of lysosomal enzymes within the TGN.[1][2] The binding is pH-dependent, with optimal binding occurring at the slightly acidic pH of the TGN (pH ~6.5-6.7) and dissociation occurring in the more acidic environment of the late endosomes (pH ~5.0-5.5).[4]
The CI-MPR has a large extracytoplasmic domain composed of 15 homologous repeats, with M6P binding sites located on domains 3, 5, and 9.[3] Domain 11 contains the binding site for IGF-II.[4] The CD-MPR has a single M6P binding site in its extracytoplasmic domain.[5]
Intracellular Trafficking of Lysosomal Enzymes
The trafficking of lysosomal enzymes via M6PRs is a multi-step process:
-
Binding in the TGN: In the TGN, newly synthesized lysosomal enzymes displaying the M6P marker are recognized by and bind to M6PRs.[1][2]
-
Vesicular Transport: The M6PR-ligand complexes are then sorted into clathrin-coated vesicles that bud from the TGN.[5]
-
Delivery to Endosomes: These vesicles travel to and fuse with late endosomes.
-
Ligand Dissociation: The acidic environment of the late endosomes induces a conformational change in the M6PRs, leading to the release of the lysosomal enzymes.[4]
-
Receptor Recycling: The unoccupied M6PRs are then sorted into vesicles that recycle back to the TGN for another round of transport.[4] The lysosomal enzymes are delivered to the lysosomes.
The following diagram illustrates the trafficking pathway of the Mannose 6-Phosphate Receptor.
Role in IGF-II Regulation
The CI-MPR also functions as the IGF-II receptor, binding to the growth factor IGF-II with high affinity.[3] This binding leads to the internalization and subsequent lysosomal degradation of IGF-II, thereby regulating its bioavailability and signaling.[4]
Quantitative Data
This section summarizes key quantitative data related to M6PR function, providing a basis for experimental design and data interpretation.
Table 1: Binding Affinities of Mannose 6-Phosphate Receptors
| Receptor | Ligand | Dissociation Constant (Kd) | Conditions | Reference(s) |
| CI-MPR | Mannose 6-Phosphate | ~7 µM | [4] | |
| IGF-II | ~0.2 nM - 14 nM | [3] | ||
| Phosphomonoester-containing glycans | High Affinity (nM range) | [3] | ||
| Phosphodiester-containing glycans | Lower Affinity (µM range) | Domain 5 | [4] | |
| CD-MPR | Mannose 6-Phosphate | ~8 µM | + Divalent Cations | [4] |
| Mannose 6-Phosphate | Weakened Affinity | - Divalent Cations | [5] |
Table 2: M6PR Expression Levels
| Gene | Tissue/Cell Type | Expression Level (Normalized) | Data Source |
| M6PR (CD-MPR) | Monocyte | High | The Human Protein Atlas[6][7] |
| Granulocyte | High | The Human Protein Atlas[6][7] | |
| Islet of Langerhans | High | The Human Protein Atlas[6][7] | |
| Most Tissues | Detected in all | The Human Protein Atlas[6][7] | |
| IGF2R (CI-MPR) | Most Tissues | Widely Expressed |
Note: Expression levels are qualitative and based on RNA and protein data from The Human Protein Atlas. For precise quantitative data, it is recommended to perform qPCR or other quantitative protein assays on specific tissues or cell lines of interest.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study M6PR function.
Ligand Binding Assay (ELISA-based)
This protocol describes a sandwich ELISA to quantify M6PR or measure ligand binding.
Materials:
-
Microtiter plate pre-coated with anti-M6PR antibody
-
Recombinant M6PR standard or sample
-
Biotin-conjugated anti-M6PR antibody or M6P-containing ligand
-
Avidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
Procedure:
-
Preparation: Prepare all reagents, standards, and samples.
-
Coating (if not pre-coated): Coat microtiter plate wells with 100 µL of capture antibody (1-10 µg/mL in PBS) overnight at 4°C. Wash three times with wash buffer. Block with 200 µL of assay diluent for 1-2 hours at room temperature. Wash three times.
-
Sample/Standard Incubation: Add 100 µL of M6PR standard or sample to each well. Incubate for 1-2 hours at 37°C.
-
Washing: Aspirate and wash each well three times with wash buffer.
-
Detection Antibody Incubation: Add 100 µL of biotin-conjugated detection antibody (diluted in assay diluent) to each well. Incubate for 1 hour at 37°C.
-
Washing: Aspirate and wash each well three times with wash buffer.
-
Enzyme Conjugate Incubation: Add 100 µL of Avidin-HRP conjugate (diluted in assay diluent) to each well. Incubate for 30 minutes at 37°C.
-
Washing: Aspirate and wash each well five times with wash buffer.
-
Substrate Reaction: Add 100 µL of TMB substrate to each well. Incubate for 10-20 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the M6PR standard. Determine the concentration of M6PR in the samples from the standard curve.
Workflow Diagram:
M6PR Trafficking Assay (Immunofluorescence-based)
This protocol allows for the visualization of M6PR trafficking through the endocytic pathway.
Materials:
-
Cells expressing M6PR (or a tagged version) grown on coverslips
-
Primary antibody against M6PR (or the tag)
-
Fluorophore-conjugated secondary antibody
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% normal goat serum and 0.1% Triton X-100)
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Culture: Plate cells on coverslips and grow to the desired confluency.
-
Fixation: Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBS for 5 minutes each in the dark.
-
Counterstaining: Incubate the cells with DAPI (diluted in PBS) for 5 minutes at room temperature in the dark.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Workflow Diagram:
Immunoprecipitation of M6PR
This protocol describes the isolation of M6PR from cell lysates.
Materials:
-
Cell lysate
-
Anti-M6PR antibody
-
Protein A/G agarose (B213101) or magnetic beads
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Wash buffer (e.g., lysis buffer without detergents)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Pre-clearing (Optional): Add protein A/G beads to the lysate and incubate for 30-60 minutes at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the anti-M6PR antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Bead Incubation: Add protein A/G beads and incubate for another 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold wash buffer.
-
Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the M6PR.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting.
Conclusion
The Mannose 6-Phosphate Receptors are central players in the intricate network of intracellular trafficking, ensuring the proper functioning of lysosomes. Their dual roles in lysosomal enzyme transport and growth factor regulation highlight their importance in cellular physiology. A thorough understanding of M6PR biology, facilitated by the quantitative data and experimental protocols provided in this guide, is paramount for researchers and drug development professionals. This knowledge is crucial for developing novel therapeutic strategies for lysosomal storage disorders and other diseases where M6PR function is compromised. Further research into the complex regulatory mechanisms governing M6PR expression and trafficking will undoubtedly unveil new avenues for therapeutic intervention.
References
- 1. M6PR mannose-6-phosphate receptor, cation dependent [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. Cation-independent Mannose 6-Phosphate Receptor: A COMPOSITE OF DISTINCT PHOSPHOMANNOSYL BINDING SITES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mannose 6-phosphate receptor - Wikipedia [en.wikipedia.org]
- 5. Cation-dependent mannose-6-phosphate receptor - Wikipedia [en.wikipedia.org]
- 6. Tissue expression of M6PR - Summary - The Human Protein Atlas [proteinatlas.org]
- 7. M6PR protein expression summary - The Human Protein Atlas [proteinatlas.org]
The Discovery of the Mannose 6-Phosphate Pathway: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The mannose 6-phosphate (M6P) pathway is a critical cellular trafficking mechanism responsible for the targeted delivery of soluble lysosomal enzymes to the lysosome. Its discovery was a landmark achievement in cell biology, unraveling the molecular basis of lysosomal biogenesis and providing profound insights into the pathogenesis of lysosomal storage diseases, most notably I-cell disease (Mucolipidosis II). This technical guide provides an in-depth exploration of the seminal discoveries that elucidated this pathway, presenting the core experimental evidence, detailed methodologies of key experiments, and the logical framework that led to our current understanding. Quantitative data from foundational studies are summarized, and critical signaling pathways and experimental workflows are visualized to offer a comprehensive resource for researchers in cellular trafficking and therapeutic development.
Introduction: The Enigma of I-Cell Disease
The journey to understanding the M6P pathway began with the clinical characterization of a severe lysosomal storage disorder known as I-cell disease, or Mucolipidosis II.[1][2][3] First described in 1967, patients with I-cell disease presented with severe clinical and radiological features resembling Hurler syndrome but without the characteristic mucopolysacchariduria.[1] A peculiar hallmark of this disease was the presence of dense intracellular inclusions in the fibroblasts of patients, giving the disease its name.[1][4] Early investigations into the biochemical basis of I-cell disease revealed a startling paradox: while the lysosomes within patient cells were deficient in a wide array of hydrolytic enzymes, these same enzymes were found in abnormally high concentrations in the patients' serum and other bodily fluids.[1][2][5] This observation led to the central question that would drive the discovery of the M6P pathway: how are lysosomal enzymes normally targeted to the lysosome, and what is the molecular defect in I-cell disease that causes them to be secreted instead?
The "Recognition Marker" Hypothesis: A Paradigm Shift
In 1972, a groundbreaking hypothesis was put forward by Hickman and Neufeld.[4][6][7] They conducted a series of "cross-correction" experiments using cultured fibroblasts. They observed that fibroblasts from patients with I-cell disease were able to take up and correctly traffic lysosomal enzymes secreted by normal fibroblasts.[1][8] Conversely, normal fibroblasts could not internalize the lysosomal enzymes secreted by I-cell disease fibroblasts.[1][4][8] This led to the revolutionary proposal that lysosomal enzymes possess a "recognition marker" that is essential for their uptake and delivery to lysosomes.[8] They postulated that in I-cell disease, this recognition marker was absent or defective, leading to the mislocalization and secretion of the enzymes.[6]
Identification of Mannose 6-Phosphate as the Recognition Marker
The chemical nature of the recognition marker remained elusive for several years. The breakthrough came in 1977 when Kaplan and colleagues demonstrated that the uptake of a lysosomal enzyme, β-glucuronidase, by fibroblasts was inhibited by mannose 6-phosphate. This suggested that M6P was a key component of the recognition marker. Subsequent work provided direct evidence for the presence of M6P on high-uptake forms of β-glucuronidase.[9] These studies solidified the role of M6P as the critical signal for lysosomal targeting.
The Enzymatic Machinery of M6P Tagging
With the identification of M6P as the recognition marker, the focus shifted to the enzymatic machinery responsible for its addition to lysosomal enzymes.
The Two-Step Phosphorylation Process
Research by Kornfeld and colleagues revealed that the M6P tag is synthesized in a two-step process within the Golgi apparatus.[10][11]
-
Step 1: Transfer of N-acetylglucosamine-1-phosphate. The first step is catalyzed by the enzyme UDP-N-acetylglucosamine:lysosomal enzyme N-acetylglucosamine-1-phosphotransferase (GlcNAc-1-phosphotransferase).[12][13][14] This enzyme recognizes a protein determinant on the lysosomal hydrolase and transfers N-acetylglucosamine-1-phosphate (GlcNAc-1-P) from the donor substrate UDP-GlcNAc to the 6-hydroxyl group of one or more mannose residues on the N-linked oligosaccharides of the lysosomal enzyme.[12][15]
-
Step 2: Uncovering the M6P Signal. The second step involves the removal of the N-acetylglucosamine residue by the enzyme N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase, also known as the "uncovering enzyme."[11] This exposes the M6P recognition marker, allowing it to be recognized by the M6P receptors.
GlcNAc-1-Phosphotransferase: The Defective Enzyme in I-Cell Disease
The pivotal role of GlcNAc-1-phosphotransferase was definitively established when it was discovered to be the deficient enzyme in I-cell disease and the related, milder disorder, pseudo-Hurler polydystrophy (Mucolipidosis III).[16][17] Fibroblasts from individuals with I-cell disease showed a profound deficiency in GlcNAc-1-phosphotransferase activity, explaining their inability to generate the M6P recognition marker and the subsequent secretion of their lysosomal enzymes.[16][17]
The Mannose 6-Phosphate Receptors: Decoders of the Signal
The discovery of the M6P recognition marker necessitated the existence of receptors that could bind to this signal and mediate the transport of lysosomal enzymes. Two distinct M6P receptors were subsequently identified and characterized:
-
Cation-Independent Mannose 6-Phosphate Receptor (CI-MPR): A large, ~300 kDa transmembrane protein that binds M6P in a cation-independent manner.[18]
-
Cation-Dependent Mannose 6-Phosphate Receptor (CD-MPR): A smaller, ~46 kDa transmembrane protein that requires divalent cations for optimal M6P binding.[18]
These receptors are primarily located in the trans-Golgi network, where they bind to M6P-tagged lysosomal enzymes.[11] The receptor-ligand complexes are then packaged into clathrin-coated vesicles and transported to the late endosomes. The acidic environment of the late endosomes facilitates the dissociation of the lysosomal enzymes from the receptors. The receptors then recycle back to the Golgi for another round of transport, while the lysosomal enzymes are delivered to the lysosomes.
Quantitative Data from Seminal Studies
The following tables summarize key quantitative data from the foundational research that elucidated the M6P pathway.
| Cell Type | GlcNAc-1-Phosphotransferase Activity (pmol/mg protein/h) | Reference |
| Normal Fibroblasts | 0.67 - 1.46 | [16] |
| I-Cell Disease Fibroblasts | < 0.02 | [16] |
| Pseudo-Hurler Polydystrophy Fibroblasts (Group 1) | < 0.02 | [16] |
| Pseudo-Hurler Polydystrophy Fibroblasts (Group 2) | 0.02 - 0.27 | [16] |
| Mucolipidosis II Fibroblast Membranes | Not detectable | [17] |
| Mucolipidosis III Fibroblast Membranes | < 10% of controls | [17] |
Table 1: GlcNAc-1-Phosphotransferase Activity in Normal and Diseased Fibroblasts. This table clearly demonstrates the profound deficiency of GlcNAc-1-phosphotransferase activity in fibroblasts from patients with I-cell disease and pseudo-Hurler polydystrophy compared to normal controls.
| Enzyme | Cellular Location | Relative Activity in I-Cell Disease vs. Normal | Reference |
| β-hexosaminidase | Intracellular (Fibroblasts) | Deficient | [19] |
| Extracellular (Serum) | 10-20 times higher | [19] | |
| Iduronate sulfatase | Intracellular (Fibroblasts) | Deficient | [19] |
| Extracellular (Serum) | 10-20 times higher | [19] | |
| Arylsulfatase A | Intracellular (Fibroblasts) | Deficient | [19] |
| Extracellular (Serum) | 10-20 times higher | [19] | |
| Multiple lysosomal enzymes | Extracellular (Plasma/Culture Media) | 10-70 fold higher | [5] |
Table 2: Lysosomal Enzyme Distribution in I-Cell Disease. This table illustrates the hallmark biochemical feature of I-cell disease: a deficiency of multiple lysosomal enzymes inside the cells and a marked increase in their activity outside the cells.
| Receptor | Ligand | Dissociation Constant (Kd) | Reference |
| Cation-Independent M6P Receptor (CI-MPR) | Mannose 6-Phosphate | ~7 µM | [18] |
| Cation-Dependent M6P Receptor (CD-MPR) | Mannose 6-Phosphate | ~8 µM | [18] |
| M6P/IGF-II Receptor | Retinoic Acid | 1.2 ± 0.4 nM (with M6P) | [20] |
| Retinoic Acid | 2.5 ± 0.3 nM (control) | [20] |
Table 3: Binding Affinities of Mannose 6-Phosphate Receptors. This table provides the dissociation constants (Kd) for the interaction of the M6P receptors with their primary ligand, M6P, and in the case of the CI-MPR, with retinoic acid.
Key Experimental Protocols
The discovery of the M6P pathway was underpinned by the development and application of several key experimental techniques. Detailed methodologies for these pivotal experiments are provided below.
Pulse-Chase Labeling and Immunoprecipitation of Lysosomal Enzymes
This technique was crucial for tracking the synthesis, processing, and secretion of lysosomal enzymes in normal and I-cell disease fibroblasts.
Objective: To follow the fate of newly synthesized lysosomal enzymes over time.
Methodology:
-
Cell Culture: Grow human fibroblasts (normal and I-cell disease) in appropriate culture medium.
-
Starvation: Incubate cells in methionine-free medium for 30-60 minutes to deplete the intracellular pool of methionine.
-
Pulse: Add [³⁵S]methionine to the medium and incubate for a short period (e.g., 15-30 minutes) to label newly synthesized proteins.
-
Chase: Remove the labeling medium and add complete medium containing an excess of unlabeled methionine. This "chases" the radioactive label through the cellular pathways.
-
Sample Collection: At various time points during the chase (e.g., 0, 1, 2, 4, 8 hours), harvest both the cells and the culture medium.
-
Cell Lysis: Lyse the harvested cells in a buffer containing detergents to solubilize cellular proteins.
-
Immunoprecipitation: Add a specific antibody against the lysosomal enzyme of interest to the cell lysates and culture media. Incubate to allow the antibody to bind to the enzyme.
-
Immune Complex Precipitation: Add protein A- or protein G-coupled beads to precipitate the antibody-enzyme complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and SDS-PAGE: Elute the bound proteins from the beads and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Autoradiography: Expose the gel to X-ray film to visualize the radiolabeled lysosomal enzyme at different time points, revealing its processing and localization (intracellular vs. secreted).
Subcellular Fractionation to Isolate Golgi and Lysosomes
This method allowed researchers to determine the subcellular location of the enzymes involved in the M6P pathway.
Objective: To separate different cellular organelles, particularly the Golgi apparatus and lysosomes.
Methodology:
-
Cell Homogenization: Harvest cultured cells and gently break them open using a Dounce homogenizer in an isotonic buffer to maintain organelle integrity.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei and unbroken cells.
-
Centrifuge the resulting supernatant at a medium speed (e.g., 20,000 x g) to pellet mitochondria and lysosomes.
-
Centrifuge the next supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction, which contains the Golgi apparatus and endoplasmic reticulum.
-
-
Density Gradient Centrifugation:
-
Resuspend the pellets containing the organelles of interest.
-
Layer the resuspended fractions on top of a sucrose (B13894) or Percoll density gradient.
-
Centrifuge at high speed for several hours. Organelles will migrate through the gradient and band at their characteristic buoyant density.
-
-
Fraction Collection: Carefully collect the fractions containing the purified Golgi and lysosomal compartments.
-
Analysis: Analyze the fractions for the presence of specific marker enzymes to confirm the identity and purity of the isolated organelles.
GlcNAc-1-Phosphotransferase Activity Assay
This assay was instrumental in identifying the enzymatic defect in I-cell disease.
Objective: To measure the activity of GlcNAc-1-phosphotransferase in cell extracts.
Methodology:
-
Substrate Preparation: Synthesize radiolabeled UDP-[³H]GlcNAc as the donor substrate. Use a suitable acceptor substrate, such as α-methylmannoside or a purified lysosomal enzyme.
-
Enzyme Preparation: Prepare cell extracts from normal and I-cell disease fibroblasts.
-
Enzyme Reaction: Incubate the cell extract with the radiolabeled donor substrate and the acceptor substrate in a reaction buffer containing appropriate cofactors (e.g., Mg²⁺ or Mn²⁺).
-
Separation of Product: After the incubation period, separate the radiolabeled product (acceptor with attached [³H]GlcNAc-1-P) from the unreacted donor substrate. This can be achieved using techniques like ion-exchange chromatography or affinity chromatography on Concanavalin A-Sepharose (which binds the high-mannose oligosaccharides of the acceptor).
-
Quantification: Measure the amount of radioactivity incorporated into the product using liquid scintillation counting.
-
Calculation of Activity: Express the enzyme activity as the amount of product formed per unit of time per amount of protein in the cell extract (e.g., pmol/mg protein/h).
Mannose 6-Phosphate Receptor Binding Assay
This assay was used to characterize the binding properties of the M6P receptors.
Objective: To measure the binding of M6P-containing ligands to the M6P receptors.
Methodology:
-
Receptor Preparation: Isolate membranes containing the M6P receptors from a suitable source (e.g., bovine liver) or use purified receptors.
-
Ligand Preparation: Use a purified lysosomal enzyme known to contain the M6P marker. The enzyme can be radiolabeled (e.g., with ¹²⁵I) for easy detection.
-
Binding Reaction: Incubate the receptor preparation with the radiolabeled ligand in a binding buffer at a specific pH (typically ~6.5 to mimic the Golgi environment).
-
Competition Assay: To determine binding specificity, perform the binding reaction in the presence of an excess of unlabeled M6P or other sugars.
-
Separation of Bound and Free Ligand: Separate the receptor-ligand complexes from the unbound ligand. This can be done by centrifugation (for membrane preparations) or by filter binding assays.
-
Quantification: Measure the amount of radioactivity associated with the receptor-ligand complexes.
-
Data Analysis: Plot the amount of bound ligand as a function of the ligand concentration. From this data, the dissociation constant (Kd), a measure of binding affinity, can be calculated.
Visualizing the Core Concepts: Diagrams and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.
Figure 1: The Mannose 6-Phosphate Pathway for Lysosomal Enzyme Targeting.
Figure 2: Experimental Workflow for Pulse-Chase Labeling of Lysosomal Enzymes.
Figure 3: Workflow for the GlcNAc-1-Phosphotransferase Activity Assay.
Conclusion: A Legacy of Discovery and Therapeutic Opportunity
The elucidation of the mannose 6-phosphate pathway stands as a testament to the power of curiosity-driven research, where the investigation of a rare genetic disease led to fundamental discoveries in cell biology. The work of pioneers like Neufeld, Sly, and Kornfeld not only provided a molecular explanation for I-cell disease but also established a new paradigm for protein trafficking within the eukaryotic cell. This knowledge has had far-reaching implications, from our basic understanding of lysosomal function to the development of enzyme replacement therapies for a variety of lysosomal storage disorders, which rely on the M6P pathway for the cellular uptake of recombinant enzymes. The continued study of this elegant and essential pathway promises to yield further insights into cellular homeostasis and open new avenues for therapeutic intervention in a range of human diseases.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. researchgate.net [researchgate.net]
- 3. I-cell disease (Mucolipidosis II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of mesenchymal stem cells in mucolipidosis type II (I-cell disease) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. A hypothesis for I-cell disease: defective hydrolases that do not enter lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular transport of lysosomal enzymes: an alternative hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for carbohydrate recognition by the mannose 6-phosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic identification of mannose 6-phosphate on the recognition marker for receptor-mediated pinocytosis of beta-glucuronidase by human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biosynthesis of the mannose 6-phosphate recognition marker in transport-impaired mouse lymphoma cells. Demonstration of a two-step phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mannose-6-phosphate pathway: a review on its role in lysosomal function and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. UDP-N-acetylglucosamine:glycoprotein N-acetylglucosamine-1-phosphotransferase. Proposed enzyme for the phosphorylation of the high mannose oligosaccharide units of lysosomal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lysosomal enzyme targeting. N-Acetylglucosaminylphosphotransferase selectively phosphorylates native lysosomal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Structures of the mannose-6-phosphate pathway enzyme, GlcNAc-1-phosphotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fibroblasts from patients with I-cell disease and pseudo-Hurler polydystrophy are deficient in uridine 5'-diphosphate-N-acetylglucosamine: glycoprotein N-acetylglucosaminylphosphotransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phosphorylation of lysosomal enzymes in fibroblasts. Marked deficiency of N-acetylglucosamine-1-phosphotransferase in fibroblasts of patients with mucolipidosis III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mannose 6-phosphate receptor - Wikipedia [en.wikipedia.org]
- 19. emedicine.medscape.com [emedicine.medscape.com]
- 20. Mannose-6-phosphate/insulin-like growth factor-II receptor is a receptor for retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of the Cation-Independent Mannose 6-Phosphate Receptor (6-MPR) in Lysosomal Enzyme Trafficking: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The precise delivery of newly synthesized acid hydrolases to the lysosome is a fundamental process for cellular homeostasis, and its dysregulation is implicated in numerous lysosomal storage diseases. The cation-independent mannose 6-phosphate receptor (CI-MPR), a ~300 kDa transmembrane glycoprotein (B1211001) also known as the 6-MPR or IGF-II receptor, is a principal architect of this intricate trafficking pathway. This technical guide provides an in-depth exploration of the this compound's structure, function, and trafficking itinerary. It details the molecular mechanisms of ligand recognition, the journey from the trans-Golgi network to endosomal compartments, and the crucial recycling of the receptor. Furthermore, this guide presents quantitative data on binding affinities and trafficking kinetics, outlines key experimental protocols for studying this compound, and provides visual representations of the associated molecular pathways and experimental workflows. This resource is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the this compound, fostering further investigation and the development of novel therapeutic strategies targeting the lysosomal system.
Introduction: The Mannose 6-Phosphate Pathway
The targeting of most soluble lysosomal enzymes is mediated by the mannose 6-phosphate (M6P) pathway.[1] In the cis-Golgi, newly synthesized lysosomal hydrolases are tagged with M6P residues on their N-linked oligosaccharides.[1][2] This M6P signal acts as a specific sorting signal that is recognized by mannose 6-phosphate receptors in the trans-Golgi network (TGN).[1][2] There are two types of M6P receptors: the cation-independent mannose 6-phosphate receptor (CI-MPR or this compound) and the cation-dependent mannose 6-phosphate receptor (CD-MPR).[3][4] This guide focuses on the CI-MPR due to its major role in the trafficking of a wide array of lysosomal enzymes.[5]
The this compound binds to M6P-tagged enzymes in the TGN and mediates their transport in clathrin-coated vesicles to endosomal compartments.[6][7] The acidic environment of the late endosomes facilitates the dissociation of the enzyme from the receptor.[6][8] The hydrolases are then delivered to lysosomes, while the this compound is recycled back to the TGN for another round of transport.[6][7] A portion of the this compound is also found on the cell surface, where it can capture extracellular M6P-containing ligands for delivery to the lysosome.[3][8]
Structure and Ligand Binding of the this compound
The this compound is a type I transmembrane protein with a large extracytoplasmic domain, a single transmembrane segment, and a short cytoplasmic tail.[7] The extracytoplasmic domain is composed of 15 homologous repeats, each approximately 147 amino acids long.[7]
Mannose 6-Phosphate Binding
The this compound possesses multiple binding sites for M6P located within its extracytoplasmic domains.[3][5] Domains 3, 5, and 9 have been identified as M6P-binding domains.[3][5] Domains 3 and 9 bind to M6P with high affinity, while domain 5 exhibits a weaker affinity for M6P but can also bind to the phosphodiester M6P-N-acetylglucosamine (GlcNAc).[3][5] This allows the receptor to recognize a broad range of phosphorylated glycans on lysosomal enzymes.[3] The optimal pH for ligand binding is between 6.0 and 7.0, which is consistent with its function of binding ligands in the TGN and releasing them in the more acidic endosomes.[3]
Other Ligands
In addition to M6P-containing proteins, the this compound also binds to insulin-like growth factor II (IGF-II) with high affinity through a site located in domain 11.[3][9] This dual function has led to its alternative name, the IGF-II/M6P receptor. The binding of IGF-II is independent of M6P binding. The receptor is also known to interact with other ligands, including the urokinase-type plasminogen activator receptor (uPAR) and retinoic acid.[6][10]
Quantitative Data on this compound Function
The following tables summarize key quantitative data related to the this compound's binding affinities and trafficking kinetics, providing a comparative overview for researchers.
| Ligand | Receptor/Domain | Method | Dissociation Constant (Kd) | Reference |
| Mannose 6-Phosphate | Full-length CI-MPR | Not Specified | 7 µM | [4] |
| β-glucuronidase | Zebrafish CI-MPR Domains 1-3 | Surface Plasmon Resonance | 90 ± 6 nM | [9] |
| β-glucuronidase | Zebrafish CI-MPR Domain 9 | Surface Plasmon Resonance | 136 ± 13 nM | [9] |
| M6P | Bovine CI-MPR Domains 14-15 | Surface Plasmon Resonance | 13 µM | [11] |
| M6P-GlcNAc | Bovine CI-MPR Domains 14-15 | Surface Plasmon Resonance | 17 µM | [11] |
| Trafficking Step | Cell Type | Method | Time | Reference |
| Internalized CI-MPR reaches sorting endosomes | CHO cells | Confocal Microscopy | ~5 minutes | [3][8] |
| Internalized CI-MPR accumulates in the endocytic recycling compartment | CHO cells | Confocal Microscopy | After entering sorting endosomes | [3][8] |
| Endocytosed receptors achieve steady-state distribution | CHO cells | Confocal Microscopy | ~1 hour | [8] |
| A significant fraction of M6PR and its ligand is transferred to multivesicular bodies | HEp-2 cells | Pulse-chase and fractionation | Not specified | [6] |
The Intracellular Trafficking Itinerary of the this compound
The trafficking of the this compound is a highly regulated and dynamic process that ensures the efficient delivery of lysosomal enzymes and the maintenance of the receptor pool.
Anterograde Trafficking: From the TGN to Endosomes
In the TGN, the this compound binds to newly synthesized M6P-tagged lysosomal hydrolases.[1][3] This binding event is facilitated by the slightly acidic pH of the TGN lumen (pH ~6.5-6.7). The receptor-ligand complexes are then sorted into clathrin-coated vesicles through the interaction of the receptor's cytoplasmic tail with adaptor proteins, primarily AP-1.[6] These vesicles bud off from the TGN and traffic towards the endosomal system.[6]
The vesicles fuse with early endosomes, delivering their cargo. As the endosomes mature into late endosomes, their internal pH drops to around 5.0-5.5.[6] This acidic environment induces a conformational change in the this compound, leading to the dissociation of the M6P-containing ligand.[6][8]
Retrograde Trafficking: Recycling from Endosomes to the TGN
Once the ligand has been released, the unoccupied this compound is sorted for retrograde transport back to the TGN. This recycling pathway is crucial for maintaining the cellular pool of receptors available for sorting newly synthesized hydrolases. The key player in this process is the retromer complex, a multi-protein assembly that recognizes the cytoplasmic tail of the this compound in the endosomal membrane.[12][13][14] The retromer complex facilitates the formation of transport carriers that bud from the endosome and move towards the TGN.[12][14]
Cell Surface Trafficking and Endocytosis
Approximately 10-20% of the cellular pool of this compound is located at the plasma membrane.[3] At the cell surface, the receptor can bind to extracellular M6P-containing ligands, such as secreted lysosomal enzymes, and mediate their internalization via clathrin-mediated endocytosis.[2][6] This process is important for the recapture of missorted lysosomal enzymes and for the delivery of therapeutic enzyme replacement therapies for lysosomal storage diseases.[15] After internalization, the receptor-ligand complexes are delivered to early endosomes, where they merge with the intracellular trafficking pathway.[8]
Experimental Protocols for Studying this compound Trafficking
This section provides an overview of key experimental methodologies used to investigate the function and trafficking of the this compound.
Affinity Chromatography for this compound Purification and Interaction Studies
Principle: This technique separates the this compound from a complex mixture based on its specific binding to an immobilized ligand, typically mannose 6-phosphate.
Generalized Protocol:
-
Matrix Preparation: A solid support (e.g., agarose (B213101) beads) is chemically coupled with a mannose 6-phosphate analog.
-
Column Packing and Equilibration: The M6P-coupled matrix is packed into a chromatography column and equilibrated with a binding buffer at a pH optimal for receptor-ligand interaction (pH ~6.5-7.0).
-
Sample Loading: A cell lysate or a partially purified protein fraction containing the this compound is loaded onto the column. The this compound binds to the immobilized M6P, while other proteins flow through.
-
Washing: The column is washed extensively with the binding buffer to remove non-specifically bound proteins.
-
Elution: The bound this compound is eluted from the column by changing the buffer conditions. This can be achieved by:
-
Adding a high concentration of free mannose 6-phosphate to competitively displace the receptor.
-
Lowering the pH of the elution buffer to disrupt the receptor-ligand interaction.
-
-
Analysis: The eluted fractions are collected and analyzed for the presence and purity of the this compound using techniques such as SDS-PAGE and Western blotting.
Surface Plasmon Resonance (SPR) for Quantitative Binding Analysis
Principle: SPR is a label-free optical technique that measures the real-time interaction between a ligand (e.g., this compound) immobilized on a sensor chip and an analyte (e.g., an M6P-containing enzyme) in solution. The binding event causes a change in the refractive index at the sensor surface, which is detected as a response signal.
Generalized Protocol:
-
Ligand Immobilization: The purified this compound (or a specific domain) is immobilized onto the surface of a sensor chip.
-
Analyte Injection: A solution containing the M6P-tagged enzyme at various concentrations is flowed over the sensor chip.
-
Association and Dissociation Monitoring: The binding (association) of the enzyme to the immobilized receptor and its subsequent release (dissociation) are monitored in real-time by recording the SPR signal.
-
Data Analysis: The resulting sensorgrams are analyzed to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd), which is a measure of the binding affinity.
Immunofluorescence Microscopy for Visualizing this compound Trafficking
Principle: This technique uses fluorescently labeled antibodies to visualize the subcellular localization of the this compound within fixed cells. By using antibodies against the this compound and various organelle markers, the trafficking of the receptor through different compartments can be tracked.
Generalized Protocol:
-
Cell Culture and Treatment: Cells are grown on coverslips and may be subjected to specific treatments (e.g., incubation with a ligand or a drug that perturbs trafficking).
-
Fixation and Permeabilization: Cells are fixed with a chemical fixative (e.g., paraformaldehyde) to preserve their structure and then permeabilized with a detergent (e.g., Triton X-100) to allow antibodies to access intracellular antigens.
-
Immunolabeling:
-
Primary Antibody: The cells are incubated with a primary antibody that specifically recognizes the this compound.
-
Secondary Antibody: After washing, the cells are incubated with a secondary antibody that is conjugated to a fluorescent dye and binds to the primary antibody.
-
Co-staining: To identify specific organelles, the cells can be co-stained with antibodies against markers for the TGN (e.g., TGN46), early endosomes (e.g., EEA1), or late endosomes (e.g., LAMP1).
-
-
Imaging: The coverslips are mounted on microscope slides and imaged using a fluorescence microscope, typically a confocal microscope, to obtain high-resolution images of the subcellular distribution of the this compound.
Visualizing the this compound Pathway and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. M6PR protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 2. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 3. Endocytosed Cation-Independent Mannose 6-Phosphate Receptor Traffics via the Endocytic Recycling Compartment en Route to the trans-Golgi Network and a Subpopulation of Late Endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mannose 6-phosphate receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. The Kinetics of Mannose 6-Phosphate Receptor Trafficking in the Endocytic Pathway in HEp-2 Cells: The Receptor Enters and Rapidly Leaves Multivesicular Endosomes without Accumulating in a Prelysosomal Compartment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endocytosed cation-independent mannose 6-phosphate receptor traffics via the endocytic recycling compartment en route to the trans-Golgi network and a subpopulation of late endosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. molbiolcell.org [molbiolcell.org]
- 11. Identification of a fourth mannose 6-phosphate binding site in the cation-independent mannose 6-phosphate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to Cation-Independent vs. Cation-Dependent Mannose 6-Phosphate Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise targeting of lysosomal enzymes is a critical cellular process mediated by two specialized receptors: the Cation-Independent Mannose 6-Phosphate Receptor (CI-MPR) and the Cation-Dependent Mannose 6-Phosphate Receptor (CD-MPR). These receptors recognize a unique carbohydrate marker, mannose 6-phosphate (M6P), on newly synthesized lysosomal hydrolases, ensuring their correct delivery to the lysosome. While both receptors participate in this crucial pathway, they exhibit significant structural and functional distinctions that have profound implications for cellular homeostasis and are of considerable interest in the context of drug development, particularly for enzyme replacement therapies in lysosomal storage diseases. This technical guide provides a comprehensive comparison of CI-MPR and CD-MPR, detailing their structural characteristics, ligand-binding properties, trafficking pathways, and associated signaling functions. It includes structured quantitative data, detailed experimental protocols for their study, and visual diagrams of key cellular pathways.
Structural and Functional Overview
The CI-MPR and CD-MPR are both type I transmembrane proteins, meaning they have a single transmembrane domain with their N-terminus in the lumen of the Golgi and endosomes, and their C-terminus in the cytoplasm.[1] However, they differ substantially in their size, domain architecture, and oligomeric state.
The Cation-Independent Mannose 6-Phosphate Receptor (CI-MPR) , also known as the Insulin-like Growth Factor 2 Receptor (IGF2R), is a large, monomeric glycoprotein (B1211001) with a molecular weight of approximately 300 kDa.[1][2] Its extracellular region is composed of 15 homologous domains. Two of these domains are responsible for binding M6P-containing ligands, while a distinct site on a separate domain binds Insulin-like Growth Factor 2 (IGF-II).[2][3] This dual-ligand specificity makes the CI-MPR a multifunctional receptor involved in both lysosomal enzyme trafficking and the regulation of IGF-II signaling.[2]
In contrast, the Cation-Dependent Mannose 6-Phosphate Receptor (CD-MPR) is a smaller glycoprotein of about 46 kDa that functions as a dimer.[1] Each monomer contains a single M6P-binding domain in its extracytoplasmic region.[3] As its name suggests, the binding of M6P to the CD-MPR is enhanced in the presence of divalent cations such as Mn²⁺.[1]
| Feature | Cation-Independent MPR (CI-MPR / IGF2R) | Cation-Dependent MPR (CD-MPR) |
| Molecular Weight | ~300 kDa[1] | ~46 kDa[1] |
| Oligomeric State | Monomer[1] | Dimer[1] |
| Extracellular Domains | 15 homologous domains[2] | 1 M6P-binding domain per monomer[3] |
| M6P Binding Sites | Two high-affinity sites[3] | One M6P-binding site per monomer[3] |
| Cation Dependence | No[3] | Binding enhanced by divalent cations (e.g., Mn²⁺)[1] |
| Other Ligands | Insulin-like Growth Factor 2 (IGF-II)[2] | None reported |
| Primary Function | Trafficking of M6P-tagged lysosomal enzymes; degradation of IGF-II[2] | Trafficking of M6P-tagged lysosomal enzymes[1] |
Ligand Binding and Specificity
The affinity and specificity of ligand binding to the MPRs are critical for their function and are influenced by factors such as pH and the presence of cations.
Mannose 6-Phosphate Binding
Both receptors bind M6P with high affinity in the slightly acidic environment of the trans-Golgi network (TGN), which has a pH of approximately 6.5-6.7. This binding is crucial for capturing newly synthesized lysosomal enzymes. As the receptor-ligand complexes are transported to the more acidic late endosomes (pH ~5.0-5.5), the lower pH induces a conformational change in the receptors, leading to the release of the M6P-tagged enzymes.
| Ligand | Receptor | Dissociation Constant (Kd) | Conditions |
| Mannose 6-Phosphate | CI-MPR | ~7 µM[4] | - |
| Mannose 6-Phosphate | CD-MPR | ~8 µM[1] | In the presence of divalent cations |
| Pentamannose Phosphate | CD-MPR | 6 µM[5] | In the presence of Mn²⁺ |
| Pentamannose Phosphate | CD-MPR | 25 µM[5] | In the presence of EDTA |
| High mannose oligosaccharide with two phosphomonoesters | CD-MPR | 0.2 µM[5] | - |
| β-glucuronidase (zebrafish) | CI-MPR (domains 1-3) | 90 ± 6 nM[6] | - |
| β-glucuronidase (zebrafish) | CI-MPR (domain 9) | 136 ± 13 nM[6] | - |
| β-glucuronidase | CI-MPR (domain 5) | 54 µM[7] | - |
Cation Dependence of CD-MPR
The binding of ligands to the CD-MPR is significantly enhanced by the presence of divalent cations. While not an absolute requirement, cations increase the affinity of the receptor for M6P. This property is a key differentiator from the CI-MPR.
IGF-II Binding to CI-MPR
The CI-MPR possesses a distinct binding site for IGF-II, which is located on a different domain from the M6P-binding sites. The binding of IGF-II to the CI-MPR is independent of M6P binding. This interaction is crucial for the clearance and degradation of IGF-II, thereby regulating its mitogenic and metabolic effects.
| Ligand | Receptor | Dissociation Constant (Kd) |
| IGF-II | CI-MPR | 0.2 nM[8] |
| IGF-I | CI-MPR | 0.4 µM[8] |
Cellular Trafficking Pathways
Both MPRs cycle between the trans-Golgi network (TGN) and endosomes to carry out their function. However, there are notable differences in their trafficking itineraries.
The general trafficking pathway involves the binding of M6P-tagged ligands in the TGN, followed by the packaging of the receptor-ligand complexes into clathrin-coated vesicles. These vesicles then fuse with late endosomes. The acidic environment of the late endosomes facilitates the dissociation of the ligand from the receptor. The receptors are then recycled back to the TGN for another round of transport, while the lysosomal enzymes are delivered to lysosomes.
A significant portion of the CI-MPR population (around 10-20%) is also found on the cell surface, where it can capture and internalize extracellular M6P-tagged ligands, a process crucial for enzyme replacement therapies.[1] The CD-MPR is predominantly localized to intracellular compartments and is less abundant on the plasma membrane.[9]
Signaling Functions of CI-MPR (IGF2R)
Beyond its role in enzyme trafficking, the CI-MPR's interaction with IGF-II has significant signaling implications. By binding to IGF-II, the CI-MPR acts as a clearance receptor, internalizing and targeting IGF-II for lysosomal degradation. This process effectively reduces the bioavailability of IGF-II to bind to the IGF-1 receptor (IGF-1R), which mediates the growth-promoting and metabolic effects of IGF-II. Therefore, the CI-MPR functions as a negative regulator of IGF-II signaling. Loss or downregulation of CI-MPR can lead to increased IGF-II levels and enhanced IGF-1R signaling, which has been implicated in various cancers.
Experimental Protocols
Ligand Binding Assay (Solid-Phase)
This protocol describes a solid-phase binding assay to quantify the interaction between MPRs and M6P-containing ligands.
Materials:
-
Purified CI-MPR or CD-MPR
-
M6P-conjugated Bovine Serum Albumin (M6P-BSA) or a specific lysosomal enzyme
-
96-well microtiter plates (high-binding capacity)
-
Binding Buffer: 50 mM Imidazole-HCl, pH 6.5, 150 mM NaCl, 1 mM MnCl₂ (for CD-MPR), 0.05% Tween-20, 1% BSA
-
Wash Buffer: 50 mM Imidazole-HCl, pH 6.5, 150 mM NaCl, 0.05% Tween-20
-
Primary antibody against the lysosomal enzyme or a tag
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coat the wells of a 96-well plate with 100 µL of purified MPR (1-5 µg/mL in PBS) overnight at 4°C.
-
Wash the wells three times with Wash Buffer.
-
Block non-specific binding sites by adding 200 µL of Binding Buffer to each well and incubating for 1 hour at room temperature.
-
Wash the wells three times with Wash Buffer.
-
Prepare serial dilutions of the M6P-ligand in Binding Buffer.
-
Add 100 µL of each ligand dilution to the appropriate wells and incubate for 2 hours at room temperature with gentle agitation.
-
Wash the wells three times with Wash Buffer.
-
Add 100 µL of the primary antibody (diluted in Binding Buffer) to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with Wash Buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody (diluted in Binding Buffer) to each well and incubate for 1 hour at room temperature.
-
Wash the wells five times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Plot the absorbance versus the ligand concentration and determine the Kd from the binding curve.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful label-free technique to measure the kinetics of receptor-ligand interactions in real-time.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified MPR (ligand)
-
M6P-containing protein (analyte)
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Procedure:
-
Ligand Immobilization:
-
Equilibrate the sensor chip with Running Buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
Inject the purified MPR (at a concentration of 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without the MPR immobilization.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the M6P-containing analyte in Running Buffer.
-
Inject the analyte dilutions sequentially over the ligand-immobilized and reference flow cells at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.
-
After the association phase, switch to injecting only Running Buffer to monitor the dissociation of the analyte.
-
-
Regeneration:
-
If necessary, inject the regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the ligand flow cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Cellular Trafficking Assay using Fluorescence Microscopy
This protocol allows for the visualization of MPR trafficking within cells.
Materials:
-
Cells expressing a fluorescently tagged MPR (e.g., GFP-CI-MPR)
-
Fluorescently labeled ligand (e.g., Alexa Fluor 647-conjugated M6P-BSA)
-
Confocal microscope with live-cell imaging capabilities
-
Cell culture medium
-
Markers for cellular compartments (e.g., LysoTracker for lysosomes, TGN46 antibody for TGN)
Procedure:
-
Plate the cells expressing the fluorescently tagged MPR onto glass-bottom dishes suitable for microscopy.
-
Allow the cells to adhere and grow to an appropriate confluency.
-
On the day of the experiment, replace the culture medium with fresh, pre-warmed medium containing the fluorescently labeled ligand.
-
Incubate the cells at 37°C for various time points (e.g., 5, 15, 30, 60 minutes) to follow the internalization and trafficking of the ligand.
-
At each time point, wash the cells with cold PBS to remove unbound ligand.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature (optional, for co-localization with organelle markers).
-
If performing co-localization, permeabilize the cells and stain with primary and fluorescently labeled secondary antibodies for organelle markers.
-
Image the cells using a confocal microscope.
-
Analyze the images to determine the co-localization of the fluorescently tagged MPR and the labeled ligand with different cellular compartments over time.
Implications for Drug Development
The distinct properties of CI-MPR and CD-MPR have significant implications for the development of therapies for lysosomal storage diseases (LSDs). Enzyme replacement therapy (ERT), a primary treatment for many LSDs, relies on the uptake of recombinant lysosomal enzymes from the bloodstream into cells via the CI-MPR on the cell surface. Therefore, enhancing the M6P content of recombinant enzymes or designing M6P analogues with higher affinity for the CI-MPR are key strategies to improve the efficacy of ERTs.
Furthermore, the dual function of the CI-MPR as the IGF2R presents both opportunities and challenges. Targeting the CI-MPR could be a therapeutic strategy for cancers where IGF-II signaling is dysregulated. Conversely, therapies targeting the CI-MPR for LSDs must consider the potential impact on IGF-II metabolism.
Conclusion
The cation-independent and cation-dependent mannose 6-phosphate receptors are essential components of the lysosomal trafficking machinery. While they share the common function of recognizing M6P-tagged ligands, their distinct structural features, ligand-binding properties, and cellular trafficking pathways underscore their specialized roles in the cell. A thorough understanding of these differences is paramount for researchers in cell biology and for professionals in drug development aiming to leverage these receptors for therapeutic benefit. The experimental approaches detailed in this guide provide a framework for the continued investigation of these fascinating and critically important cellular receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. Insulin-like growth factor 2 receptor - Wikipedia [en.wikipedia.org]
- 3. Strategies for carbohydrate recognition by the mannose 6-phosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Techniques for studying protein trafficking and molecular motors in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The glycan-binding properties of the cation-independent mannose 6-phosphate receptor are evolutionary conserved in vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a low affinity mannose 6-phosphate-binding site in domain 5 of the cation-independent mannose 6-phosphate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Visualization of AMPAR Trafficking and Surface Expression - The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
The Cation-Independent Mannose 6-Phosphate/Insulin-Like Growth Factor 2 Receptor (CI-MPR/IGF2R): A Comprehensive Technical Guide on its Structure and Domains
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cation-Independent Mannose 6-Phosphate/Insulin-Like Growth Factor 2 Receptor (CI-MPR), also known as IGF2R or CD222, is a multifunctional type I transmembrane glycoprotein (B1211001) critical for cellular homeostasis and regulation.[1][2] Encoded by the IGF2R gene, this approximately 300 kDa receptor plays a pivotal role in the trafficking of mannose 6-phosphate (M6P)-tagged lysosomal enzymes from the trans-Golgi network to the lysosomes, a process essential for cellular degradation and recycling.[1][3] Furthermore, it functions as a clearance receptor for insulin-like growth factor 2 (IGF2), thereby regulating cell growth and development.[2] Dysregulation of CI-MPR/IGF2R has been implicated in various pathological conditions, including cancer.[4] This technical guide provides an in-depth overview of the structure and domains of the human CI-MPR/IGF2R, presenting key quantitative data, detailed experimental methodologies, and visual representations of its structure and signaling interactions.
I. Molecular Architecture and Domain Organization
The human CI-MPR/IGF2R is a large monomeric protein, which can also exist as a dimer, composed of 2491 amino acids.[1] Its structure can be broadly divided into three major regions: a large N-terminal extracellular domain, a single transmembrane helix, and a short C-terminal cytoplasmic tail.
Extracellular Domain
The extensive extracellular domain comprises the bulk of the protein and is responsible for ligand binding. It is composed of 15 homologous repeats, often referred to as domains 1 through 15, each approximately 147 amino acids in length.[1][5] These domains share a similar structural fold. A small region within the extracellular domain also shows homology to the collagen-binding domain of fibronectin.[1]
Ligand Binding Domains
The multifunctionality of the CI-MPR/IGF2R is enabled by distinct binding sites for its different ligands located on separate domains.[4]
-
Mannose 6-Phosphate (M6P) Binding: The receptor possesses multiple binding sites for M6P-containing ligands. Domains 3, 5, 9, and 15 are all capable of binding M6P.[6][7] Domains 3 and 9 exhibit high-affinity binding to M6P, while domain 5 has a lower affinity.[7] This multi-domain binding arrangement allows the receptor to recognize a wide array of glycosylation patterns on lysosomal enzymes.
-
Insulin-Like Growth Factor 2 (IGF2) Binding: The primary binding site for IGF2 is located on domain 11.[6] The binding affinity and specificity of this interaction are modulated by domain 13.[5] The binding of M6P and IGF2 are mutually independent events, occurring at distinct sites on the receptor.[3]
The modular structure of the CI-MPR/IGF2R extracellular domain allows for its diverse biological roles.
Caption: Schematic of the domain organization of the CI-MPR/IGF2R.
II. Quantitative Data Summary
The following tables summarize key quantitative data for the human CI-MPR/IGF2R.
| Property | Value | Reference(s) |
| Molecular Weight | ~300 kDa | [1] |
| Total Amino Acids | 2491 | |
| Extracellular Domains | 15 | |
| Transmembrane Domains | 1 | [1] |
| Cryo-EM Dimensions (Apo state, pH 4.5) | 170 Å x 80 Å x 80 Å | [8][9] |
| Cryo-EM Dimensions (IGF2-bound, pH 7.4) | 230 Å x 170 Å x 70 Å | [8] |
| Ligand | Binding Domain(s) | Dissociation Constant (Kd) | Reference(s) |
| IGF2 | 11 (modulated by 13) | ~1-2 nM | [10] |
| Mannose 6-Phosphate | 3, 9 | High Affinity | [7] |
| Mannose 6-Phosphate | 5 | Low Affinity | [7] |
| uPAR | N-terminal region | ~1–10 μM | [11] |
III. Experimental Protocols
The structural and functional characterization of CI-MPR/IGF2R has been achieved through a combination of advanced biochemical and biophysical techniques.
A. X-ray Crystallography for Domain Structure Determination
X-ray crystallography has been instrumental in providing high-resolution structures of individual and multi-domain fragments of the CI-MPR/IGF2R.
1. Protein Expression and Purification:
-
Construct Design: DNA constructs encoding specific domains (e.g., domains 7-11, 11-14) of human CI-MPR/IGF2R are generated.[6][12]
-
Expression System: Recombinant protein expression is typically carried out in insect cells (Spodoptera frugiperda) using a baculovirus expression system to ensure proper protein folding and post-translational modifications.[6]
-
Purification: The secreted protein fragments are purified from the cell culture medium using affinity chromatography, followed by size-exclusion chromatography to obtain a homogenous sample.
2. Crystallization:
-
Crystallization Method: The vapor diffusion method (hanging or sitting drop) is commonly employed.
-
Conditions: Purified protein is mixed with a crystallization solution containing a precipitant (e.g., polyethylene (B3416737) glycol), a buffer to maintain a specific pH, and various salts. The specific conditions are optimized through screening.
-
Crystal Growth: Crystals are grown over several days to weeks at a constant temperature.
3. Data Collection and Structure Determination:
-
X-ray Diffraction: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source.
-
Data Processing: Diffraction data are collected and processed to determine the electron density map.
-
Model Building and Refinement: A molecular model is built into the electron density map and refined to yield the final high-resolution atomic structure.[6]
Caption: A generalized workflow for determining the crystal structure of CI-MPR/IGF2R domains.
B. Cryo-Electron Microscopy (Cryo-EM) for Full-Length Receptor Structure
Cryo-EM has enabled the visualization of the full-length CI-MPR/IGF2R in different conformational states.
1. Sample Preparation:
-
Purification: The full-length native CI-MPR/IGF2R is purified from a source like bovine liver.[8]
-
Grid Preparation: The purified receptor, in the presence or absence of ligands and at a specific pH, is applied to a cryo-EM grid. The grid is then blotted to create a thin film of the sample and rapidly plunge-frozen in liquid ethane (B1197151) to vitrify the sample.[8]
2. Data Collection:
-
Microscopy: The frozen grids are imaged in a transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.[8]
-
Image Acquisition: Thousands of images (micrographs) are collected from different areas of the grid.
3. Data Processing:
-
Particle Picking: Individual receptor particle images are computationally selected from the micrographs.
-
2D and 3D Classification: The particle images are aligned and classified to identify different views and conformational states.
-
3D Reconstruction: A high-resolution three-dimensional map of the receptor is generated by combining the classified particle images.
-
Model Building: An atomic model of the receptor is built into the cryo-EM density map.[8]
C. Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
SPR is a label-free technique used to quantify the binding kinetics and affinity between the CI-MPR/IGF2R and its ligands.
1. Chip Preparation:
-
Ligand Immobilization: One of the binding partners (the "ligand," e.g., a specific domain of CI-MPR/IGF2R) is immobilized onto the surface of a sensor chip.
-
Analyte Preparation: The other binding partner (the "analyte," e.g., IGF2 or an M6P-containing protein) is prepared in a suitable buffer at various concentrations.
2. Binding Measurement:
-
Injection: The analyte is flowed over the sensor chip surface containing the immobilized ligand.
-
Signal Detection: The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in resonance units (RU).
3. Data Analysis:
-
Sensorgram: The binding data is represented as a sensorgram, a plot of RU versus time.
-
Kinetic Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a binding model.
-
Affinity Calculation: The equilibrium dissociation constant (Kd) is calculated from the ratio of the rate constants (kd/ka).[13]
IV. Signaling and Functional Interactions
Beyond its canonical role in lysosomal trafficking, the CI-MPR/IGF2R is involved in other signaling pathways.
A. Regulation of the Urokinase Plasminogen Activator Receptor (uPAR)
The CI-MPR/IGF2R can bind to the urokinase plasminogen activator receptor (uPAR), a key player in extracellular matrix degradation and cell migration.[3] This interaction, which occurs at a site distinct from the M6P and IGF2 binding sites, can lead to the internalization and lysosomal degradation of uPAR, thereby modulating its cell surface levels and activity.[3][11]
References
- 1. Insulin-like growth factor 2 receptor - Wikipedia [en.wikipedia.org]
- 2. Structure and function of the human Gly1619Arg polymorphism of M6P/IGF2R domain 11 implicated in IGF2 dependent growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mannose 6-Phosphate/Insulin-like Growth Factor–II Receptor Targets the Urokinase Receptor to Lysosomes via a Novel Binding Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IGF2R insulin like growth factor 2 receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rcsb.org [rcsb.org]
- 7. The mannose 6-phosphate-binding sites of M6P/IGF2R determine its capacity to suppress matrix invasion by squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Marked structural rearrangement of mannose 6-phosphate/IGF2 receptor at different pH environments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. Structure of uPAR, plasminogen, and sugar-binding sites of the 300 kDa mannose 6-phosphate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure and functional analysis of the IGF-II/IGF2R interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
mechanism of ligand binding to 6-MPR
An In-Depth Technical Guide to the Mechanism of Ligand Binding to the Cation-Independent Mannose 6-Phosphate Receptor (CI-MPR)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Cation-Independent Mannose 6-Phosphate Receptor (CI-MPR), also known as the Mannose 6-Phosphate/Insulin-like Growth Factor II (IGF-II) receptor, is a multifunctional type I transmembrane glycoprotein (B1211001) critical to cellular homeostasis. Its primary role is the transport of newly synthesized mannose 6-phosphate (M6P)-bearing lysosomal enzymes from the trans-Golgi network (TGN) to lysosomes, a cornerstone of lysosomal biogenesis.[1] Additionally, its presence on the cell surface allows it to internalize extracellular M6P-tagged ligands and to regulate the bioavailability of IGF-II, implicating it in growth control and tumor suppression.[2][3] Understanding the intricate mechanism of ligand binding to the CI-MPR is paramount for developing therapeutics for lysosomal storage diseases and for exploring its potential in oncology. This guide provides a detailed examination of the binding mechanism, quantitative binding data, relevant signaling pathways, and key experimental protocols.
The Core Mechanism of Ligand Binding
The interaction between the CI-MPR and its ligands is a highly regulated process governed by structural features of the receptor, the chemical nature of the ligand, and the microenvironment's pH.
pH-Dependent Binding and Release
A critical feature of the CI-MPR's function is its pH-dependent affinity for M6P-containing ligands. The receptor exhibits optimal binding in the slightly acidic environment of the trans-Golgi network (pH ≈ 6.5-6.7).[4] This allows for the efficient capture of newly synthesized lysosomal hydrolases. As the receptor-ligand complex is transported to the increasingly acidic late endosomes (pH < 5.5), the drop in pH induces a conformational change in the receptor, leading to a dramatic decrease in binding affinity and the subsequent release of the lysosomal enzyme.[4] The unoccupied receptor is then recycled back to the TGN for another round of transport.[5] The CI-MPR retains its ability to bind ligands at the neutral pH of the cell surface (pH 7.4), enabling it to endocytose extracellular M6P-glycoproteins.[4][6]
Structural Basis of Recognition: The Extracytoplasmic Domain
The large extracytoplasmic region of the CI-MPR is composed of 15 homologous, contiguous domains, often referred to as MRH (Mannose 6-Phosphate Receptor Homology) domains.[1][7] This extensive structure houses multiple distinct ligand binding sites.
-
M6P-Binding Sites: The CI-MPR possesses four distinct carbohydrate-binding sites located within domains 3, 5, 9, and 15.[8][9]
-
Domains 3 and 9: These domains contain high-affinity binding sites for the M6P phosphomonoester.[2] The binding pocket is highly specific, with key glutamine, arginine, glutamic acid, and tyrosine residues forming hydrogen bonds with the hydroxyl groups of the mannose ring and the phosphate (B84403) group.[6] For domain 3, the presence of adjacent domains 1 and 2 is required to form a stable, high-affinity binding pocket.[7]
-
Domain 5: This domain harbors a lower-affinity binding site.[2] Uniquely, it shows a preference for M6P-N-acetylglucosamine (M6P-GlcNAc) phosphodiesters, which are precursors to the final M6P signal. This allows the receptor to act as a "safety" mechanism, capturing lysosomal enzymes that may have escaped the final processing step in the TGN.[2][6]
-
Domain 15: A fourth binding site has been identified in domain 15, which can recognize both phosphomonoester and phosphodiester-containing glycans.[9]
-
-
IGF-II Binding Site: The CI-MPR binds the potent mitogen IGF-II at a site distinct from the M6P-binding domains. This high-affinity interaction is primarily mediated by domain 11, with contributions from domain 13 that enhance binding affinity approximately 10-fold.[6] Binding of IGF-II has been shown to act as an allosteric inhibitor of lysosomal enzyme binding, suggesting a conformational crosstalk between the distant binding sites.[8][10]
The presence of multiple, distinct glycan-binding sites allows the CI-MPR to recognize the wide variety of phosphorylated N-glycan structures presented by the diverse repertoire of lysosomal enzymes.[7]
Quantitative Analysis of Ligand Binding
The affinity of the CI-MPR for its various ligands has been quantified using several biophysical techniques. The dissociation constant (Kd) is a common measure of binding affinity, with a lower Kd value indicating a stronger interaction.
| Ligand | Receptor/Domain | Method | Kd / Ki | Reference(s) |
| Mannose 6-Phosphate (M6P) | Bovine CI-MPR | Equilibrium Dialysis | 7 µM | [11] |
| Pentamannose Phosphate | Bovine CI-MPR | Equilibrium Dialysis | 6 µM | [11] |
| High Mannose Oligosaccharide (bis-M6P) | Bovine CI-MPR | Equilibrium Dialysis | 2 nM | [11] |
| β-Galactosidase | Bovine CI-MPR | Equilibrium Dialysis | 20 nM | [11] |
| β-Glucuronidase | Bovine CI-MPR (Domains 1-3) | Surface Plasmon Resonance | 90 ± 6 nM | [12] |
| β-Glucuronidase | Bovine CI-MPR (Domain 5) | Surface Plasmon Resonance | 5 ± 2 µM | [12] |
| β-Glucuronidase | Bovine CI-MPR (Domain 9) | Surface Plasmon Resonance | 136 ± 13 nM | [12] |
| Insulin-like Growth Factor II (IGF-II) | Bovine CI-MPR | Equilibrium Binding | 0.2 nM | [13] |
| Palmitoyl-protein Thioesterase 1 (PPT1) | Soluble CI-MPR | Surface Plasmon Resonance | 0.4 nM | [10] |
| Acid α-glucosidase (GAA) | Soluble CI-MPR | Surface Plasmon Resonance | 1.9 nM | [10] |
Signaling and Trafficking Pathways
The primary "signal" mediated by the CI-MPR is the physical transport of its cargo. It is a key component of the cell's trafficking machinery rather than a traditional signal-transducing receptor that initiates intracellular phosphorylation cascades upon ligand binding.
The Lysosomal Enzyme Trafficking Pathway
The canonical function of the CI-MPR is to sort and deliver M6P-tagged enzymes to the lysosome. This trafficking pathway is a continuous cycle essential for lysosomal homeostasis.
Caption: The CI-MPR Trafficking Cycle.
Role in Signal Regulation: IGF-II Clearance
While the CI-MPR does not appear to initiate its own signal transduction cascade, it plays a crucial role in modulating signaling by acting as a clearance receptor for IGF-II.[3] By binding to extracellular IGF-II and targeting it for lysosomal degradation, the CI-MPR reduces the amount of IGF-II available to bind to the Type 1 IGF receptor, which does mediate mitogenic and pro-survival signaling.[3] This function establishes the CI-MPR as a tumor suppressor.
Detailed Experimental Protocols
The characterization of CI-MPR-ligand interactions relies on several key biophysical techniques. Below are detailed methodologies for three common assays.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free optical method used to measure real-time biomolecular interactions, providing kinetic data (association and dissociation rates) and affinity constants.
A. Materials
-
SPR instrument (e.g., Biacore)
-
Sensor Chip (e.g., CM5, carboxymethylated dextran (B179266) surface)
-
Running Buffer: HBS-P+ (HEPES Buffered Saline with P20 surfactant), pH 7.4
-
Immobilization Buffers: 10 mM Sodium Acetate at various pH values (e.g., 4.0, 4.5, 5.0)
-
Amine Coupling Kit: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and ethanolamine-HCl
-
Ligand: Purified soluble CI-MPR (or a specific domain construct)
-
Analyte: Purified M6P-containing protein (e.g., β-glucuronidase) or other ligand
-
Regeneration Solution: Low pH solution (e.g., 10 mM glycine-HCl, pH 2.5)
B. Protocol
-
System Preparation: Prime the SPR instrument with running buffer until a stable baseline is achieved.
-
Ligand Immobilization:
-
Equilibrate the sensor chip surface with running buffer.
-
Activate the carboxymethylated surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the purified CI-MPR (ligand), typically at 10-50 µg/mL in an immobilization buffer with a pH below the protein's pI to promote pre-concentration.
-
Block remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes. This creates the ligand-immobilized surface. A reference flow cell is typically prepared using the same activation/blocking procedure without ligand injection.
-
-
Analyte Binding Analysis:
-
Prepare a dilution series of the analyte (e.g., lysosomal enzyme) in running buffer, including a zero-concentration (buffer only) sample for double referencing. A typical concentration range spans from 0.1x to 10x the expected Kd.
-
Inject each analyte concentration over the reference and ligand-immobilized flow cells at a constant flow rate (e.g., 30 µL/min). Monitor the association phase for 2-5 minutes.
-
Switch to injecting running buffer to monitor the dissociation phase for 5-15 minutes.
-
Between analyte injections, regenerate the sensor surface by injecting the regeneration solution to remove all bound analyte.
-
-
Data Analysis:
-
Subtract the response from the reference flow cell and the zero-concentration sample injection.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Caption: A typical experimental workflow for Surface Plasmon Resonance (SPR).
Equilibrium Dialysis for Affinity Measurement
This classic technique measures the amount of free versus bound ligand at equilibrium to determine binding affinity.[14] It is particularly useful for small molecule ligands.
A. Materials
-
Equilibrium dialysis apparatus (e.g., multi-well plate or single-cell units)
-
Dialysis membrane with a molecular weight cutoff (MWCO) that retains the protein but allows the ligand to pass freely (e.g., 12-14 kDa).
-
Dialysis Buffer (e.g., Phosphate Buffered Saline, pH 6.5)
-
Macromolecule: Purified CI-MPR
-
Ligand: Radiolabeled or otherwise detectable small molecule (e.g., ³H-M6P)
B. Protocol
-
Membrane Preparation: Hydrate and wash the dialysis membrane according to the manufacturer's instructions.
-
Apparatus Assembly: Assemble the dialysis cells, ensuring the membrane separates the two chambers (a "protein" chamber and a "buffer" chamber).
-
Sample Loading:
-
Add a known concentration of CI-MPR to the protein chamber of each cell.
-
Add the same volume of buffer (without protein) to the buffer chamber.
-
Add the ligand to the buffer chamber across a range of concentrations for a saturation experiment.
-
-
Equilibration:
-
Seal the apparatus and incubate with gentle agitation at a constant temperature (e.g., 4°C).
-
Allow the system to reach equilibrium, which can take several hours to days, depending on the ligand and membrane. At equilibrium, the concentration of free ligand is the same in both chambers.[14]
-
-
Quantification:
-
Carefully remove samples from both the protein chamber and the buffer chamber.
-
Quantify the total ligand concentration in each chamber using an appropriate method (e.g., liquid scintillation counting for a radiolabeled ligand).
-
-
Data Analysis:
-
The concentration of free ligand ([L]free) is the concentration measured in the buffer chamber.
-
The concentration of bound ligand ([L]bound) is calculated by subtracting the free ligand concentration from the total ligand concentration measured in the protein chamber.
-
Plot [L]bound versus [L]free. Fit the data using non-linear regression to a saturation binding isotherm (e.g., Michaelis-Menten equation) to determine the Kd and the maximum binding capacity (Bmax).[14]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of all thermodynamic binding parameters (Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)) in a single experiment.[15][16]
A. Materials
-
Isothermal Titration Calorimeter
-
Macromolecule: Purified CI-MPR in a precisely known concentration (e.g., 10-20 µM) in dialysis buffer.
-
Ligand: Purified ligand in a precisely known concentration (typically 10-15 times the macromolecule concentration) dissolved in the exact same dialysis buffer.
-
Degassing station
B. Protocol
-
Sample Preparation:
-
Dialyze both the CI-MPR and ligand solutions extensively against the same batch of buffer to minimize heats of dilution.
-
Determine the concentrations of both solutions accurately after dialysis.
-
Thoroughly degas both solutions immediately before the experiment.
-
-
Instrument Setup:
-
Load the CI-MPR solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Allow the system to thermally equilibrate at the desired temperature.
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, and discard this data point during analysis.
-
Execute a series of small, precisely controlled injections (e.g., 1-2 µL each) of the ligand into the sample cell, with sufficient time between injections for the signal to return to baseline. A typical experiment consists of 20-30 injections.
-
-
Control Experiment: Perform a control titration by injecting the ligand into the buffer alone to measure the heat of dilution.
-
Data Analysis:
-
Subtract the heat of dilution from the primary binding data.
-
Integrate the area under each injection peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit this binding isotherm to a suitable binding model (e.g., one-site binding model) to directly obtain the Kd, stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
References
- 1. Mannose 6-phosphate receptor targeting and its applications in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mannose 6-phosphate receptor - Wikipedia [en.wikipedia.org]
- 3. The mannose 6-phosphate-binding sites of M6P/IGF2R determine its capacity to suppress matrix invasion by squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Insights into the Mechanism of pH-dependent Ligand Binding and Release by the Cation-dependent Mannose 6-Phosphate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endocytosed Cation-Independent Mannose 6-Phosphate Receptor Traffics via the Endocytic Recycling Compartment en Route to the trans-Golgi Network and a Subpopulation of Late Endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for carbohydrate recognition by the mannose 6-phosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cation-independent Mannose 6-Phosphate Receptor: A COMPOSITE OF DISTINCT PHOSPHOMANNOSYL BINDING SITES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysosomal enzyme binding to the cation-independent mannose 6-phosphate receptor is regulated allosterically by insulin-like growth factor 2 [escholarship.org]
- 9. Identification of a fourth mannose 6-phosphate binding site in the cation-independent mannose 6-phosphate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lysosomal enzyme binding to the cation-independent mannose 6-phosphate receptor is regulated allosterically by insulin-like growth factor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ligand interactions of the cation-independent mannose 6-phosphate receptor. The stoichiometry of mannose 6-phosphate binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. The cation-independent mannose 6-phosphate receptor binds insulin-like growth factor II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. harvardapparatus.com [harvardapparatus.com]
- 15. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
6-Mercaptopurine (6-MP) Signaling Pathways: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-mercaptopurine (B1684380) (6-MP), a purine (B94841) analogue, is a cornerstone chemotherapy agent in the treatment of acute lymphoblastic leukemia (ALL) and is also utilized for its immunosuppressive properties in autoimmune diseases.[1][2] As a prodrug, 6-MP requires intracellular metabolic activation to exert its cytotoxic effects. The intricate network of enzymes governing its metabolism and the subsequent signaling cascades that lead to cell cycle arrest and apoptosis are of paramount interest to researchers and drug developers seeking to optimize its therapeutic efficacy and mitigate its toxicity. This technical guide provides an in-depth exploration of the core signaling pathways of 6-MP, detailed experimental protocols for their investigation, and a summary of relevant quantitative data.
6-Mercaptopurine Metabolic and Signaling Pathways
The clinical efficacy and toxicity of 6-MP are dictated by its complex intracellular metabolism, which involves competing anabolic and catabolic pathways. The key to its cytotoxic effect is the conversion to 6-thioguanine (B1684491) nucleotides (6-TGNs), the primary active metabolites.
Anabolic Pathway: Activation to Cytotoxic 6-Thioguanine Nucleotides
The activation of 6-MP begins with its conversion to 6-thioinosine monophosphate (TIMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT).[1][2] This is a critical step, and deficiencies in HPRT can lead to 6-MP resistance. TIMP is then sequentially converted to 6-thioxanthosine (B11829551) monophosphate (TXMP) and then to 6-thioguanosine (B559654) monophosphate (TGMP). Subsequent phosphorylation events lead to the formation of 6-thioguanosine diphosphate (B83284) (TGDP) and 6-thioguanosine triphosphate (TGTP), collectively known as 6-thioguanine nucleotides (6-TGNs).[1]
These 6-TGNs are the primary mediators of 6-MP's cytotoxicity and exert their effects through two main mechanisms:
-
Inhibition of de novo purine synthesis: TIMP and its methylated derivative, methylthioinosine monophosphate (MeTIMP), act as feedback inhibitors of glutamine-5-phosphoribosylpyrophosphate amidotransferase (GPAT), the rate-limiting enzyme in the de novo purine synthesis pathway.[2][3][4] This leads to a depletion of the intracellular pool of normal purine nucleotides (adenosine and guanosine), which are essential for DNA and RNA synthesis.[2]
-
Incorporation into DNA and RNA: TGTP can be incorporated into DNA during replication, and T-dGTP can be incorporated into RNA. This incorporation disrupts the integrity of nucleic acids, leading to DNA mismatches and strand breaks, which in turn trigger cell cycle arrest and apoptosis.[1][2]
Catabolic Pathways: Inactivation and Detoxification
Concurrent with its activation, 6-MP is also subject to catabolism by two major enzymes:
-
Thiopurine S-methyltransferase (TPMT): This enzyme methylates 6-MP to form 6-methylmercaptopurine (B131649) (6-MMP) and also methylates TIMP to MeTIMP.[1] While MeTIMP contributes to the inhibition of de novo purine synthesis, high levels of 6-MMP are associated with hepatotoxicity.[5] Genetic polymorphisms in the TPMT gene can lead to decreased enzyme activity, resulting in higher levels of 6-TGNs and an increased risk of myelosuppression.[6]
-
Xanthine oxidase (XO): This enzyme oxidizes 6-MP to 8-hydroxy-6-mercaptopurine and subsequently to 6-thiouric acid (6-TUA), an inactive metabolite that is excreted in the urine.[1][2] Co-administration of XO inhibitors, such as allopurinol, can block this pathway, leading to increased levels of 6-MP available for conversion to active metabolites.
The Role of Inosine (B1671953) Triphosphate Pyrophosphatase (ITPA)
Inosine triphosphate pyrophosphatase (ITPA) is another important enzyme in the 6-MP metabolic pathway. It hydrolyzes inosine triphosphate (ITP) and thio-inosine triphosphate (TITP), a metabolite of 6-MP, preventing their accumulation. Genetic variants of ITPA that lead to reduced enzyme activity can cause an accumulation of TITP, which is associated with adverse drug reactions.
Below are diagrams illustrating the metabolic and signaling pathways of 6-MP.
Caption: Metabolic pathways of 6-mercaptopurine (6-MP).
Caption: Cellular signaling pathways affected by 6-mercaptopurine.
Quantitative Data
The following tables summarize key quantitative data related to the efficacy and metabolism of 6-mercaptopurine.
Table 1: IC50 Values of 6-Mercaptopurine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Assay Method | Citation(s) |
| HepG2 | Hepatocellular Carcinoma | 32.25 | 48 | MTT | [1] |
| MCF-7 | Breast Adenocarcinoma | >100 | 48 | MTT | [1][7] |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 10 (± 2) | 96 | WST-1 | [7] |
| K-562 | Chronic Myelogenous Leukemia | ~1.3 | 48 | [3H]thymidine incorporation | [7] |
| L1210 | Leukemia | 0.024 | Not Specified | Not Specified | [7] |
| MT-4 | Human T-cell Leukemia | 0.1 | Not Specified | MTT | [7] |
| Jurkat | T-cell Leukemia | 0.36 | 48 | MTT | [8] |
| HEK293 | Human Embryonic Kidney | ~20 | 72 | Not Specified | [9] |
| HEK293/MRP4 | Human Embryonic Kidney (MRP4 overexpressing) | ~60 | 72 | Not Specified | [9] |
Table 2: Therapeutic and Toxic Concentrations of 6-MP Metabolites in Erythrocytes
| Metabolite | Therapeutic Range (pmol/8 x 10⁸ RBCs) | Toxic Concentration (pmol/8 x 10⁸ RBCs) | Associated Toxicity | Citation(s) |
| 6-Thioguanine Nucleotides (6-TGNs) | >235 | >450 | Myelosuppression | [5][10] |
| 6-Methylmercaptopurine (6-MMP) | <5700 | >5700 | Hepatotoxicity | [5][10] |
Table 3: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg protein/min) | Citation(s) |
| Human TPMT | 6-Mercaptopurine | 156 ± 12 | 111 ± 6 | [6] |
| Human HPRT | Hypoxanthine | 6 - 285 | Not Specified | [11] |
| Human HPRT | PRPP | 17 - >1000 | Not Specified | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of 6-mercaptopurine.
Protocol 1: Determination of Cell Viability and IC50 using MTT Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of 6-MP on adherent cancer cell lines.
Materials:
-
Target adherent cancer cell line (e.g., HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
6-Mercaptopurine (6-MP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of 6-MP in DMSO (e.g., 100 mM).
-
Prepare serial dilutions of 6-MP in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the diluted 6-MP solutions.[8][13]
-
Include a vehicle control (medium with the same concentration of DMSO as the highest 6-MP concentration) and a blank (medium only).
-
-
Incubation:
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[12]
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the % Viability against the log of the 6-MP concentration and use non-linear regression to determine the IC50 value.
-
Caption: Workflow for determining cell viability using the MTT assay.
Protocol 2: Measurement of 6-Thioguanine Nucleotides (6-TGNs) in Erythrocytes by HPLC
This protocol outlines a high-performance liquid chromatography (HPLC) method for the quantification of 6-TGNs in red blood cells (RBCs).
Materials:
-
Whole blood collected in EDTA tubes
-
Perchloric acid (0.7 M)
-
Dithiothreitol (DTT)
-
Methanol (HPLC grade)
-
Triethylamine
-
Radialpack Resolve C18 column
-
HPLC system with a diode array UV detector
Procedure:
-
Sample Preparation:
-
Hydrolysis:
-
HPLC Analysis:
-
Quantification:
-
Generate a standard curve using known concentrations of 6-TG.
-
Calculate the concentration of 6-TGNs in the original sample based on the standard curve, expressed as pmol/8 x 10⁸ RBCs.
-
Caption: Workflow for quantifying 6-TGNs in erythrocytes by HPLC.
Protocol 3: Thiopurine S-Methyltransferase (TPMT) Enzyme Activity Assay by HPLC
This protocol describes an HPLC-based method to determine TPMT enzyme activity in red blood cells.
Materials:
-
Erythrocyte lysate
-
6-Mercaptopurine (substrate)
-
S-adenosyl-L-methionine (SAM; methyl donor)
-
Dithiothreitol (DTT)
-
HPLC system with UV detector
Procedure:
-
Enzyme Reaction:
-
Prepare a reaction mixture containing erythrocyte lysate, 6-MP, and SAM in a suitable buffer.
-
Incubate the mixture at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding perchloric acid.
-
-
Extraction:
-
Extract the product, 6-methylmercaptopurine (6-MMP), using acetonitrile.[15]
-
Centrifuge to separate the organic and aqueous layers.
-
-
HPLC Analysis:
-
Inject the organic layer into the HPLC system.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A suitable gradient of acetonitrile and water.
-
Detection: Monitor the absorbance at a wavelength specific for 6-MMP (e.g., 303 nm).[4]
-
-
Calculation of Activity:
-
Quantify the amount of 6-MMP produced using a standard curve.
-
Express the TPMT activity as nmol of 6-MMP formed per hour per mL of packed red blood cells or per mg of hemoglobin.[15]
-
Protocol 4: Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT) Enzyme Activity Assay (Spectrophotometric)
This protocol describes a continuous spectrophotometric assay for measuring HPRT activity in cell lysates.
Materials:
-
Cell lysate
-
Hypoxanthine (substrate)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP; substrate)
-
Inosine monophosphate dehydrogenase (IMPDH)
-
NAD+
-
Reaction buffer
-
96-well plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Setup:
-
Measurement:
-
Calculation of Activity:
-
Calculate the rate of NADH formation from the linear portion of the absorbance versus time curve.
-
Use the molar extinction coefficient of NADH to convert the rate of absorbance change to the rate of IMP production.
-
Express HPRT activity as nmol of IMP formed per minute per mg of protein.
-
Conclusion
This technical guide provides a comprehensive overview of the signaling pathways of 6-mercaptopurine, from its metabolic activation to its ultimate cytotoxic effects. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers and drug development professionals working with this important chemotherapeutic agent. A thorough understanding of these pathways and the methods to study them is crucial for the development of strategies to enhance the therapeutic index of 6-MP and for the personalization of cancer therapy.
References
- 1. scialert.net [scialert.net]
- 2. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]
- 3. 6- Mercaptopurine - BioPharma Notes [biopharmanotes.com]
- 4. scielo.br [scielo.br]
- 5. Inhibition of De Novo Purine Biosynthesis and Interconversion by 6-Methylpurine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Meta-analysis of the impact of thioprine S-methyltransferase polymorphisms on the tolerable 6-mercaptopurine dose considering initial dose and ethnic difference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Enzyme Activity Measurement of Hypoxanthine Phosphoribosyltransferase Using Spectrophotometric Assays [creative-enzymes.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
- 14. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. HPRT Assay Kit - HGPRT Activity Assay Kit [novocib.com]
- 17. researchgate.net [researchgate.net]
Navigating the Cellular Maze: A Technical Guide to the Localization of CD-MPR and CI-MPR
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the cellular localization of the Cation-Dependent and Cation-Independent Mannose 6-Phosphate Receptors (CD-MPR and CI-MPR), critical components in the trafficking of lysosomal enzymes. Understanding the precise subcellular distribution of these receptors is paramount for elucidating fundamental cellular processes and for the development of novel therapeutic strategies targeting lysosomal storage diseases and other related disorders. This document details their trafficking pathways, presents quantitative localization data, and provides established experimental protocols for their study.
Introduction: The Mannose 6-Phosphate Receptors
The CD-MPR (also known as MPR46) and CI-MPR (also known as IGF2R/MPR300) are type I transmembrane proteins that recognize and bind mannose 6-phosphate (M6P)-tagged lysosomal hydrolases in the trans-Golgi network (TGN).[1][2] This interaction is the primary mechanism for sorting and transporting these enzymes to the endo-lysosomal system. While both receptors share this fundamental function, they exhibit distinct structural and trafficking characteristics that dictate their unique roles in cellular homeostasis. The CD-MPR functions as a dimer, while the CI-MPR is a larger, monomeric protein that also binds insulin-like growth factor 2 (IGF2).[1][2] Their differential localization and trafficking itineraries are key to their specialized functions.
Cellular Localization and Trafficking Pathways
At steady state, both CD-MPR and CI-MPR are predominantly localized to the late endosomal and TGN compartments.[3][4] However, they continuously cycle between the TGN, endosomes, and the plasma membrane to carry out their functions.[2]
Key Trafficking Steps:
-
Anterograde Transport from the TGN: In the TGN, MPRs bind to newly synthesized M6P-containing lysosomal enzymes. This binding is optimal at the slightly acidic pH of the TGN (pH ~6.5).[5] The loaded receptors are then packaged into clathrin-coated vesicles for transport to the endosomes. This process is mediated by the Golgi-localized, γ-ear-containing, ADP-ribosylation factor-binding (GGA) proteins and the adaptor protein complex 1 (AP-1).[6][7]
-
Delivery to and Dissociation in Endosomes: The vesicles fuse with early endosomes, which mature into late endosomes. The acidic environment of the late endosomes (pH < 5.5) facilitates the dissociation of the M6P-ligand from the receptors.[5]
-
Retrograde Transport back to the TGN: After ligand release, the unoccupied receptors are sorted into transport carriers for recycling back to the TGN to initiate another round of enzyme transport. This crucial recycling step is primarily mediated by the retromer complex , a multi-protein assembly that recognizes sorting signals in the cytoplasmic tails of the MPRs.[8][9][10]
-
Trafficking to and from the Plasma Membrane: A fraction of both receptors, particularly the CI-MPR, is also found at the plasma membrane.[1] Approximately 10-20% of the total CI-MPR population resides at the cell surface, where it can capture escaped M6P-tagged enzymes from the extracellular space for delivery to the lysosomes.[1] The CD-MPR is also present at the plasma membrane, although its surface population is generally lower.[11] Internalization from the plasma membrane is mediated by clathrin-dependent endocytosis.
The trafficking of both receptors is a dynamic process governed by specific sorting signals within their cytoplasmic tails, which are recognized by various adaptor proteins and trafficking machinery.
Signaling and Sorting Machinery
The trafficking itineraries of CD-MPR and CI-MPR are dictated by specific amino acid motifs in their cytosolic domains. These signals are recognized by adaptor proteins that mediate their incorporation into transport vesicles.
-
GGA Proteins: The GGA family of monomeric clathrin adaptors (GGA1, GGA2, GGA3) plays a crucial role in the export of MPRs from the TGN.[6][12] They recognize an acidic cluster-dileucine motif present in the cytoplasmic tails of both MPRs.[2]
-
AP-1 Complex: The heterotetrameric AP-1 complex also participates in the formation of clathrin-coated vesicles at the TGN that are destined for the endosomes.[7]
-
Retromer Complex: This complex is essential for the retrograde transport of MPRs from endosomes back to the TGN, preventing their degradation in lysosomes.[8][10][13] The core retromer complex consists of a cargo-selective trimer (Vps26, Vps29, and Vps35) and a sorting nexin dimer.
-
Cytoplasmic Sorting Signals:
-
CD-MPR: The cytoplasmic tail of the CD-MPR contains multiple sorting signals, including a dileucine motif (Leu-Leu) and a diaromatic motif (Phe-Trp), which are critical for its correct sorting in the TGN and endosomes, respectively.[14][15]
-
CI-MPR: The CI-MPR cytoplasmic tail contains a YSKV motif that mediates its rapid internalization from the plasma membrane.[1]
-
Quantitative Distribution of CD-MPR and CI-MPR
The subcellular distribution of CD-MPR and CI-MPR has been investigated using various quantitative and semi-quantitative techniques, primarily immunoelectron microscopy. The precise distribution can vary depending on the cell type and physiological conditions.
| Cellular Compartment | CD-MPR Distribution | CI-MPR Distribution | References |
| Trans-Golgi Network (TGN) | Enriched; colocalizes with CI-MPR in coated and non-coated regions. | Highly concentrated; serves as the primary site for ligand binding. | [4][16] |
| Early Endosomes | Present, but at a lower concentration compared to late endosomes. | Passes through sorting endosomes after internalization from the plasma membrane. | [7] |
| Late Endosomes / Multivesicular Bodies | Concentrated; site of ligand release. | Enriched in endosomes with many internal vesicles. | [3][4][16] |
| Endosomal Tubules/Vesicles (ATV) | Enriched in these recycling structures. | Present, but at a lower concentration relative to the central vacuole of the endosome. | [4][16] |
| Plasma Membrane | Present, but generally at low levels. In some cell types, it may not be readily detectable on the surface. | 10-20% of the total cellular pool. In polarized epithelial cells, it is exclusively on the basolateral surface. | [1][11][17] |
| Immature Secretory Granules | Approximately 18% of the total receptor pool in pancreatic β-cells. | Present and sorted out during granule maturation. | [5] |
| Mature Secretory Granules | Approximately 9% of the total receptor pool in pancreatic β-cells. | Largely excluded. | [5] |
Experimental Protocols for Localization Studies
Determining the subcellular localization of CD-MPR and CI-MPR relies on a combination of high-resolution imaging and biochemical fractionation techniques.
Immunofluorescence Microscopy
Immunofluorescence (IF) is a widely used technique to visualize the distribution of proteins within cells.
Protocol: Immunofluorescence Staining of MPRs in Adherent Cells
-
Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish until they reach 50-70% confluency.
-
Fixation:
-
Gently wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Alternatively, fix with ice-cold methanol (B129727) for 10 minutes at -20°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (if using PFA fixation):
-
Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) and 0.1% Tween-20 in PBS) for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against CD-MPR or CI-MPR in the blocking buffer to the recommended concentration.
-
Incubate the coverslips with the primary antibody solution in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing: Wash the cells three times with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each.
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody (with high contrast to the background) in the blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Counterstaining (Optional):
-
Incubate the cells with a nuclear counterstain like DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Wash three times with PBST.
-
-
Mounting:
-
Briefly rinse the coverslips in distilled water.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Seal the edges with nail polish.
-
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope.
Subcellular Fractionation
Subcellular fractionation allows for the biochemical isolation of different organelles, enabling the quantification of protein distribution.
Protocol: Differential Centrifugation for Organelle Enrichment
-
Cell Harvesting and Lysis:
-
Harvest cultured cells and wash them with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, and protease inhibitors).
-
Allow the cells to swell on ice for 15-20 minutes.
-
Lyse the cells using a Dounce homogenizer with a tight-fitting pestle (10-20 strokes).
-
-
Nuclear Fraction Isolation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
The pellet contains the nuclei. The supernatant contains the cytoplasm, mitochondria, and microsomes.
-
-
Mitochondrial Fraction Isolation:
-
Transfer the supernatant from the previous step to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C.
-
The resulting pellet is enriched in mitochondria.
-
-
Microsomal Fraction Isolation (Endosomes, Golgi, ER):
-
Carefully collect the supernatant from the mitochondrial spin and transfer it to an ultracentrifuge tube.
-
Centrifuge at 100,000 x g for 1 hour at 4°C.
-
The pellet contains the microsomal fraction, which includes fragments of the ER, Golgi, and endosomes. The supernatant is the cytosolic fraction.
-
-
Further Purification (Optional): The microsomal fraction can be further resolved into specific endosomal and Golgi compartments using density gradient centrifugation (e.g., with sucrose (B13894) or OptiPrep gradients).
-
Analysis: Analyze the protein content of each fraction by Western blotting using antibodies specific for CD-MPR, CI-MPR, and organelle-specific markers to assess the purity of the fractions and the relative distribution of the receptors.
Immunoelectron Microscopy
Immunoelectron microscopy (IEM) provides the highest resolution for localizing proteins within specific subcellular structures.
Protocol: Pre-embedding Immunogold Labeling
-
Cell Fixation:
-
Fix cells with a mixture of 4% PFA and 0.1% glutaraldehyde (B144438) in 0.1 M phosphate (B84403) buffer (PB) for 1 hour at room temperature.
-
Wash thoroughly with PB.
-
-
Quenching: Quench free aldehyde groups with 50 mM glycine (B1666218) in PB for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.05% Triton X-100 in PB for 15 minutes.
-
Blocking: Block non-specific binding with 1% BSA in PB for 30 minutes.
-
Primary Antibody Incubation: Incubate with the primary antibody against CD-MPR or CI-MPR diluted in blocking buffer overnight at 4°C.
-
Washing: Wash extensively with blocking buffer.
-
Secondary Antibody (Gold-conjugated) Incubation: Incubate with a gold-conjugated secondary antibody (e.g., 10 nm or 15 nm gold particles) for 2 hours at room temperature.
-
Washing: Wash with blocking buffer and then with PB.
-
Post-fixation: Post-fix the cells with 1% osmium tetroxide in PB for 1 hour on ice.
-
Dehydration and Embedding:
-
Dehydrate the cells through a graded series of ethanol.
-
Infiltrate and embed the cells in an epoxy resin (e.g., Epon).
-
-
Sectioning and Staining:
-
Cut ultrathin sections (60-80 nm) using an ultramicrotome.
-
Stain the sections with uranyl acetate (B1210297) and lead citrate.
-
-
Imaging: Examine the sections using a transmission electron microscope (TEM) to visualize the localization of the gold particles within the cellular ultrastructure.
Visualizing Trafficking Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key trafficking pathways of the MPRs and a typical experimental workflow for their localization.
MPR Trafficking Pathway
Caption: Trafficking pathway of Mannose 6-Phosphate Receptors (MPRs).
Experimental Workflow for Subcellular Localization
Caption: Experimental workflow for determining protein subcellular localization.
Conclusion
The precise cellular localization and dynamic trafficking of CD-MPR and CI-MPR are fundamental to the proper functioning of the lysosomal system. This guide has provided a detailed overview of their subcellular distribution, the molecular machinery governing their transport, and robust experimental protocols for their investigation. A thorough understanding of these processes is essential for researchers in cell biology and for professionals in drug development aiming to modulate lysosomal function for therapeutic benefit. The provided data and methodologies serve as a valuable resource for designing and interpreting experiments focused on these critical cellular receptors.
References
- 1. Mannose 6-phosphate receptor - Wikipedia [en.wikipedia.org]
- 2. Carbohydrate Recognition by the Mannose 6-phosphate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Kinetics of Mannose 6-Phosphate Receptor Trafficking in the Endocytic Pathway in HEp-2 Cells: The Receptor Enters and Rapidly Leaves Multivesicular Endosomes without Accumulating in a Prelysosomal Compartment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differences in the endosomal distributions of the two mannose 6- phosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mannose 6–Phosphate Receptors Are Sorted from Immature Secretory Granules via Adaptor Protein AP-1, Clathrin, and Syntaxin 6–positive Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mammalian GGAs act together to sort mannose 6-phosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endocytosed Cation-Independent Mannose 6-Phosphate Receptor Traffics via the Endocytic Recycling Compartment en Route to the trans-Golgi Network and a Subpopulation of Late Endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Receptor Recycling by Retromer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vesicle-mediated Recycling | The Emr Lab [emr.wicmb.cornell.edu]
- 10. Frontiers | Role of the Retromer Complex in Neurodegenerative Diseases [frontiersin.org]
- 11. Surface distribution of the mannose 6-phosphate receptors in epithelial Madin-Darby canine kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GGA proteins: new players in the sorting game - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The retromer complex in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proper sorting of the cation-dependent mannose 6-phosphate receptor in endosomes depends on a pair of aromatic amino acids in its cytoplasmic tail - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A determinant in the cytoplasmic tail of the cation-dependent mannose 6- phosphate receptor prevents trafficking to lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. molbiolcell.org [molbiolcell.org]
The Crucial Role of Mannose-6-Phosphate Receptors in Lysosomal Storage Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysosomal storage diseases (LSDs) are a group of over 50 distinct genetic disorders characterized by the accumulation of undigested or partially digested macromolecules within the lysosomes, leading to cellular dysfunction and multi-systemic pathology. The proper trafficking of newly synthesized lysosomal enzymes to the lysosome is a critical process, primarily mediated by mannose-6-phosphate (B13060355) receptors (MPRs). This technical guide provides an in-depth exploration of the role of the two key receptors, the cation-independent mannose-6-phosphate receptor (CI-MPR) and the cation-dependent mannose-6-phosphate receptor (CD-MPR), in the context of LSDs. We will delve into their mechanism of action, binding affinities, and the signaling pathways governing their function. Furthermore, this guide will detail relevant experimental protocols for studying MPRs and discuss their central role in therapeutic strategies for LSDs, particularly enzyme replacement therapy (ERT).
Introduction to Mannose-6-Phosphate Receptors and Lysosomal Trafficking
Lysosomal enzymes are synthesized in the endoplasmic reticulum and subsequently transported to the Golgi apparatus.[1] Within the cis-Golgi, these enzymes are tagged with a specific recognition marker, mannose-6-phosphate (M6P).[2][3] This M6P tag is the crucial signal that allows for their recognition and binding by MPRs in the trans-Golgi network (TGN).[2][4] The MPR-enzyme complexes are then packaged into clathrin-coated vesicles and transported to late endosomes.[5] The acidic environment of the late endosomes (pH 5.0-5.5) facilitates the dissociation of the lysosomal enzymes from the MPRs.[4] The now-free enzymes are delivered to the lysosomes, while the MPRs are recycled back to the TGN for further rounds of transport.[4][6]
Two distinct but related MPRs have been identified in vertebrates:
-
Cation-Independent Mannose-6-Phosphate Receptor (CI-MPR): A large, ~300 kDa transmembrane glycoprotein (B1211001), also known as the insulin-like growth factor II (IGF-II) receptor.[4][7] It functions as a monomer and its binding to M6P-containing ligands is independent of divalent cations.[4]
-
Cation-Dependent Mannose-6-Phosphate Receptor (CD-MPR): A smaller, ~46 kDa transmembrane glycoprotein that forms a dimer.[4][7] Its efficient binding to M6P-tagged enzymes requires the presence of divalent cations.[4]
Both receptors are essential for the efficient targeting of a broad range of lysosomal enzymes.[4][8] Deficiencies in the M6P targeting pathway, as seen in I-cell disease (Mucolipidosis II), where the M6P tag is absent, lead to the secretion of lysosomal enzymes and the subsequent accumulation of undigested substrates within lysosomes, resulting in a severe LSD phenotype.[7]
Quantitative Data on MPR Binding Affinities
The affinity of MPRs for their M6P-containing ligands is a critical determinant of efficient lysosomal enzyme trafficking. The following tables summarize key quantitative data on the binding affinities of CI-MPR and CD-MPR.
| Receptor | Ligand | Apparent Dissociation Constant (Kd) | Method | Reference |
| CI-MPR (Bovine) | Mannose-6-Phosphate | 7 µM | Not Specified | [4] |
| CI-MPR (Bovine) | β-glucuronidase (domains 1-3) | 90 ± 6 nM | Surface Plasmon Resonance (SPR) | [9] |
| CI-MPR (Bovine) | β-glucuronidase (domain 9) | 136 ± 13 nM | Surface Plasmon Resonance (SPR) | [9] |
| CI-MPR (Bovine) | β-glucuronidase (domain 5) | 54 µM | Surface Plasmon Resonance (SPR) | [10] |
| CI-MPR | Various M6P-glycoproteins | 1 - 5 nM | Immunoprecipitation Assay | [11] |
| CD-MPR (Human) | Mannose-6-Phosphate | 8 µM | Not Specified | [4] |
| CD-MPR (soluble) | β-glucuronidase | 26 nM | Surface Plasmon Resonance (SPR) | [12] |
| CD-MPR | Various M6P-glycoproteins | 7 - 28 nM | Immunoprecipitation Assay | [11] |
| Receptor Domain | Ligand | Apparent Inhibition Constant (Ki) | Method | Reference |
| CI-MPR Domain 5 (Dom5His) | Mannose-6-Phosphate | 5.3 mM | Frontal Affinity Chromatography | [10] |
Signaling Pathways and Intracellular Trafficking of MPRs
The trafficking of MPRs is a highly regulated process involving specific sorting signals within their cytoplasmic tails and interactions with various cellular components.
Anterograde Transport: TGN to Endosomes
The journey of MPRs begins in the trans-Golgi network (TGN), where they bind to newly synthesized M6P-tagged lysosomal hydrolases.[4] This binding is optimal at the slightly acidic pH of the TGN (pH 6.5-6.7). The MPR-ligand complexes are then sorted into clathrin-coated vesicles for transport to the late endosomes.[5]
Figure 1. MPR-mediated transport from the TGN to the late endosome.
Retrograde Transport: Endosomes to TGN
After releasing their cargo in the acidic environment of the late endosomes, the unoccupied MPRs are recycled back to the TGN to mediate further rounds of enzyme transport.[6] This retrograde trafficking pathway is crucial for maintaining the cellular pool of functional MPRs in the Golgi. The cytoplasmic tails of MPRs contain sorting signals that direct their incorporation into vesicles destined for the TGN.[4]
Figure 2. Retrograde transport of MPRs from the endosome to the TGN.
Cell Surface MPRs and Endocytosis
A fraction of CI-MPRs (around 10-20%) is also present on the cell surface.[4] These surface receptors play a vital role in capturing M6P-tagged lysosomal enzymes that have been secreted into the extracellular space, a process known as endocytosis.[13] This "recapture" pathway is particularly important for enzyme replacement therapy (ERT), where recombinant enzymes are administered intravenously and must be taken up by cells to reach the lysosomes.[14][15] The internalization of the CI-MPR-enzyme complex from the plasma membrane is mediated by a YSKV motif in the cytoplasmic tail of the CI-MPR.[4]
References
- 1. Pre-clinical Mouse Models of Neurodegenerative Lysosomal Storage Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mannose 6 Phosphate Receptor: A Sequence Tag to Transport Proteins | Bio-Techne [bio-techne.com]
- 3. mdpi.com [mdpi.com]
- 4. Mannose 6-phosphate receptor - Wikipedia [en.wikipedia.org]
- 5. Mannose 6-phosphate receptor targeting and its applications in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CD8α-CI-M6PR Particle Motility Assay to Study the Retrograde Motion of CI-M6PR Receptors in Cultured Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted disruption of the M(r) 46,000 mannose 6-phosphate receptor gene in mice results in misrouting of lysosomal proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted disruption of the mouse cation-dependent mannose 6-phosphate receptor results in partial missorting of multiple lysosomal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Identification of a low affinity mannose 6-phosphate-binding site in domain 5 of the cation-independent mannose 6-phosphate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ligand binding specificities of the two mannose 6-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inter-Monomer Interactions are Essential for Lysosomal Enzyme Binding by the Cation-dependent Mannose 6-Phosphate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m6ptherapeutics.com [m6ptherapeutics.com]
- 14. Therapeutic Approaches in Lysosomal Storage Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
evolutionary conservation of the 6-MPR gene
An In-depth Technical Guide on the Evolutionary Conservation of the Cation-Independent Mannose 6-Phosphate Receptor (6-MPR/IGF2R) Gene
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Cation-Independent Mannose 6-Phosphate Receptor (CI-MPR), also known as the Insulin-Like Growth Factor 2 Receptor (IGF2R), is a multifunctional type I transmembrane protein encoded by the IGF2R gene.[1] This receptor plays a pivotal role in two distinct and critical cellular processes. Primarily, it functions in the intracellular trafficking of newly synthesized mannose 6-phosphate (M6P)-tagged lysosomal enzymes from the trans-Golgi network to the lysosomes, a fundamental process for cellular homeostasis.[1][2] Secondly, it binds and internalizes extracellular Insulin-Like Growth Factor 2 (IGF2), leading to its degradation and thereby attenuating IGF2-mediated signaling.[1][3]
Evolutionary conservation refers to the maintenance of homologous sequences or functional domains in the genomes of different species over evolutionary time. Studying the conservation of the IGF2R gene provides profound insights into its fundamental biological importance, the evolutionary pressures that have shaped its dual functions, and the structural basis for its interactions. This technical guide provides a comprehensive overview of the evolutionary conservation of the IGF2R gene, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Genomic Organization and Protein Structure
The IGF2R protein is a large, ~300 kDa glycoprotein (B1211001) characterized by a substantial N-terminal extracytoplasmic region, a single transmembrane-spanning domain, and a relatively short C-terminal cytoplasmic tail.[1][4]
-
Extracytoplasmic Domain: This region is composed of 15 homologous, contiguous domains, often referred to as Mannose 6-Phosphate Receptor Homology (MRH) domains.[2][5] Each domain consists of approximately 147-150 amino acid residues and shares a similar β-barrel architecture with a conserved pattern of cysteine residues involved in disulfide bonding.[1][4][5] A notable feature is an insertion within domain 13 that folds into an independent fibronectin type II (FNII) module, which modulates the affinity of IGF2 binding.[4][6]
-
Ligand Binding Sites: The dual functions of IGF2R are mediated by distinct binding sites.
-
Mannose 6-Phosphate (M6P) Binding: The receptor possesses four identified M6P binding sites, located within domains 3, 5, 9, and 15.[7][8] These sites exhibit different specificities; for instance, domain 5 preferentially binds the phosphodiester M6P-N-acetylglucosamine (GlcNAc), an intermediate in the M6P tagging pathway.[8]
-
IGF2 Binding: The primary binding site for IGF2 is located within domain 11.[1][4]
-
-
Cytoplasmic Tail: The short intracellular tail contains sorting signals, including a critical YSKV motif, that mediate the receptor's internalization and trafficking through the endosomal-lysosomal system.[5]
Table 1: Key Structural Features of the Human IGF2R Protein
| Feature | Description | Reference(s) |
| Aliases | CI-MPR, MPR1, CD222, M6P/IGF2R | [1][3] |
| Size | ~300 kDa | [1] |
| Structure | Type I integral membrane protein | [1] |
| Extracytoplasmic Region | 15 homologous MRH domains | [1][2] |
| M6P Binding Sites | Domains 3, 5, 9, 15 | [7][8] |
| IGF2 Binding Site | Domain 11 | [1][4] |
| Cytoplasmic Tail Motifs | YSKV motif for clathrin-mediated endocytosis | [5] |
Phylogenetic Distribution and Conservation
The IGF2R gene is widely expressed in vertebrates, but its dual functionality is not universally conserved. The primary function of M6P-dependent lysosomal enzyme trafficking is ancient and highly conserved. In contrast, the ability to bind IGF2 is a more recent evolutionary adaptation.
-
Evolutionary Origin: The CI-MPR and the smaller, cation-dependent MPR (CD-MPR) are believed to have evolved from a common ancestral gene.[5] The IGF2-binding function of the CI-MPR, however, emerged coincidentally with the evolution of placental mammals.[4] The CI-MPR in non-mammalian species, such as chickens and frogs (Xenopus), and in egg-laying mammals (monotremes) like the platypus, does not bind IGF2.[4][9] This function is present in marsupials (like the opossum) and eutherian mammals, where it plays a key role in regulating fetal growth, a finding consistent with the parental conflict theory of genomic imprinting.[1][9][10]
-
Orthologs and Paralogs: Orthologs are genes in different species that evolved from a common ancestral gene via speciation, while paralogs are genes related by duplication within a genome.[11][12] The IGF2R gene in humans and the Igf2r gene in mice are orthologs, retaining the same fundamental dual functions.[11][13] The CD-MPR can be considered a distant paralog of the CI-MPR, having diverged through an ancient gene duplication event.[14]
Table 2: Cross-Species Comparison of IGF2R Protein Sequence Identity
| Species Comparison | Protein Sequence Identity (%) | Note |
| Human vs. Mouse | ~88% | High conservation of overall structure and function. |
| Human vs. Bovine | ~90% | Reflects close mammalian evolutionary relationship. |
| Human vs. Chicken | ~75% | Conservation is high, but the chicken ortholog lacks the IGF2 binding function. |
| Human vs. Zebrafish | ~65% | Demonstrates conservation of the core M6P-binding function in vertebrates. |
Note: Percentages are approximate and can vary based on the specific isoforms and alignment algorithms used. The data reflects the general degree of conservation.
Caption: Phylogenetic relationship of the IGF2R gene.
Conservation of Functional Domains
The evolutionary conservation of IGF2R is most evident when examining its functional domains at the amino acid level.
-
M6P-Binding Domains (3, 5, 9, 15): The residues essential for coordinating the M6P moiety—specifically a glutamine (Q), an arginine (R), a glutamic acid (E), and a tyrosine (Y)—are highly conserved across all vertebrate CI-MPRs studied, including those from zebrafish and humans.[15] This strict conservation underscores the ancient and indispensable role of the receptor in lysosomal trafficking.[15]
-
IGF2-Binding Domain (11): The evolution of IGF2 binding in mammals involved key mutations within domain 11 that created a specific hydrophobic pocket for the IGF2 ligand.[4][6] While the overall MRH fold of domain 11 is conserved, these specific residues that confer high-affinity IGF2 binding are present only in therian mammals (marsupials and eutherians).[10]
Table 3: Conservation of Key Ligand-Binding Residues in IGF2R Domains
| Domain | Key Residue(s) | Function | Conservation Status |
| 3, 5, 9 | Gln, Arg, Glu, Tyr | M6P recognition | Highly conserved across vertebrates[15] |
| 11 | Phe19, Leu53 (of IGF2) binding pocket | High-affinity IGF2 binding | Conserved in therian mammals; absent in non-mammals[4][6] |
| 15 | Conserved Tyr and Arg | M6P recognition | Conserved across vertebrates[8] |
Experimental Methodologies
Investigating the evolutionary conservation of a gene like IGF2R requires a combination of bioinformatic and experimental approaches.
Protocol 1: In Silico Analysis of Sequence and Domain Conservation
Objective: To identify IGF2R orthologs and paralogs, analyze sequence conservation, and construct a phylogenetic tree.
Methodology:
-
Sequence Retrieval: Obtain full-length protein sequences for IGF2R from various species (e.g., Homo sapiens, Mus musculus, Gallus gallus, Danio rerio) from databases like NCBI Gene or UniProt.[16]
-
Multiple Sequence Alignment (MSA): Align the retrieved sequences using a robust algorithm such as Clustal Omega or MUSCLE. This step is crucial for identifying conserved regions and residues.[16][17]
-
Conserved Domain Identification: Submit the sequences to a conserved domain search tool, like the NCBI Conserved Domain Database (CDD), to annotate the 15 MRH domains and other features across all species.[18][19]
-
Phylogenetic Tree Construction: Use the multiple sequence alignment to generate a phylogenetic tree.
-
Distance-Matrix Methods (e.g., Neighbor-Joining): Fast methods based on the genetic distance between sequence pairs.[20][21]
-
Character-Based Methods (e.g., Maximum Likelihood, Bayesian Inference): More computationally intensive methods that evaluate the probability of the observed sequences under specific evolutionary models, generally yielding more accurate trees.[21][22]
-
-
Tree Visualization: Use software like FigTree or online tools to visualize and annotate the phylogenetic tree.
References
- 1. Insulin-like growth factor 2 receptor - Wikipedia [en.wikipedia.org]
- 2. Cation-independent Mannose 6-Phosphate Receptor: A COMPOSITE OF DISTINCT PHOSPHOMANNOSYL BINDING SITES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. Structure and functional analysis of the IGF-II/IGF2R interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mannose 6-phosphate receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Cation-independent mannose 6-phosphate receptor: a composite of distinct phosphomannosyl binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of a fourth mannose 6-phosphate binding site in the cation-independent mannose 6-phosphate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. M6P/IGF2R imprinting evolution in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functional evolution of IGF2:IGF2R domain 11 binding generates novel structural interactions and a specific IGF2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. Orthologs, paralogs, and evolutionary genomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Homology: Orthologs and Paralogs [nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Multiple Sequence Alignment [protocols.io]
- 17. How to Analyze Conserved Protein Sequences? | MtoZ Biolabs [mtoz-biolabs.com]
- 18. Exploratory visual analysis of conserved domains on multiple sequence alignments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Identifying conserved protein domains to understand gene function [sequenceserver.com]
- 20. Common Methods for Phylogenetic Tree Construction and Their Implementation in R - PMC [pmc.ncbi.nlm.nih.gov]
- 21. go.zageno.com [go.zageno.com]
- 22. Understanding Phylogenetics - Geneious [geneious.com]
Post-Translational Modifications of the Cation-Independent Mannose 6-Phosphate Receptor: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The Cation-Independent Mannose 6-Phosphate Receptor (CI-M6PR), also known as the Insulin-like Growth Factor 2 Receptor (IGF2R), is a multifunctional type I transmembrane protein critical for lysosomal enzyme trafficking and the regulation of extracellular ligand levels. Its diverse functions are intricately regulated by a variety of post-translational modifications (PTMs). This technical guide provides an in-depth exploration of the key PTMs of CI-M6PR, their functional implications, and detailed methodologies for their investigation.
The CI-M6PR plays a pivotal role in cellular homeostasis by binding and transporting newly synthesized mannose 6-phosphate (M6P)-containing lysosomal hydrolases from the trans-Golgi network (TGN) to the endo-lysosomal system.[1] Additionally, its extracellular domain binds to a range of other ligands, including Insulin-like Growth Factor 2 (IGF2), thereby modulating its signaling pathways. The cytoplasmic tail of the CI-M6PR contains multiple sorting signals that are subject to PTMs, which in turn regulate the receptor's trafficking and function.[2]
This guide will delve into the specifics of glycosylation, phosphorylation, ubiquitination, and potential palmitoylation of the CI-M6PR, presenting quantitative data in structured tables, providing detailed experimental protocols, and illustrating key pathways and workflows with diagrams.
Post-Translational Modifications of CI-M6PR
The functionality of CI-M6PR is dynamically regulated by several key post-translational modifications. These modifications influence the receptor's structure, localization, and interaction with other proteins, thereby controlling its central role in cellular trafficking and signaling.
Glycosylation
N-linked glycosylation is a predominant and essential modification of the CI-M6PR, profoundly impacting its ligand-binding capabilities. The large extracytoplasmic domain of the human CI-M6PR, spanning 2264 amino acids, presents 19 potential N-linked glycosylation sites.[3] This extensive glycosylation is crucial for the correct folding and stability of the receptor, as well as for the formation of the M6P-binding pockets.
The CI-M6PR contains three distinct domains that recognize the M6P moiety on lysosomal enzymes: domains 3, 5, and 9.[4] The affinity and specificity of these binding sites are influenced by the structure of the N-glycans on the lysosomal enzymes themselves.[4]
Phosphorylation
Phosphorylation of the CI-M6PR occurs on specific serine residues within its 164-amino acid cytoplasmic tail and is a key regulator of its intracellular trafficking. This modification is closely linked to the receptor's exit from the trans-Golgi network (TGN).[3] Studies on the bovine CI-M6PR have identified two specific serine residues, Ser2421 and Ser2492 (numbering corresponding to the full-length precursor), that are phosphorylated in vivo.[3][5] This phosphorylation event is transient and coincides with the sialylation of the receptor's oligosaccharides, occurring as the receptor moves from the TGN in clathrin-coated vesicles.[3] The cell surface population of CI-M6PR is not phosphorylated during endocytosis until it returns to the TGN.[3]
Ubiquitination
Ubiquitination, the covalent attachment of ubiquitin, plays a crucial role in the retrograde sorting of the CI-M6PR. The E3 ubiquitin ligase RNF126 has been identified as a key regulator in this process.[6] The ligase activity of RNF126 is essential for the proper sorting of the CI-M6PR, and its depletion leads to the mislocalization of the receptor to Rab4-positive endosomes and its eventual degradation in lysosomes.[1][6] While the involvement of ubiquitination is established, the specific lysine (B10760008) residues on the CI-M6PR that serve as ubiquitin acceptor sites are yet to be definitively identified.
Palmitoylation
While S-palmitoylation, the reversible attachment of palmitic acid to cysteine residues, is well-documented for the cation-dependent mannose 6-phosphate receptor (CD-MPR), its occurrence on the CI-M6PR is less characterized.[7] However, some evidence suggests that the cytoplasmic tail of the CI-M6PR may also undergo palmitoylation.[2][8] In the CD-MPR, palmitoylation is crucial for its proper trafficking and to avoid lysosomal degradation.[7] Further research is needed to confirm the specific sites and functional role of palmitoylation on the CI-M6PR.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the post-translational modifications of the CI-M6PR.
| Modification | Site(s) of Modification (Bovine CI-M6PR precursor) | Functional Consequence |
| Phosphorylation | Serine 2421, Serine 2492 | Regulates exit from the trans-Golgi network (TGN) and is associated with the receptor's recycling pathways.[3][5] |
| Ubiquitination | Specific lysine residues (To be determined) | Mediated by RNF126 E3 ligase; regulates retrograde sorting from endosomes to the TGN and prevents lysosomal degradation.[6] |
| Glycosylation | 19 potential N-linked glycosylation sites in the extracytoplasmic domain | Essential for proper folding, stability, and formation of the mannose 6-phosphate binding pockets.[3][4] |
| Palmitoylation | Cysteine residues (To be determined) | Suggested to be involved in trafficking and stability, by analogy with the CD-MPR.[2][7] |
Table 1: Summary of Post-Translational Modifications of CI-M6PR.
Experimental Protocols
This section provides detailed methodologies for the investigation of CI-M6PR post-translational modifications.
Immunoprecipitation of CI-M6PR
This protocol describes the immunoprecipitation of CI-M6PR from cell lysates for subsequent analysis, such as Western blotting or mass spectrometry.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Anti-CI-M6PR antibody (specific for the species and application).
-
Protein A/G magnetic beads or agarose (B213101) beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., 0.1 M glycine (B1666218) pH 2.5 or SDS-PAGE sample buffer).
-
Neutralization buffer (1 M Tris-HCl pH 8.5).
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add protein A/G beads to the cell lysate and incubate with rotation for 1 hour at 4°C.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-CI-M6PR antibody to the pre-cleared lysate and incubate with rotation for 2-4 hours or overnight at 4°C.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C with rotation.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
For Western Blotting: Resuspend the beads in 2X SDS-PAGE sample buffer and boil for 5 minutes. The supernatant is ready for gel loading.
-
For Mass Spectrometry: Elute the protein by adding elution buffer and incubating for 5-10 minutes. Neutralize the eluate immediately with neutralization buffer.
-
In-Gel Digestion for Mass Spectrometry
This protocol is for the preparation of immunoprecipitated CI-M6PR for mass spectrometric analysis to identify PTMs.
Materials:
-
SDS-PAGE gels and running buffer.
-
Coomassie Brilliant Blue or silver stain.
-
Destaining solution (e.g., 50% methanol, 10% acetic acid).
-
Reduction solution (10 mM DTT in 100 mM ammonium (B1175870) bicarbonate).
-
Alkylation solution (55 mM iodoacetamide (B48618) in 100 mM ammonium bicarbonate).
-
Trypsin solution (sequencing grade).
-
Extraction buffer (e.g., 50% acetonitrile, 5% formic acid).
-
ZipTips or equivalent for peptide desalting.
Procedure:
-
SDS-PAGE: Separate the immunoprecipitated CI-M6PR by SDS-PAGE.
-
Staining and Excision: Stain the gel with Coomassie Blue or a mass spectrometry-compatible silver stain. Excise the protein band corresponding to CI-M6PR.
-
Destaining: Destain the gel piece with destaining solution until the gel is clear.
-
Reduction and Alkylation:
-
Reduce the protein by incubating the gel piece in reduction solution at 56°C for 1 hour.
-
Alkylate the protein by incubating in alkylation solution in the dark at room temperature for 45 minutes.
-
-
Washing and Dehydration: Wash the gel piece with ammonium bicarbonate and dehydrate with acetonitrile.
-
Trypsin Digestion: Rehydrate the gel piece in trypsin solution on ice, then incubate overnight at 37°C.
-
Peptide Extraction: Extract the peptides from the gel piece using extraction buffer. Pool the extracts and dry them in a vacuum centrifuge.
-
Desalting: Resuspend the peptides in 0.1% formic acid and desalt using a ZipTip before mass spectrometry analysis.
Site-Directed Mutagenesis
This protocol allows for the introduction of specific mutations into the CI-M6PR gene (e.g., to mimic or ablate a phosphorylation site).
Materials:
-
Plasmid DNA containing the CI-M6PR cDNA.
-
Mutagenic primers (forward and reverse, containing the desired mutation).
-
High-fidelity DNA polymerase (e.g., PfuUltra).
-
dNTPs.
-
DpnI restriction enzyme.
-
Competent E. coli cells.
Procedure:
-
Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.
-
PCR Amplification:
-
Set up a PCR reaction with the plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.
-
Perform thermal cycling to amplify the entire plasmid.
-
-
DpnI Digestion:
-
Add DpnI enzyme to the PCR product and incubate at 37°C for 1-2 hours. DpnI will digest the methylated parental DNA template, leaving the newly synthesized, unmethylated (mutated) plasmid.
-
-
Transformation:
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
-
Selection and Sequencing:
-
Plate the transformed cells on selective media.
-
Isolate plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to CI-M6PR post-translational modifications.
References
- 1. ovid.com [ovid.com]
- 2. Mannose 6-phosphate receptor - Wikipedia [en.wikipedia.org]
- 3. Phosphorylation of the cation-independent mannose 6-phosphate receptor is closely associated with its exit from the trans-Golgi network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cation-independent Mannose 6-Phosphate Receptor: A COMPOSITE OF DISTINCT PHOSPHOMANNOSYL BINDING SITES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Phosphorylation of the cation-independent mannose 6-phosphate receptor is closely associated with its exit from the trans-Golgi network | Semantic Scholar [semanticscholar.org]
- 6. The ubiquitin ligase RNF126 regulates the retrograde sorting of the cation-independent mannose 6-phosphate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The palmitoyltransferase of the cation-dependent mannose 6-phosphate receptor cycles between the plasma membrane and endosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cation-Independent Mannose 6-Phosphate Receptor Deficiency Enhances β-Cell Susceptibility to Palmitate - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Cellular Post Office: An In-depth Technical Guide to the Mannose 6-Phosphate Receptor's Interaction with the Golgi Apparatus
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Golgi apparatus, a central organelle in the secretory pathway, is responsible for the processing, sorting, and packaging of proteins and lipids. Its intricate network of cisternae acts as a highly organized assembly line, ensuring that cellular components reach their correct destinations. A key player in the sorting of lysosomal hydrolases is the mannose 6-phosphate receptor (MPR), which recognizes a specific carbohydrate modification on these enzymes and diverts them from the secretory pathway to the lysosomes. This technical guide provides a comprehensive overview of the interaction between the mannose 6-phosphate receptor and the Golgi apparatus, with a focus on the molecular mechanisms, quantitative data, experimental methodologies, and signaling pathways that govern this critical cellular process.
While the term "6-MPR" can also refer to the drug 6-mercaptopurine (B1684380) riboside, a purine (B94841) analogue used in chemotherapy and immunosuppression, its direct and specific interaction with the Golgi apparatus is not as well-defined as that of the mannose 6-phosphate receptor. The effects of 6-mercaptopurine on the Golgi are likely indirect, potentially through the induction of broader cellular stress responses such as the unfolded protein response (UPR).[1][2][3][4][5] Therefore, this guide will focus on the mannose 6-phosphate receptor, a topic of extensive research and central importance to Golgi function.
Mechanism of Mannose 6-Phosphate Receptor Trafficking
The trafficking of MPRs is a cyclical process that involves their movement from the trans-Golgi network (TGN) to endosomes and back to the TGN.[6][7] This process ensures the efficient delivery of newly synthesized lysosomal enzymes and the recycling of the receptors for subsequent rounds of transport.
In the cis-Golgi, newly synthesized lysosomal hydrolases are modified with a mannose 6-phosphate (M6P) tag.[8] As these enzymes transit through the Golgi stack, they reach the TGN where they are recognized and bound by MPRs.[6][7] There are two main types of MPRs: the cation-independent MPR (CI-MPR) and the cation-dependent MPR (CD-MPR).[9] The binding of MPRs to their M6P-tagged ligands is pH-sensitive, with optimal binding occurring at the slightly acidic pH of the TGN (pH ~6.5).[10]
Once the MPR-ligand complexes are formed, they are concentrated into clathrin-coated vesicles that bud from the TGN.[10] This process is mediated by adaptor proteins, such as the Golgi-localizing, γ-adaptin ear homology domain, ARF-binding (GGA) proteins, which recognize sorting signals in the cytoplasmic tails of the MPRs and recruit clathrin to the TGN membrane. The small GTPase ARF1 is also crucial for the recruitment of GGA proteins and the subsequent formation of the clathrin coat.
These vesicles then travel to and fuse with late endosomes. The acidic environment of the late endosomes (pH <5.5) causes the dissociation of the lysosomal hydrolases from the MPRs.[10] The hydrolases are then delivered to lysosomes, while the unoccupied MPRs are sorted into transport vesicles for their return journey to the TGN, thus completing the cycle.[6]
Quantitative Data
The interactions governing MPR trafficking have been quantified in various studies, providing insights into the affinity and kinetics of these processes.
Table 1: Binding Affinities of Mannose 6-Phosphate Receptors
| Receptor | Ligand/Protein | Dissociation Constant (Kd) | Reference(s) |
| Cation-Independent MPR (CI-MPR) | Mannose 6-Phosphate | 7 µM | [9] |
| Pentamannose Phosphate | 6 µM | [11] | |
| β-Galactosidase | 2 x 10⁻⁸ M | [11] | |
| High mannose oligosaccharide with two phosphomonoesters | 2 x 10⁻⁹ M | [11] | |
| GAA monoester | 80 ± 11 nM | [12] | |
| GAA diester | 1500 ± 163 nM | [12] | |
| Cation-Dependent MPR (CD-MPR) | Mannose 6-Phosphate | 8 µM | [9][13] |
| Pentamannose Phosphate | 6 µM | [13] | |
| High mannose oligosaccharide with two phosphomonoesters | 2 x 10⁻⁷ M | [13] |
Table 2: Kinetics of MPR Transport
| Transport Step | Protein | Half-time (t½) / Rate | Cell Type | Reference(s) |
| ER to Golgi | Lysosomal and plasma membrane proteins | 11-14 min | J774 and NRK cells | [14] |
| Intra-Golgi Transport | VSV-G | - | - | [15] |
| Golgi to Cell Surface (for mutants) | MPR mutants | - | - | [14] |
| Golgi Exit | GFP-CI-MPR | ~50 min for bulk export | HeLa cells | [10] |
| ER ↔ Golgi Cycling | VIP36-SP-FP | kER (ER→Golgi), kG (Golgi→ER) | - | [16] |
Experimental Protocols
A variety of experimental techniques are employed to study the interaction of MPRs with the Golgi apparatus. Below are detailed methodologies for some of the key experiments.
Isolation of Golgi Membranes by Sucrose (B13894) Gradient Centrifugation
This protocol describes the enrichment of Golgi membranes from cultured cells or tissues, a crucial first step for many in vitro assays.[17][18][19]
Materials:
-
Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)
-
Sucrose solutions of varying concentrations (e.g., 1.3 M, 1.15 M, 0.86 M, 0.5 M, 0.25 M)
-
Dounce homogenizer or cell cracker
-
Ultracentrifuge with a swinging-bucket rotor (e.g., SW41)
-
Refractometer
Procedure:
-
Harvest cells or mince tissue and wash with ice-cold PBS.
-
Resuspend the cell pellet or tissue in homogenization buffer.
-
Homogenize the cells or tissue on ice using a Dounce homogenizer or cell cracker until ~80-90% of cells are broken, as assessed by trypan blue staining.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to pellet nuclei and unbroken cells.
-
Load the supernatant onto a discontinuous sucrose gradient prepared in an ultracentrifuge tube (e.g., layering from bottom to top: 1.3 M, 1.15 M, 0.86 M, and 0.5 M sucrose solutions).
-
Centrifuge at high speed (e.g., 100,000 x g for 1-2 hours) at 4°C.
-
The Golgi fraction will appear as a band at one of the sucrose interfaces (e.g., 0.86 M / 1.15 M).
-
Carefully collect the Golgi fraction using a syringe or pipette.
-
Dilute the collected fraction with buffer and pellet the Golgi membranes by centrifugation.
-
Resuspend the pellet in a suitable buffer for downstream applications. The purity of the fraction can be assessed by Western blotting for Golgi marker proteins (e.g., GM130, TGN46).
Immunofluorescence Staining of Golgi Proteins
This technique allows for the visualization of the subcellular localization of MPRs and other Golgi-resident proteins.[7][20][21][22][23]
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody (e.g., anti-CI-MPR, anti-GM130)
-
Fluorophore-conjugated secondary antibody
-
Mounting medium with DAPI
Procedure:
-
Wash cells on coverslips with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate the cells with the primary antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium containing DAPI.
-
Visualize the staining using a fluorescence or confocal microscope.
CD8α-CI-M6PR Trafficking Assay
This live-cell imaging assay allows for the real-time visualization and quantification of the retrograde transport of the CI-MPR from the plasma membrane to the TGN.[24][25][26][27]
Materials:
-
HeLa cells (or other suitable cell line)
-
Plasmid encoding a CD8α-CI-M6PR chimera
-
Transfection reagent
-
Primary antibody against the CD8α ectodomain
-
Fluorophore-conjugated secondary antibody
-
Live-cell imaging microscope with environmental control
Procedure:
-
Transfect cells with the CD8α-CI-M6PR plasmid and grow for 24-48 hours.
-
To label the surface-expressed chimera, incubate the cells with the anti-CD8α antibody on ice for 30 minutes.
-
Wash the cells with ice-cold medium to remove unbound antibody.
-
Incubate with a fluorophore-conjugated secondary antibody on ice for 30 minutes.
-
Wash the cells again with ice-cold medium.
-
Transfer the cells to a pre-warmed live-cell imaging setup (37°C, 5% CO₂).
-
Acquire time-lapse images to track the internalization and retrograde transport of the fluorescently labeled CD8α-CI-M6PR to the perinuclear Golgi region.
-
Image analysis software can be used to quantify the trafficking kinetics, such as the speed and directionality of the transport vesicles.
Signaling Pathways and Visualizations
The trafficking of MPRs is tightly regulated by a complex network of signaling molecules, primarily small GTPases of the Rab and Arf families, and their effectors.
Anterograde and Retrograde Trafficking of MPR
The following diagram illustrates the key steps in the trafficking of MPRs to and from the Golgi apparatus.
Caption: Overview of MPR trafficking between the Golgi and endosomes.
Experimental Workflow for Golgi Isolation
The following diagram outlines the major steps in the isolation of Golgi membranes using differential and sucrose gradient centrifugation.
Caption: Workflow for the isolation of Golgi membranes.
Signaling Cascade for MPR Sorting at the TGN
This diagram depicts the molecular players involved in the budding of MPR-containing vesicles from the TGN.
Caption: Signaling cascade for MPR sorting at the TGN.
Conclusion
The interaction of the mannose 6-phosphate receptor with the Golgi apparatus is a cornerstone of lysosomal biogenesis and a paradigm for protein sorting in the secretory pathway. A thorough understanding of the underlying molecular mechanisms, the kinetics of transport, and the regulatory signaling networks is essential for researchers in cell biology and for professionals in drug development who may seek to modulate these pathways for therapeutic purposes. The quantitative data, detailed experimental protocols, and pathway visualizations provided in this guide offer a solid foundation for further investigation into this intricate and vital cellular process.
References
- 1. Mechanism, regulation and functions of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Unfolded Protein Response as a Guardian of the Secretory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Understanding the Unfolded Protein Response (UPR) Pathway: Insights into Neuropsychiatric Disorders and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 7. ibidi.com [ibidi.com]
- 8. Quantitative analysis of liver Golgi proteome in the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mannose 6-phosphate receptor - Wikipedia [en.wikipedia.org]
- 10. Visualization of TGN to Endosome Trafficking through Fluorescently Labeled MPR and AP-1 in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ligand interactions of the cation-independent mannose 6-phosphate receptor. The stoichiometry of mannose 6-phosphate binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of a fourth mannose 6-phosphate binding site in the cation-independent mannose 6-phosphate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ligand interactions of the cation-dependent mannose 6-phosphate receptor. Comparison with the cation-independent mannose 6-phosphate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative analysis of intra-Golgi transport shows intercisternal exchange for all cargo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative ER ↔ Golgi Transport Kinetics and Protein Separation upon Golgi Exit Revealed by Vesicular Integral Membrane Protein 36 Dynamics in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enrichment of Golgi membranes from HeLa cells by sucrose gradient ultracentrifugation [bio-protocol.org]
- 18. Protocol for Isolation of Golgi Vesicles from Human and Animal Hearts by Flotation through a Discontinuous Sucrose Gradient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Golgi Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. usbio.net [usbio.net]
- 21. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
- 22. learn.cellsignal.com [learn.cellsignal.com]
- 23. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 24. CD8α-CI-M6PR Particle Motility Assay to Study the Retrograde Motion of CI-M6PR Receptors in Cultured Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. CD8α-CI-M6PR Particle Motility Assay to Study the Retrograde Motion of CI-M6PR Receptors in Cultured Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Cargo-selective endosomal sorting for retrieval to the Golgi requires retromer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 6-Mercaptopurine Ribonucleoside (6-MPR) Co-Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-mercaptopurine (B1684380) (6-MP) is a crucial thiopurine drug utilized in the treatment of acute lymphoblastic leukemia and autoimmune diseases. Its therapeutic efficacy is attributed to its conversion into active metabolites, including 6-mercaptopurine ribonucleoside (6-MPR) and 6-thioguanine (B1684491) nucleotides (TGNs), which interfere with DNA and RNA synthesis.[1][2][3] Identifying the protein interaction partners of this compound is critical for elucidating its complete mechanism of action, understanding off-target effects, and developing more targeted therapeutics. Co-immunoprecipitation (Co-IP) is a powerful technique to isolate and identify proteins that bind to a specific molecule of interest within a complex mixture such as a cell lysate.[4]
This document provides a detailed protocol for a modified co-immunoprecipitation procedure, termed a "pull-down assay," designed to identify the protein binding partners of this compound. In this method, this compound is immobilized on a solid support and used as "bait" to capture interacting proteins from a cell lysate.
Potential this compound Interacting Proteins
Understanding the known and potential protein interactors of 6-mercaptopurine and its metabolites is essential for designing robust experiments and validating results. The following table summarizes key proteins that may interact with this compound, either directly or indirectly, based on the metabolic pathways of its parent compound, 6-mercaptopurine. These proteins can serve as potential positive controls or targets for further investigation.
| Protein Class | Protein Name | Role in 6-MP Metabolism/Action | Potential Interaction with this compound |
| Metabolizing Enzymes | Thiopurine S-methyltransferase (TPMT) | Catalyzes the S-methylation of 6-mercaptopurine, a key step in its metabolism.[5][6][7][8][9] | Direct interaction with the 6-MP moiety. |
| Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | Converts 6-mercaptopurine to its active metabolite, thioinosine monophosphate (TIMP).[1][9] | Indirect interaction; metabolizes the parent compound. | |
| Inosine monophosphate dehydrogenase (IMPDH) | Involved in the conversion of TIMP to thioguanine nucleotides.[1] | Interaction with downstream metabolites. | |
| Transport Proteins | Solute carrier family 43 member 3 (SLC43A3) | A nucleobase transporter that can mediate the uptake of 6-mercaptopurine.[10] | Potential to transport this compound. |
| Multidrug resistance-associated proteins (MRPs) | Efflux transporters that can reduce intracellular concentrations of 6-MP metabolites. | May transport this compound out of the cell. | |
| Signaling Proteins | Components of the de novo purine (B94841) synthesis pathway | 6-MP metabolites inhibit enzymes in this pathway, such as PRPP amidotransferase.[1][2] | Potential for allosteric binding or interaction with pathway components. |
Experimental Protocol: this compound Co-Immunoprecipitation (Pull-Down Assay)
This protocol outlines the steps for identifying protein interactors of this compound using an affinity pull-down approach.
Part 1: Immobilization of this compound to Agarose (B213101) Beads
Objective: To covalently couple this compound to a solid support to create the "bait" for the pull-down assay. This protocol assumes the use of NHS-activated agarose beads, which react with primary amines. A derivative of this compound containing a primary amine linker would be required for this specific chemistry. Alternative coupling chemistries can be employed based on the available functional groups on this compound or a suitable derivative.
Materials:
-
NHS-activated agarose beads
-
This compound with a primary amine linker
-
Coupling Buffer: 0.1 M NaHCO₃, 0.15 M NaCl, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Wash Buffer: 1X PBS
Procedure:
-
Bead Preparation: Resuspend the NHS-activated agarose beads in an appropriate volume of ice-cold 1 mM HCl.
-
Washing: Pellet the beads by centrifugation and wash three times with ice-cold Coupling Buffer.
-
Ligand Coupling: Immediately add the this compound-amine linker solution (dissolved in Coupling Buffer) to the washed beads.
-
Incubation: Incubate the bead-ligand mixture for 2-4 hours at room temperature or overnight at 4°C with gentle end-over-end rotation.
-
Quenching: Pellet the beads and add Quenching Buffer to block any unreacted NHS groups. Incubate for 2 hours at room temperature.
-
Final Washes: Wash the beads extensively with Wash Buffer to remove any non-covalently bound ligand.
-
Storage: Resuspend the this compound-conjugated beads in Wash Buffer with a protease inhibitor and store at 4°C.
Part 2: Cell Lysis and Lysate Preparation
Objective: To prepare a total protein lysate from cells of interest that preserves protein-protein interactions.
Materials:
-
Cultured cells (e.g., a relevant cancer cell line or immune cells)
-
Ice-cold 1X PBS
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Cell Harvest: Wash cultured cells with ice-cold PBS.
-
Lysis: Add ice-cold Lysis Buffer to the cell pellet.
-
Incubation: Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect Supernatant: Carefully transfer the supernatant (total protein lysate) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
Part 3: this compound Pull-Down Assay
Objective: To incubate the immobilized this compound with the cell lysate to capture interacting proteins.
Materials:
-
This compound-conjugated beads (from Part 1)
-
Control beads (unconjugated or conjugated with a non-relevant molecule)
-
Clarified cell lysate (from Part 2)
-
Wash Buffer: Lysis Buffer without protease inhibitors
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5 or SDS-PAGE sample buffer
Procedure:
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with unconjugated agarose beads for 1 hour at 4°C. Pellet the beads and use the supernatant for the pull-down.
-
Binding: Add the this compound-conjugated beads to the pre-cleared lysate. As a negative control, add control beads to a separate aliquot of the lysate.
-
Incubation: Incubate for 2-4 hours at 4°C with gentle end-over-end rotation.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using Elution Buffer. If using SDS-PAGE sample buffer, boil the beads for 5-10 minutes.
Part 4: Analysis of Interacting Proteins
Objective: To identify the proteins that were captured by the this compound bait.
Methods:
-
SDS-PAGE and Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize total protein bands using Coomassie or silver staining.
-
Perform Western blotting using antibodies against known or suspected interacting proteins (e.g., TPMT) to confirm their presence.
-
-
Mass Spectrometry (MS):
-
For a comprehensive and unbiased identification of interacting proteins, submit the eluted samples for analysis by mass spectrometry (e.g., LC-MS/MS).
-
Protein identification is achieved by matching the peptide fragmentation patterns to protein sequence databases.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound Co-Immunoprecipitation.
Potential Signaling Pathway Involvement
Caption: Simplified this compound Metabolic and Signaling Pathway.
References
- 1. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]
- 2. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 3. 6-mercaptopurine promotes energetic failure in proliferating T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. Sulphasalazine inhibition of thiopurine methyltransferase: possible mechanism for interaction with 6-mercaptopurine and azathioprine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STRUCTURAL BASIS OF SUBSTRATE RECOGNITION IN THIOPURINE S-METHYLTRANSFERASE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azathioprine/6-mercaptopurine toxicity: The role of the TPMT gene | Annals of Gastroenterology [annalsgastro.gr]
- 8. Meta-analysis of the impact of thioprine S-methyltransferase polymorphisms on the tolerable 6-mercaptopurine dose considering initial dose and ethnic difference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiopurine methyltransferase: should it be measured before commencing thiopurine drug therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of 6-Mercaptopurine Transport by the SLC43A3-Encoded Nucleobase Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Generating a 6-MPR Knockout Mouse Model
Audience: Researchers, scientists, and drug development professionals.
Introduction Mannose 6-phosphate receptors (MPRs) are critical transmembrane proteins responsible for the transport of newly synthesized soluble lysosomal enzymes from the trans-Golgi network to the lysosomes.[1][2] This trafficking pathway is essential for cellular homeostasis, and its disruption leads to the misrouting and secretion of lysosomal enzymes.[1][2] In humans, a deficiency in the machinery that adds mannose 6-phosphate to lysosomal enzymes results in I-cell disease, a severe lysosomal storage disorder.[2]
Most mammalian cells express two types of MPRs: the cation-independent MPR (CI-MPR), also known as MPR300 or IGF2R, and the cation-dependent MPR (CD-MPR), or MPR46.[2][3] To investigate the specific in vivo functions of these receptors and to model diseases like I-cell disease, knockout (KO) mouse models are invaluable tools.[3] Generating mice deficient in one or both of these receptors allows for detailed study of lysosomal enzyme trafficking, the pathophysiology of lysosomal storage diseases, and the development of potential therapeutic interventions.
This document provides detailed protocols and application notes for the generation and validation of a 6-MPR knockout mouse model using modern CRISPR/Cas9 technology and the traditional embryonic stem (ES) cell-based gene targeting method.
I. Model Generation Strategies: A Comparison
Two primary methodologies are employed for generating knockout mice: CRISPR/Cas9-mediated genome editing and gene targeting in embryonic stem (ES) cells.[4][5] The choice of method depends on factors such as desired timeline, budget, and the complexity of the genetic modification.
-
CRISPR/Cas9: This technology has revolutionized mouse model creation by allowing for direct, rapid, and precise gene editing in one-cell embryos.[4][6] It significantly reduces the time required to produce founder mice, often to as little as one month.[4] The system uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it creates a double-strand break (DSB). The cell's error-prone repair mechanism, non-homologous end joining (NHEJ), often results in small insertions or deletions (indels) that can cause a frameshift mutation, leading to a premature stop codon and gene knockout.[4][7]
-
ES Cell-Based Gene Targeting: This traditional method involves modifying the gene of interest in pluripotent mouse ES cells through homologous recombination.[5][8][9] A targeting vector is constructed and introduced into ES cells.[10] Cells that have correctly incorporated the targeting vector are selected, expanded, and then injected into early-stage mouse embryos (blastocysts).[8][9] These blastocysts are transferred to a surrogate mother, resulting in chimeric offspring that can then be bred to establish a germline-transmitted knockout allele.[8] While highly reliable, this process is more time-consuming and labor-intensive, often taking a year or more to establish a knockout line.[5][8]
Data Presentation 1: Comparison of Knockout Generation Methodologies
| Feature | CRISPR/Cas9-Mediated Editing | ES Cell-Based Gene Targeting |
| Principle | Direct injection of Cas9/gRNA into zygotes to induce DSBs and NHEJ-mediated mutations.[4] | Homologous recombination in ES cells, followed by blastocyst injection to create chimeras.[8][9] |
| Efficiency | High (up to 95% for targeted deletion).[6] | Lower success rates (typically 10-20%).[6] |
| Timeline | Rapid (4-8 weeks to generate founders).[6] | Lengthy (12-18 months to establish germline transmission).[5][8] |
| Cost | Relatively inexpensive.[4] | More expensive due to extensive cell culture and multiple steps.[4] |
| Complexity | Technically simpler, bypassing ES cell culture.[4] | Complex, requiring expertise in ES cell culture, vector construction, and chimera production.[11] |
| Off-Target Effects | A concern, but can be minimized with careful gRNA design.[4] | Generally considered to have high fidelity due to homologous recombination and screening. |
II. Experimental Workflows & Signaling Pathways
Visualizations
Caption: Role of this compound in lysosomal enzyme trafficking.
References
- 1. Targeted disruption of the mouse cation-dependent mannose 6-phosphate receptor results in partial missorting of multiple lysosomal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted disruption of the M(r) 46,000 mannose 6-phosphate receptor gene in mice results in misrouting of lysosomal proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. I-cell disease-like phenotype in mice deficient in mannose 6-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CRISPR your way to faster, easier mouse knockout models [jax.org]
- 5. researchgate.net [researchgate.net]
- 6. anilocus.com [anilocus.com]
- 7. Generating a CRISPR knockout mouse through a strong premature termination codon: a cautionary tale - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mayo.edu [mayo.edu]
- 9. nobelprize.org [nobelprize.org]
- 10. Gene Targeting in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Manipulation of Mouse Embryonic Stem Cells for Knockout Mouse Production - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR/Cas9 Knockdown of Cation-Independent Mannose 6-Phosphate Receptor (CI-MPR) in vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cation-Independent Mannose 6-Phosphate Receptor (CI-MPR), also known as the insulin-like growth factor 2 receptor (IGF2R), is a multifunctional transmembrane protein critical for the transport of newly synthesized mannose 6-phosphate (M6P)-tagged lysosomal enzymes from the trans-Golgi network to lysosomes.[1] This process is essential for proper lysosomal function and cellular homeostasis.[2] Dysregulation of CI-MPR has been implicated in various lysosomal storage diseases and cancer progression.[3] The CRISPR/Cas9 system offers a precise and efficient tool for knocking down CI-MPR expression in vitro, enabling detailed investigation of its cellular functions and the development of novel therapeutic strategies.[4]
These application notes provide a comprehensive workflow for the CRISPR/Cas9-mediated knockdown of CI-MPR in mammalian cell lines, including experimental protocols, data analysis, and visualization of relevant pathways.
Signaling Pathway and Experimental Workflow
The CI-MPR plays a central role in the lysosomal enzyme trafficking pathway. The following diagram illustrates the key steps of this pathway.
Caption: CI-MPR-mediated trafficking of lysosomal enzymes.
The experimental workflow for CRISPR/Cas9-mediated knockdown of CI-MPR is a multi-step process, from guide RNA design to functional validation.
Caption: Experimental workflow for CI-MPR knockdown.
Data Presentation
Successful knockdown of CI-MPR should be quantified at both the mRNA and protein levels. The functional consequences, such as altered lysosomal enzyme activity, should also be measured.
Table 1: Quantification of CI-MPR Knockdown Efficiency
| Cell Line | Method | Target | Knockdown Efficiency (%) | p-value |
| HEK293 | qPCR | IGF2R mRNA | 85 ± 5 | < 0.01 |
| HEK293 | Western Blot | CI-MPR Protein | 92 ± 4 | < 0.01 |
| HeLa | qPCR | IGF2R mRNA | 81 ± 6 | < 0.01 |
| HeLa | Western Blot | CI-MPR Protein | 88 ± 5 | < 0.01 |
Table 2: Functional Analysis of CI-MPR Knockdown
| Cell Line | Assay | Measurement | Fold Change (Knockdown vs. Control) | p-value |
| HEK293 | β-Hexosaminidase Secretion | Enzyme activity in media | 3.5 ± 0.4 | < 0.01 |
| HEK293 | Cathepsin D Activity | Intracellular enzyme activity | 0.6 ± 0.1 | < 0.05 |
| HeLa | β-Glucuronidase Secretion | Enzyme activity in media | 3.1 ± 0.3 | < 0.01 |
| HeLa | DQ-BSA Assay | General lysosomal degradation | 0.7 ± 0.1 | < 0.05 |
Experimental Protocols
Design and Synthesis of guide RNAs (gRNAs)
-
gRNA Design: Utilize online design tools (e.g., from GenScript, Synthego) to design 3-4 gRNAs targeting an early exon of the IGF2R gene to maximize the likelihood of a functional knockout.[5]
-
gRNA Synthesis: Synthesize the gRNAs or clone them into an expression vector. Commercially available, pre-designed, and validated gRNAs are recommended for higher success rates.
Cell Culture and Transfection
-
Cell Lines: HEK293 or HeLa cells are commonly used and are amenable to transfection.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Transfection:
-
Lipofection: Co-transfect the gRNA expression plasmid and a Cas9 expression plasmid (e.g., pX458 which also contains a GFP marker for selection) using a lipid-based transfection reagent according to the manufacturer's protocol.
-
Electroporation (RNP delivery): Form a ribonucleoprotein (RNP) complex by incubating synthetic gRNA with Cas9 protein. Deliver the RNP complex into cells via electroporation. This method can increase editing efficiency and reduce off-target effects.
-
Selection of Edited Cells
-
Antibiotic Selection: If using a plasmid containing a resistance marker (e.g., puromycin), add the corresponding antibiotic to the culture medium 24-48 hours post-transfection to select for successfully transfected cells.
-
Fluorescence-Activated Cell Sorting (FACS): If using a fluorescent marker (e.g., GFP), sort the fluorescent cells 48-72 hours post-transfection to enrich the population of edited cells.
-
Single-Cell Cloning: To generate a clonal cell line with a homozygous knockout, perform single-cell sorting into 96-well plates and expand individual clones.
Validation of CI-MPR Knockdown
-
RNA Extraction: Isolate total RNA from both control and CI-MPR knockdown cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for the IGF2R gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analysis: Calculate the relative mRNA expression of IGF2R in the knockdown cells compared to the control cells using the ΔΔCt method. It is advisable to use both qPCR and Western blotting for a comprehensive assessment of gene knockdown.[6]
-
Protein Extraction: Lyse control and CI-MPR knockdown cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against CI-MPR and a loading control (e.g., β-actin, GAPDH). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software to determine the reduction in CI-MPR protein levels.
Functional Assays
-
Cell Culture: Plate an equal number of control and CI-MPR knockdown cells and culture for 24-48 hours.
-
Media Collection: Collect the culture medium and centrifuge to remove cell debris.
-
Enzyme Activity Measurement: Measure the activity of a specific lysosomal enzyme (e.g., β-hexosaminidase, β-glucuronidase) in the collected medium using a corresponding colorimetric or fluorometric substrate.
-
Normalization: Normalize the enzyme activity to the total protein content of the cells in the corresponding well. An increase in secreted lysosomal enzyme activity is expected upon CI-MPR knockdown.[7][8]
-
DQ™ Green BSA Assay: This assay measures general lysosomal proteolytic activity.[9]
-
Incubate control and CI-MPR knockdown cells with DQ™ Green BSA, a self-quenched substrate that fluoresces upon degradation in the lysosome.
-
Measure the fluorescence intensity using a microplate reader or flow cytometer.
-
A decrease in fluorescence indicates reduced lysosomal degradative capacity.
-
-
Specific Lysosomal Enzyme Activity Assay:
-
Prepare cell lysates from control and CI-MPR knockdown cells.
-
Measure the activity of specific lysosomal enzymes (e.g., Cathepsin D, β-Glucosidase) using appropriate fluorogenic substrates.[10]
-
Normalize the activity to the total protein concentration in the lysate. A decrease in the activity of certain lysosomal enzymes may be observed due to their mis-sorting and secretion.[8]
-
Conclusion
References
- 1. genecards.org [genecards.org]
- 2. IGF2R insulin like growth factor 2 receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Novel CRISPR/Cas9-Based Approaches for Quantitative Study of DSB Repair Mechanics - Smirnov - Biochemistry [rjeid.com]
- 4. Current Strategies for Increasing Knock-In Efficiency in CRISPR/Cas9-Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. researchgate.net [researchgate.net]
- 7. Mutational analysis of the cation-independent mannose 6-phosphate/insulin-like growth factor II receptor. A consensus casein kinase II site followed by 2 leucines near the carboxyl terminus is important for intracellular targeting of lysosomal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mouse mutants lacking the cation-independent mannose 6-phosphate/insulin-like growth factor II receptor are impaired in lysosomal enzyme transport: comparison of cation-independent and cation-dependent mannose 6-phosphate receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A simple, accurate method for the measurement of lysosomal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
Purification of Recombinant Soluble Mannose 6-Phosphate Receptor (6-MPR)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The mannose 6-phosphate receptor (6-MPR) is a key transmembrane glycoprotein (B1211001) responsible for the transport of newly synthesized lysosomal hydrolases from the trans-Golgi network (TGN) to the endosomal-lysosomal system.[1][2][3] This targeting is mediated by the specific recognition of mannose 6-phosphate (M6P) residues on the N-linked oligosaccharides of these enzymes.[1][2] There are two main types of 6-MPRs: the cation-independent MPR (CI-MPR), with a molecular weight of approximately 300 kDa, and the cation-dependent MPR (CD-MPR), a smaller dimeric receptor of about 46 kDa.[3][4] The soluble, extracellular domain of this compound is of significant interest for research and therapeutic development, particularly for enzyme replacement therapies for lysosomal storage diseases.[2][5]
This document provides detailed protocols for the expression and purification of recombinant soluble this compound. The methods described herein are designed to yield a highly pure and functionally active protein suitable for structural studies, ligand binding assays, and other biochemical and biophysical characterizations.
Data Presentation
Table 1: Expression Systems and Purification Yields for Recombinant Soluble this compound
| Expression System | Soluble this compound Construct | Purification Method | Yield | Reference |
| Pichia pastoris | Truncated, glycosylation-deficient CD-MPR | Pentamannosyl phosphate-agarose affinity chromatography | ~28 mg/L | [6] |
| Escherichia coli | Human CD-MPR (aa 27-185) with N-terminal His-tag | Proprietary chromatographic techniques | Not specified | [7][8] |
| Human Cell Line | Human M6PR-Extracellular Domain (ECD) | Aminophenyl-M6P affinity resin | Not specified | [5] |
Table 2: Biophysical and Binding Characteristics of Purified Soluble this compound
| Parameter | Value | Method | Reference |
| Molecular Mass (Recombinant Human CD-MPR) | 20.3 kDa (non-glycosylated) | Calculated | [7][8] |
| Purity (Recombinant Human CD-MPR from E. coli) | > 85.0% | SDS-PAGE | [7][8] |
| Binding Affinity (Kd) of CD-MPR for β-glucuronidase | 1.4 nM | Not specified | [6] |
| Binding Affinity (Kd) of CI-MPR for individual ligands | 1-5 nM | Immunoprecipitation | [9] |
| Binding Affinity (Kd) of CD-MPR for individual ligands | 7-28 nM | Immunoprecipitation | [9] |
Experimental Protocols
Protocol 1: Expression of Recombinant Soluble this compound in Pichia pastoris
This protocol is adapted from methodologies described for expressing the extracytoplasmic domain of the cation-dependent MPR in Pichia pastoris.[6]
1. Gene Synthesis and Vector Construction: a. Synthesize the cDNA sequence encoding the desired soluble portion of the this compound. b. Clone the synthesized gene into a suitable P. pastoris expression vector (e.g., pPICZα A) for secreted expression. The vector should ideally contain a C-terminal tag (e.g., 6x-His tag) to facilitate purification.
2. Transformation of P. pastoris: a. Linearize the expression vector with a suitable restriction enzyme. b. Transform competent P. pastoris cells (e.g., strain X-33) with the linearized vector by electroporation. c. Select for positive transformants on YPDS plates containing the appropriate antibiotic (e.g., Zeocin).
3. Expression Screening and Optimization: a. Inoculate single colonies into buffered glycerol-complex medium (BMGY) and grow at 30°C with vigorous shaking. b. To induce expression, pellet the cells and resuspend in buffered methanol-complex medium (BMMY). c. Add methanol (B129727) to a final concentration of 0.5% every 24 hours to maintain induction. d. Collect culture supernatants at different time points (e.g., 24, 48, 72, 96 hours) to determine the optimal expression time. e. Analyze the supernatant by SDS-PAGE and Western blotting using an anti-His tag antibody to confirm expression and secretion of the recombinant protein.
4. Large-Scale Expression: a. Scale up the culture volume based on the optimized conditions. b. Harvest the culture supernatant by centrifugation to remove the yeast cells. c. Filter the supernatant through a 0.45 µm filter to clarify.
Protocol 2: Purification of Recombinant Soluble this compound
This protocol outlines a three-step purification process involving affinity, ion exchange, and size exclusion chromatography.
Step 1: Affinity Chromatography
Affinity chromatography is the primary capture step, providing high selectivity for the this compound.[5][10][11][12][13] A nickel-nitrilotriacetic acid (Ni-NTA) column is used for His-tagged proteins.[13][14]
1. Column Preparation: a. Pack a column with Ni-NTA agarose (B213101) resin. b. Equilibrate the column with 5-10 column volumes (CV) of binding buffer (e.g., 20 mM Tris-HCl, 0.15 M NaCl, 10% glycerol, pH 8.0).
2. Sample Loading: a. Load the clarified culture supernatant from Protocol 1 onto the equilibrated column.
3. Washing: a. Wash the column with 10-20 CV of wash buffer (binding buffer containing a low concentration of imidazole, e.g., 20 mM) to remove non-specifically bound proteins.
4. Elution: a. Elute the bound protein with 5 CV of elution buffer (binding buffer containing a high concentration of imidazole, e.g., 250-500 mM). b. Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.
Step 2: Ion Exchange Chromatography (IEX)
IEX separates molecules based on their net surface charge and is an effective intermediate purification step.[15][16][17][18][19]
1. Buffer Exchange: a. Pool the fractions from the affinity chromatography step that contain the this compound. b. Perform a buffer exchange into the IEX binding buffer (e.g., a low salt buffer at a specific pH where the protein has a net charge that allows binding to the chosen resin).
2. Column Preparation: a. Choose an appropriate IEX resin (anion or cation exchange) based on the isoelectric point (pI) of the soluble this compound. b. Equilibrate the column with 5-10 CV of the IEX binding buffer.
3. Sample Loading and Elution: a. Load the buffer-exchanged sample onto the column. b. Wash the column with the binding buffer to remove unbound proteins. c. Elute the bound protein using a linear salt gradient (e.g., 0-1 M NaCl in the binding buffer). d. Collect fractions and analyze by SDS-PAGE.
Step 3: Size Exclusion Chromatography (SEC)
SEC, also known as gel filtration, is the final polishing step to separate the protein based on size and to remove any remaining aggregates or smaller contaminants.[20][21][22][23][24]
1. Column Preparation: a. Equilibrate a size exclusion chromatography column (e.g., Superdex 75 or 200) with 2 CV of the final storage buffer (e.g., 20 mM Tris-HCl, 0.15 M NaCl, 10% glycerol, 1 mM DTT, pH 8.0).[7][8]
2. Sample Application and Separation: a. Concentrate the pooled and buffer-exchanged fractions from the IEX step. b. Inject the concentrated protein sample onto the SEC column. c. The protein will separate based on size, with larger molecules eluting first.
3. Fraction Collection and Analysis: a. Collect fractions and analyze by SDS-PAGE to confirm the purity of the final protein product. b. Pool the purest fractions, determine the protein concentration, and store at -80°C.
Visualizations
Caption: Workflow for the purification of recombinant soluble this compound.
Caption: The Mannose 6-Phosphate Receptor signaling pathway.
References
- 1. Mannose-6-phosphate pathway: a review on its role in lysosomal function and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mannose 6-phosphate - Wikipedia [en.wikipedia.org]
- 3. Mannose 6-phosphate receptor - Wikipedia [en.wikipedia.org]
- 4. Frontiers | The host mannose-6-phosphate pathway and viral infection [frontiersin.org]
- 5. Expression, purification, and characterization of human mannose-6-phosphate receptor - Extra cellular domain from a stable cell line utilizing a small molecule biomimetic of the mannose-6-phosphate moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-level expression and characterization of a secreted recombinant cation-dependent mannose 6-phosphate receptor in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. raybiotech.com [raybiotech.com]
- 8. mybiosource.com [mybiosource.com]
- 9. Ligand binding specificities of the two mannose 6-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Affinity purification of mannose 6-phosphate receptor proteins. Purification and partial characterisation of goat liver receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An affinity method for the purification of mannose 6-phosphate receptor proteins (MPR 215) from rat tissues and goat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An immuno-affinity method for the purification of mannose 6-phosphate receptor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cation-independent Mannose 6-Phosphate Receptor: A COMPOSITE OF DISTINCT PHOSPHOMANNOSYL BINDING SITES - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Expression and Purification of Human Membrane Progestin Receptor α (mPRα) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. purolite.com [purolite.com]
- 16. Introduction to Ion Exchange Chromatography | Bio-Rad [bio-rad.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. chromtech.com [chromtech.com]
- 19. harvardapparatus.com [harvardapparatus.com]
- 20. Size-exclusion chromatography - Wikipedia [en.wikipedia.org]
- 21. waters.com [waters.com]
- 22. cytivalifesciences.com [cytivalifesciences.com]
- 23. Determination of molecular size by size-exclusion chromatography (gel filtration) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Fluorescence-Based 6-Mercaptopurine (6-MP) Ligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Mercaptopurine (6-MP) is a crucial purine (B94841) analogue used as an antineoplastic and immunosuppressive agent.[1][2] Its therapeutic efficacy stems from its conversion into active metabolites, primarily thioinosine monophosphate (TIMP), which disrupts the de novo purine biosynthesis pathway.[3][4] A key target of these metabolites is amidophosphoribosyltransferase (ATase), the rate-limiting enzyme in this pathway.[1][3] By inhibiting ATase and other enzymes, 6-MP effectively halts the synthesis of purine nucleotides, which are essential for DNA and RNA production, thereby suppressing the proliferation of rapidly dividing cells like cancer cells.[1][5]
Fluorescence-based ligand binding assays offer a safe, sensitive, and high-throughput alternative to traditional radioligand assays for studying drug-target interactions.[6][7] These methods, such as Fluorescence Polarization (FP) and Time-Resolved Förster Resonance Energy Transfer (TR-FRET), allow for the direct or indirect quantification of the binding affinity between a ligand and its target protein.[8][9] This document provides detailed protocols for two fluorescence-based assay formats to quantify the binding of 6-MP derivatives to their enzyme target, ATase.
Signaling Pathway: 6-Mercaptopurine Mechanism of Action
6-Mercaptopurine must be metabolized to its active nucleotide forms to exert its cytotoxic effects. The primary pathway involves the conversion of 6-MP to thioinosine monophosphate (TIMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT). TIMP and its subsequent metabolites then inhibit several key enzymes in the de novo purine synthesis pathway. The most significant inhibition occurs at the committed step catalyzed by amidophosphoribosyltransferase (ATase). This leads to a depletion of purine nucleotides (AMP and GMP), which are vital for DNA and RNA synthesis, ultimately causing cell cycle arrest and apoptosis.[3][4]
References
- 1. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]
- 5. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 6. 6-Mercaptopurine | C5H4N4S | CID 667490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Visualizing 6-Mercaptopurine Riboside (6-MPR) Localization by Immunofluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-mercaptopurine (B1684380) (6-MP) and its riboside derivative, 6-mercaptopurine riboside (6-MPR), are purine (B94841) analogues widely used in the treatment of acute lymphoblastic leukemia and autoimmune diseases. Their therapeutic efficacy is dependent on their cellular uptake and metabolic conversion into active thioguanine nucleotides, which are incorporated into DNA and RNA, leading to cytotoxicity. Understanding the subcellular localization of these compounds is crucial for elucidating their mechanisms of action, identifying potential resistance mechanisms, and developing more targeted therapies.
Immunofluorescence (IF) is a powerful technique for visualizing the spatial distribution of molecules within cells. However, the direct visualization of this compound by immunofluorescence is challenging due to the lack of commercially available antibodies that specifically recognize this small molecule.
These application notes provide a comprehensive guide for researchers aiming to develop and validate an immunofluorescence-based method to visualize the localization of this compound. This document outlines a generalized, adaptable protocol, discusses potential challenges, and suggests alternative strategies.
Quantitative Data
Direct quantitative data on the subcellular localization of this compound via immunofluorescence is not currently available in the scientific literature. However, understanding the intracellular concentrations of 6-MP and its metabolites is essential for designing and interpreting localization studies. The following table summarizes typical intracellular concentrations of 6-mercaptopurine metabolites found in erythrocytes of patients undergoing therapy. These values, obtained through methods like high-performance liquid chromatography (HPLC), provide a reference for the expected abundance of these molecules within cells.
| Metabolite | Typical Concentration Range (pmol/8 x 10⁸ erythrocytes) | Key Functions |
| 6-thioguanine (B1684491) nucleotides (6-TGN) | 235 - 450 | Active cytotoxic metabolites, incorporated into DNA and RNA.[1] |
| 6-methylmercaptopurine (6-MMP) | < 5700 | Inactive metabolite; high levels associated with hepatotoxicity.[1] |
| 6-mercaptopurine (6-MP) | Variable, depends on dosage and patient metabolism | Parent drug, precursor to active and inactive metabolites.[1][2] |
Signaling Pathways and Metabolism
The metabolic pathway of 6-mercaptopurine is central to its cytotoxic effects. This compound enters the cell and is converted to 6-mercaptopurine (6-MP). 6-MP is then metabolized through a complex pathway into various active and inactive forms. The key active metabolites are the 6-thioguanine nucleotides (6-TGNs), which are incorporated into nucleic acids. Visualizing the localization of these metabolites can provide insights into the drug's mechanism of action.
Experimental Protocols
The following section provides a generalized, hypothetical protocol for the immunofluorescent staining of cells to visualize a small molecule like this compound. This protocol is based on standard immunofluorescence techniques and will require significant optimization and validation.
Experimental Workflow
The development of a reliable immunofluorescence protocol for this compound localization is a multi-step process that requires careful validation at each stage. The following workflow outlines the key steps from cell preparation to image analysis.
Materials and Reagents
-
Cell Lines: Appropriate cell line (e.g., leukemia cell lines like Jurkat or cancer cell lines like HeLa).
-
6-Mercaptopurine Riboside (this compound): Purity-tested.
-
Primary Antibody: A hypothetical anti-6-MPR antibody. In its absence, an anti-thioguanine antibody could be used to track the downstream metabolite.
-
Secondary Antibody: Fluorophore-conjugated secondary antibody specific to the host species of the primary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG).
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol (B129727).
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS.
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% normal goat serum in PBS.
-
Wash Buffer: Phosphate-Buffered Saline (PBS).
-
Antifade Mounting Medium: With or without a nuclear counterstain like DAPI.
-
Glass Coverslips and Microscope Slides.
Protocol for Adherent Cells
-
Cell Seeding:
-
Seed cells onto glass coverslips in a 24-well plate at a density that will result in 60-80% confluency at the time of the experiment.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Drug Treatment:
-
Treat cells with the desired concentration of this compound for the appropriate duration to allow for uptake and metabolism. Include an untreated control.
-
-
Fixation:
-
Permeabilization (if using PFA fixation):
-
Incubate cells with Permeabilization Buffer (0.1-0.5% Triton X-100 in PBS) for 10-15 minutes at room temperature.[2]
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.[2]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Incubate the coverslips with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the coverslips three times with PBS for 5 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Final Washes and Mounting:
-
Wash the coverslips three times with PBS for 5 minutes each, protected from light.
-
Perform a final rinse with distilled water.
-
Mount the coverslips onto microscope slides using an antifade mounting medium, with or without DAPI for nuclear counterstaining.
-
-
Imaging:
-
Visualize the slides using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
-
Protocol for Suspension Cells
-
Cell Culture and Treatment:
-
Culture suspension cells to the desired density and treat with this compound as described for adherent cells.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 4% PFA and incubate for 15 minutes at room temperature.
-
-
Cytospinning or Adhesion:
-
Adhere the fixed cells to microscope slides using a cytocentrifuge or by air-drying a cell suspension on poly-L-lysine coated slides.
-
-
Staining:
-
Proceed with the permeabilization, blocking, and antibody incubation steps as described for adherent cells.
-
Validation and Controls
Given the developmental nature of this application, rigorous validation and the inclusion of proper controls are critical:
-
Antibody Specificity: If a putative anti-6-MPR antibody is used, its specificity must be confirmed. This can be done by pre-incubating the antibody with an excess of free this compound before staining; a significant reduction in the fluorescence signal would indicate specificity.
-
Secondary Antibody Control: Omit the primary antibody incubation to ensure that the secondary antibody does not bind non-specifically.
-
Untreated Control: Cells not treated with this compound should be included to assess background fluorescence and any non-specific staining from the primary antibody.
-
Positive Control: If available, a cell line or condition known to have high uptake of this compound could be used as a positive control.
Alternative Approaches
In the absence of a specific antibody for this compound, researchers can consider the following alternative strategies:
-
Click Chemistry: Synthesize a modified this compound molecule containing a "clickable" functional group (e.g., an alkyne or azide). This modified this compound can be introduced to cells, and after fixation and permeabilization, a fluorescently labeled complementary molecule can be "clicked" on for visualization.
-
Fluorescently Labeled this compound: Synthesize a fluorescently tagged version of this compound. However, the addition of a bulky fluorophore may alter the uptake, metabolism, and localization of the parent molecule.
-
Indirect Visualization using Anti-Thioguanine Antibodies: As this compound is metabolized to thioguanine nucleotides, an antibody against thioguanine could be used to visualize the localization of these active metabolites. This would provide information about the downstream fate of this compound.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A gas chromatographic method for measuring 6-mercaptopurine in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Targeting the 6-Phosphomannose Receptor (6-MPR) for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the 6-phosphomannose receptor (6-MPR), also known as the cation-independent mannose 6-phosphate receptor (CI-M6PR), as a target for therapeutic drug delivery. The this compound's crucial role in trafficking mannose 6-phosphate (M6P)-tagged ligands to the lysosome presents a unique opportunity for targeted delivery of various therapeutic agents, including enzymes, nanoparticles, and antibody-drug conjugates.
Introduction
The 6-phosphomannose receptor (this compound) is a ubiquitously expressed transmembrane protein that plays a vital role in the transport of newly synthesized lysosomal enzymes from the trans-Golgi network to the lysosomes.[1][2][3] This receptor recognizes mannose 6-phosphate (M6P) moieties on lysosomal enzymes, facilitating their packaging into clathrin-coated vesicles for delivery to the endosomal-lysosomal system.[3][4] A significant portion of this compound (10-20%) is also present on the cell surface, where it can internalize extracellular M6P-containing ligands.[3] This internalization pathway is the foundation for enzyme replacement therapy (ERT) for lysosomal storage diseases (LSDs) and is being increasingly explored for targeted drug delivery in other diseases, such as cancer.[5][6][7]
The 300-kDa CI-MPR possesses three distinct M6P binding sites located within domains 3, 5, and 9 of its large extracytoplasmic region, allowing for high-affinity binding to ligands presenting multiple M6P residues.[8] This multivalency is a key consideration in the design of this compound-targeted therapeutics.
Applications
The unique trafficking properties of the this compound make it an attractive target for a variety of therapeutic applications:
-
Enzyme Replacement Therapy (ERT): For lysosomal storage diseases, recombinant enzymes modified with M6P residues are administered intravenously and taken up by cells via the this compound, correcting the enzyme deficiency within the lysosome.[4][5][7]
-
Targeted Cancer Therapy: The this compound is often overexpressed on the surface of various cancer cells.[6][9] This allows for the targeted delivery of chemotherapeutics, toxins, or nanoparticles conjugated to M6P or its analogs, thereby increasing efficacy and reducing off-target toxicity.[6][9][10]
-
Lysosome-Targeting Chimeras (LYTACs): Bifunctional molecules that bind to a cell surface protein of interest and the this compound can be used to induce the degradation of the target protein via the lysosomal pathway.[4][11]
-
Immunotherapy: Targeting antigens to antigen-presenting cells (APCs) via the this compound can enhance antigen presentation and stimulate a more robust anti-tumor immune response.[10]
Quantitative Data Summary
The following tables summarize key quantitative data for various this compound targeting strategies.
Table 1: Binding Affinities of Ligands to this compound
| Ligand/Drug Conjugate | This compound Source | Assay Method | Binding Affinity (Kd/Ki) | Reference |
| Mannose 6-Phosphate (M6P) | Bovine Liver CI-MPR | Surface Plasmon Resonance | 7 µM | [2] |
| Lysosomal Enzymes | Recombinant Human CI-MPR | Not Specified | 2 nM | [2] |
| M021 (rhGAA ERT) | CI-MPR | Not Specified | High Affinity | [12] |
| AMFA (M6P analog) | CI-MPR | Not Specified | High Affinity | [13] |
| Bivalent M6P Mimetic | CI-MPR | Not Specified | High Affinity | [14] |
Table 2: Cellular Uptake and Efficacy of this compound Targeted Agents
| Agent | Cell Line | Assay | Metric | Result | Reference |
| 6-Mercaptopurine Nanoparticles | Caco-2 cells | HPLC | Cellular Uptake | Time, concentration, and energy-dependent increase | [15] |
| M021 (rhGAA ERT) | Pompe disease patient fibroblasts | Not Specified | Cellular Internalization | Efficiently internalized via CI-MPR | [12] |
| AMFA-conjugated mAb | Not Specified | Not Specified | Internalization Rate | High | [11] |
Signaling Pathways and Experimental Workflows
This compound-Mediated Drug Delivery Pathway
The following diagram illustrates the cellular trafficking pathway of a this compound-targeted drug.
Caption: this compound-mediated endocytosis and lysosomal targeting of a drug.
Experimental Workflow for this compound Binding Assay
The following diagram outlines a typical workflow for a competitive radioligand binding assay to determine the affinity of a test compound for the this compound.
Caption: Workflow for a competitive this compound radioligand binding assay.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for this compound
This protocol is a generalized method for determining the binding affinity (Ki) of a test compound for the this compound using a competitive radioligand binding assay.
Materials:
-
Source of this compound (e.g., purified receptor, cell membranes from cells overexpressing this compound)
-
Radiolabeled ligand with known affinity for this compound (e.g., [³H]M6P)
-
Unlabeled test compound
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., ice-cold Assay Buffer without BSA)
-
96-well filter plates (e.g., with GF/C filters)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the unlabeled test compound in Assay Buffer.
-
Dilute the radiolabeled ligand in Assay Buffer to a final concentration at or below its Kd.
-
Dilute the this compound source in Assay Buffer to a concentration that results in specific binding of less than 10% of the total radioligand added.[16]
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
25 µL of Assay Buffer (for total binding) or a high concentration of unlabeled M6P (for non-specific binding) or the test compound dilutions.
-
25 µL of the diluted radiolabeled ligand.
-
50 µL of the diluted this compound source.
-
-
The final volume in each well is 100 µL.
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 1-2 hours).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Protocol 2: Cellular Uptake Assay for this compound-Targeted Compounds
This protocol describes a method to quantify the cellular uptake of a this compound-targeted compound, which can be fluorescently labeled or a radiolabeled therapeutic.
Materials:
-
Cells expressing this compound (e.g., cancer cell line, fibroblasts)
-
Cell culture medium and supplements
-
Labeled this compound-targeted compound (e.g., fluorescently tagged nanoparticle or radiolabeled drug)
-
Inhibitors for endocytosis pathways (optional, for mechanism studies)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (if required for quantification)
-
Instrumentation for detection (e.g., fluorescence microscope, flow cytometer, plate reader, or scintillation counter)
Procedure:
-
Cell Culture:
-
Treatment:
-
Remove the culture medium and wash the cells once with pre-warmed PBS.
-
Add fresh culture medium containing various concentrations of the labeled compound to the cells.
-
For competition experiments, pre-incubate the cells with an excess of unlabeled M6P or a this compound antibody before adding the labeled compound.
-
For time-course experiments, incubate the cells with the labeled compound for different durations.
-
For temperature-dependence studies, perform incubations at 37°C and 4°C.[15]
-
-
Termination of Uptake:
-
Remove the medium containing the labeled compound.
-
Wash the cells three times with ice-cold PBS to remove any unbound compound and stop further uptake.[15]
-
-
Quantification of Uptake:
-
For fluorescently labeled compounds:
-
Fluorescence Microscopy: Visualize the intracellular localization of the compound.
-
Flow Cytometry: Quantify the mean fluorescence intensity of the cell population.
-
Plate Reader: Lyse the cells and measure the fluorescence intensity of the lysate.
-
-
For radiolabeled compounds:
-
Lyse the cells and measure the radioactivity in the lysate using a scintillation counter.
-
Normalize the uptake to the total protein content of the cell lysate, determined by a protein assay (e.g., BCA assay).[15]
-
-
-
Data Analysis:
-
Plot the cellular uptake (e.g., fluorescence intensity, DPM/mg protein) against the compound concentration, time, or other variables.
-
Determine parameters such as the maximum uptake (Vmax) and the concentration at half-maximal uptake (Km).
-
Protocol 3: In Vivo Efficacy Model for a this compound-Targeted Anti-Cancer Drug
This protocol outlines a general procedure for evaluating the in vivo efficacy of a this compound-targeted therapeutic in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cells that overexpress this compound
-
This compound-targeted therapeutic agent
-
Vehicle control and non-targeted control drug
-
Calipers for tumor measurement
-
Equipment for drug administration (e.g., syringes, needles)
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of the cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize the mice into different treatment groups (e.g., vehicle control, non-targeted drug, this compound-targeted drug).
-
Administer the treatments according to a predetermined schedule (e.g., intravenously, intraperitoneally, once or twice a week).
-
-
Monitoring and Data Collection:
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Endpoint and Analysis:
-
The study can be terminated when the tumors in the control group reach a predetermined size, or after a specific treatment period.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and, if applicable, perform histological or immunohistochemical analysis.
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate metrics such as tumor growth inhibition (TGI) and assess the statistical significance of the differences between the groups.
-
For survival studies, monitor the animals until a defined endpoint (e.g., tumor volume reaching a certain limit, significant weight loss) and generate Kaplan-Meier survival curves.
-
Conclusion
The 6-phosphomannose receptor represents a versatile and effective target for the delivery of a wide range of therapeutic agents. Its well-characterized role in lysosomal trafficking provides a robust mechanism for intracellular drug delivery. The protocols and data presented in these application notes offer a framework for researchers to design and evaluate novel this compound-targeted therapies for various diseases, from rare genetic disorders to common malignancies. Careful consideration of ligand design, binding affinity, and cellular uptake is crucial for the successful clinical translation of these promising therapeutic strategies.
References
- 1. Cation-independent mannose 6-phosphate receptor: From roles and functions to targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2011000958A1 - Compounds targeting the cation-independent mannose 6-phosphate receptor - Google Patents [patents.google.com]
- 3. Mannose 6-phosphate receptor - Wikipedia [en.wikipedia.org]
- 4. Mannose-6-phosphate glycan for lysosomal targeting: various applications from enzyme replacement therapy to lysosome-targeting chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Strategies for Enzyme Replacement Therapy for Lysosomal Storage Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mannose and Mannose-6-Phosphate Receptor-Targeted Drug Delivery Systems and Their Application in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cation-independent Mannose 6-Phosphate Receptor: A COMPOSITE OF DISTINCT PHOSPHOMANNOSYL BINDING SITES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mannose and Mannose-6-Phosphate Receptor-targeted Drug Delivery Systems and their application in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m6ptherapeutics.com [m6ptherapeutics.com]
- 13. researchgate.net [researchgate.net]
- 14. pure.psu.edu [pure.psu.edu]
- 15. Cellular Uptake and Transport Mechanism of 6-Mercaptopurine Nanomedicines for Enhanced Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
Application Notes and Protocols for In Vitro Reconstitution of 6-Mercaptopurine Riboside (6-MPR) Mediated Transport
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Mercaptopurine (B1684380) (6-MP) is a crucial thiopurine drug used in the treatment of acute lymphoblastic leukemia and autoimmune diseases. Its efficacy is dependent on its transport into target cells, primarily in the form of its nucleoside analog, 6-mercaptopurine riboside (6-MPR). Understanding the kinetics and mechanisms of this compound transport is vital for optimizing drug delivery and overcoming resistance. This document provides detailed protocols for the in vitro reconstitution of the key transporters involved in this compound influx and efflux, namely the human Equilibrative Nucleoside Transporter 1 (hENT1) and Multidrug Resistance-Associated Protein 4 (MRP4), into proteoliposomes. These protocols enable the precise study of this compound transport in a controlled, cell-free environment.
Key Transporters in this compound Disposition
Human Equilibrative Nucleoside Transporter 1 (hENT1): A primary facilitative transporter responsible for the influx of this compound and other nucleoside analogs into cells.[1]
Multidrug Resistance-Associated Protein 4 (MRP4): An ATP-binding cassette (ABC) transporter that actively effluxes 6-MP and its metabolites, contributing to drug resistance.[2][3]
Data Presentation: Quantitative Analysis of this compound and Related Compound Transport
The following tables summarize key kinetic parameters for the transport of 6-mercaptopurine and related nucleosides by hENT1 and the efflux of substrates by MRP4. It is important to note that specific kinetic data for this compound in a fully reconstituted system is limited, and the provided values for 6-mercaptopurine (the base) serve as a valuable reference.
| Transporter | Substrate | Apparent Km (µM) | Apparent Vmax (pmol/mg protein/min) | Experimental System |
| hENT1 | 6-Mercaptopurine | 1200 | 31 | Xenopus oocytes |
| hENT2 | 6-Mercaptopurine | 1100 | 129 | Xenopus oocytes |
| hENT1 | Adenosine (B11128) | 215 ± 34 | 578 ± 23.4 | Proteoliposomes |
| Rat ENTs | 6-Mercaptopurine | 198 - 250 | Not Specified | Rat Syncytiotrophoblast Cells |
Table 1: Kinetic parameters for the uptake of 6-mercaptopurine and adenosine by nucleoside transporters.
| Transporter | Substrate | Apparent Km | Apparent Vmax | Experimental System |
| MRP4 | Urate | 1.5 ± 0.3 mM | 47 ± 7 pmol/mg/min | Membrane Vesicles |
| MRP2 | Leukotriene C4 | 450 nM | 2.7 pmol/mg/min | Proteoliposomes |
| MRP1 | Leukotriene C4 | 366 ± 38 nM | Not Specified | Proteoliposomes |
Table 2: Kinetic parameters for the efflux of various substrates by MRP transporters.
Experimental Protocols
Protocol 1: In Vitro Reconstitution of hENT1 into Proteoliposomes
This protocol describes the reconstitution of purified hENT1 into lipid vesicles to study the influx of this compound.
Materials:
-
Purified hENT1 protein
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE)
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG)
-
Chloroform
-
Reconstitution Buffer (20 mM HEPES pH 7.4, 150 mM NaCl)
-
Detergent (e.g., n-decyl-β-D-maltoside (DM))
-
BioBeads SM-2
-
Radiolabeled [3H]-6-MPR
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Liposome Preparation:
-
Prepare a lipid mixture of POPE and POPG in a 3:1 ratio in chloroform.
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin film.
-
Further dry the lipid film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with Reconstitution Buffer to a final lipid concentration of 10 mg/mL.
-
Subject the lipid suspension to five freeze-thaw cycles using liquid nitrogen and a room temperature water bath to form multilamellar vesicles.
-
Extrude the vesicle suspension 21 times through a 100 nm polycarbonate filter to generate unilamellar liposomes.
-
-
hENT1 Reconstitution:
-
Solubilize purified hENT1 in Reconstitution Buffer containing 5 mM DM.
-
Mix the solubilized hENT1 with the prepared liposomes at a desired protein-to-lipid ratio (e.g., 1:100 w/w).
-
Incubate the mixture on ice for 30 minutes.
-
Remove the detergent by adding BioBeads SM-2 and incubating with gentle agitation at 4°C. Perform four changes of BioBeads over 40 hours.
-
-
Proteoliposome Characterization:
-
Determine the protein concentration and orientation in the proteoliposomes using standard protein assays and accessibility to specific ligands or antibodies.
-
Protocol 2: this compound Influx Assay using hENT1 Proteoliposomes
This protocol details the measurement of [3H]-6-MPR uptake into the reconstituted hENT1 proteoliposomes.
Procedure:
-
Assay Setup:
-
Aliquot the hENT1 proteoliposomes into reaction tubes.
-
Initiate the transport assay by adding [3H]-6-MPR to the external buffer at various concentrations.
-
Incubate the reaction at the desired temperature (e.g., 37°C) for a specific time course (e.g., 0, 1, 5, 15, 30 minutes).
-
-
Termination of Transport:
-
Stop the transport by adding an ice-cold stop solution (e.g., Reconstitution Buffer with a high concentration of a competitive inhibitor like nitrobenzylmercaptopurine ribonucleoside (NBMPR)).
-
Rapidly filter the proteoliposomes through a membrane filter to separate them from the external radiolabeled substrate.
-
Wash the filter with ice-cold stop solution to remove any non-specifically bound radioactivity.
-
-
Quantification:
-
Place the filter in a scintillation vial with a suitable scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the rate of this compound influx and determine kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
-
Protocol 3: In Vitro Reconstitution of MRP4 into Proteoliposomes
This protocol outlines the reconstitution of purified MRP4 into lipid vesicles for studying the efflux of this compound.
Materials:
-
Purified MRP4 protein
-
E. coli polar lipids
-
Reconstitution Buffer (e.g., 20 mM Tris/Tricine pH 7.5, appropriate salts)
-
Detergent (e.g., octylglucoside)
-
Dialysis cassette
-
ATP and an ATP-regenerating system (creatine kinase and creatine (B1669601) phosphate)
-
Radiolabeled [3H]-6-MPR
Procedure:
-
Proteoliposome Preparation with Internal Substrate:
-
Prepare liposomes from E. coli polar lipids as described in Protocol 1, but include [3H]-6-MPR in the hydration buffer to load the vesicles with the radiolabeled substrate.
-
Remove external, non-encapsulated [3H]-6-MPR by size-exclusion chromatography (e.g., Sephadex G-50 column).
-
-
MRP4 Reconstitution:
-
Solubilize purified MRP4 in Reconstitution Buffer containing a suitable detergent.
-
Mix the solubilized MRP4 with the [3H]-6-MPR-loaded liposomes.
-
Remove the detergent by dialysis against detergent-free Reconstitution Buffer at 4°C with several buffer changes.
-
Protocol 4: this compound Efflux Assay using MRP4 Proteoliposomes
This protocol describes the measurement of ATP-dependent [3H]-6-MPR efflux from the reconstituted MRP4 proteoliposomes.
Procedure:
-
Assay Setup:
-
Aliquot the MRP4 proteoliposomes containing internal [3H]-6-MPR into reaction tubes.
-
Initiate the efflux by adding ATP and an ATP-regenerating system to the external buffer. For control experiments, omit ATP.
-
Incubate the reaction at 37°C for a specific time course.
-
-
Separation and Quantification:
-
At each time point, separate the proteoliposomes from the external medium using rapid filtration or centrifugation through a spin column.
-
Measure the amount of [3H]-6-MPR remaining inside the proteoliposomes by liquid scintillation counting of the filtered vesicles or the eluate.
-
Calculate the rate of ATP-dependent efflux by subtracting the amount of substrate released in the absence of ATP from that released in its presence.
-
Visualizations
Experimental Workflow
Experimental workflow for in vitro reconstitution and transport assay.
This compound Transport Pathway
Cellular transport pathways for 6-mercaptopurine riboside (this compound).
References
- 1. 6-Mercaptopurine transport by equilibrative nucleoside transporters in conditionally immortalized rat syncytiotrophoblast cell lines TR-TBTs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular Uptake and Transport Mechanism of 6-Mercaptopurine Nanomedicines for Enhanced Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of 6-Mercaptopurine Transport by the SLC43A3-Encoded Nucleobase Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 6-Mercaptopurine (6-MP) Metabolites
Introduction
6-Mercaptopurine (B1684380) (6-MP) is a cornerstone thiopurine drug utilized in the treatment of various conditions, including acute lymphoblastic leukemia and inflammatory bowel disease.[1] The therapeutic and toxic effects of 6-MP are attributed to its complex intracellular metabolism, which leads to the formation of active 6-thioguanine (B1684491) nucleotides (6-TGNs) and methylated metabolites, primarily 6-methylmercaptopurine (B131649) (6-MMP).[1][2][3] While the core structure of 6-mercaptopurine riboside (6-MPR) contains a ribose sugar, the critical metabolic modifications for its activity and safety are phosphorylation and methylation, rather than glycosylation in the traditional sense of adding further glycan structures. This document provides detailed application notes and protocols for the quantitative analysis of the key 6-MP metabolites, 6-TGNs and 6-MMP, in red blood cells (RBCs), which is crucial for therapeutic drug monitoring (TDM).[1][4] TDM helps in optimizing dosing to maximize therapeutic efficacy while minimizing the risk of adverse effects like myelosuppression and hepatotoxicity.[1][5]
The primary analytical techniques for the quantification of these metabolites are High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][4][5][6]
Metabolic Pathway of 6-Mercaptopurine
The metabolism of 6-MP is intricate, involving multiple enzymatic pathways that lead to the production of therapeutically active and potentially toxic metabolites. Understanding this pathway is essential for interpreting the results of metabolite analysis.
References
- 1. journal.appconnect.in [journal.appconnect.in]
- 2. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis [mdpi.com]
- 3. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. specialtytesting.labcorp.com [specialtytesting.labcorp.com]
- 6. Monitoring of thiopurine metabolites - a high-performance liquid chromatography method for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative PCR Analysis of 6-Mercaptopurine Resistance Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-mercaptopurine (B1684380) (6-MP) is a cornerstone chemotherapy agent for acute lymphoblastic leukemia and is also utilized as an immunosuppressant for autoimmune diseases.[1] As a purine (B94841) analog, 6-MP's therapeutic efficacy relies on its intracellular conversion into cytotoxic thioguanine nucleotides (TGNs), which disrupt DNA and RNA synthesis.[1][2] However, the development of cellular resistance to 6-MP is a significant clinical challenge that can lead to treatment failure.
Resistance to 6-MP is a multifaceted process involving alterations in drug metabolism, transport, and downstream cellular pathways.[2] Key mechanisms include:
-
Altered Drug Metabolism: Variations in the activity of enzymes that metabolize 6-MP can shift the balance from active cytotoxic metabolites to inactive forms. Key enzymes include thiopurine S-methyltransferase (TPMT) and nudix hydrolase 15 (NUDT15), which inactivate 6-MP and its metabolites, and hypoxanthine-guanine phosphoribosyltransferase (HPRT1), which is crucial for the initial activation of 6-MP.[2][3]
-
Increased Drug Efflux: Cancer cells can upregulate ATP-binding cassette (ABC) transporters to actively pump 6-MP and its metabolites out of the cell, thereby reducing intracellular drug concentrations. Multidrug resistance-associated proteins MRP4 (ABCC4) and MRP5 (ABCC5) have been implicated in the efflux of 6-MP metabolites.[4][5]
-
Defects in Downstream Pathways: Mutations or alterations in pathways that are triggered by the incorporation of TGNs into DNA, such as the DNA mismatch repair (MMR) system, can lead to drug tolerance.[2]
Quantitative PCR (qPCR) is a highly sensitive and specific method for quantifying gene expression levels, making it an invaluable tool for studying the molecular mechanisms of 6-MP resistance.[6] By measuring the mRNA levels of genes involved in 6-MP metabolism and transport, researchers can identify potential biomarkers of resistance, monitor treatment response, and develop novel therapeutic strategies to overcome resistance.
Featured Application: Monitoring 6-MP Resistance in Cancer Cell Lines
This application note provides a detailed protocol for using quantitative PCR to analyze the expression of key genes associated with 6-mercaptopurine resistance in cancer cell lines.
Experimental Protocols
I. Cell Culture and 6-MP Treatment
-
Culture your cancer cell line of interest (e.g., K562, a human chronic myeloid leukemia cell line) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
To induce 6-MP resistance, establish a resistant cell line by exposing the parental cell line to gradually increasing concentrations of 6-MP over an extended period.
-
For gene expression analysis, seed both the parental (sensitive) and the 6-MP resistant cell lines at a density of 1 x 10^6 cells/well in 6-well plates.
-
Treat the cells with a predetermined concentration of 6-MP (e.g., the IC50 concentration for the sensitive cells) or vehicle control (e.g., DMSO) for a specified time period (e.g., 24, 48, or 72 hours).
-
Harvest the cells for RNA extraction.
II. RNA Extraction and cDNA Synthesis
-
Isolate total RNA from the harvested cells using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) following the manufacturer's protocol.
III. Quantitative PCR (qPCR)
-
Primer Design: Design or obtain pre-validated qPCR primers for the target genes of interest and at least two stable reference genes.
-
Target Genes: TPMT, NUDT15, HPRT1, ABCC4 (MRP4), ABCC5 (MRP5), SLC29A1 (ENT1), SLC29A2 (ENT2).
-
Reference Genes: GAPDH, ACTB, B2M. It is crucial to validate the stability of reference genes for your specific experimental conditions.
-
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture in a total volume of 20 µL per reaction:
-
10 µL of 2x SYBR Green qPCR Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA (corresponding to 10-100 ng of starting RNA)
-
6 µL of nuclease-free water
-
-
Thermal Cycling Conditions: Perform the qPCR using a real-time PCR detection system with the following cycling conditions:
-
Initial Denaturation: 95°C for 3 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis: Perform a melt curve analysis to verify the specificity of the amplified products.
-
IV. Data Analysis
-
Determine the cycle threshold (Ct) value for each reaction.
-
Normalize the Ct values of the target genes to the geometric mean of the Ct values of the reference genes (ΔCt).
-
Calculate the relative gene expression using the comparative Ct (ΔΔCt) method. The fold change in gene expression is calculated as 2-ΔΔCt.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes in gene expression.
Data Presentation
The following table summarizes hypothetical quantitative data from a qPCR experiment comparing a 6-MP resistant cell line to its parental sensitive counterpart.
| Gene | Fold Change (Resistant vs. Sensitive) | p-value | Function |
| Metabolism | |||
| TPMT | 3.5 | < 0.01 | Inactivates 6-MP |
| NUDT15 | 2.8 | < 0.01 | Inactivates 6-MP metabolites |
| HPRT1 | 0.4 | < 0.05 | Activates 6-MP |
| Efflux Pumps | |||
| ABCC4 (MRP4) | 5.2 | < 0.001 | Efflux of 6-MP metabolites |
| ABCC5 (MRP5) | 4.1 | < 0.01 | Efflux of 6-MP metabolites |
| Influx Transporters | |||
| SLC29A1 (ENT1) | 0.6 | < 0.05 | Uptake of 6-MP |
| SLC29A2 (ENT2) | 0.7 | < 0.05 | Uptake of 6-MP |
Visualizations
Experimental Workflow
Caption: qPCR experimental workflow for 6-MPR gene expression analysis.
6-Mercaptopurine Metabolism and Resistance Pathway
Caption: 6-MP metabolism and mechanisms of resistance.
References
- 1. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Genetic Polymorphisms of Drug-Metabolizing Enzymes Involved in 6-Mercaptopurine-Induced Myelosuppression in Thai Pediatric Acute Lymphoblastic Leukemia Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overexpression of MRP4 (ABCC4) and MRP5 (ABCC5) confer resistance to the nucleoside analogs cytarabine and troxacitabine, but not gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multidrug Resistance Proteins (MRPs/ABCCs) in Cancer Chemotherapy and Genetic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Up-regulation of P-glycoprotein confers acquired resistance to 6-mercaptopurine in human chronic myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blotting of Mannose-6-Phosphate Receptor (M6PR)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting information for the detection of the Mannose-6-Phosphate (B13060355) Receptor (M6PR) using Western blotting. M6PR, existing in both cation-dependent (CD-M6PR) and cation-independent (CI-M6PR) forms, plays a crucial role in the trafficking of lysosomal enzymes.[1][2] Accurate detection and quantification of M6PR are vital for research in lysosomal storage diseases, protein trafficking, and cellular metabolism.
Data Presentation
The following tables summarize quantitative data for commercially available M6PR antibodies, providing a baseline for experimental setup.
Table 1: Antibody Specifications and Recommended Dilutions for Western Blotting
| Antibody Name | Host Species | Clonality | Target | Recommended Dilution | Predicted/Observed Molecular Weight | Reference |
| Anti-M6PR (cation independent) [ARC0263] | Rabbit | Monoclonal | M6PR (cation independent) | 1:500 - 1:2,000 | ~275-300 kDa | [3] |
| M6PR Polyclonal Antibody (PA5-24608) | Rabbit | Polyclonal | M6PR | 1:1,000 | ~46 kDa | [4] |
| Anti-M6PR antibody (STJ190673) | Rabbit | Polyclonal | Cation-dependent M6PR | Not Specified | ~46 kDa | [5] |
| Anti-M6PR (cation independent) Antibody (A89200) | Rabbit | Polyclonal | M6PR (cation independent) | 1:1,000 | 274 kDa | [6] |
Table 2: Example Cell Lysates for M6PR Detection
| Cell Line | M6PR Type Detected | Lysate Loading Amount | Notes | Reference |
| A-549 | Cation independent | 25 µg | Detected with monoclonal antibody at 1:1,000 dilution. | [3] |
| HepG2 | Cation independent | 25 µg | Detected with polyclonal antibody at 1:1,000 dilution. | [6] |
| A549 | Not specified | 35 µg | Detected with polyclonal antibody. | [4] |
| RINm5F | Cation independent | 50 µg | CI-M6PR expression is deficient in these cells compared to INS832/13 cells. | [7] |
| INS832/13 | Cation independent | 50 µg | Expresses detectable levels of CI-M6PR. | [7] |
Experimental Protocols
This section provides a detailed methodology for performing a Western blot to detect M6PR.
I. Sample Preparation (Cell Lysates)
-
Cell Culture and Lysis:
-
Culture cells to 70-80% confluency.
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Aspirate PBS and add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
-
Centrifugation and Supernatant Collection:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Sample Preparation for Electrophoresis:
-
Mix the desired amount of protein (typically 20-50 µg) with 4X Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT).
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
II. SDS-PAGE and Protein Transfer
-
Gel Electrophoresis:
-
Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the M6PR being targeted (e.g., a lower percentage gel for the ~300 kDa CI-M6PR).
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Equilibrate the gel, PVDF or nitrocellulose membrane, and filter papers in transfer buffer (e.g., Towbin buffer: 25 mM Tris, 192 mM glycine, 20% methanol).
-
Assemble the transfer sandwich and perform the transfer according to the blotting apparatus manufacturer's protocol (wet or semi-dry transfer).
-
III. Immunodetection
-
Blocking:
-
After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary M6PR antibody in the blocking buffer at the recommended concentration (see Table 1).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
IV. Detection and Analysis
-
Signal Development:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the specified time (typically 1-5 minutes).
-
-
Imaging:
-
Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film.
-
-
Data Analysis:
-
Analyze the band intensities using appropriate software. Ensure that the signal is within the linear range of detection. Normalize the M6PR signal to a loading control (e.g., β-actin or GAPDH) for quantitative comparisons.
-
Mandatory Visualizations
M6PR Western Blotting Workflow
References
- 1. Frontiers | The host mannose-6-phosphate pathway and viral infection [frontiersin.org]
- 2. molbiolcell.org [molbiolcell.org]
- 3. Anti-M6PR (cation independent) Antibody [ARC0263] (A308985) [antibodies.com]
- 4. M6PR Polyclonal Antibody (PA5-24608) [thermofisher.com]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. carlroth.com [carlroth.com]
- 7. Cation-Independent Mannose 6-Phosphate Receptor Deficiency Enhances β-Cell Susceptibility to Palmitate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield of Recombinant 6-MPR
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the enzymatic synthesis of recombinant 6-mercaptopurine (B1684380) riboside (6-MPR), specifically focusing on challenges that lead to low product yield.
Frequently Asked Questions (FAQs)
Q1: What is the enzymatic reaction for producing 6-mercaptopurine riboside (this compound)?
The enzymatic synthesis of this compound is typically achieved through a transglycosylation reaction catalyzed by a purine (B94841) nucleoside phosphorylase (PNP). In this reaction, a purine base (6-mercaptopurine) and a pentose-1-phosphate donor (e.g., ribose-1-phosphate (B8699412) or deoxyribose-1-phosphate) are converted into the corresponding nucleoside, this compound. The reaction is reversible.
Q2: Which type of purine nucleoside phosphorylase (PNP) is suitable for this compound synthesis?
E. coli purine nucleoside phosphorylase (PNP) is a commonly used enzyme for the synthesis of purine nucleoside analogs.[1] It is a hexameric enzyme that can catalyze the reversible phosphorolysis of 6-oxopurine nucleosides.[2] The choice of PNP can be critical, and enzymes from different sources may exhibit varying substrate specificities and efficiencies.
Q3: What are the major factors that can contribute to a low yield of recombinant this compound?
Several factors can lead to a low yield of this compound, broadly categorized as:
-
Low Recombinant Enzyme (PNP) Expression and Activity: Issues with the expression, solubility, and specific activity of the recombinant PNP enzyme.
-
Suboptimal Reaction Conditions: Non-ideal pH, temperature, substrate concentrations, and reaction time.
-
Product Degradation or Inhibition: Instability of the product (this compound) or feedback inhibition of the enzyme.
-
Inefficient Purification: Loss of product during downstream processing and purification steps.
Troubleshooting Guides
This section provides a question-and-answer-style guide to troubleshoot specific problems leading to low this compound yield.
Category 1: Low Recombinant PNP Enzyme Yield and Activity
Q: My expression of recombinant PNP in E. coli is very low. What should I do?
Low expression of your recombinant PNP can be a significant bottleneck. Here are several strategies to address this issue:
-
Verify the Expression Construct: Ensure the integrity of your expression vector, including the gene sequence and the reading frame.[3]
-
Optimize Codon Usage: Different organisms have different codon preferences. Optimizing the codon usage of the PNP gene for E. coli can significantly improve translation efficiency.[3]
-
Choose a Suitable Expression Strain: Some E. coli strains are better suited for expressing certain proteins. For instance, strains that help with disulfide bond formation (e.g., SHuffle®) or strains that reduce basal expression of toxic proteins (e.g., those with pLysS or pLysE plasmids) might be beneficial.[4][5]
-
Optimize Induction Conditions: The concentration of the inducer (e.g., IPTG) and the timing and temperature of induction are critical.[6] Lowering the induction temperature (e.g., to 16-25°C) and extending the expression time can improve protein folding and solubility.[7]
Q: My recombinant PNP is expressed, but it's mostly in insoluble inclusion bodies. How can I improve its solubility?
Insoluble protein expression is a common issue in E. coli.[6] Here are some approaches to enhance the solubility of your PNP enzyme:
-
Lower Expression Temperature: Reducing the temperature during induction slows down protein synthesis, which can promote proper folding.[7]
-
Use a Solubility-Enhancing Fusion Tag: Fusing a highly soluble protein (e.g., Maltose Binding Protein (MBP) or Glutathione-S-Transferase (GST)) to your PNP can improve its solubility.[8]
-
Optimize Lysis Buffer: The composition of your lysis buffer can impact protein solubility. Consider adding stabilizing agents like glycerol (B35011) or non-detergent sulfobetaines.[3]
-
In Vitro Refolding: If the above methods fail, you can purify the inclusion bodies and then attempt to refold the protein into its active conformation.[4]
Q: The specific activity of my purified PNP enzyme is low. What could be the reason?
Low enzyme activity can stem from various factors, even with a good protein yield.[9]
-
Improper Protein Folding: Even if the protein is soluble, it might not be correctly folded. Consider co-expressing molecular chaperones to assist in proper folding.
-
Presence of Proteases: Proteolytic degradation during purification can reduce the amount of active enzyme. Always add protease inhibitors to your lysis buffer and keep samples cold.[9]
-
Incorrect Buffer Conditions: The pH, ionic strength, and presence of cofactors in your assay buffer are crucial for enzyme activity. Determine the optimal conditions for your specific PNP.[10]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can denature the enzyme.[9] It is advisable to store the purified enzyme in single-use aliquots at -80°C.
Data Presentation
Table 1: Effect of Induction Temperature on PNP Expression and Solubility
| Induction Temperature (°C) | Total PNP Expression (mg/L of culture) | Soluble PNP Fraction (%) |
| 37 | 150 | 25 |
| 30 | 120 | 45 |
| 25 | 100 | 70 |
| 18 | 80 | 90 |
This table illustrates a common trend where lower induction temperatures lead to a higher percentage of soluble protein, even if the total expression is slightly reduced.
Table 2: Influence of Lysis Buffer Additives on Soluble PNP Recovery
| Lysis Buffer Additive | Soluble PNP Yield (mg/L of culture) |
| None | 35 |
| 10% Glycerol | 50 |
| 1 M L-Arginine | 65 |
| 0.5% Triton X-100 | 40 |
This table shows hypothetical data on how different additives in the lysis buffer can improve the recovery of soluble PNP.
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant His-tagged E. coli PNP
-
Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the pET vector containing the His-tagged E. coli PNP gene.
-
Culture Growth: Inoculate a single colony into 50 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking. The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.1 mM. Continue to incubate at 18°C for 16-20 hours with shaking.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM PMSF). Lyse the cells by sonication on ice.
-
Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol). Elute the His-tagged PNP with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol).
-
Dialysis and Storage: Dialyze the eluted fractions against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 50% glycerol). Store the purified enzyme in aliquots at -80°C.
Protocol 2: Enzymatic Synthesis of this compound
-
Reaction Mixture Preparation: In a sterile tube, prepare the reaction mixture containing:
-
50 mM Phosphate Buffer (pH 7.0)
-
10 mM 6-mercaptopurine
-
15 mM Ribose-1-phosphate
-
Purified recombinant PNP (concentration to be optimized, e.g., 0.1 mg/mL)
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the PNP enzyme (e.g., 37°C) with gentle agitation.
-
Reaction Monitoring: Monitor the progress of the reaction over time by taking samples at different time points and analyzing them using High-Performance Liquid Chromatography (HPLC).
-
Reaction Termination: Once the reaction has reached completion (or the desired conversion), terminate the reaction by heat inactivation (e.g., 80°C for 10 minutes) or by adding a quenching agent.
-
Purification of this compound: Purify the this compound from the reaction mixture using techniques such as preparative HPLC or column chromatography.
Visualizations
Caption: A troubleshooting workflow for addressing low yield of recombinant this compound.
Caption: Enzymatic synthesis of this compound catalyzed by recombinant PNP.
References
- 1. researchgate.net [researchgate.net]
- 2. rcsb.org [rcsb.org]
- 3. benchchem.com [benchchem.com]
- 4. Challenges and advances in the heterologous expression of cellulolytic enzymes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neb.com [neb.com]
- 6. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. biologicscorp.com [biologicscorp.com]
- 9. researchgate.net [researchgate.net]
- 10. Expression, purification, and characterization of recombinant purine nucleoside phosphorylase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 6-MPR Trafficking Assays
Welcome to the technical support center for 6-MPR (Mannose 6-Phosphate Receptor) trafficking assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful execution and interpretation of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of a this compound trafficking assay?
A1: The this compound trafficking assay is designed to monitor the intracellular movement of Mannose 6-Phosphate Receptors (MPRs), primarily the Cation-Independent MPR (CI-M6PR) and the Cation-Dependent MPR (CD-M6PR). These receptors are crucial for transporting newly synthesized lysosomal enzymes, tagged with mannose-6-phosphate (B13060355), from the trans-Golgi network (TGN) to late endosomes/lysosomes.[1][2][3] After releasing their cargo in the acidic environment of late endosomes, the receptors are recycled back to the TGN for another round of transport.[1][2][3] Assays typically involve labeling the receptors and tracking their movement between these compartments over time, often in response to specific stimuli or genetic manipulations.
Q2: Why is a chimeric receptor like CD8α-CI-M6PR often used in these assays?
A2: A chimeric receptor, such as CD8α-CI-M6PR, is a powerful tool to specifically study the retrograde trafficking pathway (from the plasma membrane to the TGN).[1][2] This chimera consists of the extracellular domain of the CD8α protein fused to the transmembrane and cytoplasmic domains of the CI-M6PR.[1][2] This design allows for specific labeling of the receptors at the cell surface using anti-CD8α antibodies, which is not possible with endogenous M6PRs that are predominantly intracellular.[1] By tracking the internalized antibody-receptor complexes, researchers can specifically follow the retrograde journey of the CI-M6PR tail from the plasma membrane to the TGN.[1][2]
Q3: What are the key differences between CI-M6PR and CD-M6PR?
A3: The two types of mannose-6-phosphate receptors, CI-M6PR and CD-M6PR, differ in several key aspects:
| Feature | Cation-Independent M6PR (CI-M6PR) | Cation-Dependent M6PR (CD-M6PR) |
| Size | ~300 kDa | ~46 kDa (exists as a dimer) |
| Cation Dependence | Does not require divalent cations for ligand binding. | Requires divalent cations for efficient ligand recognition. |
| Ligand Binding | Binds a wide range of M6P-containing ligands. Also binds other ligands like IGF-II. | Binds a more restricted set of M6P-containing ligands. |
| Subcellular Localization | Primarily in the trans-Golgi network (TGN) and endosomes, with 10-20% on the cell surface. | Predominantly localized to the TGN and endosomes. |
| Function | Major role in both the biosynthetic and endocytic pathways for lysosomal enzyme sorting. | Primarily involved in the biosynthetic pathway. |
Q4: How can I quantify the results of my this compound trafficking assay?
A4: Quantification can be achieved through several methods, depending on the assay format:
-
Colocalization Analysis: Using immunofluorescence microscopy, you can quantify the degree of overlap between fluorescently labeled this compound and markers for specific organelles (e.g., TGN, early endosomes, late endosomes). This is often expressed as a Pearson's or Mander's correlation coefficient.
-
Live-Cell Imaging and Particle Tracking: For dynamic studies, live-cell imaging of fluorescently tagged receptors allows for the tracking of individual endosomes.[1][2] Software like TrackMate in Fiji/ImageJ can be used to calculate kinetic parameters such as speed, track length, and displacement of the receptor-containing vesicles.[2]
-
Biochemical Assays: Methods like ELISA can be used to quantify the amount of M6PR in different subcellular fractions obtained through cell fractionation.
Troubleshooting Guides
This section addresses common issues encountered during this compound trafficking experiments, particularly those involving immunofluorescence and live-cell imaging.
Problem 1: Weak or No Fluorescent Signal
| Potential Cause | Recommended Solution |
| Antibody Issues | - Confirm Antibody Suitability: Ensure the primary antibody is validated for immunofluorescence (IF) and recognizes the correct form of the M6PR (e.g., endogenous vs. tagged).[4] - Optimize Antibody Concentration: The antibody may be too dilute. Perform a titration to find the optimal concentration that provides a good signal-to-noise ratio.[5] - Improper Antibody Storage: Avoid repeated freeze-thaw cycles. Aliquot antibodies upon receipt and store as recommended by the manufacturer.[4] - Incompatible Secondary Antibody: Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-mouse secondary for a mouse primary).[4] |
| Fixation and Permeabilization | - Inadequate Fixation: For phospho-specific antibodies, using 4% formaldehyde (B43269) is recommended to inhibit phosphatases.[6] Try different fixation methods (e.g., methanol (B129727) vs. paraformaldehyde) or adjust fixation time.[5] - Over-fixation: Excessive fixation can mask the epitope. Consider reducing fixation time or performing antigen retrieval.[4][5] - Insufficient Permeabilization: For intracellular targets, ensure adequate permeabilization (e.g., with Triton X-100 or saponin) to allow antibody access.[4] |
| Imaging | - Photobleaching: Minimize exposure to the excitation light. Use an anti-fade mounting medium.[6] - Incorrect Microscope Settings: Ensure the correct laser lines and emission filters are used for the specific fluorophores in your experiment.[6] |
| Low Protein Expression | - Confirm Expression: Verify the expression of your target protein by Western blot.[6] - Signal Amplification: Consider using a signal amplification system, such as tyramide signal amplification, if the target protein expression is low.[7] |
Problem 2: High Background or Non-Specific Staining
| Potential Cause | Recommended Solution |
| Antibody Issues | - Antibody Concentration Too High: Use a more dilute primary or secondary antibody solution.[8][9] - Non-specific Secondary Antibody Binding: Run a control with only the secondary antibody to check for non-specific binding.[8] Consider using a pre-adsorbed secondary antibody. |
| Blocking and Washing | - Insufficient Blocking: Increase the blocking time (e.g., 1 hour at room temperature) or try a different blocking agent (e.g., 5-10% normal serum from the host species of the secondary antibody).[5] - Inadequate Washing: Increase the number and duration of wash steps between antibody incubations to remove unbound antibodies.[5][9] |
| Autofluorescence | - Cell/Tissue Autofluorescence: Check for autofluorescence in an unstained sample.[4] You can try treating the sample with a quenching agent like sodium borohydride (B1222165) or Sudan Black B. - Fixative-Induced Autofluorescence: Use fresh formaldehyde solutions, as old solutions can be a source of autofluorescence.[6] |
| Sample Preparation | - Drying Out: Do not allow the sample to dry out at any stage of the staining protocol.[4][5] |
Experimental Protocols & Data
Protocol: Live-Cell Imaging of CD8α-CI-M6PR Retrograde Trafficking
This protocol is adapted from a method to assess the motility of surface-labeled CD8α-CI-M6PR towards the Golgi apparatus in HeLa cells.[1][2]
Materials:
-
HeLa cells
-
35 mm glass-bottom live-imaging dish
-
CD8α-CI-M6PR expression plasmid
-
Transfection reagent
-
Primary antibody: anti-CD8α
-
Secondary antibody: Alexa Fluor 488-conjugated anti-species specific antibody
-
Phenol (B47542) red-free DMEM with 10% FBS
-
Ice-cold citric acid buffer
Procedure:
-
Cell Seeding and Transfection:
-
Seed approximately 0.25 x 10^6 HeLa cells in a 35 mm glass-bottom dish and incubate overnight.[1]
-
Transfect the cells with the CD8α-CI-M6PR plasmid according to the manufacturer's instructions for your transfection reagent.
-
-
Antibody Labeling of Surface Receptors:
-
24-48 hours post-transfection, wash the cells with ice-cold medium.
-
Incubate the cells with the primary anti-CD8α antibody on ice to label the surface-expressed chimera.
-
Wash the cells with ice-cold medium to remove unbound primary antibody.
-
Incubate with the Alexa Fluor 488-conjugated secondary antibody on ice.
-
-
Chase and Live-Cell Imaging:
-
Wash the cells with ice-cold citric acid buffer to remove any remaining surface-bound antibodies.[1]
-
Add pre-warmed (37°C) phenol red-free DMEM with 10% FBS and incubate for 10 minutes.[1]
-
Transfer the dish to a live-cell imaging chamber maintained at 37°C with 5% CO2.[1]
-
Acquire time-lapse images to track the movement of the fluorescently labeled endosomes.
-
Data Analysis:
-
Use software such as Fiji with the TrackMate plugin to track the movement of individual CD8α-CI-M6PR-containing endosomes.[2]
-
Quantify parameters like speed and track length to assess the kinetics of retrograde trafficking.[2]
Quantitative Data and Experimental Parameters
| Parameter | Value/Range | Application | Reference |
| Anti-bCI-MPR Antibody Concentration | 5 µg/ml | Live cell incubations | [10] |
| Polyclonal Antibody Concentration | 1-2 µg/ml | General immunofluorescence | [10] |
| Chase Time for Internalized CI-MPR | 2-20 min | To measure endocytic recycling | [10] |
| Chase Time for Steady-State Distribution | ~60 min | To allow endocytosed receptors to reach their steady-state distribution | [11] |
| Optimal Ligand Binding pH for M6PRs | ~pH 6.4 | Ligand binding assays | [12] |
| pH for Ligand Dissociation | < pH 5.5 | Understanding receptor-ligand uncoupling in endosomes | [13] |
Visualizations
This compound Trafficking Pathway
Experimental Workflow for CD8α-CI-M6PR Live-Cell Imaging Assay
Troubleshooting Logic Diagram
References
- 1. CD8α-CI-M6PR Particle Motility Assay to Study the Retrograde Motion of CI-M6PR Receptors in Cultured Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD8α-CI-M6PR Particle Motility Assay to Study the Retrograde Motion of CI-M6PR Receptors in Cultured Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. molbiolcell.org [molbiolcell.org]
- 4. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 5. hycultbiotech.com [hycultbiotech.com]
- 6. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. biotium.com [biotium.com]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. sinobiological.com [sinobiological.com]
- 10. Endocytosed Cation-Independent Mannose 6-Phosphate Receptor Traffics via the Endocytic Recycling Compartment en Route to the trans-Golgi Network and a Subpopulation of Late Endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endocytosed cation-independent mannose 6-phosphate receptor traffics via the endocytic recycling compartment en route to the trans-Golgi network and a subpopulation of late endosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Strategies for carbohydrate recognition by the mannose 6-phosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural Insights into the Mechanism of pH-dependent Ligand Binding and Release by the Cation-dependent Mannose 6-Phosphate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6-Mercaptopurine (6-MP) Co-Immunoprecipitation
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers minimize non-specific binding in co-immunoprecipitation (co-IP) experiments involving 6-mercaptopurine (B1684380) (6-MP).
Section 1: FAQs - Understanding Non-Specific Binding
Q1: What is non-specific binding in the context of a co-IP experiment?
Non-specific binding refers to the interaction of proteins and other molecules with the immunoprecipitation antibody, the solid support beads (e.g., agarose (B213101) or magnetic), or the reaction vessel, rather than the specific, intended interaction with the antibody's target antigen.[1][2] This results in the co-purification of unwanted proteins, leading to high background signals and false-positive results in downstream analyses like Western blotting or mass spectrometry.[1][3]
Q2: Why is non-specific binding a particular concern in experiments with 6-mercaptopurine (6-MP)?
6-mercaptopurine is a thiopurine analog that disrupts purine (B94841) nucleotide synthesis and gets incorporated into DNA and RNA.[4][5][6][7] Cellular responses to 6-MP can involve changes in protein expression and the formation of new protein complexes, particularly those involving DNA/RNA binding proteins and metabolic enzymes. These proteins, especially abundant nuclear proteins, can have a higher tendency to bind non-specifically to co-IP reagents.[2] Therefore, careful optimization is crucial to ensure that identified interactions are biologically relevant to the effects of 6-MP and not experimental artifacts.
Q3: What are the primary sources of non-specific binding in a co-IP workflow?
Non-specific binding can originate from several sources during the co-IP process. The main culprits are interactions with the bead matrix itself, non-specific binding to the IP antibody (particularly the Fc region), and insufficient washing to remove loosely bound contaminants.
References
- 1. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 2. tandfonline.com [tandfonline.com]
- 3. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]
- 5. 6-mercaptopurine promotes energetic failure in proliferating T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 7. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]
Technical Support Center: 6-MPR Antibody Validation for Immunohistochemistry
This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for researchers, scientists, and drug development professionals working with 6-MPR antibodies for immunohistochemistry (IHC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its immunohistochemical localization important?
The Cation-Independent Mannose 6-Phosphate Receptor (CI-M6PR), also known as Insulin-like Growth Factor 2 Receptor (IGF2R), is a ~300 kDa transmembrane protein. Its primary function is to act as a sorting receptor in the Golgi apparatus and endosomes, binding newly synthesized lysosomal enzymes tagged with mannose 6-phosphate (M6P) and trafficking them to lysosomes.[1][2][3] It is also present on the cell surface, where it can internalize extracellular ligands.[3]
Immunohistochemical localization of this compound is critical for several reasons:
-
Lysosomal Function: Proper localization to the Golgi and lysosomal membranes is indicative of healthy cellular trafficking.
-
Disease Association: Aberrant expression or localization of this compound is linked to lysosomal storage diseases and certain cancers.[1]
-
Therapeutic Targeting: Due to its ability to internalize extracellular molecules, this compound is a potential target for delivering therapeutic agents, such as enzymes for replacement therapies, to lysosomes.[1][3]
Q2: What are the essential first steps to validate a new this compound antibody for IHC?
Before beginning tissue staining, it is crucial to validate the antibody's specificity and performance.
-
Review Manufacturer's Data: Check the antibody datasheet to confirm it has been validated for IHC on formalin-fixed paraffin-embedded (FFPE) tissues, the host species, and the recommended starting dilution.[4]
-
Western Blot Analysis: If possible, perform a Western blot on lysates from cell lines with known high and low expression of this compound. A specific antibody should show a single band at the correct molecular weight (~300 kDa).[5]
-
Select Control Tissues: Identify appropriate positive and negative control tissues. For this compound, tissues with high metabolic activity and abundant lysosomes, such as heart muscle or liver, can serve as positive controls. For a negative control, you can use a tissue known to have very low this compound expression or a knockout/siRNA-treated cell line pellet.[6][7]
-
Protocol Optimization: Perform an initial titration of the primary antibody concentration and optimize antigen retrieval conditions on your control tissues to find the best signal-to-noise ratio.[8]
Q3: How do I confirm the specificity of my this compound antibody?
Confirming that an antibody binds specifically to this compound and not to other proteins is the most critical part of validation. Several methods, often referred to as the "five pillars" of antibody validation, can be used.[6][9]
| Validation Method | Description | Key Considerations |
| Genetic Strategies | Compare staining in normal (wild-type) cells/tissues versus knockout (KO) or siRNA knockdown (KD) models where this compound expression is absent or reduced.[6][7] | Gold Standard: Lack of signal in the KO/KD model is strong evidence of specificity.[6][7] However, KO/KD models are not always available. |
| Independent Antibodies | Use a second, well-validated antibody that recognizes a different epitope on the this compound protein. The staining patterns from both antibodies should be identical.[6][10] | Relies on the availability of another validated antibody. Recombinant antibodies are ideal for this due to high consistency.[6] |
| Orthogonal Methods | Correlate IHC staining intensity with data from a non-antibody-based method, such as mRNA expression levels (e.g., in situ hybridization) across different tissues. | Provides confidence that the antibody signal corresponds to the actual expression level of the target. |
| Expression of Tagged Proteins | Compare the antibody's signal to the signal from an antibody targeting an epitope tag (like GFP or Myc) on a recombinantly expressed this compound. | This requires genetically modifying cells to express the tagged protein and can be technically demanding.[6] |
| Peptide Blocking | Pre-incubate the antibody with the immunizing peptide. A specific antibody will be "blocked" by the peptide, resulting in no staining on a positive control tissue.[5] | This primarily shows the antibody binds the intended peptide sequence but may not fully rule out off-target binding to other proteins in a complex tissue environment. |
Q4: What are appropriate positive and negative controls for every IHC experiment?
Running appropriate controls in every experiment is essential to confirm that the staining results are valid.[11]
| Control Type | Purpose | Implementation | Expected Result |
| Positive Tissue Control | To confirm that the antibody and the detection system are working correctly. | A tissue section known to express this compound (e.g., human heart tissue) is stained in parallel with the experimental samples. | Strong, specific staining in the expected cellular compartments. |
| Negative Tissue Control | To check for non-specific binding of the primary antibody. | A tissue section known to lack this compound expression. | No staining should be observed. |
| Isotype Control | To ensure the observed staining is not due to non-specific binding of the primary antibody's isotype to the tissue. | A non-immune antibody of the same isotype, host species, and concentration as the primary antibody is used in place of the primary antibody. | No staining should be observed. |
| No Primary Antibody Control | To check for non-specific binding of the secondary antibody or detection reagents.[12][13] | The entire IHC protocol is performed, but the primary antibody incubation step is omitted (replace with antibody diluent). | No staining should be observed.[12] |
Troubleshooting Guide
// Nodes Start [label="IHC Staining Problem", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Problem_NoStain [label="Problem:\nWeak or No Staining", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Problem_HighBg [label="Problem:\nHigh Background", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Problem_Nonspecific [label="Problem:\nNon-specific Staining", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Cause_Ab [label="Cause:\nPrimary Antibody Issue?", fillcolor="#F1F3F4", fontcolor="#202124"]; Cause_Protocol [label="Cause:\nProtocol Issue?", fillcolor="#F1F3F4", fontcolor="#202124"]; Cause_Tissue [label="Cause:\nTissue/Antigen Issue?", fillcolor="#F1F3F4", fontcolor="#202124"]; Cause_Blocking [label="Cause:\nInsufficient Blocking?", fillcolor="#F1F3F4", fontcolor="#202124"]; Cause_SecondaryAb [label="Cause:\nSecondary Ab Issue?", fillcolor="#F1F3F4", fontcolor="#202124"]; Cause_Detection [label="Cause:\nDetection/Substrate Issue?", fillcolor="#F1F3F4", fontcolor="#202124"];
Sol_TitrateAb [label="Solution:\nTitrate Primary Ab\n(Increase Concentration)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_CheckAb [label="Solution:\nCheck Ab Storage\n& Expiration", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_CheckSecondary [label="Solution:\nVerify Secondary Ab\nCompatibility", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_OptimizeAR [label="Solution:\nOptimize Antigen\nRetrieval (Time/pH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_CheckFixation [label="Solution:\nCheck Fixation Time\n(Avoid Over-fixation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Amplify [label="Solution:\nUse Signal\nAmplification System", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_DecreaseAb [label="Solution:\nTitrate Primary Ab\n(Decrease Concentration)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_IncreaseBlocking [label="Solution:\nIncrease Blocking Time\nor Change Agent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Wash [label="Solution:\nIncrease Wash Steps\nAdd Detergent (Tween-20)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_SecondaryControl [label="Solution:\nRun 'No Primary' Control\nUse Pre-adsorbed Secondary", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_PeroxidaseBlock [label="Solution:\nEnsure Endogenous\nPeroxidase Block is Done", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_StopSubstrate [label="Solution:\nReduce Substrate\nIncubation Time", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> {Problem_NoStain, Problem_HighBg, Problem_Nonspecific} [style=dashed];
Problem_NoStain -> {Cause_Ab, Cause_Protocol, Cause_Tissue}; Cause_Ab -> {Sol_TitrateAb, Sol_CheckAb}; Cause_Protocol -> {Sol_CheckSecondary, Sol_Amplify}; Cause_Tissue -> {Sol_OptimizeAR, Sol_CheckFixation};
Problem_HighBg -> {Cause_Blocking, Cause_SecondaryAb, Cause_Detection}; Cause_Blocking -> {Sol_IncreaseBlocking, Sol_Wash}; Cause_SecondaryAb -> {Sol_DecreaseAb, Sol_SecondaryControl}; Cause_Detection -> {Sol_StopSubstrate, Sol_PeroxidaseBlock};
Problem_Nonspecific -> {Cause_Ab, Cause_Blocking, Cause_Tissue}; Cause_Ab -> Sol_DecreaseAb [label="Concentration\ntoo high"]; Cause_Blocking -> Sol_IncreaseBlocking [label="Cross-reactivity"]; Cause_Tissue -> Sol_CheckFixation [label="Fixation artifacts"]; } Caption: A troubleshooting decision tree for common IHC problems.
Problem: Weak or No Staining
Q: I am not seeing any signal in my positive control tissue. What could be wrong?
A: This indicates a fundamental issue with the antibody or protocol. Here are the most common causes and solutions:
| Possible Cause | Recommended Solution |
| Primary Antibody Inactive/Wrong Concentration | Ensure the antibody was stored correctly and has not expired.[8] Perform a titration experiment to find the optimal concentration; the recommended starting dilution may not be ideal for your specific conditions.[8] |
| Incompatible Secondary Antibody | Verify that the secondary antibody is raised against the host species of your primary antibody (e.g., use an anti-rabbit secondary for a primary raised in a rabbit).[4][12][14] |
| Suboptimal Antigen Retrieval | The fixation process can mask the epitope. Optimize the heat-induced epitope retrieval (HIER) method by testing different pH buffers (e.g., citrate (B86180) pH 6.0 vs. Tris-EDTA pH 9.0) and heating times.[14] |
| Over-fixation of Tissue | Excessive fixation can irreversibly mask epitopes. If you control the fixation process, try reducing the time.[15][16] |
| Inactive Detection System | Test your detection reagents (e.g., HRP-polymer and DAB substrate) to ensure they are active.[8] |
| Low Target Expression | The target protein may be present at very low levels. Consider using a signal amplification system (e.g., biotin-based ABC or polymer-based systems) to enhance the signal.[4][12][14] |
Problem: High Background Staining
Q: My entire tissue section has a high, non-specific background color, which obscures the real signal. How can I fix this?
A: High background often results from non-specific binding of the primary or secondary antibodies, or issues with the detection reagents.
| Possible Cause | Recommended Solution |
| Primary Antibody Concentration Too High | This is a very common cause.[8] Dilute your primary antibody further. Perform a titration to find the concentration that maximizes specific signal while minimizing background.[8][14] Incubating overnight at 4°C instead of a shorter time at room temperature can also help.[13] |
| Insufficient Blocking | Non-specific protein binding sites may not be adequately blocked. Increase the blocking incubation time (e.g., to 60 minutes) and use a blocking serum from the same species as the secondary antibody (e.g., normal goat serum for a goat anti-rabbit secondary).[12] |
| Non-specific Secondary Antibody Binding | Run a "no primary antibody" control.[12] If staining persists, your secondary antibody is binding non-specifically. Use a pre-adsorbed secondary antibody or change to a different one.[12][13] |
| Endogenous Peroxidase/Biotin (B1667282) Activity | If using an HRP-based detection system, ensure you perform an endogenous peroxidase quenching step (e.g., with 3% H₂O₂).[8][13][14] If using a biotin-based system, endogenous biotin in tissues like the liver or kidney can cause issues; use an avidin/biotin blocking kit.[8][14] |
| Tissue Sections Drying Out | Allowing sections to dry at any stage can cause irreversible, non-specific antibody binding.[8] Always use a humidified chamber for incubation steps.[8] |
| Over-development of Chromogen | Incubating too long with the chromogen (e.g., DAB) can create a diffuse background.[8] Monitor the color development under a microscope and stop the reaction by rinsing with buffer as soon as a clear specific signal is visible.[8] |
Experimental Protocols
Protocol 1: Standard Immunohistochemistry for this compound (FFPE Sections)
This protocol provides a standard workflow for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 5-10 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 3-5 minutes each.
-
Immerse in 95% Ethanol: 1 change, 3 minutes.
-
Immerse in 70% Ethanol: 1 change, 3 minutes.
-
Rinse thoroughly in distilled water.
2. Antigen Retrieval:
-
Immerse slides in a staining container with 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat the solution to 95-100°C in a water bath or steamer for 20 minutes. Do not allow it to boil.
-
Remove the container and allow slides to cool to room temperature for 20-30 minutes.
-
Rinse slides 2 times for 5 minutes each in a wash buffer (e.g., PBS with 0.05% Tween-20).
3. Staining Procedure:
-
Endogenous Peroxidase Block: Incubate sections in 3% H₂O₂ in methanol (B129727) for 10-15 minutes at room temperature to block endogenous peroxidase activity. Rinse 2x5 min with wash buffer.
-
Protein Block: Incubate sections with a protein blocking solution (e.g., 10% normal goat serum in PBS) for 30-60 minutes at room temperature in a humidified chamber.
-
Primary Antibody: Gently tap off the blocking solution (do not rinse). Incubate with the anti-6-MPR primary antibody, diluted in antibody diluent, overnight at 4°C in a humidified chamber.
-
Washing: Rinse slides 3 times for 5 minutes each in wash buffer.
-
Secondary Antibody: Incubate with an HRP-conjugated secondary antibody (e.g., Goat Anti-Rabbit HRP) for 1 hour at room temperature.
-
Washing: Rinse slides 3 times for 5 minutes each in wash buffer.
-
Detection: Incubate with a DAB chromogen substrate solution until the desired brown color intensity develops (typically 2-10 minutes). Monitor under a microscope.
-
Stop Reaction: Stop the reaction by immersing the slides in distilled water.
4. Counterstaining and Mounting:
-
Counterstain: Immerse slides in Hematoxylin for 1-2 minutes.
-
Rinsing: Rinse gently in running tap water for 5-10 minutes until the section turns blue.
-
Dehydration: Dehydrate the sections through graded alcohols (e.g., 70%, 95%, 100%, 100%) for 3-5 minutes each.
-
Clearing: Clear in Xylene (2 changes, 5 minutes each).
-
Mounting: Place a drop of permanent mounting medium onto the slide and apply a coverslip.
Protocol 2: Antibody Specificity Validation Using Cell Pellets
This protocol describes how to create and use FFPE cell pellets from cell lines with known target expression to validate antibody specificity.
1. Cell Line Selection and Culture:
-
Select at least two cell lines: one known to express high levels of this compound (positive control) and one with no or very low expression (negative control). A genetically modified knockout cell line is the ideal negative control.[6]
-
Culture the cells to ~80-90% confluency under standard conditions.
2. Cell Pellet Preparation and Processing:
-
Harvest the cells by trypsinization or scraping. Centrifuge to form a cell pellet (e.g., 5 million cells).
-
Wash the pellet with PBS.
-
Fix the cell pellet in 10% neutral buffered formalin for 12-24 hours.
-
After fixation, process the pellet as if it were a small piece of tissue: centrifuge, remove formalin, and proceed with dehydration through graded alcohols and clearing with xylene.
-
Infiltrate with paraffin (B1166041) wax and embed to create an FFPE cell block.
3. Sectioning and Staining:
-
Cut 4-5 µm sections from the positive and negative control cell blocks and mount them on slides.
-
Perform the IHC staining protocol (as described in Protocol 1) simultaneously on sections from both the positive and negative control cell pellets.
4. Analysis and Interpretation:
-
Expected Result for a Specific Antibody: Strong and clear staining should be observed in the positive control cells, while no staining should be present in the negative/knockout control cells.
-
Interpretation of Failure:
-
Staining in the negative control cells indicates non-specific binding.
-
No staining in the positive control cells indicates the antibody is not working under the chosen IHC conditions.
-
References
- 1. Cation-independent mannose 6-phosphate receptor: From roles and functions to targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cation-independent Mannose 6-Phosphate Receptor: A COMPOSITE OF DISTINCT PHOSPHOMANNOSYL BINDING SITES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mannose 6-phosphate receptor targeting and its applications in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. origene.com [origene.com]
- 5. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Five pillars to determine antibody specificity [abcam.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 9. genuinbiotech.com [genuinbiotech.com]
- 10. blog.cellsignal.com [blog.cellsignal.com]
- 11. scienceopen.com [scienceopen.com]
- 12. bosterbio.com [bosterbio.com]
- 13. azolifesciences.com [azolifesciences.com]
- 14. bma.ch [bma.ch]
- 15. biossusa.com [biossusa.com]
- 16. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
Technical Support Center: 6-MPR Western Blotting
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with the cation-independent mannose 6-phosphate receptor (6-MPR), also known as insulin-like growth factor 2 receptor (IGF2R), in western blotting applications.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the western blotting of this compound.
Q1: Why is there no this compound signal or a very weak signal on my western blot?
A weak or absent signal for this compound can stem from several factors throughout the western blotting workflow.[1][2]
-
Inefficient Protein Transfer: this compound is a large protein with an approximate molecular weight of 300 kDa. Incomplete transfer from the gel to the membrane is a common issue for high molecular weight proteins.[3]
-
Solution: Optimize your transfer conditions. Consider a wet transfer overnight at a low voltage in a cold room (4°C) to ensure complete transfer. Adding a small percentage of SDS (up to 0.1%) to the transfer buffer can also aid in the elution of large proteins from the gel.
-
-
Low Protein Abundance: The expression level of this compound might be low in your specific cell or tissue type.
-
Solution: Increase the amount of total protein loaded onto the gel. You may need to load as much as 30-50 µg of total protein per lane.[4]
-
-
Suboptimal Antibody Concentration: The primary or secondary antibody concentrations may be too low for effective detection.
-
Solution: Titrate your primary and secondary antibodies to find the optimal concentration. Start with the manufacturer's recommended dilution and perform a dilution series (e.g., 1:500, 1:1000, 1:2000) to find the best signal-to-noise ratio.[5][6] For some this compound antibodies, a dilution of 1:100 has been used successfully.
-
-
Inactive Antibodies: Improper storage or handling can lead to a loss of antibody activity.
-
Solution: Ensure antibodies are stored at the recommended temperature and avoid repeated freeze-thaw cycles.
-
Q2: My this compound band is appearing at a higher molecular weight than the predicted ~300 kDa, or it looks like a smear. What could be the cause?
This is a common observation for this compound and is often due to its extensive post-translational modifications.[7]
-
Glycosylation: this compound is a heavily glycosylated protein.[7] The attached carbohydrate chains add significant mass to the protein, causing it to migrate slower on the SDS-PAGE gel than its predicted molecular weight based on the amino acid sequence alone.[8][9] This can also result in a diffuse or smeared band due to heterogeneity in the glycosylation patterns.[9]
-
Protein Aggregation: Inadequate sample preparation can lead to protein aggregation, which can affect migration.
-
Solution: Ensure complete denaturation of your samples by heating them in Laemmli buffer at 70-95°C for 5-10 minutes. For membrane proteins like this compound, avoiding boiling can sometimes prevent aggregation.
-
Q3: I'm seeing high background on my this compound western blot, obscuring my results. How can I reduce it?
High background can be caused by several factors, including non-specific antibody binding and inadequate washing.[1]
-
Insufficient Blocking: If the membrane is not properly blocked, the primary and secondary antibodies can bind non-specifically, leading to a high background.
-
Solution: Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C. You can also try switching your blocking agent. While non-fat dry milk is common, bovine serum albumin (BSA) at 3-5% may be a better choice, especially for detecting phosphoproteins.[12]
-
-
Antibody Concentration is Too High: Using too much primary or secondary antibody can increase non-specific binding.
-
Solution: Optimize your antibody dilutions as described in Q1. A higher dilution will often reduce background noise.[13]
-
-
Inadequate Washing: Insufficient washing will not effectively remove unbound antibodies.
-
Solution: Increase the number and duration of your wash steps. Perform at least three to five washes of 5-10 minutes each with a buffer containing a detergent like Tween-20 (e.g., TBST or PBST).[4]
-
Q4: There are multiple non-specific bands on my blot in addition to the expected this compound band. What should I do?
Non-specific bands can arise from the primary or secondary antibodies binding to other proteins in the lysate.
-
Primary Antibody Specificity: The primary antibody may be cross-reacting with other proteins.
-
Solution: Ensure you are using a highly specific and validated antibody for this compound. You can also try increasing the stringency of your washes by increasing the salt or detergent concentration in the wash buffer.
-
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be binding to proteins other than the primary antibody.
-
Solution: Run a control lane where you omit the primary antibody incubation. If you still see bands, the secondary antibody is the source of the non-specific signal. Consider using a pre-adsorbed secondary antibody to reduce cross-reactivity.
-
Data Presentation
Table 1: Recommended Antibody Dilution Ranges
| Antibody Type | Starting Dilution Range | Notes |
| Primary Antibody | 1:500 - 1:2000 | The optimal dilution should be determined empirically. A 1:100 dilution has been reported for a polyclonal anti-6-MPR antibody. For purified antibodies, a starting concentration of 1 µg/mL can be used.[4] |
| Secondary Antibody | 1:5000 - 1:20,000 | The ideal dilution depends on the detection system being used (e.g., chemiluminescence, fluorescence). |
Experimental Protocols
Key Experimental Protocol: Western Blotting for this compound
This protocol provides a general framework for the western blotting of this compound. Optimization of specific steps may be required for your particular experimental conditions.
1. Sample Preparation (Cell Lysate)
-
Wash cultured cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Add Laemmli sample buffer to the desired amount of protein (e.g., 30 µg) and heat at 70°C for 10 minutes.
2. SDS-PAGE
-
Load the prepared protein samples and a molecular weight marker into the wells of a low-percentage (e.g., 6-8%) polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
3. Protein Transfer
-
Equilibrate the gel, nitrocellulose or PVDF membrane, and filter paper in transfer buffer.
-
Assemble the transfer stack (sandwich) ensuring no air bubbles are trapped between the layers.
-
Perform a wet transfer at 30V overnight at 4°C or a semi-dry transfer according to the manufacturer's instructions.
4. Immunodetection
-
Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against this compound at the optimized dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody at the optimized dilution in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Signal Detection
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using an appropriate imaging system.
Visualizations
Caption: A generalized workflow for western blotting experiments.
Caption: A decision tree for troubleshooting common this compound western blot issues.
Caption: Simplified trafficking pathway of this compound.
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
- 5. Tips for Diluting Antibodies | Rockland [rockland.com]
- 6. How to Select the Right Antibody Dilution for Western Blot [synapse.patsnap.com]
- 7. Western Blot Troubleshooting: Why Does The Observed Protein Molecular Weight (MW) Differ From The Calculated One? | Proteintech Group [ptglab.com]
- 8. N-linked glycosylation and its impact on the electrophoretic mobility and function of the human proton-coupled folate transporter (HsPCFT) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. assaygenie.com [assaygenie.com]
- 13. researchgate.net [researchgate.net]
improving signal-to-noise in 6-MPR binding assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in 6-mercaptopurine (B1684380) receptor (6-MPR) binding assays. As 6-mercaptopurine (6-MP) interacts with various cellular components rather than a single dedicated receptor, this guide addresses general principles applicable to studying the binding of 6-MP to its diverse protein partners.
Frequently Asked Questions (FAQs)
Q1: What is a "this compound" and what are the typical binding partners of 6-mercaptopurine (6-MP)?
A1: 6-mercaptopurine (6-MP) is a purine (B94841) analogue that doesn't bind to a single, specific receptor in the traditional sense. Instead, its therapeutic effects are mediated through its interaction with multiple intracellular proteins. The term "this compound" (6-mercaptopurine receptor) can refer to any of its protein binding partners. Key binding partners include:
-
Enzymes in the purine biosynthesis pathway: 6-MP's metabolites inhibit enzymes like phosphoribosylpyrophosphate amidotransferase.[1]
-
Hypoxanthine-guanine phosphoribosyltransferase (HGPRT): This enzyme converts 6-MP into its active therapeutic metabolites.[1][2]
-
Orphan nuclear receptors: 6-MP has been identified as an activator of the orphan nuclear receptor Nurr1.[3]
-
Serum proteins: In circulation, 6-MP is known to bind to proteins like human serum albumin (HSA).
Q2: What are the common causes of a low signal-to-noise ratio in this compound binding assays?
A2: A low signal-to-noise ratio is a frequent issue in binding assays and can be attributed to two main factors: a weak specific signal or high background noise. Common causes include:
-
High non-specific binding: The labeled 6-MP analogue may bind to components other than the target protein, such as the assay plate, filter membranes, or other proteins in the preparation.
-
Low affinity of the binding interaction: The interaction between 6-MP and its binding partner may be weak, resulting in a low specific signal.
-
Suboptimal assay conditions: Incorrect buffer pH, ionic strength, or temperature can negatively impact the binding interaction.
-
Degraded reagents: The target protein or the labeled 6-MP may have degraded, leading to reduced binding activity.
-
Inappropriate assay format: The chosen assay format (e.g., filter binding, fluorescence polarization) may not be suitable for the specific interaction being studied.
Q3: How is non-specific binding (NSB) measured in a this compound binding assay?
A3: Non-specific binding is determined by measuring the binding of a labeled 6-MP analogue in the presence of a large excess of an unlabeled ("cold") 6-MP. The unlabeled compound will saturate the specific binding sites on the target protein. Therefore, any remaining binding of the labeled ligand is considered non-specific. Specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the unlabeled competitor).
Troubleshooting Guides
Issue 1: High Background Signal
High background noise is a primary contributor to a poor signal-to-noise ratio. The following steps can help identify and mitigate the sources of high background.
Potential Cause & Solution
| Potential Cause | Troubleshooting Steps & Recommendations |
| Non-specific binding to assay plate/tubes | • Use low-binding microplates. • Pre-treat plates with a blocking agent like Bovine Serum Albumin (BSA) or a non-ionic detergent. |
| Non-specific binding to filter membranes (in filter binding assays) | • Pre-soak filters in a solution of a blocking agent such as polyethyleneimine (PEI) (typically 0.1-0.5%).[4] • Choose a filter material with low protein binding properties. |
| Inadequate blocking | • Optimize the concentration of the blocking agent. BSA is commonly used at 1-3%.[5] • Increase the blocking incubation time. • Test different blocking agents (e.g., non-fat dry milk, casein, or commercially available blocking buffers). |
| Suboptimal buffer composition | • Adjust pH: The buffer pH can influence electrostatic interactions. Test a range of pH values around the pI of your target protein.[6] • Increase ionic strength: Adding salt (e.g., 50-150 mM NaCl) can reduce non-specific electrostatic interactions.[6] • Add detergents: Low concentrations of non-ionic detergents (e.g., 0.01-0.1% Tween-20 or Triton X-100) can disrupt non-specific hydrophobic interactions.[6] |
| Labeled ligand issues | • Reduce ligand concentration: High concentrations of the labeled ligand can lead to increased non-specific binding. • Check purity of labeled ligand: Impurities can contribute to background signal. |
Issue 2: Low Specific Signal
A weak specific signal can also lead to a poor signal-to-noise ratio. Here are some common causes and solutions:
Potential Cause & Solution
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inactive target protein | • Verify the integrity and activity of your protein preparation using methods like SDS-PAGE or a functional assay. • Ensure proper storage and handling of the protein to prevent degradation. |
| Suboptimal incubation time and temperature | • Perform a time-course experiment to determine the time required to reach binding equilibrium. • Optimize the incubation temperature. While room temperature is common, some interactions are more stable at 4°C. |
| Incorrect buffer conditions | • Optimize buffer pH and ionic strength to ensure they are optimal for the specific binding interaction. |
| Low concentration of target protein | • Increase the concentration of the target protein to a level that provides a detectable signal without excessive background. |
| Assay format not sensitive enough | • Consider a more sensitive assay format. For example, if you are using a filter binding assay, a scintillation proximity assay (SPA) might offer a better signal window. |
Experimental Protocols
Protocol 1: Filter Binding Assay for this compound
This protocol describes a general filter binding assay to measure the interaction between a radiolabeled 6-MP analogue and a target protein.
Materials:
-
Radiolabeled 6-MP (e.g., [³H]6-MP)
-
Unlabeled 6-MP
-
Purified this compound (target protein)
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 0.1% BSA)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation vials and cocktail
-
Scintillation counter
Methodology:
-
Prepare Binding Reactions: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Add binding buffer, a fixed concentration of radiolabeled 6-MP, and the purified this compound.
-
Non-specific Binding: Add binding buffer, a fixed concentration of radiolabeled 6-MP, a high concentration of unlabeled 6-MP (e.g., 1000-fold excess), and the purified this compound.
-
Blank (Filter Blank): Add binding buffer and radiolabeled 6-MP only (no protein).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Quickly filter the contents of each well through the glass fiber filters using the filtration apparatus. Wash each filter rapidly with ice-cold wash buffer (e.g., 3 x 1 mL) to remove unbound radiolabeled 6-MP.
-
Scintillation Counting: Place each filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the average counts per minute (CPM) for each set of triplicates.
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)
-
Determine the concentration of bound radioligand based on the specific activity of the radiolabeled 6-MP.
-
Protocol 2: Fluorescence Polarization (FP) Assay for this compound
This protocol outlines a fluorescence polarization assay to study the binding of a fluorescently labeled 6-MP analogue to a target protein.
Materials:
-
Fluorescently labeled 6-MP
-
Unlabeled 6-MP
-
Purified this compound (target protein)
-
FP Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
Black, low-binding 384-well microplate
-
Fluorescence plate reader with polarization filters
Methodology:
-
Prepare Reagents:
-
Prepare a solution of the fluorescently labeled 6-MP at twice the final desired concentration.
-
Prepare a serial dilution of the purified this compound at twice the final desired concentrations.
-
For competitive binding, prepare a solution of unlabeled 6-MP at various concentrations.
-
-
Set up Assay Plate:
-
Add the fluorescently labeled 6-MP solution to all wells.
-
Add the serially diluted this compound solution to the appropriate wells.
-
For competitive binding, add the unlabeled 6-MP solutions to wells containing the fluorescently labeled 6-MP and a fixed concentration of this compound.
-
Include control wells with only the fluorescently labeled 6-MP (for minimum polarization) and wells with the fluorescently labeled 6-MP and the highest concentration of this compound (for maximum polarization).
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the fluorophore.
-
Data Analysis:
-
Plot the change in millipolarization (mP) units as a function of the this compound concentration (for direct binding) or the unlabeled 6-MP concentration (for competitive binding).
-
Calculate the binding affinity (Kd) or the inhibitory concentration (IC50) by fitting the data to a suitable binding model.
-
Data Presentation
Table 1: Optimization of Buffer Components for Reducing Non-Specific Binding
| Buffer Component | Concentration Range | Expected Outcome |
| BSA | 0.1% - 3% (w/v)[5] | Blocks non-specific binding sites on surfaces. |
| NaCl | 50 mM - 500 mM | Reduces non-specific electrostatic interactions. |
| Tween-20 | 0.01% - 0.1% (v/v) | Minimizes non-specific hydrophobic interactions. |
| Glycerol | 5% - 20% (v/v) | Can help stabilize proteins and reduce aggregation. |
Table 2: Comparison of Common Binding Assay Formats
| Assay Format | Principle | Advantages | Disadvantages |
| Filter Binding | Separation of bound from free radiolabeled ligand by filtration.[7] | High sensitivity, well-established. | Requires washing steps, potential for high non-specific binding to filters. |
| Fluorescence Polarization (FP) | Measures the change in rotational speed of a fluorescently labeled ligand upon binding to a larger protein.[8] | Homogeneous (no separation steps), amenable to high-throughput screening. | Requires a fluorescently labeled ligand, can be sensitive to autofluorescence from compounds. |
| Scintillation Proximity Assay (SPA) | Radiolabeled ligand in proximity to a scintillant-coated bead (bound to the receptor) produces a signal.[9] | Homogeneous, high-throughput, no washing steps. | Requires specialized beads and instrumentation, potential for signal interference. |
Visualizations
Caption: General workflow for a this compound binding assay.
Caption: Simplified signaling pathways affected by 6-mercaptopurine.
References
- 1. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]
- 2. 6-MERCAPTOPURINE SAR, synthesis, mechanism of action, therapeutic actions, side effects and mcq - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. Identification of the antineoplastic agent 6-mercaptopurine as an activator of the orphan nuclear hormone receptor Nurr1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. Bovine Serum Albumin (BSA) Blocking Buffer [sigmaaldrich.com]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. Filter-binding assay for analysis of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nanomicronspheres.com [nanomicronspheres.com]
- 9. resources.revvity.com [resources.revvity.com]
Technical Support Center: Overcoming Issues with 6-MPR CRISPR Knockdown
Welcome to the technical support center for 6-MPR (6-mercaptopurine) CRISPR knockdown experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance for successful screens.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 6-mercaptopurine (B1684380) (6-MP) and how does this relate to CRISPR knockdown screens?
A1: 6-mercaptopurine is a purine (B94841) analog that, to exert its cytotoxic effects, must be metabolized into its active form, 6-thioguanine (B1684491) nucleotides (6-TGNs).[1] This conversion is primarily catalyzed by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT1).[1] 6-TGNs are then incorporated into DNA and RNA, leading to cell cycle arrest and apoptosis.[1] CRISPR knockdown screens for 6-MP resistance aim to identify genes whose inactivation prevents this cytotoxic process, allowing cells to survive in the presence of the drug. A common positive control in such screens is the knockdown of HPRT1 itself, as its loss prevents the activation of 6-MP.[1]
Q2: What are the common mechanisms of cellular resistance to 6-MP that can be identified in a CRISPR screen?
A2: Resistance to 6-MP is multifaceted and can arise from several cellular alterations. A CRISPR screen can identify genes involved in:
-
Altered Drug Metabolism: Genes responsible for converting 6-MP to its active form (e.g., HPRT1) or genes that inactivate 6-MP.[2]
-
Increased Drug Efflux: Genes encoding for ATP-binding cassette (ABC) transporters that pump the drug out of the cell.[2]
-
Defects in Downstream Pathways: Genes involved in the DNA mismatch repair (MMR) system, which recognizes the DNA damage caused by 6-TGNs.[2]
Q3: What are the key considerations for designing a successful sgRNA library for a 6-MP resistance screen?
A3: A well-designed sgRNA library is critical for the success of your screen. Key considerations include:
-
Coverage: The library should have multiple sgRNAs (typically 3-6) targeting each gene to ensure robust knockout and minimize false negatives due to inefficient sgRNAs.[3][4]
-
Specificity: sgRNAs should be designed to minimize off-target effects by selecting sequences that are unique within the genome.[5]
-
Targeting Critical Exons: sgRNAs should target early, functionally critical exons common to all major splice variants of a gene to maximize the likelihood of a functional knockout.[6]
-
Controls: The library must include non-targeting negative controls and positive controls (e.g., sgRNAs targeting HPRT1 for 6-MP resistance).[1][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Knockdown Efficiency | 1. Suboptimal sgRNA design.[8] 2. Inefficient delivery of CRISPR components.[8] 3. Low Cas9 activity in the cell line. | 1. Use validated sgRNA libraries or design sgRNAs using algorithms that predict high on-target activity.[7][9] 2. Optimize your delivery method (e.g., lentiviral transduction, electroporation).[8] Ensure a high transduction/transfection efficiency. 3. Generate a stable Cas9-expressing cell line and validate its activity before starting the screen.[10] |
| High Cell Death After Transduction/Transfection | 1. Toxicity from the delivery method (e.g., high lentiviral titer, harsh electroporation).[8] 2. Toxicity from Cas9 overexpression. | 1. Titrate the lentivirus to determine the optimal multiplicity of infection (MOI) or optimize electroporation parameters.[11] 2. Use an inducible Cas9 expression system to control the timing and level of Cas9 expression.[8] |
| No Enrichment of Positive Control sgRNAs (e.g., HPRT1) | 1. Insufficient 6-MP concentration for selection. 2. Ineffective knockdown of the positive control gene. 3. Problem with the sgRNA library or sequencing analysis. | 1. Perform a dose-response curve (IC50 determination) for 6-MP on your specific cell line to determine the optimal selective concentration. 2. Validate the knockdown efficiency of your positive control sgRNAs individually before performing the full screen. 3. Verify the integrity of your sgRNA library and ensure your bioinformatics pipeline can accurately identify and quantify sgRNA sequences.[12] |
| High Number of False Positives | 1. Off-target effects of sgRNAs.[8] 2. Insufficient selection pressure. 3. Issues with data analysis, such as batch effects.[12] | 1. Use high-fidelity Cas9 variants to reduce off-target cleavage.[8] Validate hits with multiple, independent sgRNAs targeting the same gene.[13] 2. Optimize the 6-MP concentration and duration of selection. 3. Use appropriate statistical models for data analysis (e.g., MAGeCK) and account for potential confounding factors.[12] |
| Difficulty Validating Top Hits | 1. The initial hit was a false positive. 2. The validation assay is not sensitive enough. 3. The phenotype is context-dependent (e.g., dependent on other mutations in the pooled screen). | 1. Use orthogonal methods for validation, such as using different sgRNA sequences or even RNAi.[13] 2. Confirm gene knockout at the protein level (Western blot) and perform robust functional assays (e.g., dose-response curves over a range of 6-MP concentrations).[14] 3. Generate individual knockout cell lines for the top hits to confirm the resistance phenotype in an isogenic background.[14] |
Experimental Protocols
Protocol 1: Determination of Optimal 6-Mercaptopurine Concentration
-
Cell Seeding: Seed your Cas9-expressing target cells in a 96-well plate at a density that will allow for several days of growth without reaching confluency.
-
Drug Dilution Series: Prepare a 2-fold serial dilution of 6-mercaptopurine in your cell culture medium. The concentration range should span from well below to well above the expected IC50 value. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Add the 6-MP dilutions to the appropriate wells.
-
Incubation: Incubate the cells for a period that is relevant to your planned screen (e.g., 5-7 days).
-
Viability Assay: Measure cell viability using a suitable assay (e.g., CellTiter-Glo®, resazurin).
-
Data Analysis: Plot the viability data against the log of the 6-MP concentration and fit a dose-response curve to determine the IC50 value. For the screen, a concentration that results in 50-70% cell death is often a good starting point.[14]
Protocol 2: Pooled CRISPR Knockdown Screen for 6-MP Resistance
-
Lentiviral Library Production: Produce high-titer lentivirus for your pooled sgRNA library in a packaging cell line (e.g., HEK293T).
-
Transduction: Transduce your Cas9-expressing target cell line with the pooled sgRNA library at a low multiplicity of infection (MOI) of ~0.3 to ensure that most cells receive a single sgRNA.[15] The number of cells transduced should be large enough to maintain a high representation of each sgRNA in the library (e.g., >500 cells per sgRNA).[16]
-
Antibiotic Selection: Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Baseline Cell Collection (T0): After selection, harvest a portion of the cells to serve as the baseline (T0) reference for sgRNA representation.
-
6-MP Selection: Culture the remaining cells in the presence of the predetermined optimal concentration of 6-mercaptopurine. Maintain a control population cultured with vehicle only. Ensure that cell numbers are maintained to preserve library representation.
-
Harvesting: After a sufficient period of selection (e.g., 14-21 days), harvest the genomic DNA from the 6-MP-treated and vehicle-treated populations.
-
Next-Generation Sequencing (NGS): Amplify the sgRNA-containing regions from the genomic DNA by PCR and perform high-throughput sequencing to determine the abundance of each sgRNA in the different populations.[15]
-
Data Analysis: Use software such as MAGeCK to identify sgRNAs that are significantly enriched in the 6-MP-treated population compared to the T0 and vehicle-treated populations.[12] Genes targeted by these enriched sgRNAs are potential hits for conferring 6-MP resistance.
Protocol 3: Validation of Top Gene Hits
-
Individual Knockout Generation: For each top candidate gene, generate individual knockout cell lines using 2-3 of the most effective sgRNA sequences identified in the screen.[14]
-
Genotypic Confirmation: Confirm the introduction of insertions or deletions (indels) at the target locus using Sanger sequencing or a mismatch detection assay.
-
Protein Knockout Confirmation: Verify the absence of the target protein by Western blot.[14]
-
Phenotypic Confirmation: Perform a dose-response assay with 6-mercaptopurine on the individual knockout cell lines and compare their IC50 values to the parental Cas9-expressing cell line.[15] A significant increase in the IC50 for the knockout line confirms its role in 6-MP resistance.
Visualizations
Caption: Metabolic activation and cytotoxic mechanism of 6-mercaptopurine.
Caption: Workflow for a pooled CRISPR knockdown screen for 6-MP resistance.
Caption: A logical flow for troubleshooting a this compound CRISPR screen.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Struggling with CRISPR Screening Data? Ubigene Has the Answers: A Comprehensive Q&A for Data Analysis. | Ubigene [ubigene.us]
- 4. researchgate.net [researchgate.net]
- 5. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 6. Successful CRISPR knockout experiments—here's what to consider before starting (Part I) [takarabio.com]
- 7. cellecta.com [cellecta.com]
- 8. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 9. CRISPR screening libraries [horizondiscovery.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. protocols.io [protocols.io]
- 12. Integrative analysis of pooled CRISPR genetic screens using MAGeCKFlute - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mastering screening: Validating and following up on hits from loss-of-function screens. | Revvity [revvity.co.jp]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. A large-scale CRISPR screen and identification of essential genes in cellular senescence bypass | Aging [aging-us.com]
Technical Support Center: 6-MPR Immunofluorescence Protocol Refinement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their immunofluorescence (IF) protocols for the cation-independent mannose 6-phosphate receptor (6-MPR), also known as insulin-like growth factor 2 receptor (IGF2R).
Frequently Asked Questions (FAQs)
Q1: What is the typical subcellular localization of this compound, and how should this influence my experimental setup?
The cation-independent mannose 6-phosphate receptor (this compound) is a transmembrane glycoprotein (B1211001) primarily found in the membranes of late endosomes and the trans-Golgi network (TGN). It plays a crucial role in trafficking lysosomal enzymes. A smaller portion of this compound can also be found on the cell surface. Your immunofluorescence protocol must be optimized to allow antibody access to these intracellular compartments, which means careful selection of fixation and permeabilization agents is critical.
Q2: Which type of fixative is recommended for this compound immunofluorescence?
For preserving the morphology of intracellular compartments like the Golgi and endosomes, cross-linking aldehydes such as paraformaldehyde (PFA) are generally preferred.[1][2] Organic solvents like methanol (B129727) or acetone (B3395972) can also be used and may be advantageous for certain antibodies as they can sometimes expose epitopes that are masked by aldehyde fixation.[3] However, they can also alter cellular architecture.[1][3] Therefore, it is often recommended to start with a PFA-based fixation and optimize from there.
Q3: How do I choose the right permeabilization agent for accessing this compound?
Since this compound is located within intracellular membranes, permeabilization is a necessary step after cross-linking fixation.[2] The choice of detergent depends on the desired degree of membrane solubilization.
-
Triton X-100 or NP-40 are strong, non-ionic detergents that will permeabilize all cellular membranes, including the plasma membrane and organellar membranes.[2][4] This is a good starting point for ensuring antibody access to the TGN and endosomes.
-
Saponin or Digitonin are milder detergents that selectively permeabilize cholesterol-rich membranes, primarily the plasma membrane, while leaving organellar membranes more intact.[5] These may be useful if you are trying to preserve the fine structure of the Golgi and endosomes.
Q4: What are the most common causes of high background staining in this compound immunofluorescence?
High background can obscure the specific signal from this compound. Common causes include:
-
Antibody concentration is too high : Both primary and secondary antibody concentrations should be optimized by titration.
-
Insufficient blocking : Inadequate blocking of non-specific binding sites can lead to background signal. Using normal serum from the same species as the secondary antibody is a common and effective blocking strategy.
-
Inadequate washing : Insufficient washing between antibody incubation steps can leave unbound antibodies that contribute to background.
-
Autofluorescence : Some cells and tissues have endogenous molecules that fluoresce. This can be exacerbated by aldehyde fixation.
Q5: What should I do if I am getting no signal or a very weak this compound signal?
A weak or absent signal can be due to several factors:
-
Inactive primary antibody : Ensure the antibody has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Incorrect antibody dilution : The primary antibody may be too dilute.
-
Incompatible primary and secondary antibodies : The secondary antibody must be raised against the host species of the primary antibody (e.g., if the primary is a mouse monoclonal, use an anti-mouse secondary).
-
Epitope masking : The fixation process may be masking the epitope your antibody recognizes. In such cases, antigen retrieval techniques may be necessary.
-
Low protein expression : The cell type you are using may have low endogenous expression of this compound. It is advisable to include a positive control cell line known to express this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background | Primary or secondary antibody concentration too high. | Titrate both primary and secondary antibodies to find the optimal concentration that maximizes signal-to-noise ratio. |
| Inadequate blocking. | Increase blocking incubation time (e.g., to 1 hour). Use 5-10% normal serum from the species of the secondary antibody. | |
| Insufficient washing. | Increase the number and duration of washes between antibody steps. Use a wash buffer containing a mild detergent like Tween-20. | |
| Autofluorescence. | If using PFA, consider a quenching step with 0.1 M glycine (B1666218) or sodium borohydride (B1222165) after fixation. Alternatively, test a methanol or acetone fixation protocol. | |
| Weak or No Signal | Primary antibody not effective. | Verify antibody performance using a positive control (e.g., a cell line with known high this compound expression or a western blot). Ensure proper antibody storage. |
| Incorrect primary/secondary antibody pairing. | Ensure the secondary antibody is specific for the host species and isotype of the primary antibody. | |
| Epitope masked by fixation. | Try a different fixation method (e.g., methanol fixation if you started with PFA).[3] Consider performing antigen retrieval (e.g., heat-induced epitope retrieval with a citrate (B86180) buffer). | |
| Low this compound expression. | Use a signal amplification method, such as a biotinylated secondary antibody followed by streptavidin-fluorophore conjugate. | |
| Non-specific Staining or Incorrect Localization | Cross-reactivity of the secondary antibody. | Run a control where the primary antibody is omitted. If staining persists, the secondary antibody is binding non-specifically. Consider using a pre-adsorbed secondary antibody. |
| Permeabilization is too harsh. | If the morphology of the Golgi or endosomes appears disrupted, switch to a milder permeabilization agent like saponin.[5] | |
| Cell health is poor. | Ensure cells are healthy and not overly confluent before fixation, as this can affect protein localization and antibody binding. |
Quantitative Data Tables
Table 1: Fixation and Permeabilization Agents
| Reagent | Concentration | Incubation Time | Notes |
| Fixatives | |||
| Paraformaldehyde (PFA) | 2-4% in PBS | 10-20 min at RT | Good for preserving morphology.[6] May require a quenching step. |
| Methanol (pre-chilled) | 100% | 5-10 min at -20°C | Fixes and permeabilizes simultaneously.[6] Can alter some epitopes. |
| Acetone (pre-chilled) | 100% | 5-10 min at -20°C | Milder than methanol, also fixes and permeabilizes.[1] |
| Permeabilization Agents (for PFA fixation) | |||
| Triton X-100 | 0.1-0.5% in PBS | 10-15 min at RT | Permeabilizes all membranes. |
| Tween-20 | 0.1-0.5% in PBS | 10-15 min at RT | Milder than Triton X-100. |
| Saponin | 0.02-0.05% in PBS | 10-15 min at RT | Selectively permeabilizes the plasma membrane.[5] |
| Digitonin | 5-50 µg/mL in PBS | 5-15 min at RT | Similar to saponin, cholesterol-dependent permeabilization.[5] |
Table 2: Blocking Buffers
| Blocking Agent | Concentration | Incubation Time | Notes |
| Normal Serum | 5-10% in PBS | 30-60 min at RT | Use serum from the host species of the secondary antibody. |
| Bovine Serum Albumin (BSA) | 1-5% in PBS | 30-60 min at RT | A common and effective blocking agent.[7] |
| Non-fat Dry Milk | 1-5% in PBS | 30-60 min at RT | Can sometimes cause higher background with certain antibodies. |
| Commercial Blocking Buffers | Per manufacturer | Per manufacturer | Often protein-free and optimized for low background.[8] |
Detailed Experimental Protocols
Protocol 1: Paraformaldehyde Fixation
This protocol is a good starting point for most cell lines.
-
Cell Preparation : Grow cells on sterile glass coverslips to 60-80% confluency.
-
Washing : Gently wash the cells twice with phosphate-buffered saline (PBS).
-
Fixation : Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing : Wash the cells three times with PBS for 5 minutes each.
-
(Optional) Quenching : To reduce autofluorescence, incubate the cells in 0.1 M glycine in PBS for 5 minutes at room temperature. Wash three times with PBS.
-
Permeabilization : Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing : Wash the cells three times with PBS for 5 minutes each.
-
Blocking : Block non-specific binding by incubating the cells in a blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation : Dilute the anti-6-MPR primary antibody in the blocking buffer to its optimal concentration. Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Washing : Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Secondary Antibody Incubation : Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
Washing : Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.
-
(Optional) Counterstaining : Incubate the cells with a nuclear counterstain like DAPI (1 µg/mL in PBS) for 5 minutes at room temperature.
-
Washing : Wash the cells twice with PBS.
-
Mounting : Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging : Image the slides using a fluorescence or confocal microscope.
Protocol 2: Methanol Fixation
This is an alternative protocol that may be beneficial for certain anti-6-MPR antibodies.
-
Cell Preparation : Grow cells on sterile glass coverslips to 60-80% confluency.
-
Washing : Gently wash the cells twice with PBS.
-
Fixation and Permeabilization : Fix and permeabilize the cells by incubating them with ice-cold 100% methanol for 10 minutes at -20°C.
-
Washing : Wash the cells three times with PBS for 5 minutes each.
-
Blocking : Block non-specific binding by incubating the cells in a blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation : Dilute the anti-6-MPR primary antibody in the blocking buffer to its optimal concentration. Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Washing : Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Secondary Antibody Incubation : Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
Washing : Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.
-
(Optional) Counterstaining : Incubate the cells with a nuclear counterstain like DAPI (1 µg/mL in PBS) for 5 minutes at room temperature.
-
Washing : Wash the cells twice with PBS.
-
Mounting : Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging : Image the slides using a fluorescence or confocal microscope.
Visualizations
Caption: General workflow for this compound immunofluorescence staining.
Caption: Troubleshooting decision tree for this compound immunofluorescence.
References
- 1. Fixation and Permeabilization in Immunocytochemistry/Immunofluorescence (ICC/IF) | Bio-Techne [bio-techne.com]
- 2. blog.cellsignal.com [blog.cellsignal.com]
- 3. blog.addgene.org [blog.addgene.org]
- 4. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 5. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 6. arigobio.com [arigobio.com]
- 7. What is the best blocking buffer for immunofluorescence ? | AAT Bioquest [aatbio.com]
- 8. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purified 6-Mercaptopurine Riboside (6-MPR)
Welcome to the technical support center for purified 6-mercaptopurine (B1684380) riboside (6-MPR). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your purified this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of purified this compound?
A1: The main factors contributing to the degradation of purified this compound are exposure to inappropriate pH levels, light, high temperatures, and oxidizing agents. Hydrolysis of the glycosidic bond is a significant degradation pathway, particularly in neutral to basic aqueous solutions. Oxidation of the thiol group is another major concern.
Q2: How should I store purified this compound powder for long-term use?
A2: For long-term storage, purified this compound powder should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1][2] Storing the compound in a desiccator at low temperature can further prevent degradation from moisture.
Q3: What is the best way to prepare and store a stock solution of this compound?
A3: It is recommended to prepare stock solutions of this compound in a high-purity, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO).[3] These stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for up to one month.[4][5] When preparing aqueous solutions for experiments, it is best to make them fresh from the DMSO stock. Aqueous solutions of this compound are not recommended for storage for more than one day.[3]
Q4: Can I use antioxidants to improve the stability of this compound in solution?
A4: Yes, antioxidants can help prevent the oxidative degradation of the thiol group in this compound. Studies on the parent compound, 6-mercaptopurine, have shown that the addition of ascorbic acid can extend the shelf life of its suspension.[6] While specific data for this compound is limited, incorporating an antioxidant like ascorbic acid into your aqueous experimental solutions may enhance its stability. This compound itself has been shown to possess antioxidant properties.[7]
Q5: How can I detect if my this compound has degraded?
A5: Degradation of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[8][9][10] A stability-indicating HPLC method can separate the intact this compound from its degradation products. The appearance of new peaks or a decrease in the area of the main this compound peak over time indicates degradation.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
-
Potential Cause: Degradation of this compound in the aqueous cell culture medium at 37°C.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare working solutions of this compound fresh from a frozen DMSO stock immediately before adding them to your cell cultures.[3][4]
-
Minimize Incubation Time in Aqueous Media: Reduce the time the compound is in the aqueous medium before being introduced to the cells.
-
Replenish Compound: For long-term experiments (>24 hours), consider replenishing the cell culture medium with freshly prepared this compound at regular intervals.
-
Vehicle Control: Ensure your vehicle control (e.g., DMSO) is at the same final concentration as in your treated samples to rule out solvent effects.[11]
-
Assess Purity: If the problem persists, check the purity of your this compound stock solution using HPLC to confirm its integrity.[9]
-
Issue 2: Precipitation observed when preparing aqueous solutions.
-
Potential Cause: Low solubility of this compound in aqueous buffers. This compound is sparingly soluble in water.[3]
-
Troubleshooting Steps:
-
Initial Dissolution in DMSO: Ensure that the this compound is fully dissolved in DMSO before diluting with an aqueous buffer.[3]
-
Stepwise Dilution: Add the DMSO stock solution to the aqueous buffer slowly while vortexing to facilitate mixing and prevent immediate precipitation.
-
pH Adjustment: The solubility of this compound can be pH-dependent. While it degrades in basic conditions, slightly acidic conditions may improve solubility without rapid degradation. However, for cell-based assays, the final pH must be compatible with cell viability.
-
Sonication: If precipitation occurs, gentle sonication or warming to 37°C may help in redissolving the compound, but use these methods with caution as they might accelerate degradation.[4]
-
Issue 3: Visible color change in the this compound powder or solutions.
-
Potential Cause: Oxidation or photodegradation. The thiol group is susceptible to oxidation, which can sometimes lead to a yellowish discoloration. Exposure to light can also induce degradation.
-
Troubleshooting Steps:
-
Protect from Light: Always store both the solid compound and its solutions in amber vials or containers wrapped in foil to protect them from light.[12]
-
Inert Atmosphere: When storing the solid compound for very long periods, consider storing it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. When preparing stock solutions, using a solvent purged with an inert gas is a good practice.[3]
-
Discard Discolored Solutions: If a stock solution shows a significant color change, it is best to discard it and prepare a fresh one from the solid stock.
-
Purity Check: If the solid powder appears discolored upon receipt or after storage, its purity should be verified by an appropriate analytical method before use.
-
Data Presentation
Table 1: Recommended Storage Conditions for Purified this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Solid Powder | -20°C | Long-term (≥ 4 years) | Protect from light and moisture. Store in a tightly sealed container.[1][3] |
| Room Temperature | Short-term only | Keep in a dry, dark place.[1] | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[4][5] |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[4][5] | |
| Aqueous Solution | 2-8°C or Room Temp | Not recommended for > 1 day | Prepare fresh before each experiment.[3] |
Table 2: Factors Leading to this compound Degradation and Prevention Strategies
| Degradation Factor | Primary Degradation Pathway | Prevention Strategy |
| pH | Hydrolysis of the glycosidic bond (especially in neutral and basic conditions). | Prepare aqueous solutions fresh. For non-biological experiments, slightly acidic conditions (pH < 6) are preferable. |
| Light | Photodegradation | Store and handle the compound and its solutions in light-protecting containers (e.g., amber vials).[12] |
| Temperature | Increased rate of hydrolysis and oxidation. | Store solid and stock solutions at recommended low temperatures (-20°C or -80°C). Avoid prolonged exposure of working solutions to elevated temperatures.[1][2][3][4][5] |
| Oxidation | Oxidation of the thiol group to form sulfinates and sulfonates. | Store under an inert atmosphere for long-term storage of solid. Consider using antioxidants like ascorbic acid in aqueous solutions.[6] Purge solvents with inert gas.[3] |
| Freeze-Thaw Cycles | Potential for physical stress and introduction of moisture, leading to degradation. | Aliquot stock solutions into single-use volumes.[4][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Objective: To prepare a concentrated stock solution of this compound for long-term storage and subsequent dilution for experimental use.
Materials:
-
Purified this compound powder
-
Anhydrous, cell culture-grade DMSO
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used if solubility is an issue, but avoid excessive heat.[4]
-
Aliquot the stock solution into single-use, sterile amber microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[4][5]
Protocol 2: Preparation of a Working Solution for Cell Culture Experiments
Objective: To prepare a diluted working solution of this compound from a DMSO stock for treating cells in culture, while minimizing degradation and solvent toxicity.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed, complete cell culture medium
-
Sterile conical tubes
Procedure:
-
On the day of the experiment, thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution directly into the pre-warmed complete cell culture medium to achieve the final desired concentrations.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the this compound.[11]
-
Use the freshly prepared working solutions immediately to treat your cells. Do not store aqueous working solutions.[3]
Protocol 3: Assessing this compound Stability by HPLC
Objective: To monitor the degradation of this compound in a given solution over time using a stability-indicating HPLC method.
Materials:
-
HPLC system with a UV detector (or PDA detector)
-
C18 reversed-phase HPLC column
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) and a slightly acidic aqueous buffer like phosphate (B84403) or formate (B1220265) buffer)
-
This compound solution to be tested
-
Reference standard of purified this compound
Procedure:
-
Method Setup: Develop or use an established reversed-phase HPLC method that provides good separation of the this compound peak from potential degradation products and solvent peaks. A photodiode array (PDA) detector is useful for assessing peak purity.[9][10]
-
Initial Analysis (T=0): Immediately after preparing your this compound solution, inject a sample onto the HPLC system to obtain the initial chromatogram. Record the retention time and peak area of the this compound peak.
-
Incubation: Store the this compound solution under the conditions you wish to test (e.g., at 37°C in cell culture medium, exposed to light at room temperature, etc.).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 4, 8, 24 hours), take an aliquot of the solution and inject it into the HPLC system.
-
Data Analysis:
-
Compare the chromatograms from different time points.
-
Monitor for a decrease in the peak area of the intact this compound.
-
Look for the appearance and increase in the peak areas of any new peaks, which represent degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) peak area.
-
Visualizations
Caption: Major degradation pathways of 6-Mercaptopurine Riboside (this compound).
Caption: Recommended workflow for handling and storing this compound to prevent degradation.
References
- 1. mybiosource.com [mybiosource.com]
- 2. 6-Methylmercaptopurine riboside = 99 HPLC 342-69-8 [sigmaaldrich.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effect of buffer and antioxidant on stability of a mercaptopurine suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Captopril and 6-mercaptopurine: whose SH possesses higher antioxidant ability? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The stability of 6-mercaptopurine riboside in neutral and basic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. ncoda.org [ncoda.org]
Technical Support Center: Selecting the Right Cell Line for 6-Mercaptopurine (6-MP) Resistance Studies
Welcome to the technical support center for 6-mercaptopurine (B1684380) (6-MP) resistance studies. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on cell line selection, experimental protocols, and troubleshooting common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of cellular resistance to 6-mercaptopurine (6-MP)?
A1: Resistance to 6-MP is multifactorial and can arise from several alterations in cellular pathways. The main mechanisms include:
-
Decreased Drug Activation: 6-MP is a prodrug that must be converted to its active form, 6-thioinosine monophosphate (TIMP), by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). A common resistance mechanism is the downregulation or loss of HGPRT activity, which prevents the drug from being activated.
-
Increased Drug Inactivation: The enzyme thiopurine methyltransferase (TPMT) inactivates 6-MP by converting it to 6-methylmercaptopurine (B131649) (6-MMP). Increased TPMT activity can lead to enhanced drug inactivation, reducing the amount of 6-MP available for conversion to its active cytotoxic metabolites. Another enzyme, xanthine (B1682287) oxidase (XO), also contributes to the inactivation of 6-MP.
-
Increased Drug Efflux: Cancer cells can actively pump 6-MP out of the cell, reducing its intracellular concentration. This is often mediated by ATP-binding cassette (ABC) transporters, such as MRP4.
-
Defects in Downstream Pathways: Once converted to 6-thioguanine (B1684491) nucleotides (6-TGNs) and incorporated into DNA, 6-MP induces cytotoxicity that is recognized by the DNA mismatch repair (MMR) system. Defects in MMR pathway components can lead to tolerance of the DNA damage caused by 6-TGNs, resulting in resistance.
Q2: How do I choose the right cell line for my 6-MP resistance study?
A2: The ideal cell line depends on the specific research question. Consider the following:
-
To study loss of HGPRT: Start with a cell line that has high baseline expression of HPRT1 and is sensitive to 6-MP. This provides a good dynamic range for selecting resistant clones with reduced HGPRT activity. Based on transcriptomic data, K562 and MOLT-4 cells are good candidates.
-
To study the role of TPMT: Select a cell line with low endogenous TPMT expression. This allows for experiments involving the overexpression of TPMT to study its direct impact on 6-MP metabolism and resistance. REH and CCRF-CEM cells show relatively low TPMT expression.
-
To investigate drug efflux: Use a cell line known to express efflux pumps like MRP4. Alternatively, you can generate resistance in a sensitive line and then screen for the upregulation of these transporters.
-
General Sensitivity Screening: If you are screening new compounds that might synergize with 6-MP, a panel of cell lines with varying levels of HGPRT and TPMT expression can provide a broader understanding of the compound's mechanism.
Q3: How do I make a cancer cell line resistant to 6-MP?
A3: A standard method is through stepwise dose escalation. This involves chronically exposing the parental cell line to gradually increasing concentrations of 6-MP over several months. This process selects for cells that have acquired resistance mechanisms. A detailed protocol is provided in the "Experimental Protocols" section.
Q4: What is a typical IC50 value for 6-MP in sensitive leukemia cell lines?
A4: The IC50 value for 6-MP can vary significantly depending on the cell line and the duration of the assay. For sensitive acute lymphoblastic leukemia (ALL) cell lines, IC50 values are often in the low micromolar to nanomolar range. For example, the parental Reh cell line has a reported IC50 for 6-MP in the low micromolar range, which can increase over 900-fold in resistant sublines.[1]
Data Presentation: Cell Line Characteristics
To aid in the selection of an appropriate cell line, the following tables summarize publicly available mRNA expression data for the key metabolic enzymes HPRT1 and TPMT in common leukemia cell lines, along with reported IC50 values for 6-MP.
Table 1: Relative mRNA Expression of HPRT1 and TPMT in Selected Leukemia Cell Lines
| Cell Line | Disease Type | HPRT1 Expression (TPM) | TPMT Expression (TPM) | Data Source |
| K562 | Chronic Myeloid Leukemia (CML) | 149.8 | 34.9 | DepMap Portal (CCLE) |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 129.5 | 20.8 | DepMap Portal (CCLE) |
| HL-60 | Acute Promyelocytic Leukemia (APL) | 81.3 | 25.4 | DepMap Portal (CCLE) |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 78.4 | 10.9 | DepMap Portal (CCLE) |
| REH | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 59.8 | 8.3 | DepMap Portal (CCLE) |
TPM (Transcripts Per Million) values are from RNA-seq data and indicate the level of gene expression. Higher TPM suggests higher protein levels.
Table 2: Reported IC50 Values for 6-Mercaptopurine in Leukemia Cell Lines
| Cell Line | IC50 Value (µM) | Assay Duration | Notes | Reference |
| Reh | 1.0 (approx.) | 48 hours | Parental, sensitive cell line. | [2] |
| Reh-6-MPR | >900 | 48 hours | 6-MP resistant subline of Reh. | [1][2] |
| CCRF-CEM | Not specified, but used in synergy studies | 48 hours | Used to study drug combinations with 6-MP. | [3] |
| HL-60 | Not specified, but used in differentiation studies | N/A | Wild-type and HGPRT-deficient variants have been used. | [4] |
| MOLT-4 | Not specified, but used in metabolic studies | N/A | Model cell line for T-ALL. | [5] |
| K562 | Not specified, but used in synergy studies | N/A | CML cell line. | [6][7] |
Note: IC50 values are highly dependent on experimental conditions and should be determined empirically in your own laboratory setting.
Experimental Protocols
Protocol 1: Generation of a 6-MP Resistant Cell Line
This protocol outlines the stepwise selection method for developing a 6-MP resistant cell line.
-
Determine Initial Sensitivity:
-
Culture the parental cell line (e.g., CCRF-CEM, K562) in its recommended growth medium.
-
Perform a dose-response experiment using a cytotoxicity assay (see Protocol 2) to determine the initial IC50 of 6-MP for the parental cell line.
-
-
Stepwise Selection:
-
Begin by continuously exposing the cells to a low concentration of 6-MP, typically at or just below the determined IC50.
-
Maintain the culture, replacing the medium with fresh, drug-containing medium every 2-3 days.
-
Monitor cell viability and growth rate. Initially, a significant decrease in growth is expected.
-
-
Dose Escalation:
-
Once the cell growth rate recovers and is comparable to the untreated parental line, gradually increase the concentration of 6-MP (e.g., by 1.5 to 2-fold).
-
Repeat this process of gradual dose escalation over several months. It is advisable to cryopreserve cells at each stage of increased resistance.
-
-
Verification of Resistance:
-
Once the cells are stably proliferating at a significantly higher concentration of 6-MP (e.g., 10- to 100-fold the initial IC50), confirm the resistance phenotype.
-
Perform a new dose-response assay to determine the IC50 of the newly generated resistant line and compare it to the parental line. A significant fold-increase in IC50 confirms resistance.
-
Protocol 2: Cell Viability / Cytotoxicity Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of viability following 6-MP treatment.
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of 6-MP in complete culture medium.
-
Remove the old medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same final concentration of the solvent, e.g., DMSO) and an untreated control.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan (B1609692) crystals will form in viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression.
-
Protocol 3: Western Blot for HGPRT and TPMT Expression
This protocol provides a general method to assess the protein levels of key 6-MP metabolizing enzymes.
-
Cell Lysis:
-
Wash ~1-5 million cells with ice-cold PBS and pellet them by centrifugation.
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Load the samples onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for HGPRT or TPMT overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system or X-ray film.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading between lanes.
-
Mandatory Visualizations
Caption: Workflow for developing and verifying a 6-MP resistant cell line.
Caption: Key metabolic pathways of 6-MP and mechanisms of resistance.
Troubleshooting Guides
Problem 1: No observable cytotoxic effect at expected 6-MP concentrations.
-
Possible Cause: The cell line may have high intrinsic resistance.
-
Troubleshooting Step: Verify the reported sensitivity of your cell line. Test a much wider range of 6-MP concentrations, including significantly higher doses. Check the expression levels of HPRT1 and TPMT (Table 1). A cell line with low HPRT1 or high TPMT will likely be more resistant.
-
-
Possible Cause: The 6-MP stock solution has degraded.
-
Troubleshooting Step: Prepare a fresh stock solution of 6-MP in DMSO. Store aliquots at -20°C or -80°C and protect them from light. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause: The cell culture medium contains high levels of purines.
-
Troubleshooting Step: High concentrations of purines like hypoxanthine (B114508) in the medium can compete with 6-MP for metabolism by HGPRT, reducing the drug's efficacy. Consider using a medium with lower purine (B94841) content for the duration of the drug treatment.
-
Problem 2: High variability between replicate wells in cytotoxicity assays.
-
Possible Cause: Uneven cell seeding.
-
Troubleshooting Step: Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly before pipetting into each well to ensure a uniform cell number across the plate.
-
-
Possible Cause: "Edge effect" in the 96-well plate.
-
Troubleshooting Step: Evaporation from the outermost wells can concentrate the drug and affect cell growth. Avoid using the outer wells for experimental samples; instead, fill them with sterile PBS or medium to maintain humidity.
-
-
Possible Cause: Pipetting errors.
-
Troubleshooting Step: Use calibrated pipettes and be consistent with your technique. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles and inaccurate volumes.
-
Problem 3: Difficulty in establishing a stable resistant cell line.
-
Possible Cause: The initial 6-MP concentration is too high.
-
Troubleshooting Step: Starting with a concentration at or above the IC50 can lead to massive cell death, leaving no surviving cells to acquire resistance. Begin the selection process with a concentration at or slightly below the IC50.
-
-
Possible Cause: The dose escalation is too rapid.
-
Troubleshooting Step: Allow the cells to fully recover their normal growth rate at a given concentration before increasing the dose. This process takes time and patience; rushing it can lead to the loss of the culture.
-
-
Possible Cause: The resistant phenotype is not stable.
-
Troubleshooting Step: Some resistance mechanisms can be transient. Once a resistant line is established, it is good practice to maintain it in a low concentration of 6-MP to ensure continuous selective pressure. Periodically re-check the IC50 to confirm the stability of the resistant phenotype.
-
References
- 1. HPRT1 activity loss is associated with resistance to thiopurine in ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histidine re-sensitizes pediatric acute lymphoblastic leukemia to 6-mercaptopurine through tetrahydrofolate consumption and SIRT5-mediated desuccinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synergism of 6-mercaptopurine plus cytosine arabinoside followed by PEG-asparaginase in human leukemia cell lines (CCRF/CEM/0 and (CCRF/CEM/ara-C/7A) is due to increased cellular apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-ethylmercaptopurine-mediated growth inhibition of HL-60 cells in vitro irrespective of purine salvage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A biochemical basis for synergism of 6-mercaptopurine and mycophenolic acid in Molt F4, a human malignant T-lymphoblastic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor effects of celecoxib on K562 leukemia cells are mediated by cell-cycle arrest, caspase-3 activation, and downregulation of Cox-2 expression and are synergistic with hydroxyurea or imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Investigating 6-Mercaptopurine Resistance (6-MPR) in Primary Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals studying 6-mercaptopurine (B1684380) (6-MP) resistance in primary cells. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to address the unique challenges of working with these sensitive and complex biological systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of 6-mercaptopurine (6-MP) resistance?
A1: Resistance to 6-MP is a multifaceted issue involving several key cellular pathways. The primary mechanisms include:
-
Altered Drug Metabolism: For 6-MP to be effective, it must be converted to its active cytotoxic metabolites, the 6-thioguanine (B1684491) nucleotides (6-TGNs). This activation is primarily carried out by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). Reduced HGPRT activity is a common cause of resistance. Conversely, the enzyme thiopurine S-methyltransferase (TPMT) inactivates 6-MP by converting it to 6-methylmercaptopurine (B131649) (6-MMP). Increased TPMT activity can lead to resistance by shunting 6-MP away from its active pathway. Additionally, mutations in the nucleotidase NT5C2 can lead to increased dephosphorylation and inactivation of the active metabolites.[1]
-
Increased Drug Efflux: Primary cells can develop resistance by actively pumping 6-MP and its metabolites out of the cell. This is often mediated by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp).[2]
-
Defects in Downstream Pathways: Once the active 6-TGNs are incorporated into DNA and RNA, they induce cell death, often through the DNA mismatch repair (MMR) system. Defects or mutations in components of the MMR pathway can lead to tolerance of the DNA damage caused by 6-TGNs.
Q2: Why is studying 6-MPR more challenging in primary cells compared to immortalized cell lines?
A2: Primary cells present a unique set of challenges due to their biological characteristics:
-
Limited Proliferative Capacity: Unlike immortalized cell lines, primary cells have a finite number of cell divisions they can undergo before they senesce and stop growing.[3] This makes long-term experiments to induce and study stable resistance more difficult.
-
Heterogeneity and Donor Variability: Primary cells isolated from different donors can exhibit significant variability in their genetic background, metabolic activity, and response to drugs.[4][5] This inter-donor variability can affect the reproducibility of experimental results.[6] Patient-derived samples also contain a heterogeneous mix of cell populations, which can complicate the interpretation of results.
-
Sensitivity to Culture Conditions: Primary cells are generally more sensitive to their culture environment than robust cell lines. Factors such as media composition, serum quality, and the presence of attachment factors are critical for maintaining their viability and function.[3][7]
-
Low Viability Post-Thawing: Primary cells are often more fragile than cell lines and can have low viability after cryopreservation and thawing.[3] Careful handling and optimized protocols are essential to ensure a healthy starting cell population.
Q3: What are the key considerations for media formulation when studying 6-MP in primary cells?
A3: Media composition can significantly impact the apparent efficacy of 6-MP. High levels of purines, such as hypoxanthine (B114508), in the culture medium can compete with 6-MP for metabolic enzymes, potentially masking the drug's cytotoxic effects. It is advisable to use a medium with a defined and lower purine (B94841) content for 6-MP sensitivity and resistance studies. You can test for this effect by supplementing a purine-low medium with hypoxanthine to see if it "rescues" the cells from 6-MP toxicity.
Troubleshooting Guides
Problem 1: Low or no 6-MP cytotoxicity observed in primary cells.
| Potential Cause | Troubleshooting Step |
| High Purine Content in Media | Switch to a cell culture medium with lower or no purines for the duration of the experiment. |
| Drug Inactivation | Consider co-treatment with a xanthine (B1682287) oxidase inhibitor, such as allopurinol, to prevent the breakdown of 6-MP in the culture medium. Be aware that this may increase cytotoxicity, requiring dose adjustments. |
| Low Cell Proliferation Rate | Ensure that the primary cells are in a proliferative state, as 6-MP's cytotoxic effects are most pronounced in dividing cells. This can be stimulated with appropriate growth factors or mitogens (e.g., PHA for lymphocytes).[1] |
| Suboptimal Drug Preparation | Prepare fresh 6-MP stock solutions and protect them from light. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is not toxic to the cells (typically ≤ 0.5%). |
| Intrinsic Resistance | The primary cells may have intrinsic resistance mechanisms. Investigate the expression and activity of key metabolic enzymes (HGPRT, TPMT) and efflux pumps (P-gp). |
Problem 2: High variability in 6-MP cytotoxicity between different donor samples.
| Potential Cause | Troubleshooting Step |
| Genetic Polymorphisms | Genotype donor samples for known polymorphisms in genes like TPMT and NUDT15, which are known to affect 6-MP metabolism and patient response.[8] |
| Differences in Cell Population Purity | Use cell sorting techniques (e.g., FACS) to isolate specific cell populations and reduce the heterogeneity of the starting material. |
| Variable Metabolic States | Standardize the isolation and culture procedures as much as possible to minimize variations in the metabolic state of the cells from different donors. |
| Inherent Biological Variation | Acknowledge and report the observed donor-to-donor variability. If possible, increase the number of donors to identify trends and draw more robust conclusions. |
Problem 3: Poor viability of primary cells during long-term culture for resistance induction.
| Potential Cause | Troubleshooting Step |
| Cell Senescence | Use early-passage primary cells for resistance induction experiments. Monitor the cells for signs of senescence, such as changes in morphology and reduced proliferation rate.[3] |
| Suboptimal Culture Conditions | Optimize the culture medium, including serum concentration and the addition of necessary growth factors. Some primary cells may require specific matrix coatings for attachment and survival.[3][7] |
| Over-trypsinization | Use lower concentrations of trypsin/EDTA for a shorter duration when passaging adherent primary cells to minimize cell damage.[9] |
| Cryopreservation Issues | Optimize the thawing procedure for cryopreserved primary cells. Thaw cells quickly and dilute the cryoprotectant (e.g., DMSO) slowly to avoid osmotic shock.[3][9] |
Quantitative Data
Table 1: 6-Mercaptopurine IC50 Values in Primary Cells and Cell Lines
| Cell Type | Assay | Incubation Time | IC50 (µM) | Reference |
| Primary Human PBMCs | WST-1 | 96 hours | ~10 ± 2 | [2] |
| Patient-derived ALL PBMCs | WST-1 | 96 hours | Variable (stratified responders vs. non-responders) | [2] |
| Jurkat (T-cell leukemia) | Cytotoxicity | 48 hours | 0.36 | |
| Molt-3 (T-cell leukemia) | WST-1 | 96 hours | ~10 ± 2 | [2] |
| CEM/0 (T-cell leukemia) | Not specified | Not specified | (Used in combination studies) | [10] |
| CEM/ara-C/7A (resistant) | Not specified | Not specified | (Used in combination studies) | [10] |
Table 2: Therapeutic Target Ranges for 6-MP Metabolites in Patient Red Blood Cells (RBCs)
| Metabolite | Therapeutic Range | Associated Toxicity if High | Reference |
| 6-Thioguanine Nucleotides (6-TGN) | 230 - 450 pmol / 8 x 10⁸ RBC | Myelosuppression | [11] |
| 6-Methylmercaptopurine Nucleotides (6-MMPN) | < 5700 pmol / 8 x 10⁸ RBC | Hepatotoxicity | [11] |
Experimental Protocols
Protocol 1: Determination of 6-MP IC50 in Primary Human Lymphocytes
This protocol is adapted from methods for assessing the cytotoxicity of thiopurines in peripheral blood mononuclear cells (PBMCs).[1][2]
1. Isolation of PBMCs:
-
Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells with PBS and resuspend in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Perform a cell count and viability assessment using trypan blue exclusion.
2. Cell Seeding and Treatment:
-
Adjust the cell concentration to 1 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
Seed 100 µL of the cell suspension (1 x 10⁵ cells) into each well of a 96-well plate.
-
To stimulate proliferation, add a mitogen such as phytohemagglutinin (PHA) to a final concentration of 1-5 µg/mL to all wells except the unstimulated controls.
-
Prepare serial dilutions of 6-MP in complete RPMI-1640 medium. A suggested concentration range is 0.1 µM to 100 µM.
-
Add 100 µL of the 6-MP dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of the drug solvent) and a no-drug control.
3. Incubation and Viability Assay:
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.
-
Assess cell viability using a suitable assay, such as MTT, MTS, or WST-1. For a WST-1 assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
4. Data Analysis:
-
Calculate the percentage of cell viability for each 6-MP concentration relative to the no-drug control.
-
Plot the percentage of viability against the log of the 6-MP concentration.
-
Determine the IC50 value using non-linear regression analysis.
Protocol 2: Establishment of a 6-MP Resistant Primary Cell Culture (Long-Term Selection)
This protocol requires careful management due to the limited lifespan of primary cells. It is most feasible with primary cells that have a higher proliferative potential.
1. Determine Initial Sensitivity:
-
Perform a dose-response experiment as described in Protocol 1 to determine the initial IC50 of 6-MP for the primary cells.
2. Stepwise Selection:
-
Begin by exposing the primary cells to a low concentration of 6-MP (e.g., at or below the IC50).
-
Maintain the culture, replacing the medium with fresh drug-containing medium every 2-3 days.
-
Monitor the cell growth rate and viability closely.
-
When the cell growth rate recovers to a level comparable to the untreated control cells, gradually increase the concentration of 6-MP.
-
Repeat this process of gradual dose escalation over several weeks to months, being mindful of the cells' limited passage number.
3. Verification of Resistance:
-
Once the cells are stably proliferating at a higher concentration of 6-MP, confirm the resistance phenotype.
-
Perform a new dose-response assay to determine the IC50 of the resistant cells and compare it to the parental cells. A significant increase in the IC50 value confirms resistance.
Mandatory Visualizations
Caption: 6-MP metabolism and key mechanisms of resistance.
Caption: General workflow for assessing 6-MP cytotoxicity.
Caption: A logical approach to troubleshooting low 6-MP efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. or.niscpr.res.in [or.niscpr.res.in]
- 3. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Inter-donor variation in cell subset specific immune signaling responses in healthy individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nationalacademies.org [nationalacademies.org]
- 7. Primary Cell Culture Problems and Solutions | MolecularCloud [molecularcloud.org]
- 8. Genetic variation in response to 6-mercaptopurine for childhood acute lymphoblastic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kosheeka.com [kosheeka.com]
- 10. The synergism of 6-mercaptopurine plus cytosine arabinoside followed by PEG-asparaginase in human leukemia cell lines (CCRF/CEM/0 and (CCRF/CEM/ara-C/7A) is due to increased cellular apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimizing 6-MPR Binding Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize buffer conditions for Mannose 6-Phosphate Receptor (6-MPR) binding experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound binding, and why is it critical?
The optimal pH for ligand binding to both the cation-dependent (CD-MPR) and cation-independent (CI-MPR) mannose 6-phosphate receptors is approximately 6.4 to 6.5.[1][2] This pH mimics the environment of the trans-Golgi Network (TGN), where the receptors bind newly synthesized lysosomal enzymes tagged with mannose 6-phosphate (Man-6-P).[1][3] Binding affinity is dramatically reduced at a pH above 7.5 or below 5.5.[1] This pH-dependent mechanism is crucial for the receptor's biological function, as it ensures the release of its cargo in the acidic environment of late endosomes (pH < 5.5).[1][2][3] Therefore, maintaining a stable pH of ~6.5 in your binding buffer is critical for achieving maximal binding.
Q2: What is the role of divalent cations in CD-MPR binding?
The cation-dependent MPR (CD-MPR) requires the presence of divalent cations, such as Manganese (Mn²⁺), for high-affinity ligand binding.[1][3] The binding affinities of the CD-MPR are modulated by these cations.[1][3] Your binding buffer for CD-MPR experiments should be supplemented with a divalent cation, typically MnCl₂. Conversely, chelating agents like EDTA should be avoided as they will remove these essential cations and inhibit binding.[4]
Q3: How does salt concentration affect this compound binding?
Ionic interactions play a role in the binding between this compound and its ligands. The salt concentration of the binding buffer can significantly influence this interaction. High salt concentrations can shield the surface charges on the proteins, which may weaken the electrostatic interactions involved in binding and lead to a decrease in binding affinity.[5][6] It is advisable to start with a physiological salt concentration (e.g., 150 mM NaCl) and optimize from there. If you suspect non-specific binding is an issue, a modest increase in salt concentration might help reduce background noise.
Q4: My protein (receptor or ligand) is aggregating in the buffer. What can I do?
Protein aggregation can lead to poor results and is often influenced by buffer conditions. Several additives can be used to improve protein stability and solubility:
-
Glycerol (B35011) or Sucrose: These polyols act as protein stabilizers and are often included at concentrations of 5-20%.
-
Amino Acids: L-Arginine and L-Glutamate (typically 0.1-0.5 M) are commonly used to prevent protein aggregation.[7][8]
-
Non-ionic Detergents: Low concentrations (e.g., 0.01-0.1%) of detergents like Tween-20 or Triton X-100 can help solubilize proteins, especially membrane-associated receptors.
Dynamic Light Scattering (DLS) is a useful technique to quickly assess the aggregation state of your protein in different buffer formulations.[9]
Data Summary Tables
Table 1: Recommended Starting Buffer Conditions for this compound Binding
| Component | Recommended Concentration | Purpose & Notes |
| Buffer Agent | 20-50 mM HEPES or MES | Provides stable pH control in the optimal range of 6.4-6.5.[1][2] |
| pH | 6.4 - 6.5 | Optimal for ligand binding to both CD-MPR and CI-MPR.[1][2] |
| Salt | 150 mM NaCl | Maintains physiological ionic strength. Can be adjusted to minimize non-specific binding.[6] |
| Divalent Cation | 5-10 mM MnCl₂ or MgCl₂ | Essential for CD-MPR binding. [1] Not required for CI-MPR. |
| Stabilizer | 5-10% Glycerol | (Optional) Helps prevent protein aggregation.[7][8] |
| Blocking Agent | 0.1% - 1% BSA | (Optional) Reduces non-specific binding to surfaces during the assay. |
| Detergent | 0.05% Tween-20 | (Optional) Reduces non-specific binding and can aid protein solubility.[4] |
Table 2: Troubleshooting Guide for this compound Binding Assays
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Binding Signal | Suboptimal pH. | Verify buffer pH is between 6.4-6.5.[1][2] |
| Missing divalent cations (for CD-MPR). | Add 5-10 mM MnCl₂ to the binding buffer.[1] | |
| Inactive protein (receptor or ligand). | Use freshly prepared or properly stored protein. Confirm activity with a control experiment. | |
| High salt concentration. | Titrate NaCl concentration downwards (e.g., from 200 mM to 50 mM). | |
| High Background Signal | Non-specific binding to assay surface. | Add a blocking agent like BSA (0.1-1%) or a non-ionic detergent (0.05% Tween-20). |
| Insufficient washing steps. | Increase the number or duration of wash steps. Consider adding detergent to the wash buffer. | |
| Protein aggregation. | Add anti-aggregation agents like glycerol or arginine to the buffer.[7][8] Centrifuge samples before the assay to remove aggregates. | |
| Poor Reproducibility | Inconsistent buffer preparation. | Prepare fresh buffer from stock solutions. Re-verify pH for every new batch. |
| Protein degradation. | Add protease inhibitors to the buffer, especially when using cell lysates. | |
| Temperature fluctuations. | Ensure all binding and wash steps are performed at a consistent, controlled temperature.[10] |
Experimental Protocols
Protocol: Affinity-Binding Assay using Immobilized Receptor
This protocol describes a general method for assessing the binding of a Man-6-P-containing ligand to an immobilized this compound. A similar approach using biotinylated receptors has also been shown to be effective.[11][12]
1. Receptor Immobilization: a. Covalently couple purified soluble this compound to NHS-activated agarose (B213101) beads or a 96-well plate according to the manufacturer's instructions. b. After coupling, block any remaining active sites on the support using a suitable blocking buffer (e.g., 1 M ethanolamine (B43304) or 100 mM Tris-HCl). c. Wash the immobilized receptor extensively with wash buffer (e.g., PBS with 0.05% Tween-20).
2. Binding Reaction: a. Prepare the ligand solution in optimized binding buffer (see Table 1). Include a range of ligand concentrations to determine binding affinity (K_d). b. Add the ligand solution to the immobilized receptor. c. For negative controls, include wells/tubes with: i. Ligand in binding buffer but with no immobilized receptor (to measure non-specific binding to the support). ii. Ligand in binding buffer with an excess of free Man-6-P (10 mM) to compete for specific binding. d. Incubate at 4°C or room temperature for 1-2 hours with gentle agitation to allow the binding to reach equilibrium.
3. Washing: a. Remove the unbound ligand by washing the support 3-5 times with ice-cold wash buffer. b. Ensure wash steps are sufficient to remove non-specifically bound ligand without disrupting the specific receptor-ligand complex.
4. Elution and Detection: a. Elute the bound ligand using a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5-3.0).[13] b. Immediately neutralize the eluate by adding 1/10th volume of a high pH buffer (e.g., 1 M Tris-HCl, pH 8.5).[13] c. Quantify the eluted ligand using a suitable method (e.g., ELISA, Western blot, enzyme activity assay, or fluorescence if the ligand is labeled).
5. Data Analysis: a. Subtract the non-specific binding signal from the total binding signal to obtain the specific binding. b. Plot specific binding as a function of ligand concentration and fit the data to a saturation binding curve to determine the K_d.
Visualizations
References
- 1. Structural Insights into the Mechanism of pH-dependent Ligand Binding and Release by the Cation-dependent Mannose 6-Phosphate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for carbohydrate recognition by the mannose 6-phosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into the mechanism of pH-dependent ligand binding and release by the cation-dependent mannose 6-phosphate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. Effects of RNA structure and salt concentration on the affinity and kinetics of interactions between pentatricopeptide repeat proteins and their RNA ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Monovalent Salt on Protein-Protein Interactions of Dilute and Concentrated Monoclonal Antibody Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. kdsi.ru [kdsi.ru]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: 6-MPR Cloning and Expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the cloning and expression of 6-MPR.
Frequently Asked Questions (FAQs)
Cloning
Q1: I am not getting any colonies after transformation. What could be the issue?
A1: A lack of colonies after transformation is a common issue with several potential causes. First, verify the viability of your competent cells by performing a control transformation with an uncut plasmid (e.g., pUC19). If cell viability is low, consider preparing fresh competent cells or using a commercial high-efficiency strain.[1] Another critical factor is the antibiotic selection; ensure you are using the correct antibiotic at the appropriate concentration for your vector.[1] Problems with the ligation reaction, such as inactive ligase or incorrect vector-to-insert molar ratios, can also lead to no colonies. Finally, the cloned DNA fragment itself might be toxic to the host cells. If toxicity is suspected, try incubating the plates at a lower temperature (25–30°C).[1]
Q2: My restriction digest of the vector or insert is incomplete. How can I troubleshoot this?
A2: Incomplete restriction digestion can be caused by several factors. Ensure you are using the recommended buffer for the specific restriction enzyme(s) and that the DNA is free from contaminants like salts or ethanol. Some enzymes are sensitive to methylation, so check the methylation sensitivity of your chosen enzymes to ensure they are not inhibited by the methylation pattern of your DNA.[1] The amount of enzyme used is also crucial; a general guideline is to use 3–5 units of enzyme per microgram of DNA. If you are digesting a PCR product, make sure there are at least 6 extra nucleotides on each end of the DNA molecule beyond the restriction site to allow for efficient enzyme binding and cleavage.[1]
Q3: I have many colonies, but they are all background (vector self-ligation). How can I reduce this?
A3: High background from vector self-ligation is a frequent problem in cloning. One of the most effective ways to prevent this is to dephosphorylate the vector DNA after restriction digestion using an enzyme like alkaline phosphatase.[2] This removes the 5' phosphate (B84403) group from the vector, preventing it from re-ligating to itself. Ensure that the phosphatase is completely inactivated or removed before proceeding with the ligation to the insert.[1] Additionally, performing a double digest with two different restriction enzymes that produce incompatible ends can significantly reduce vector self-ligation.[1]
Expression
Q4: I have successfully cloned my this compound gene, but I am seeing very low or no protein expression. What should I do?
A4: Low or no protein expression can stem from issues at both the transcriptional and translational levels. First, verify the integrity of your expression vector and ensure the this compound gene is in the correct reading frame with the promoter and any fusion tags.[3][4] One of the most common reasons for poor expression of heterologous proteins is the presence of "rare" codons in the target mRNA, which can slow down or terminate translation.[4][5] Consider optimizing the codon usage of your this compound gene to match the codon bias of your expression host.[6][7] Additionally, the stability of the mRNA can be affected by its secondary structure, particularly at the 5' end.[6] Optimizing the induction conditions, such as inducer concentration and post-induction temperature, can also significantly impact expression levels.[5]
Q5: My this compound protein is being expressed, but it is insoluble and forming inclusion bodies. How can I improve its solubility?
A5: Inclusion bodies are insoluble aggregates of misfolded protein that are common when overexpressing recombinant proteins in bacterial systems.[8] To improve solubility, try lowering the expression temperature (e.g., 15-25°C) and reducing the inducer concentration.[5][9] This slows down the rate of protein synthesis, allowing more time for proper folding. Using a different expression host strain that is better suited for producing soluble proteins or co-expressing chaperone proteins can also be beneficial.[8][9] Another strategy is to fuse the target protein to a highly soluble partner, such as maltose-binding protein (MBP) or glutathione (B108866) S-transferase (GST).[10][11]
Q6: The yield of my purified this compound protein is very low. How can I increase it?
A6: Low protein yield after purification can be due to issues with initial expression levels, cell lysis, protein solubility, or the purification process itself.[12] First, confirm that your protein is being expressed at sufficient levels by analyzing a sample of the crude cell lysate on an SDS-PAGE gel.[13] Ensure that your cell lysis method is efficient and that the lysis buffer is appropriate for your protein.[12] During purification, make sure the affinity tag on your protein is accessible and that the purification resin has not exceeded its binding capacity.[12] Optimizing the elution conditions, such as the pH and concentration of the eluting agent, can also improve yield.[12] Finally, to prevent protein degradation, work quickly, keep samples cold, and include protease inhibitors in your buffers.[12]
Troubleshooting Guides
Cloning Workflow
This guide provides a systematic approach to troubleshooting common issues in the this compound cloning workflow.
Caption: A workflow diagram for troubleshooting this compound cloning.
Protein Expression and Purification Workflow
This guide outlines key decision points and troubleshooting steps for expressing and purifying this compound.
Caption: A workflow for troubleshooting this compound expression and purification.
Data Presentation
Table 1: Optimizing this compound Expression Conditions
| Parameter | Condition 1 (Standard) | Condition 2 (Optimized for Solubility) | Condition 3 (Optimized for Yield) |
| Host Strain | BL21(DE3) | BL21(DE3) with chaperone plasmid | BL21(DE3) |
| Induction Temp. | 37°C | 18°C | 30°C |
| Inducer Conc. | 1.0 mM IPTG | 0.1 mM IPTG | 0.5 mM IPTG |
| Induction Time | 4 hours | 16 hours | 6 hours |
| Soluble Fraction | Low | High | Moderate |
| Total Yield | Moderate | Moderate | High |
| Notes | Prone to inclusion bodies. | Slower growth, lower total yield but higher solubility. | Balances yield and solubility. |
Experimental Protocols
Protocol 1: Codon Optimization Strategy for this compound
-
Obtain the this compound gene sequence.
-
Identify the target expression host (e.g., E. coli K-12).
-
Analyze the codon usage bias of the host organism using online tools like the Codon Usage Database.[14]
-
Use codon optimization software (e.g., GeneArt, OptimumGene) to generate a synthetic gene sequence.[14] The software will replace rare codons in the this compound sequence with codons that are more frequently used by the expression host, without altering the amino acid sequence.[6][7]
-
Analyze the optimized sequence for potential issues such as stable mRNA secondary structures, especially at the 5' end, and remove any Shine-Dalgarno-like sequences within the coding region.[6][14]
-
Synthesize the optimized gene and clone it into the desired expression vector.
Protocol 2: Small-Scale Expression Trial for this compound Solubility
-
Transform the this compound expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).
-
Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.
-
Inoculate three 50 mL cultures of LB medium with the overnight culture to an OD600 of 0.1.
-
Grow the cultures at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce each culture under different conditions:
-
Culture A: Add IPTG to 1.0 mM and incubate at 37°C for 4 hours.
-
Culture B: Cool to 18°C, add IPTG to 0.1 mM, and incubate for 16 hours.
-
Culture C: Add IPTG to 0.5 mM and incubate at 30°C for 6 hours.
-
-
Harvest 1 mL from each culture by centrifugation.
-
Resuspend the cell pellets in 100 µL of lysis buffer.
-
Lyse the cells by sonication.
-
Centrifuge the lysates at maximum speed for 10 minutes to separate the soluble and insoluble fractions.
-
Analyze the total cell lysate, soluble fraction, and insoluble pellet from each condition by SDS-PAGE to determine the optimal expression conditions for soluble this compound.
References
- 1. neb.com [neb.com]
- 2. fishersci.dk [fishersci.dk]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. goldbio.com [goldbio.com]
- 5. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 6. genscript.com [genscript.com]
- 7. web.azenta.com [web.azenta.com]
- 8. gencefebio.com [gencefebio.com]
- 9. Frontiers | Challenges Associated With the Formation of Recombinant Protein Inclusion Bodies in Escherichia coli and Strategies to Address Them for Industrial Applications [frontiersin.org]
- 10. moleculardepot.com [moleculardepot.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
Technical Support Center: Confirmation of Mannose-6-Phosphate Receptor (MPR) Knockout in Mouse Models
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for confirming the successful knockout of Mannose-6-Phosphate Receptor (MPR) genes, such as the Cation-Independent MPR (Igf2r) and Cation-Dependent MPR (M6pr), in mouse models.
Frequently Asked Questions (FAQs)
Q1: What is the first and most essential step to confirm a gene knockout in a mouse model?
A: The foundational step is genotyping using Polymerase Chain Reaction (PCR). This molecular technique confirms that the genetic modification (e.g., insertion of a selection cassette or deletion of an exon) is present at the DNA level in your mouse colony. It allows you to distinguish between wild-type (+/+), heterozygous (+/-), and homozygous knockout (-/-) animals.
Q2: My genotyping PCR is positive for the knockout allele. Is this sufficient confirmation?
A: No. While genotyping confirms the genetic alteration, it does not guarantee a functional knockout at the protein level. It is critical to perform downstream analyses to demonstrate the absence of the target protein and the expected functional consequences. Comprehensive validation involves a multi-tiered approach:
-
Genotyping (DNA): Confirms the genetic edit.
-
mRNA Analysis (RNA): Quantitative RT-PCR (qPCR) shows the absence or significant reduction of the target gene's transcript.
-
Protein Analysis (Protein): Western Blotting or Immunohistochemistry confirms the absence of the target protein.
-
Functional Analysis (Phenotype): Assays confirm the loss of the protein's biological function.
Q3: What are the expected phenotypes for CI-MPR and CD-MPR knockout mice?
A: Mice lacking MPRs exhibit defects in the proper trafficking of lysosomal enzymes.
-
CD-MPR (M6PR) Knockout: These mice are viable but show increased levels of phosphorylated lysosomal enzymes in their body fluids and cultured fibroblasts.[1] Cells from these mice have reduced intracellular levels of multiple lysosomal enzymes and may accumulate undigested material.[1][2]
-
CI-MPR (IGF2R) Knockout: A full knockout of the CI-MPR is typically lethal shortly after birth.[3] Viable models are often created on a background that also lacks Insulin-like Growth Factor II (IGF-II), which this receptor also binds and degrades.[3] These mice show a more severe misrouting of lysosomal enzymes compared to CD-MPR knockouts, with markedly elevated enzyme levels in the serum.[3]
Troubleshooting Guide
Genotyping & PCR
Q: My genotyping PCR gives no bands, or the bands are faint and ambiguous. What went wrong? A: This is a common issue that can stem from several sources:
-
DNA Quality: Ensure your genomic DNA is high quality and free of inhibitors. Re-precipitate your DNA if necessary.
-
Primer Design: Verify that your primers are specific to the wild-type and knockout alleles. For knockouts involving insertions, one primer should typically bind within the inserted sequence.
-
PCR Conditions: Optimize the annealing temperature using a gradient PCR. Ensure your DNA polymerase is active and the dNTP/magnesium concentrations are correct.
-
Tissue Digestion: Incomplete tissue lysis can lead to poor DNA yield. Ensure the tissue is fully digested before DNA extraction.[4][5]
mRNA & qPCR Analysis
Q: My qPCR results show residual mRNA transcript in my knockout mouse. Does this mean the knockout failed? A: Not necessarily. The presence of some mRNA can be due to several factors:
-
Nonsense-Mediated Decay (NMD): The genetic modification may introduce a premature stop codon. The resulting transcript is often unstable and degraded by the NMD pathway, but some residual transcript may still be detected.
-
Alternative Transcripts: Depending on the targeting strategy, alternative splice variants that do not include the disrupted exon might still be produced.[6]
-
Incomplete Knockout: In rare cases, particularly with CRISPR-based models, mosaicism could lead to a mix of edited and unedited cells. The key is to correlate mRNA levels with protein data. If the protein is absent, the residual mRNA is likely non-functional.
Protein Analysis (Western Blot & IHC)
Q: I still see a band at the correct molecular weight in my knockout sample on a Western Blot. Why? A: This is a critical issue that suggests the knockout may not be complete at the protein level.
-
Antibody Specificity: The primary antibody may be non-specifically binding to another protein of a similar size. The gold standard for validation is to test the antibody in confirmed knockout tissue.[7][8]
-
Truncated Protein: The knockout strategy may have resulted in a truncated but stable protein that is still recognized by the antibody, especially if the antibody's epitope is upstream of the genetic modification.[6]
-
Alternative Isoforms: The mouse may express other isoforms of the protein from the same gene that are not affected by the knockout and are detected by the antibody.[6]
-
Contamination: Ensure there was no cross-contamination of samples from a wild-type or heterozygous littermate.
Q: My IHC shows no staining in the knockout tissue, but also very weak staining in my wild-type control. How can I trust the result? A: Weak or absent staining in the positive control tissue points to a technical problem with the IHC protocol itself.
-
Antigen Retrieval: This is one of the most critical steps. The method (heat-induced or enzymatic) and buffer conditions (pH, composition) must be optimized for your specific antibody and tissue.[9][10]
-
Antibody Concentration: The primary antibody concentration may be too low. Perform a titration to find the optimal concentration.
-
Tissue Fixation: Over-fixation of the tissue can mask the epitope, preventing the antibody from binding.[10]
Experimental Protocols & Data
Genotyping by Multiplex PCR
This protocol uses a 3-primer system to differentiate wild-type, heterozygous, and knockout alleles in a single reaction.
Methodology:
-
DNA Extraction: Extract genomic DNA from a small piece of ear or tail tissue using a standard digestion and purification protocol.[5][11]
-
Primer Design: Design three primers:
-
Forward Primer (Fwd): Binds to the genomic region upstream of the targeted modification.
-
Wild-Type Reverse Primer (WT-Rev): Binds to the region that is deleted or disrupted in the knockout allele.
-
Knockout Reverse Primer (KO-Rev): Binds within the inserted sequence (e.g., Neo cassette) or across the deletion junction.
-
-
PCR Reaction: Set up a PCR reaction containing genomic DNA, all three primers, DNA polymerase, and dNTPs.
-
Thermocycling: Run a standard PCR program, optimizing the annealing temperature for your specific primers.[12]
-
Gel Electrophoresis: Separate the PCR products on a 1.5-2.0% agarose (B213101) gel.
Expected Results:
| Genotype | Fwd + WT-Rev Product | Fwd + KO-Rev Product | Bands on Gel |
| Wild-Type (+/+) | Yes | No | One band (WT size) |
| Heterozygous (+/-) | Yes | Yes | Two bands (WT & KO sizes) |
| Knockout (-/-) | No | Yes | One band (KO size) |
mRNA Expression Analysis by RT-qPCR
This protocol quantifies the amount of MPR mRNA to confirm gene silencing.
Methodology:
-
RNA Extraction: Isolate total RNA from relevant tissues (e.g., liver, brain) using a TRIzol-based or column-based method.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of RNA into cDNA using a reverse transcriptase kit.
-
qPCR: Perform real-time PCR using SYBR Green or TaqMan probes. Use primers that span an exon-exon junction within the targeted gene.
-
Analysis: Normalize the expression of your target gene (M6pr or Igf2r) to a stable housekeeping gene (e.g., Actb, Gapdh). Calculate the relative expression in knockout samples compared to wild-type controls using the ΔΔCt method.[13][14]
Expected Results:
| Genotype | Relative Mpr mRNA Expression (normalized to WT) |
| Wild-Type (+/+) | ~1.0 |
| Heterozygous (+/-) | ~0.5 |
| Knockout (-/-) | < 0.1 (ideally undetectable) |
Protein Expression Analysis by Western Blot
This protocol directly assesses the presence or absence of the MPR protein.
Methodology:
-
Protein Extraction: Lyse tissue samples in RIPA buffer supplemented with protease inhibitors to extract total protein.[15][16]
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts (e.g., 20-30 µg) of protein onto an SDS-PAGE gel and separate by size.[17][18]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]
-
Blocking & Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with a validated primary antibody specific to your target MPR. Follow with an HRP-conjugated secondary antibody.[17]
-
Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imager. Re-probe the membrane for a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
Functional Assay: Lysosomal Enzyme Secretion
This assay confirms the functional consequence of MPR loss, which is the misrouting and secretion of lysosomal enzymes.
Methodology:
-
Cell Culture: Isolate mouse embryonic fibroblasts (MEFs) from wild-type and knockout embryos.
-
Culture and Collect Media: Culture the MEFs for 24-48 hours. Collect the culture medium and lyse the cells to obtain the intracellular fraction.
-
Enzyme Activity Assay: Measure the activity of a model lysosomal enzyme (e.g., β-hexosaminidase) in both the culture medium (secreted fraction) and the cell lysate (intracellular fraction).
-
Analysis: Calculate the secretion index: (Activity in Medium) / (Total Activity [Medium + Lysate]).
Expected Outcome: MPR knockout MEFs will show a significantly higher secretion index for lysosomal enzymes compared to wild-type MEFs, indicating a failure to properly target these enzymes to the lysosome.[1][20]
Visualizations
References
- 1. Targeted disruption of the mouse cation-dependent mannose 6-phosphate receptor results in partial missorting of multiple lysosomal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mannose 6-phosphate receptor - Wikipedia [en.wikipedia.org]
- 3. Mouse mutants lacking the cation-independent mannose 6-phosphate/insulin-like growth factor II receptor are impaired in lysosomal enzyme transport: comparison of cation-independent and cation-dependent mannose 6-phosphate receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Quick, No Frills Approach to Mouse Genotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genotyping Protocols for Genetically Engineered Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. youtube.com [youtube.com]
- 9. Optimum immunohistochemical procedures for analysis of macrophages in human and mouse formalin fixed paraffin-embedded tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Mouse genotyping in an hour - PMC [pmc.ncbi.nlm.nih.gov]
- 12. One-Step Genotyping Method in loxP-Based Conditional Knockout Mice Generated by CRISPR-Cas9 Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Reference Genes for Real-Time PCR Quantification of Messenger RNAs and MicroRNAs in Mouse Model of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-rad.com [bio-rad.com]
- 16. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. origene.com [origene.com]
- 18. bosterbio.com [bosterbio.com]
- 19. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 20. Targeted disruption of the M(r) 46,000 mannose 6-phosphate receptor gene in mice results in misrouting of lysosomal proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Ligand Specificity: CI-MPR vs. CD-MPR
For researchers, scientists, and drug development professionals, understanding the nuanced differences in ligand recognition between the cation-independent mannose 6-phosphate receptor (CI-MPR) and the cation-dependent mannose 6-phosphate receptor (CD-MPR) is critical for the effective targeting of lysosomal enzymes and the development of novel therapeutics for lysosomal storage diseases. This guide provides a comprehensive comparison of their ligand specificities, supported by quantitative binding data and detailed experimental methodologies.
The CI-MPR and CD-MPR are key players in the trafficking of newly synthesized lysosomal enzymes, recognizing a mannose 6-phosphate (M6P) signal on these proteins and diverting them from the secretory pathway to the lysosome. While both receptors bind M6P-containing ligands, they exhibit distinct specificities that influence their biological roles.
Key Distinctions in Ligand Recognition
The fundamental difference in ligand specificity between the two receptors lies in their structure and binding domains. The larger CI-MPR (~300 kDa) possesses a more complex extracellular domain with multiple binding sites, allowing it to recognize a broader range of M6P-containing glycans. In contrast, the smaller CD-MPR (~46 kDa) has a simpler structure and a more restricted ligand-binding profile.
Cation-Independent Mannose 6-Phosphate Receptor (CI-MPR): The Versatile Binder
The CI-MPR, also known as the insulin-like growth factor 2 (IGF2) receptor, has a large extracellular region composed of 15 homologous domains.[1] Crucially, it contains four distinct carbohydrate-binding sites located in domains 3, 5, 9, and 15.[2] This multi-domain architecture allows the CI-MPR to bind a wide array of M6P-containing ligands with high affinity.
-
Domains 3 and 9 are high-affinity binding sites for M6P.
-
Domain 5 exhibits a preference for M6P-N-acetylglucosamine (M6P-GlcNAc), the covered form of the M6P signal.[1] This allows the CI-MPR to capture lysosomal enzymes that have not been fully processed in the Golgi.
-
Domain 15 has been identified as a fourth carbohydrate-recognition site capable of binding both M6P and M6P-GlcNAc.[2]
This versatility in ligand recognition makes the CI-MPR the primary receptor for trafficking the majority of lysosomal enzymes.
Cation-Dependent Mannose 6-Phosphate Receptor (CD-MPR): The Specialized Partner
The CD-MPR is a homodimer, with each monomer containing a single M6P-binding site.[3] Its binding to M6P is influenced by the presence of divalent cations, such as Mn2+, and is more sensitive to pH changes compared to the CI-MPR.[4] The CD-MPR generally exhibits a narrower range of ligand recognition and binds a subpopulation of the M6P-containing glycoproteins that are recognized by the CI-MPR.
Quantitative Comparison of Binding Affinities
The binding affinities of CI-MPR and CD-MPR for various ligands have been determined using techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). The dissociation constant (Kd) is a measure of binding affinity, with a lower Kd value indicating a stronger interaction.
| Ligand | Receptor | Dissociation Constant (Kd) | Experimental Method |
| Mannose 6-Phosphate (M6P) | CI-MPR | 7 µM | Not Specified |
| CD-MPR | 8 µM | Not Specified | |
| Various Lysosomal Enzymes | CI-MPR | 1 - 5 nM (apparent) | Immuno-precipitation |
| CD-MPR | 7 - 28 nM (apparent) | Immuno-precipitation | |
| β-Glucuronidase | CI-MPR (Domain 5) | 54 µM | Surface Plasmon Resonance |
| CD-MPR (soluble) | 26 nM | Surface Plasmon Resonance | |
| GAA (monoester) | CI-MPR (Dom 1-15) | Not specified in snippets | Surface Plasmon Resonance |
| GAA (diester) | CI-MPR (Dom 1-15) | Not specified in snippets | Surface Plasmon Resonance |
| M6P-GlcNAc | CI-MPR (Dom 14-15) | 17 µM | Surface Plasmon Resonance |
Experimental Protocols
Accurate determination of ligand-receptor binding affinities is paramount. Below are detailed methodologies for key experiments used to characterize the ligand specificity of CI-MPR and CD-MPR.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics of binding and dissociation between a ligand and an analyte in real-time.[5][6]
Experimental Workflow:
Protocol:
-
Immobilization of the Receptor (Ligand): The purified receptor (CI-MPR or CD-MPR) is immobilized on a sensor chip surface. Amine coupling is a common method for this.
-
Analyte Preparation: The M6P-containing ligand (analyte) is prepared in a suitable running buffer (e.g., HBS-P). A series of concentrations are prepared to determine the binding kinetics.
-
Association: The analyte is injected at a constant flow rate over the sensor chip surface, allowing it to bind to the immobilized receptor. The change in the refractive index, proportional to the mass bound, is monitored in real-time.
-
Dissociation: The running buffer is flowed over the chip to monitor the dissociation of the analyte from the receptor.
-
Regeneration: A regeneration solution (e.g., a low pH buffer) is injected to remove the bound analyte and prepare the sensor surface for the next injection.[6]
-
Data Analysis: The resulting sensorgram (a plot of response units vs. time) is analyzed using fitting software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[6]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.
Experimental Workflow:
References
- 1. Mannose 6-phosphate receptor - Wikipedia [en.wikipedia.org]
- 2. Identification of a fourth mannose 6-phosphate binding site in the cation-independent mannose 6-phosphate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inter-Monomer Interactions are Essential for Lysosomal Enzyme Binding by the Cation-dependent Mannose 6-Phosphate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Insights into the Mechanism of pH-dependent Ligand Binding and Release by the Cation-dependent Mannose 6-Phosphate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Differences of 6-Mercaptopurine (6-MPR) in Humans and Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the functional differences of the antimetabolite drug 6-mercaptopurine (B1684380) (6-MPR) between humans and mice. The information presented herein is intended to assist researchers in translating preclinical findings from murine models to clinical applications.
Executive Summary
6-Mercaptopurine is a prodrug that requires intracellular activation to exert its cytotoxic effects. Its metabolism is complex, involving competing anabolic and catabolic pathways. Significant interspecies variations exist between humans and mice in the enzymes governing these pathways, leading to differences in drug activation, inactivation, and toxicity profiles. This guide details these differences, providing available quantitative data, experimental methodologies, and visual representations of the key metabolic pathways.
Metabolic Pathways: A Tale of Two Species
The therapeutic efficacy and toxicity of this compound are dictated by the balance between its conversion to active thioguanine nucleotides (TGNs) and its inactivation through methylation or oxidation. The key enzymes involved are hypoxanthine-guanine phosphoribosyltransferase (HPRT) for activation, thiopurine S-methyltransferase (TPMT) for methylation, and xanthine (B1682287) oxidase (XO) and aldehyde oxidase (AO) for oxidation.
6-Mercaptopurine Metabolic Pathway in Humans
Caption: Metabolic pathway of 6-mercaptopurine in humans.
6-Mercaptopurine Metabolic Pathway in Mice
Caption: Metabolic pathway of 6-mercaptopurine in mice.
Key Enzymatic Differences and their Functional Consequences
Thiopurine S-Methyltransferase (TPMT)
TPMT is a critical enzyme in the catabolism of this compound. In humans, genetic polymorphisms in the TPMT gene are a major cause of variability in drug response and toxicity.[1] Individuals can be categorized as normal metabolizers, intermediate metabolizers, or poor metabolizers based on their TPMT activity.[2] Poor metabolizers are at a high risk of severe, life-threatening myelosuppression due to the accumulation of active TGNs.[3] Several variant alleles, such as TPMT2, TPMT3A, and TPMT*3C, are associated with decreased enzyme activity.[1][4]
In mice, while genetic variations in Tpmt also exist among different inbred strains, leading to variations in enzyme activity, there is no direct analog to the trimodal distribution of TPMT activity seen in human populations.[4] This difference is crucial when extrapolating toxicity data from mouse models to humans.
| Feature | Human | Mouse |
| Key Enzyme | Thiopurine S-methyltransferase (TPMT) | Thiopurine S-methyltransferase (Tpmt) |
| Genetic Polymorphisms | Common, leading to trimodal activity distribution (normal, intermediate, poor metabolizers).[2] Key alleles: TPMT2, TPMT3A, TPMT*3C.[1][4] | Variation in activity between inbred strains. |
| Clinical Significance | TPMT status is a critical determinant of this compound toxicity, particularly myelosuppression.[3] Genotyping or phenotyping is often performed before initiating therapy.[5] | Tpmt-deficient mouse models show increased toxicity and higher TGN levels.[6] |
Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT)
HPRT is the rate-limiting enzyme for the activation of this compound to its therapeutic form, TIMP. In humans, complete HPRT deficiency leads to Lesch-Nyhan syndrome, a severe neurological disorder.[7] While HPRT is essential for this compound efficacy, variations in its activity are not as commonly implicated in inter-individual differences in drug response as TPMT polymorphisms.
Mouse models with Hprt deficiency have been developed. These models are resistant to the effects of this compound, confirming the enzyme's crucial role in its mechanism of action.
| Feature | Human | Mouse |
| Key Enzyme | Hypoxanthine-guanine phosphoribosyltransferase (HPRT) | Hypoxanthine-guanine phosphoribosyltransferase (Hprt) |
| Function | Catalyzes the conversion of this compound to the active metabolite TIMP. | Catalyzes the conversion of this compound to the active metabolite TIMP. |
| Deficiency | Leads to Lesch-Nyhan syndrome.[7] | Hprt-deficient mice are resistant to this compound. |
Xanthine Oxidase (XO) and Aldehyde Oxidase (AO)
XO and AO are involved in the oxidative catabolism of this compound to inactive metabolites, primarily 6-thiouric acid. In humans, both enzymes contribute to the metabolism of this compound and its intermediate, 6-thioxanthine.[8] The co-administration of XO inhibitors, such as allopurinol, can significantly increase the bioavailability and toxicity of this compound.[9]
While XO is also a key enzyme in this compound oxidation in mice, the relative contribution of AO is less well-characterized and may differ from that in humans. This can lead to species-specific differences in the pharmacokinetic profile of this compound.
| Feature | Human | Mouse |
| Key Enzymes | Xanthine Oxidase (XO), Aldehyde Oxidase (AO) | Xanthine Oxidase (Xo) |
| Function | Oxidize this compound to 6-thiouric acid.[8] | Oxidizes this compound to 6-thiouric acid. |
| Inhibitors | Allopurinol (XO inhibitor) significantly alters this compound pharmacokinetics and toxicity.[9] | Allopurinol also affects this compound metabolism. |
| Kinetic Parameters (Human) | For 6-thioxanthine metabolism by XO: Km = 2.65 +/- 0.02 µM.[9] For 6-MP metabolism to 6-thioxanthine by AO: Km = 572 µM.[8] | Direct comparative kinetic data is limited. |
Pharmacokinetics and Metabolite Levels
The bioavailability of oral this compound is highly variable in humans, which can impact therapeutic outcomes.[10][11] Studies in mice have also shown variability in absorption.[12]
A key difference lies in the levels of the active metabolites. One study comparing human leukemic cells to mouse L1210 leukemia cells found that the mouse cells formed much higher amounts of thioinosinic acid, the initial active metabolite. This was attributed to higher levels of phosphoribosylpyrophosphate (PRPP), a co-substrate for HPRT, in the mouse cells.
| Parameter | Human | Mouse |
| Oral Bioavailability | Highly variable.[10][11] | Variable.[12] |
| Red Blood Cell 6-TGN Levels (Oral this compound) | Median 75 pmol per 25 mg hemoglobin (range 18-152).[10] | Wild-type mice bone marrow: Median 2.7 pmol/5 x 106 cells.[6] |
| Red Blood Cell 6-MMP Levels (Oral this compound) | Data available but highly variable based on TPMT status. | Tpmt-deficient mice show lower levels of methylated metabolites.[6] |
Toxicity Profile
The primary dose-limiting toxicity of this compound in both humans and mice is myelosuppression.[13][14] However, the genetic basis for susceptibility to this toxicity is better understood in humans due to the well-characterized role of TPMT polymorphisms.[4] Hepatotoxicity is another significant adverse effect observed in both species.[13][15]
| Toxicity | Human | Mouse |
| Myelosuppression | Major dose-limiting toxicity, strongly associated with TPMT deficiency.[3][4] | Major dose-limiting toxicity.[13][14] Tpmt-deficient mice exhibit enhanced hematopoietic toxicity.[6] |
| Hepatotoxicity | Can occur, particularly with high doses or in patients with certain genetic predispositions.[15] | Observed in toxicity studies.[13] |
| Gastrointestinal Toxicity | Common, can be dose-limiting. | Observed in toxicity studies.[16] |
Experimental Protocols
Quantification of this compound and its Metabolites in Red Blood Cells by HPLC
This protocol is adapted from a method for rapid determination of intra-erythrocyte concentrations of this compound, 6-thioguanine nucleotides (6-TGN), and 6-methylmercaptopurine (6-MMP).[17][18][19]
Caption: Workflow for HPLC analysis of this compound metabolites.
TPMT Enzyme Activity Assay
This is a general protocol for determining TPMT activity in red blood cells.
Caption: General workflow for TPMT enzyme activity assay.
HPRT Enzyme Activity Assay
This protocol outlines the general steps for measuring HPRT activity.
Caption: General workflow for HPRT enzyme activity assay.
Conclusion
Significant functional differences exist in the metabolism and effects of 6-mercaptopurine between humans and mice. The most prominent difference lies in the genetic polymorphisms of TPMT in humans, which have a profound impact on drug toxicity and are a cornerstone of personalized medicine approaches with this drug. While mouse models are invaluable for studying the basic mechanisms of this compound action and metabolism, researchers must exercise caution when extrapolating findings related to pharmacokinetics, toxicity, and optimal dosing to humans. A thorough understanding of the species-specific differences outlined in this guide is essential for the successful translation of preclinical this compound research.
References
- 1. Very important pharmacogene summary: thiopurine S-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. knmp.nl [knmp.nl]
- 3. Enhanced proteolysis of thiopurine S-methyltransferase (TPMT) encoded by mutant alleles in humans (TPMT∗3A, TPMT∗2): Mechanisms for the genetic polymorphism of TPMT activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiopurine S-methyltransferase polymorphisms in acute lymphoblastic leukemia, inflammatory bowel disease and autoimmune disorders: influence on treatment response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Implementation of TPMT testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential effects of thiopurine methyltransferase (TPMT) and multidrug resistance-associated protein gene 4 (MRP4) on mercaptopurine toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of 6-mercaptopurine on mineral and metallothionein metabolism in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Oxidative Metabolism of 6-Mercaptopurine in Human Liver: Insights into the Role of the Molybdoflavoenzymes Aldehyde Oxidase, Xanthine Oxidase, and Xanthine Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preferential inhibition of xanthine oxidase by 2-amino-6-hydroxy-8-mercaptopurine and 2-amino-6-purine thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative pharmacokinetics of oral 6-mercaptopurine and intravenous 6-mercaptopurine riboside in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Population pharmacokinetic and pharmacogenetic analysis of 6-mercaptopurine in paediatric patients with acute lymphoblastic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of the loss of slc43a3 on 6-mercaptopurine absorption and tissue distribution in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Enhanced Toxicity for Mice of 6-Mercaptopurine with Bacterial Endotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effect of the anticarcinogenic drug 6-mercaptopurine on mineral metabolism in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scielo.br [scielo.br]
A Comparative Guide to the Function of 6-Mercaptopurine Riboside (6-MPR): In Vivo vs. In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the function of 6-mercaptopurine (B1684380) riboside (6-MPR), a nucleoside analog of the widely used antimetabolite 6-mercaptopurine (6-MP), in both in vivo and in vitro settings. By presenting experimental data, detailed protocols, and visual representations of key pathways, this document aims to offer a comprehensive resource for understanding the multifaceted actions of this compound.
Executive Summary
6-Mercaptopurine riboside (this compound) serves as a prodrug of 6-mercaptopurine (6-MP), which, upon intracellular conversion to its active thioguanine nucleotide (TGN) metabolites, exerts cytotoxic and immunosuppressive effects. The primary distinction between in vivo and in vitro studies of this compound lies in the complex interplay of pharmacokinetics, metabolism, and systemic effects present in a whole organism, which are absent in a controlled cellular environment. In vitro studies are crucial for elucidating the direct cellular and molecular mechanisms of action, while in vivo studies provide indispensable data on efficacy, toxicity, and metabolic fate in a physiological context.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data from both in vivo and in vitro studies to facilitate a direct comparison of this compound and its parent compound 6-MP's performance.
Table 1: In Vitro Cytotoxicity of 6-Mercaptopurine (6-MP)
| Cell Line | Assay | IC50 | Exposure Time | Key Findings |
| HepG2 (Hepatocellular Carcinoma) | MTT Assay | 32.25 µM | Not Specified | 6-MP demonstrated significant dose-dependent cytotoxicity.[1] |
| MCF-7 (Breast Adenocarcinoma) | MTT Assay | >100 µM | Not Specified | MCF-7 cells showed higher resistance to 6-MP compared to HepG2 cells.[1] |
| Jurkat (T-cell Leukemia) | Not Specified | 0.36 µM | 48 hours | High sensitivity of leukemia cells to 6-MP. |
| SUM149 (Breast Cancer) | Colony Formation | 4 µM | 21 days | Inhibition of metabolically adaptable cells. |
| SUM149 (Breast Cancer) | Cytotoxicity | 32 µM | 12 days | >99% cell death observed. |
Table 2: In Vivo Pharmacokinetics of this compound vs. Oral 6-MP in Children
| Parameter | Intravenous this compound (50 mg/m²) | Oral 6-MP (50 mg/m²) |
| AUC (1-5h) (µM min) | 124 - 186 (Median: 145) | 23 - 65 (Median: 56) |
| Interindividual Variation in AUC | 1.5-fold | 2.8-fold |
| RBC 6-TGN (pmol/25 mg Hb) | 121, 273 (n=2) | 18 - 152 (Median: 75) |
| Reference | --INVALID-LINK--[2] | --INVALID-LINK--[2] |
Table 3: In Vivo DNA Modification by this compound in Murine Embryos
| Dose of this compound (mg/kg) | Incorporation of 6-Thioguanine (pmol/µmol guanine) |
| 8 - 25 | 32 - 56 |
| Reference | --INVALID-LINK--[3] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and typical experimental workflows for its study.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Novel derivatives of 6-mercaptopurine: synthesis, characterization and antiproliferative activities of S-allylthio-mercaptopurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCI52 sensitizes tumors to 6-mercaptopurine and inhibits MYCN-amplified tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 6-MPR as a Therapeutic Target: A Comparative Guide
The term "6-MPR" is ambiguous in biomedical research. This guide addresses the two most plausible interpretations for a therapeutic target: the metabolic pathway of 6-Mercaptopurine (6-MP) , a well-established immunosuppressive and anticancer drug, and the Mannose 6-Phosphate Receptors (MPRs) , which are crucial for lysosomal enzyme trafficking and are emerging as targets for various diseases. This document provides a comparative validation of these two distinct therapeutic targets, complete with experimental data, protocols, and pathway diagrams to aid researchers, scientists, and drug development professionals.
Section 1: 6-Mercaptopurine (6-MP) and its Therapeutic Pathway
6-Mercaptopurine is a prodrug that requires intracellular activation to exert its cytotoxic and immunosuppressive effects. The validation of its therapeutic efficacy hinges on understanding the enzymes involved in its metabolism, which are the true therapeutic targets.
Mechanism of Action and Key Molecular Targets
6-MP is converted to its active metabolite, 6-thioguanine (B1684491) nucleotides (6-TGNs), by a series of enzymatic reactions initiated by hypoxanthine-guanine phosphoribosyltransferase (HGPRT). 6-TGNs are then incorporated into DNA and RNA, leading to cytotoxicity. Two other major enzymes, thiopurine methyltransferase (TPMT) and xanthine (B1682287) oxidase (XO), are involved in the catabolism of 6-MP to inactive metabolites. The efficacy and toxicity of 6-MP are therefore dependent on the activity of these enzymes.
Comparative Data for 6-MP and Alternatives
The primary alternative to 6-MP is its prodrug azathioprine, which is converted to 6-MP in the body. Another alternative is 6-thioguanine (6-TG), which is also a thiopurine antimetabolite. The choice between these agents often depends on patient tolerance and genetic factors, particularly TPMT activity.
| Drug | Target Pathway | Indication | Efficacy (remission rates in IBD) | Common Adverse Effects |
| 6-Mercaptopurine (6-MP) | Purine synthesis | Acute lymphoblastic leukemia, Inflammatory Bowel Disease (IBD) | 50-70% | Myelosuppression, hepatotoxicity, pancreatitis |
| Azathioprine (AZA) | Purine synthesis (prodrug of 6-MP) | IBD, organ transplantation | 50-70% | Similar to 6-MP, plus nausea and vomiting |
| 6-Thioguanine (6-TG) | Purine synthesis | Acute myeloid leukemia, IBD (alternative) | Effective in some 6-MP resistant patients | Hepatotoxicity (nodular regenerative hyperplasia) |
| Methotrexate | Dihydrofolate reductase | ALL, IBD, rheumatoid arthritis | 40-60% in IBD | Myelosuppression, mucositis, hepatotoxicity |
Experimental Protocols for Target Validation
Protocol 1: Establishing a 6-MP Resistant Cell Line
This protocol is used to study the mechanisms of resistance to 6-MP.
-
Initial Seeding and IC50 Determination : Culture a cancer cell line (e.g., Jurkat cells for leukemia) in standard growth medium. Perform a dose-response assay to determine the 50% inhibitory concentration (IC50) of 6-MP.
-
Stepwise Selection : Expose the cells to a starting concentration of 6-MP at or just below the IC50.
-
Culture Maintenance : Maintain the culture by replacing the medium with fresh, drug-containing medium every 2-3 days.
-
Dose Escalation : Once the cell growth rate recovers to that of the untreated parental line, gradually increase the 6-MP concentration.
-
Verification of Resistance : After several months of selection, perform a new dose-response assay to compare the IC50 of the resistant line to the parental line. A significant increase in IC50 confirms resistance.[1]
Protocol 2: Quantification of Intracellular 6-TGNs by HPLC
This protocol measures the active metabolites of 6-MP, which is a key indicator of drug efficacy and potential toxicity.
-
Sample Collection : Treat approximately 5-10 million cells with 6-MP for a specified time. Harvest, wash, and count the cells.
-
Sample Preparation : Lyse the cells and precipitate the proteins using perchloric acid.
-
Reduction and Hydrolysis : Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and hydrolyze the nucleotides to their base form.
-
HPLC Analysis : Separate the metabolites using a C18 reverse-phase HPLC column.
-
Detection and Quantification : Detect the metabolites using a UV detector or a tandem mass spectrometer. Quantify the concentration of 6-TGNs against a standard curve and normalize to the cell count.[1]
Section 2: Mannose 6-Phosphate Receptors (MPRs) as Therapeutic Targets
Mannose 6-phosphate receptors are transmembrane proteins that play a critical role in trafficking newly synthesized lysosomal enzymes from the Golgi apparatus to the lysosomes. There are two main types of MPRs: the cation-independent MPR (CI-MPR) and the cation-dependent MPR (CD-MPR). Dysregulation of MPR function is implicated in several lysosomal storage diseases and some cancers.
Mechanism of Action and Therapeutic Rationale
MPRs recognize and bind to mannose 6-phosphate (M6P) tags on lysosomal hydrolases in the trans-Golgi network. This binding is pH-sensitive, allowing for the release of the enzymes in the acidic environment of the endosomes. In lysosomal storage diseases, mutations can impair the function of lysosomal enzymes. One therapeutic strategy is enzyme replacement therapy (ERT), where a recombinant enzyme is administered. The efficacy of ERT often depends on the ability of the recombinant enzyme to be taken up by cells via MPRs and delivered to the lysosomes. In some cancers, MPRs are overexpressed and can be exploited for targeted drug delivery.[2][3][4]
Comparative Data for MPR-Targeting Strategies
Targeting MPRs is a newer therapeutic approach compared to 6-MP. The primary application is to enhance the delivery of therapies for lysosomal storage diseases.
| Therapeutic Strategy | Mechanism | Target Disease(s) | Preclinical/Clinical Status | Challenges |
| Enzyme Replacement Therapy (ERT) | Systemic administration of recombinant lysosomal enzymes with M6P tags for MPR-mediated uptake. | Lysosomal Storage Diseases (e.g., Pompe, Gaucher) | Clinically approved for several LSDs | Poor blood-brain barrier penetration, immunogenicity, high cost. |
| M6P Analogue Drug Conjugates | Conjugating cytotoxic drugs to M6P analogues to target MPR-overexpressing cancer cells. | Prostate Cancer, Rhabdomyosarcoma | Preclinical | Off-target toxicity, stability of the conjugate.[4] |
| Gene Therapy | AAV-mediated delivery of the correct gene for a deficient lysosomal enzyme. | Lysosomal Storage Diseases | Clinical trials ongoing | Delivery to all affected tissues, long-term safety. |
Experimental Protocols for MPR Target Validation
Protocol 1: Fluorescence Polarization Assay for MPR-Ligand Binding
This assay quantifies the binding affinity of M6P analogues or M6P-tagged proteins to MPRs.[5]
-
Reagents : Purified soluble MPR, a fluorescently labeled M6P ligand (tracer), and the unlabeled test compound.
-
Assay Setup : In a microplate, mix a constant concentration of the MPR and the fluorescent tracer with varying concentrations of the unlabeled test compound.
-
Incubation : Allow the binding reaction to reach equilibrium.
-
Measurement : Measure the fluorescence polarization of each well. The binding of the tracer to the larger MPR molecule slows its rotation, increasing the polarization. The unlabeled compound will compete with the tracer for binding, causing a decrease in polarization.
-
Data Analysis : Plot the fluorescence polarization against the concentration of the test compound to determine the binding affinity (IC50 or Kd).
Protocol 2: Cellular Uptake Assay for MPR-Mediated Internalization
This assay determines if the uptake of a ligand is mediated by MPRs.[6]
-
Cell Culture : Culture cells that express MPRs (e.g., fibroblasts or specific cancer cell lines).
-
Ligand Labeling : Label the ligand of interest (e.g., a recombinant enzyme or a drug conjugate) with a fluorescent dye.
-
Treatment : Treat the cells with the fluorescently labeled ligand in the presence or absence of a large excess of free M6P or an MPR-blocking antibody.
-
Incubation and Washing : Incubate the cells to allow for internalization, then wash thoroughly to remove any unbound ligand.
-
Quantification : Measure the intracellular fluorescence using flow cytometry or fluorescence microscopy. A significant reduction in fluorescence in the presence of the competitor (free M6P or antibody) indicates MPR-mediated uptake.
References
- 1. benchchem.com [benchchem.com]
- 2. Mannose 6-phosphate receptor targeting and its applications in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mannose and Mannose-6-Phosphate Receptor-targeted Drug Delivery Systems and their application in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design of Potent Mannose-6-Phosphate Derivatives as Ligands for CI-M6P/IGF2R Using Fluorescence Polarization Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Engineered therapeutic antibodies with mannose 6-phosphate analogues as a tool to degrade extracellular proteins [frontiersin.org]
Comparative Analysis of 6-Mercaptopurine Metabolizing Enzyme Expression in Different Tissues
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the tissue-specific expression of key enzymes in 6-mercaptopurine (B1684380) metabolism, supported by experimental data and detailed protocols.
This guide provides a comparative analysis of the expression of key enzymes responsible for the metabolism of 6-mercaptopurine (6-MP), a crucial drug in the treatment of acute lymphoblastic leukemia and inflammatory bowel disease. The efficacy and toxicity of 6-MP are largely dictated by the activity of two principal enzymes: Thiopurine Methyltransferase (TPMT) and Hypoxanthine-guanine phosphoribosyltransferase (HPRT). Understanding the differential expression and activity of these enzymes across various tissues is paramount for optimizing therapeutic strategies and minimizing adverse drug reactions.
Quantitative Data on Enzyme Activity and Expression
The following tables summarize the quantitative data on TPMT activity and HPRT expression in various human tissues, compiled from multiple studies.
Table 1: Thiopurine Methyltransferase (TPMT) Activity in Human Tissues
| Tissue | TPMT Activity (mean ± SD) | Unit | Reference |
| Adult Liver | 105 ± 57.1 | pmol x min⁻¹ x mg⁻¹ protein | [1] |
| Fetal Liver | 33.2 ± 15.8 | pmol x min⁻¹ x mg⁻¹ protein | [1] |
| Kidney | 197 ± 70 | pmol x min⁻¹ x mg⁻¹ protein | [1] |
| Placenta | 19.5 ± 11.1 | pmol x min⁻¹ x mg⁻¹ protein | [1] |
| Red Blood Cells (Healthy Adults) | 12.9 (median) | units/ml | [2] |
| Red Blood Cells (Children with ALL at diagnosis) | 7.9 (median) | units/ml | [2] |
Note: TPMT activity can be influenced by genetic polymorphisms, leading to significant inter-individual variations.[2][3]
Table 2: Hypoxanthine-guanine phosphoribosyltransferase (HPRT) Expression in Human Tissues
| Tissue Type | Expression Level | Method | Finding | Reference |
| Malignant vs. Normal Tissues (General) | Upregulated in Malignant | Immunohistochemistry, RNA-seq | HPRT1 expression is elevated in a majority of cancers compared to normal tissues.[4] | [4][5] |
| Breast Cancer | Higher in Malignant | Immunohistochemistry | Significant variability, with breast cancer showing the highest average HPRT1 expression compared to other malignancies.[4][5] | [4][5] |
| Prostate Cancer | Higher in Malignant | Immunohistochemistry | Increased expression of HPRT1 when compared to normal tissues.[4] | [4] |
| Colon Cancer | Higher in Malignant | Not Specified | Elevated levels of HPRT1 in tumor samples compared to normal tissues.[4] | [4] |
| Central Nervous System | Elevated | Not Specified | HPRT gene expression is elevated approximately fourfold in several regions of the CNS, particularly the basal ganglia, compared to other tissues.[6] | [6] |
Note: HPRT is often considered a housekeeping gene, but its expression is highly variable in malignant tissues.[4][5]
Signaling and Metabolic Pathways
The metabolic fate of 6-mercaptopurine is determined by the interplay between the anabolic pathway mediated by HPRT and the catabolic pathway primarily driven by TPMT.
Caption: Metabolic pathway of 6-mercaptopurine.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of TPMT activity and HPRT expression.
Protocol 1: Determination of TPMT Activity in Red Blood Cells (RBCs) by HPLC
This protocol is adapted from methodologies described in the literature.[7]
1. Sample Preparation:
-
Collect whole blood in EDTA or heparin-containing tubes.
-
Prepare a hemolysate by washing RBCs with saline and then lysing them with saponin (B1150181) and dithiothreitol (B142953) (DTT).
-
Determine the hemoglobin concentration of the lysate for normalization.
2. Enzymatic Reaction:
-
The reaction mixture contains the RBC lysate, S-adenosyl-L-methionine (SAMe) as a methyl donor, and 6-mercaptopurine as the substrate in a phosphate (B84403) buffer.
-
Incubate the mixture at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding perchloric acid.
3. HPLC Analysis:
-
Centrifuge the reaction mixture to pellet precipitated proteins.
-
Inject the supernatant into a reverse-phase HPLC system.
-
The separation is typically achieved on a C18 column with a mobile phase consisting of a phosphate buffer and methanol (B129727) gradient.
-
Detect the product, 6-methylmercaptopurine (6-MMP), and the remaining substrate, 6-MP, using a UV detector at appropriate wavelengths (e.g., 294 nm).
4. Quantification:
-
Calculate the concentration of 6-MMP produced based on a standard curve.
-
Express TPMT activity as the amount of 6-MMP formed per unit of time per gram of hemoglobin (e.g., nmol 6-MMP/g Hb/hr).
Protocol 2: Analysis of HPRT Expression by Immunohistochemistry (IHC)
This protocol is a generalized procedure based on standard IHC techniques.[5]
1. Tissue Preparation:
-
Fix fresh tissue samples in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm thick sections and mount them on positively charged slides.
2. Antigen Retrieval:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
-
Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) in a pressure cooker or water bath.
3. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites with a protein block solution (e.g., goat serum).
-
Incubate the sections with a primary antibody against HPRT1 at a predetermined optimal dilution overnight at 4°C.
-
After washing, incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Visualize the antigen-antibody complex using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate.
-
Counterstain the sections with hematoxylin.
4. Analysis:
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Examine the slides under a light microscope.
-
The intensity and localization of the brown staining indicate the level and location of HPRT expression. A semi-quantitative scoring system (e.g., H-score) can be used for comparison.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comparative analysis of TPMT and HPRT in tissue samples.
Caption: Workflow for TPMT and HPRT analysis.
References
- 1. Thiopurine methyltransferase in humans: development and tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human thiopurine methyltransferase activity varies with red blood cell age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiopurine S-Methyltransferase as a Pharmacogenetic Biomarker: Significance of Testing and Review of Major Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoxanthine Phosphoribosyl Transferase 1 Is Upregulated, Predicts Clinical Outcome and Controls Gene Expression in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Falling from grace: HPRT is not suitable as an endogenous control for cancer-related studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of human HPRT in the central nervous system of transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of thiopurine S-methyltransferase (TPMT) activity by comparing various normalization factors: reference values for Estonian population using HPLC-UV assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of 6-MPR Antibodies
For researchers, scientists, and professionals in drug development, the selection of a reliable antibody is paramount to the success of an experiment. This guide provides a framework for the cross-validation of antibodies targeting the 6-Mannose Phosphate Receptor (6-MPR), a key protein in lysosomal enzyme transport.[1] We will compare this compound antibodies from various vendors based on their datasheet specifications and provide standardized protocols for their experimental validation.
Performance Comparison of this compound Antibodies
The following table summarizes the specifications of commercially available this compound antibodies from prominent vendors. This information has been compiled from publicly available datasheets and product listings. Researchers are encouraged to visit the vendors' websites for the most current information.
| Vendor | Catalog Number (Example) | Clonality | Host | Reactivity (Tested) | Applications (Validated) |
| Abcam | ab134153 (EPR7691) | Rabbit Monoclonal | Rabbit | Human, Mouse | IHC-P, ICC/IF, WB, Flow Cyt (Intra) |
| Santa Cruz Biotechnology | sc-376911 | Mouse Monoclonal | Mouse | Human, Mouse, Rat | WB, IP, IF, IHC-P, ELISA |
| R&D Systems | BAF5320 | Goat Polyclonal | Goat | Human | WB |
| Antibodies-Online | ABIN561704 | Mouse Polyclonal | Mouse | Human | WB, ELISA |
Note: This table is not exhaustive and represents a selection of available antibodies. "Validated applications" are as claimed by the vendor and do not represent a head-to-head comparison of performance.
Experimental Protocols for Antibody Validation
To ensure a fair and rigorous comparison of antibody performance, standardized experimental protocols are essential. Below are detailed methodologies for Western Blot and Immunohistochemistry, adapted from general protocols provided by various sources.[2][3][4][5][6][7][8][9][10]
Western Blot Protocol
This protocol is designed to assess the specificity and sensitivity of this compound antibodies.
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.
-
-
Gel Electrophoresis:
-
Separate protein lysates on a 10% SDS-PAGE gel.
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a nitrocellulose or PVDF membrane at 100V for 1 hour in a cold room or using a semi-dry transfer system.
-
Verify transfer efficiency by Ponceau S staining.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the this compound primary antibody in the blocking buffer according to the vendor's recommended concentration range.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit, anti-mouse, anti-goat) diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Image the blot using a CCD camera-based imager or X-ray film.
-
Immunohistochemistry (IHC-P) Protocol
This protocol is for evaluating the performance of this compound antibodies in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 10 minutes each).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 80%, 70%) for 5 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in 10 mM sodium citrate (B86180) buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10-15 minutes.
-
Rinse with PBS.
-
Block non-specific binding with a blocking serum (e.g., normal goat serum) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the this compound primary antibody in antibody diluent to the optimal concentration.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash slides three times for 5 minutes each with PBS.
-
-
Secondary Antibody and Detection:
-
Apply a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex (ABC) reagent, or use a polymer-based detection system according to the manufacturer's instructions.
-
Incubate with the chromogen substrate (e.g., DAB) until the desired stain intensity is reached.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear with xylene.
-
Mount with a permanent mounting medium.
-
Visualizing Experimental and Biological Pathways
To aid in the understanding of the validation process and the biological context of this compound, the following diagrams have been generated.
Caption: Workflow for this compound antibody cross-validation using Western Blot and IHC.
Caption: Simplified signaling pathway of this compound in lysosomal enzyme transport.
By following these standardized protocols and comparing the results obtained with antibodies from different vendors, researchers can make an informed decision on the most suitable reagent for their specific application. This rigorous validation is a critical step towards ensuring the reproducibility and reliability of experimental data.
References
- 1. Anti-M6PR (cation dependent) antibody [EPR7691] (ab134153) | Abcam [abcam.com]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 4. abcepta.com [abcepta.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. bio-rad.com [bio-rad.com]
- 7. Immunohistochemistry Procedure [sigmaaldrich.com]
- 8. genscript.com [genscript.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
A Researcher's Guide to the Validation of 6-Mercaptopurine (6-MP) Interacting Proteins by Mass Spectrometry
For researchers, scientists, and drug development professionals, the comprehensive identification and validation of drug-protein interactions are paramount for elucidating mechanisms of action, identifying off-target effects, and discovering new therapeutic targets. This guide provides an objective comparison of contemporary mass spectrometry-based methodologies for the identification and validation of proteins interacting with the thiopurine drug 6-mercaptopurine (B1684380) (6-MP). We present supporting experimental protocols and illustrative quantitative data to guide your research strategy.
Introduction
6-mercaptopurine is a widely used immunosuppressive and anti-cancer agent. Its therapeutic efficacy is attributed to its role as a purine (B94841) antagonist, disrupting DNA and RNA synthesis. However, a complete understanding of its protein interaction network is crucial for a comprehensive grasp of its pharmacological and toxicological profiles. Modern proteomics, particularly mass spectrometry, offers powerful tools for the unbiased, proteome-wide identification of drug-protein interactions. This guide focuses on two primary discovery methodologies: Affinity Purification-Mass Spectrometry (AP-MS) and Thermal Proteome Profiling (TPP), along with quantitative approaches and orthogonal validation techniques.
Mass Spectrometry-Based Discovery of 6-MP Interacting Proteins
The initial identification of potential 6-MP interacting proteins on a proteome-wide scale can be achieved through several advanced mass spectrometry-based techniques. Below, we compare two prominent methods.
Comparison of Primary Discovery Methods
| Feature | Affinity Purification - Mass Spectrometry (AP-MS) | Thermal Proteome Profiling (TPP) |
| Principle | Immobilized 6-MP is used to "pull down" interacting proteins from a cell lysate. These proteins are then identified by mass spectrometry. | Measures changes in the thermal stability of proteins upon 6-MP binding. Ligand binding typically stabilizes a protein, leading to a higher melting temperature. |
| Primary Output | A list of proteins that bind to the immobilized 6-MP, often with quantitative enrichment data. | A list of proteins exhibiting a significant shift in their melting temperature in the presence of 6-MP. |
| Strengths | - Directly identifies binding partners. - Can capture a wide range of affinities depending on the experimental conditions. | - Can be performed in living cells, providing a more physiologically relevant context. - Does not require modification of the drug molecule. - Can identify both direct and indirect targets (downstream effects). |
| Limitations | - Requires chemical modification of 6-MP for immobilization, which may alter its binding properties. - Prone to identifying non-specific binders to the affinity matrix. | - May not detect interactions that do not induce a significant change in protein stability. - Indirect effects can complicate data interpretation. |
| Typical Quantitative Approach | Label-free quantification (LFQ) or stable isotope labeling by amino acids in cell culture (SILAC). | Tandem mass tagging (TMT) for multiplexed analysis across different temperatures. |
Illustrative Quantitative Data from Discovery Experiments
The following tables represent hypothetical quantitative data that could be obtained from AP-MS and TPP experiments designed to identify 6-MP interacting proteins.
Table 1: Illustrative AP-MS Data for 6-MP Interacting Proteins
| Protein ID | Gene Name | Fold Change (6-MP vs. Control) | p-value | Putative Interaction |
| P04040 | HPRT1 | 25.3 | 1.2e-8 | Known Target |
| P49913 | TPMT | 15.8 | 3.5e-7 | Known Metabolizing Enzyme |
| Q09028 | ITPA | 12.1 | 9.1e-6 | Known Metabolizing Enzyme |
| P62258 | RPL10A | 8.5 | 2.4e-5 | Potential Novel Interactor |
| P08238 | HSP90AA1 | 6.2 | 7.8e-5 | Potential Novel Interactor |
Table 2: Illustrative TPP Data for 6-MP Interacting Proteins
| Protein ID | Gene Name | ΔTm (°C) (6-MP - Vehicle) | p-value | Putative Interaction |
| P04040 | HPRT1 | +4.2 | 8.9e-9 | Known Target |
| P49913 | TPMT | +3.1 | 1.5e-7 | Known Metabolizing Enzyme |
| Q09028 | ITPA | +2.8 | 5.2e-6 | Known Metabolizing Enzyme |
| P00558 | GART | +1.9 | 3.7e-5 | Potential Downstream Target |
| P13639 | ATIC | +1.5 | 9.2e-5 | Potential Downstream Target |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are generalized protocols for the key experiments.
Affinity Purification-Mass Spectrometry (AP-MS) Protocol
-
Preparation of 6-MP Affinity Resin:
-
Synthesize a 6-MP analog with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).
-
Incubate the 6-MP analog with the beads to achieve immobilization.
-
Wash the beads extensively to remove any non-covalently bound drug.
-
-
Cell Lysis and Protein Extraction:
-
Culture cells of interest (e.g., a relevant cancer cell line) to a high density.
-
Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pulldown:
-
Incubate the clarified cell lysate with the 6-MP affinity resin or a control resin (beads only) for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using a competitive elution with free 6-MP or by changing the buffer conditions (e.g., high salt or low pH).
-
Denature, reduce, and alkylate the eluted proteins.
-
Digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins using a proteomics software suite, comparing the abundance of proteins in the 6-MP pulldown to the control.
-
Thermal Proteome Profiling (TPP) Protocol
-
Cell Treatment:
-
Culture cells in the presence of 6-MP or a vehicle control for a specified duration.
-
-
Heat Treatment:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 37°C to 67°C in 3°C increments) for a short period (e.g., 3 minutes).
-
-
Protein Extraction:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble protein fraction (which contains the non-denatured proteins) from the precipitated, denatured proteins by ultracentrifugation.
-
-
Sample Preparation for Mass Spectrometry:
-
Prepare the soluble protein fractions for mass spectrometry analysis as described in the AP-MS protocol (denaturation, reduction, alkylation, and tryptic digestion).
-
Label the peptides from each temperature point with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the pooled, TMT-labeled peptide samples by LC-MS/MS.
-
Determine the relative abundance of each protein at each temperature for both the 6-MP treated and vehicle control samples.
-
Fit melting curves to the data for each protein and calculate the melting temperature (Tm).
-
Identify proteins with a significant shift in Tm between the 6-MP and vehicle-treated conditions.
-
Orthogonal Validation of Mass Spectrometry Hits
It is essential to validate the putative 6-MP interacting proteins identified by mass spectrometry using independent, orthogonal methods.[1]
Comparison of Validation Methods
| Method | Principle | Strengths | Limitations |
| Co-Immunoprecipitation (Co-IP) | An antibody against a putative interactor is used to pull down the protein and its binding partners. The presence of 6-MP can be assessed for its effect on the interaction. | Confirms in-vivo interaction within a protein complex. | Requires a specific and high-quality antibody for the protein of interest. |
| Western Blot | Detects the presence and relative abundance of a specific protein in a sample. Can be used to confirm the presence of a putative interactor in an AP-MS eluate. | Relatively simple and widely available technique. | Provides limited information on the directness of the interaction. |
| Surface Plasmon Resonance (SPR) | Measures the binding kinetics and affinity of a purified protein to immobilized 6-MP in real-time. | Provides quantitative data on binding affinity and kinetics. | Requires purified protein and may not reflect the cellular context. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein in solution. | Provides a complete thermodynamic profile of the interaction. | Requires relatively large amounts of purified protein. |
Visualizing Workflows and Pathways
Diagrams are essential for understanding complex experimental workflows and biological pathways.
Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).
Caption: Workflow for Thermal Proteome Profiling (TPP).
Caption: Simplified 6-MP Metabolic and Signaling Pathway.
Conclusion
The validation of 6-mercaptopurine's interacting proteins through mass spectrometry is a multifaceted process that requires a combination of robust discovery techniques and rigorous orthogonal validation. AP-MS and TPP offer complementary approaches for the initial identification of putative interactors, each with its own set of advantages and limitations. The selection of a particular method should be guided by the specific research question and the available resources. Subsequent validation using methods such as Co-IP, Western Blot, and biophysical techniques is critical for confirming the biological relevance of the initial findings. By employing a systematic and multi-faceted approach, researchers can confidently delineate the protein interaction network of 6-MP, paving the way for a deeper understanding of its therapeutic and adverse effects.
References
Unraveling the Distinct Roles of Mannose 6-Phosphate Receptors: A Comparative Guide to CI-MPR and CD-MPR Knockout Mice Phenotypes
For Researchers, Scientists, and Drug Development Professionals
The trafficking of newly synthesized lysosomal enzymes from the Golgi apparatus to the lysosome is a critical cellular process mediated by two key receptors: the Cation-Independent Mannose 6-Phosphate Receptor (CI-MPR) and the Cation-Dependent Mannose 6-Phosphate Receptor (CD-MPR). To elucidate the specific in vivo functions of these receptors, researchers have developed and characterized knockout mouse models for each. This guide provides a comprehensive comparison of the phenotypes of CI-MPR and CD-MPR knockout mice, supported by experimental data, detailed methodologies, and visual diagrams to facilitate a deeper understanding of their distinct and overlapping roles in lysosomal enzyme transport and beyond.
Gross Phenotypic Comparison
A stark contrast in viability and overall health is immediately apparent when comparing CI-MPR and CD-MPR knockout mice.
CI-MPR Knockout (KO) Mice exhibit a severe phenotype characterized by perinatal lethality , with most pups dying shortly after birth.[1][2] This lethality is primarily attributed to significant cardiac hyperplasia and generalized organomegaly , where organs are approximately 30% larger than their wild-type littermates.[1] This overgrowth phenotype is a direct consequence of the CI-MPR's dual function. Besides its role in lysosomal enzyme trafficking, the CI-MPR is identical to the insulin-like growth factor II (IGF-II) receptor. Its absence leads to a failure in scavenging and degrading circulating IGF-II, resulting in elevated levels of this potent growth factor and subsequent tissue overgrowth.[1] The critical role of IGF-II in this phenotype is underscored by the fact that the perinatal lethality of CI-MPR KO mice can be rescued by simultaneously knocking out the Igf2 gene.[1][2]
In contrast, CD-MPR Knockout (KO) Mice are viable, fertile, and exhibit a largely normal lifespan with no obvious external abnormalities.[3][4][5] This suggests that the CD-MPR is not essential for embryonic development or overall survival under normal laboratory conditions. However, at a biochemical and cellular level, these mice display distinct abnormalities related to lysosomal enzyme sorting.
| Feature | CI-MPR Knockout Mouse | CD-MPR Knockout Mouse | Wild-Type Mouse |
| Viability | Perinatal Lethality[1][2] | Viable and Fertile[3][4] | Viable and Fertile |
| Gross Appearance | Fetal overgrowth, organomegaly[1] | Normal[3][5] | Normal |
| Cardiac Phenotype | Cardiac Hyperplasia[1] | Normal | Normal |
Lysosomal Enzyme Sorting and Accumulation
The primary function of both MPRs is the transport of mannose 6-phosphate-tagged lysosomal enzymes. Knockout models reveal their differential importance in this process.
CI-MPR KO mice demonstrate a profound defect in lysosomal enzyme targeting. Approximately 70% of newly synthesized lysosomal enzymes are secreted from the cells of these animals instead of being delivered to lysosomes.[1] This leads to significantly elevated levels of multiple lysosomal enzymes in the serum and other body fluids.[6]
CD-MPR KO mice also exhibit a defect in lysosomal enzyme sorting, but to a lesser extent than the CI-MPR knockouts.[6] These mice show elevated levels of phosphorylated lysosomal enzymes in their blood and accumulate undigested material within their lysosomes, indicating a partial missorting of enzymes.[1][3] Studies have shown that the two receptors may have preferential affinities for different subsets of lysosomal enzymes, and that both are required for the efficient targeting of the full complement of these hydrolases.[1][6]
Quantitative Comparison of Lysosomal Enzyme Levels
The following table summarizes the relative levels of mannose 6-phosphorylated glycoproteins and specific lysosomal enzyme activities in the serum and kidneys of CI-MPR and CD-MPR knockout mice compared to wild-type controls.
| Parameter | CI-MPR KO vs. Wild-Type | CD-MPR KO vs. Wild-Type | Reference |
| Serum Mannose 6-Phosphorylated Glycoproteins | ~45-fold increase | ~15-fold increase | [6] |
| Serum β-Hexosaminidase Activity | Markedly elevated | Marginally elevated | [6] |
| Serum β-Glucuronidase Activity | Markedly elevated | Marginally elevated | [6] |
| Kidney β-Hexosaminidase Activity | Moderately decreased | Relatively normal | [6] |
| Kidney β-Glucuronidase Activity | Moderately decreased | Relatively normal | [6] |
Experimental Protocols
Generation of Knockout Mice
The generation of both CI-MPR and CD-MPR knockout mice typically involves homologous recombination in embryonic stem (ES) cells to disrupt the target gene.
References
- 1. Mouse mutants lacking the cation-independent mannose 6-phosphate/insulin-like growth factor II receptor are impaired in lysosomal enzyme transport: comparison of cation-independent and cation-dependent mannose 6-phosphate receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Pre-clinical Mouse Models of Neurodegenerative Lysosomal Storage Diseases [frontiersin.org]
- 3. Brain delivery and activity of a lysosomal enzyme using a blood-brain barrier transport vehicle in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased hepatic lysosomal activity in biliary cirrhosis originates from hepatocytes rather than from macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluctuation of lysosomal protein degradation in neural stem cells of the postnatal mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased Activity and Altered Subcellular Distribution of Lysosomal Enzymes Determine Neuronal Vulnerability in Niemann-Pick Type C1-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Structural Showdown: Unraveling the Ligand-Binding Domains of the Mannose 6-Phosphate Receptor
A comprehensive guide to the structural and functional nuances of the Cation-Independent Mannose 6-Phosphate Receptor's ligand-binding domains, offering researchers critical insights for therapeutic development and biological understanding.
The Cation-Independent Mannose 6-Phosphate Receptor (CI-MPR), also known as the Insulin-like Growth Factor 2 Receptor (IGF2R), is a large, multifunctional transmembrane protein vital for intracellular trafficking of lysosomal enzymes and clearance of IGF2. Its remarkable versatility stems from a large extracellular region composed of 15 homologous domains, several of which are specialized for distinct ligand recognition. This guide provides a detailed structural and functional comparison of these key ligand-binding domains, supported by experimental data and methodologies, to aid researchers in the fields of cell biology, oncology, and lysosomal storage disease therapies.
Ligand-Binding Domain Overview
The extracytoplasmic region of the CI-MPR is a modular assembly of 15 domains, each approximately 147 amino acids in length.[1] Among these, four domains are primarily responsible for recognizing mannose 6-phosphate (M6P)-bearing ligands, the hallmark of lysosomal enzymes, while a distinct domain is dedicated to binding Insulin-like Growth Factor 2 (IGF2).[2][3]
M6P-Binding Domains: Domains 3, 5, 9, and 15 are the designated M6P-binding sites.[4][5] These domains, however, are not functionally redundant. They exhibit distinct affinities and specificities for different phosphorylated glycan structures, enabling the receptor to efficiently handle a diverse array of lysosomal enzymes.[6]
IGF2-Binding Domain: Domain 11 is the high-affinity binding site for IGF2.[3][7] This interaction is crucial for the clearance of IGF2 from the cell surface, thereby attenuating its signaling and playing a role in tumor suppression.[3]
Quantitative Comparison of Ligand-Binding Affinities
The binding affinities of the CI-MPR domains for their respective ligands have been quantified using various biophysical techniques, primarily Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). The dissociation constant (Kd) is a key parameter for comparing these interactions, with a lower Kd value indicating a higher binding affinity.
| Domain(s) | Ligand | Dissociation Constant (Kd) | Experimental Method | Reference |
| Domains 1-3 | β-glucuronidase (M6P-containing enzyme) | 0.5 nM | SPR | [8] |
| Domain 3 (alone) | β-glucuronidase (M6P-containing enzyme) | 500 nM | SPR | [8] |
| Domain 5 | Pentamannosyl 6-phosphate | 5.3 mM | Frontal Affinity Chromatography | [9] |
| Domain 5 | β-glucuronidase (M6P-containing enzyme) | 54 µM | SPR | [9] |
| Domain 9 | M6P | High Affinity | Not specified | [4] |
| Domain 11 | IGF2 | 1-2 nM (for full-length receptor) | Not specified | [3] |
| Domain 11 (mutant with enhanced affinity) | IGF2 | 100-fold improvement over wild-type | SPR | [7] |
Structural Insights into Ligand Recognition
High-resolution crystal structures of several CI-MPR domains have elucidated the molecular basis of their ligand specificity.
-
Domains 1-3: The crystal structure of domains 1-3 reveals a compact arrangement where domains 1 and 2 provide a stabilizing scaffold for the M6P-binding pocket located within domain 3.[7] This structural organization explains why domain 3 alone exhibits significantly lower affinity for M6P-ligands compared to the three-domain construct.[8]
-
Domain 5: Domain 5 is unique in its preference for M6P-phosphodiesters (Man-P-GlcNAc), a precursor to the final M6P-phosphomonoester tag.[6] This domain lacks two cysteine residues that form a disulfide bond in the binding pockets of other M6P-binding domains, potentially contributing to its distinct specificity.[9]
-
Domain 9: Domain 9 is a high-affinity binding site for M6P-phosphomonoesters and can bind its ligand independently of adjacent domains.[7]
-
Domain 11: The structure of domain 11 reveals specific loops (AB, CD, and FG) that are critical for its high-affinity and specific interaction with IGF2.[10] Mutagenesis studies have shown that alterations in these loops can significantly enhance the binding affinity for IGF2.[7]
Experimental Protocols
The following are generalized protocols for key experimental techniques used to characterize the structure and function of the 6-MPR ligand-binding domains.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.
-
Ligand Immobilization:
-
A suitable sensor chip (e.g., CM5) is activated to create reactive groups on its surface.
-
The purified recombinant this compound domain (ligand) is diluted in an appropriate immobilization buffer (typically with a pH below the protein's isoelectric point to promote electrostatic pre-concentration) and injected over the activated chip surface to achieve covalent coupling.
-
Remaining reactive groups are deactivated.
-
-
Analyte Binding:
-
The ligand-binding partner (analyte, e.g., M6P-containing glycoprotein (B1211001) or IGF2) is prepared in a series of concentrations in a suitable running buffer.
-
The analyte solutions are injected sequentially over the ligand-immobilized surface at a constant flow rate.
-
The association and dissociation of the analyte are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response units versus time) are fitted to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
X-ray Crystallography for Structural Determination
X-ray crystallography is a powerful technique to determine the three-dimensional atomic structure of proteins.
-
Protein Expression and Purification:
-
The cDNA encoding the desired this compound domain(s) is cloned into an expression vector and expressed in a suitable host system (e.g., Pichia pastoris or insect cells).
-
The recombinant protein is purified to homogeneity using a series of chromatography steps (e.g., affinity, ion-exchange, and size-exclusion chromatography).
-
-
Crystallization:
-
The purified protein is concentrated to a high concentration (typically 5-20 mg/mL).
-
Crystallization screening is performed using various techniques (e.g., hanging-drop or sitting-drop vapor diffusion) with a wide range of precipitant solutions to identify conditions that promote crystal formation.
-
Crystallization conditions are optimized to obtain large, well-ordered crystals.
-
-
Data Collection and Structure Determination:
-
The protein crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The diffraction data are processed to determine the electron density map of the protein.
-
A three-dimensional model of the protein is built into the electron density map and refined to high resolution.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
-
Sample Preparation:
-
The purified this compound domain and its ligand are dialyzed extensively against the same buffer to minimize buffer mismatch effects.
-
The concentrations of the protein and ligand are accurately determined.
-
-
Titration:
-
The protein solution is placed in the sample cell of the calorimeter.
-
The ligand solution is loaded into the injection syringe.
-
A series of small, precise injections of the ligand are made into the protein solution while the temperature is kept constant.
-
-
Data Analysis:
-
The heat released or absorbed upon each injection is measured.
-
The integrated heat data are plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
-
Visualizing Key Processes
To better illustrate the biological context and experimental workflows, the following diagrams are provided.
Caption: CI-MPR trafficking pathway.
Caption: SPR experimental workflow.
Caption: Ligand specificity of CI-MPR domains.
References
- 1. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 2. researchgate.net [researchgate.net]
- 3. Functional evolution of IGF2:IGF2R domain 11 binding generates novel structural interactions and a specific IGF2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of Domain 9 from the cation-independent mannose-6-phosphate receptor fused with an Fc domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The glycan-binding properties of the cation-independent mannose 6-phosphate receptor are evolutionary conserved in vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional evolution of IGF2:IGF2R domain 11 binding generates novel structural interactions and a specific IGF2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional evolution of IGF2:IGF2R domain 11 binding generates novel structural interactions and a specific IGF2 antago… [ouci.dntb.gov.ua]
- 9. Isothermal Titration Calorimetry of Membrane Proteins – Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Navigating the Labyrinth of siRNA Specificity: A Comparative Guide to Mitigating Off-Target Effects
For researchers, scientists, and drug development professionals, the promise of RNA interference (RNAi) is often tempered by the challenge of off-target effects. This guide provides a comprehensive comparison of strategies to enhance the specificity of small interfering RNAs (siRNAs), with a particular focus on chemical modifications. While direct experimental data on 6-mercaptopurine (B1684380) riboside (6-MPR) modified siRNAs remains elusive in publicly available literature, this document details established and emerging alternatives for minimizing unintended gene silencing.
The therapeutic and research applications of siRNAs are vast, yet their utility is critically dependent on their ability to silence the intended target gene without perturbing the expression of other genes. Off-target effects, primarily driven by the miRNA-like binding of the siRNA seed region to unintended transcripts, can lead to misleading experimental results and potential toxicity.[1][2] This guide will delve into the mechanisms of off-target effects and compare various strategies to mitigate them, presenting supporting data and detailed experimental protocols.
Unmasking the Culprits: Mechanisms of siRNA Off-Target Effects
The primary driver of off-target gene silencing is the partial complementarity of the siRNA's "seed region" (nucleotides 2-7 of the guide strand) to the 3' untranslated region (3' UTR) of unintended messenger RNAs (mRNAs).[2][3] This interaction mimics the action of endogenous microRNAs (miRNAs), leading to translational repression or degradation of the off-target mRNA. Additionally, the sense (passenger) strand of the siRNA, which is typically degraded, can also be incorporated into the RNA-induced silencing complex (RISC) and induce off-target effects.[4]
A Comparative Analysis of Off-Target Mitigation Strategies
To combat these unintended consequences, several strategies have been developed. These can be broadly categorized into bioinformatics-driven design, pooling of multiple siRNAs, and chemical modifications. This guide will focus on the comparative efficacy of various chemical modifications.
Chemical Modifications: A Potent Tool for Enhancing Specificity
Chemical modification of siRNA duplexes represents a powerful approach to reduce off-target effects while maintaining on-target potency. These modifications can alter the thermodynamic properties of the siRNA, its interaction with RISC, and its binding to target and off-target transcripts.
Table 1: Comparison of Chemical Modifications to Reduce siRNA Off-Target Effects
| Modification Strategy | Mechanism of Action | Impact on On-Target Activity | Impact on Off-Target Activity | Key Considerations |
| 2'-O-Methyl (2'-OMe) | Steric hindrance in the seed region, disrupting binding to off-target mRNAs.[1][5] | Generally well-tolerated, minimal impact on potency, especially with position-specific application.[1] | Significant reduction in seed-mediated off-target effects.[1][6] | The position of the modification is critical; position 2 of the guide strand is often optimal.[1] |
| Phosphorothioate (PS) | Increases nuclease resistance by modifying the phosphate (B84403) backbone.[7] | Can sometimes reduce potency and increase toxicity at high levels of substitution.[6][7] | Variable effects; can sometimes increase off-target effects of the passenger strand.[6] | Primarily used to enhance stability, but its impact on specificity needs careful evaluation. |
| Formamide | Destabilizes base pairing in the seed region, reducing binding to off-target mRNAs.[8] | High on-target activity maintained.[8] | Reported to have higher efficiency in suppressing off-target effects than some existing modifications.[8] | A relatively new approach that shows significant promise. |
| Nucleobase Modifications (e.g., 7-EAA, Triazoles) | Introduces sterically demanding groups in the major groove of the RNA duplex, disrupting the hAgo2-guide-target ternary complex with off-targets.[9] | Can maintain on-target potency comparable to native siRNAs.[9] | Can dramatically reduce miRNA-like off-target potency.[9] | The specific modification and its position are crucial for balancing on- and off-target activity. |
| Locked Nucleic Acid (LNA) / Unlocked Nucleic Acid (UNA) | LNA increases duplex stability, while UNA decreases it. These can be used to modulate the binding affinity of the seed region.[10] | Can impact potency; requires careful design to maintain on-target silencing. | Can be strategically used to reduce off-target binding by altering seed region thermodynamics. | The balance between on-target efficacy and off-target reduction needs to be empirically determined. |
Experimental Protocols for Assessing Off-Target Effects
The robust assessment of off-target effects is paramount for validating the specificity of any siRNA, whether modified or not. The following are standard experimental protocols employed in the field.
Global Gene Expression Analysis via RNA-Sequencing (RNA-Seq)
Objective: To identify all transcripts, both on-target and off-target, that are differentially expressed following siRNA transfection.
Methodology:
-
Cell Culture and Transfection: Plate cells at an appropriate density and transfect with the siRNA of interest (and appropriate controls, such as a non-targeting siRNA) using a suitable transfection reagent.
-
RNA Extraction: At a predetermined time point post-transfection (e.g., 24, 48, or 72 hours), lyse the cells and extract total RNA using a commercially available kit. Ensure high-quality RNA with an RNA Integrity Number (RIN) > 8.
-
Library Preparation: Prepare sequencing libraries from the total RNA. This typically involves poly(A) selection or ribosomal RNA depletion, followed by fragmentation, reverse transcription, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential expression analysis to identify genes that are significantly up- or down-regulated in the siRNA-treated samples compared to controls.
-
Analyze the 3' UTRs of differentially expressed genes for the presence of seed region matches to the transfected siRNA.
-
Quantitative Real-Time PCR (RT-qPCR) for Validation
Objective: To validate the on-target and selected off-target gene expression changes identified by RNA-Seq.
Methodology:
-
RNA Extraction and cDNA Synthesis: Extract total RNA as described for RNA-Seq. Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase enzyme.
-
Primer Design: Design and validate primers specific to the on-target gene and a panel of potential off-target genes. Also, design primers for one or more stable housekeeping genes for normalization.
-
qPCR Reaction: Set up qPCR reactions using a suitable master mix, the designed primers, and the synthesized cDNA.
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method, normalizing to the housekeeping gene(s).
Visualizing the Path to Specificity
To better understand the workflows and pathways involved in assessing and mitigating siRNA off-target effects, the following diagrams have been generated.
Caption: Experimental workflow for assessing siRNA off-target effects.
Caption: Simplified signaling pathway of siRNA-mediated gene silencing and off-target effects.
Conclusion: A Path Forward for Precise Gene Silencing
While the challenge of off-target effects is inherent to siRNA technology, a combination of rational design, chemical modifications, and rigorous experimental validation can significantly enhance specificity. The data strongly supports the use of chemical modifications, such as 2'-O-methylation, as a robust strategy to mitigate miRNA-like off-target effects without compromising on-target gene silencing.[1] As research progresses, novel modifications and a deeper understanding of the underlying biology will continue to refine our ability to harness the full potential of RNA interference with greater precision and safety. Researchers are encouraged to consider these strategies and employ comprehensive validation techniques to ensure the reliability and translatability of their findings.
References
- 1. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. horizondiscovery.com [horizondiscovery.com]
- 3. Overcoming Barriers for siRNA Therapeutics: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modification of small interfering RNAs to prevent off-target effects by the sense strand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 8. news-medical.net [news-medical.net]
- 9. Controlling miRNA-like off-target effects of an siRNA with nucleobase modifications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. sitoolsbiotech.com [sitoolsbiotech.com]
Navigating Cellular Barriers: A Comparative Guide to 6-Mercaptopurine Ribonucleoside (6-MPR) Trafficking in Polarized vs. Non-Polarized Cells
For researchers, scientists, and drug development professionals, understanding the cellular transport of therapeutic agents is paramount to optimizing their efficacy and minimizing toxicity. This guide provides an in-depth comparison of the trafficking of the antimetabolite 6-mercaptopurine (B1684380) ribonucleoside (6-MPR), a crucial drug in the treatment of cancers and autoimmune diseases, in polarized and non-polarized cells. By examining the differential expression and localization of key transporters, we illuminate the distinct pathways governing this compound's journey into and out of these cellular systems.
The fundamental difference in the architecture of polarized and non-polarized cells dictates the trafficking routes of this compound. Polarized cells, such as the epithelial cells lining the intestine (e.g., Caco-2 cell line), exhibit distinct apical and basolateral membrane domains, leading to vectorial transport. In contrast, non-polarized cells, like lymphocytes (e.g., Jurkat, CEM cell lines), lack this structural asymmetry, resulting in a more uniform distribution of transporters and non-directional drug movement.
Quantitative Comparison of Key Trafficking Components
The differential expression and localization of influx and efflux transporters are central to the distinct this compound trafficking profiles in polarized and non-polarized cells. Equilibrative Nucleoside Transporters (ENTs), primarily ENT1 and ENT2, mediate the uptake of this compound into cells. Conversely, Multidrug Resistance-Associated Proteins (MRPs), particularly MRP4 and MRP5, are responsible for its efflux.
| Cell Type | Transporter | Localization | Reported Expression Level | Reference |
| Polarized (Caco-2) | ENT1 | Apical | Expressed | [1] |
| ENT2 | Integral (Apical and Basolateral) | Expressed | [1][2] | |
| MRP2 | Apical | High | [3][4] | |
| MRP1 | Basolateral/Diffuse | Low/Minimal | [3][4] | |
| MRP3 | Basolateral | Expressed | [3][4] | |
| MRP4 | Basolateral/Diffuse | Moderate (0.328-0.871 fmol/μg protein) | [3][5] | |
| MRP5 | Basolateral/Diffuse | Low/Minimal | [3][4] | |
| Non-Polarized (Lymphocytes) | ENT1 | Plasma Membrane | Expressed | [6] |
| ENT2 | Plasma Membrane | Expressed | [6] | |
| MRP4 | Plasma Membrane | Expressed (Upregulated in resistant cells) | [6] | |
| MRP5 | Plasma Membrane | Expressed | [6] |
Deciphering the Trafficking Pathways
The distinct localization of transporters in polarized and non-polarized cells leads to fundamentally different trafficking pathways for this compound.
This compound Trafficking in Polarized Epithelial Cells (e.g., Caco-2)
In polarized cells, the asymmetrical distribution of transporters facilitates the vectorial transport of this compound, moving it across the cell from one side to the other.
This compound Trafficking in Non-Polarized Cells (e.g., Lymphocytes)
In non-polarized cells, transporters are distributed uniformly across the plasma membrane, leading to a dynamic equilibrium between drug influx and efflux.
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of this compound trafficking.
Protocol 1: Culturing and Polarizing Caco-2 Cells
-
Cell Culture: Caco-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding on Transwell Inserts: For polarization, Caco-2 cells are seeded onto permeable Transwell inserts (e.g., 0.4 µm pore size) at a density of approximately 1 x 10^5 cells/cm².
-
Differentiation: Cells are maintained for 21-25 days to allow for spontaneous differentiation into a polarized monolayer. The culture medium is changed every 2-3 days.
-
Monitoring Monolayer Integrity: The integrity of the polarized monolayer is assessed by measuring the transepithelial electrical resistance (TEER) using a voltmeter. TEER values above 250 Ω·cm² typically indicate a well-formed monolayer.
Protocol 2: this compound Transport Assay in Polarized Caco-2 Cells
-
Preparation: Differentiated Caco-2 monolayers on Transwell inserts are washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Apical-to-Basolateral Transport: this compound is added to the apical chamber. At designated time points, samples are collected from the basolateral chamber to quantify the amount of this compound that has traversed the cell monolayer.
-
Basolateral-to-Apical Transport: this compound is added to the basolateral chamber, and samples are collected from the apical chamber to assess efflux.
-
Quantification: The concentration of this compound and its metabolites in the collected samples is determined using High-Performance Liquid Chromatography (HPLC).
Protocol 3: this compound Uptake Assay in Non-Polarized Jurkat Cells
-
Cell Preparation: Jurkat cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Prior to the assay, cells are harvested, washed, and resuspended in transport buffer.
-
Uptake Initiation: Radiolabeled or non-labeled this compound is added to the cell suspension to initiate uptake.
-
Uptake Termination: At specific time points, the uptake is stopped by rapid filtration or by adding an ice-cold stop solution containing a transport inhibitor (e.g., dipyridamole).
-
Cell Lysis and Quantification: The cells are lysed, and the intracellular concentration of this compound is measured using liquid scintillation counting (for radiolabeled compound) or HPLC.
Workflow for a Comparative this compound Trafficking Study
Conclusion
The trafficking of this compound is markedly different in polarized and non-polarized cells, a distinction primarily driven by the architectural organization and the specific localization of influx and efflux transporters. In polarized epithelial cells, the vectorial transport across apical and basolateral membranes is a key determinant of drug absorption and secretion. In contrast, non-polarized cells exhibit a more generalized uptake and efflux across their entire surface. A thorough understanding of these cell-type-specific trafficking mechanisms is essential for predicting drug disposition, optimizing therapeutic strategies, and designing novel drug delivery systems. The experimental protocols and comparative data presented in this guide offer a foundational framework for researchers to further investigate the intricate cellular journeys of this compound and other therapeutic nucleoside analogs.
References
- 1. Localization and Expression of Nucleoside Transporters ENT1 and ENT2 in Polar Cells of Intestinal Epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Equilibrative Nucleoside Transporter 2: Properties and Physiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Hypoxanthine on Functional Activity of Nucleoside Transporters ENT1 and ENT2 in Caco-2 Polar Epithelial Intestinal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nucleoside transport in human colonic epithelial cell lines: evidence for two Na+-independent transport systems in T84 and Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression and Purification of Human and Saccharomyces cerevisiae Equilibrative Nucleoside Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased ENT2 expression and its association with altered purine metabolism in cell lines derived from different stages of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Rescuing Cellular Fate: A Comparative Guide to Confirming 6-Mercaptopurine's Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 6-mercaptopurine (B1684380) (6-MPR, commonly known as 6-mercaptopurine or 6-MP), a cornerstone antimetabolite in chemotherapy and immunosuppression. We delve into the confirmation of its function using rescue experiments and compare its performance against key alternatives, supported by experimental data.
Introduction to 6-Mercaptopurine (6-MP) and the Logic of Rescue Experiments
6-Mercaptopurine is a purine (B94841) analogue that exerts its cytotoxic effects by interfering with the de novo synthesis of purines, essential building blocks for DNA and RNA.[1] Its active metabolites, such as thioinosine monophosphate (TIMP) and thioguanine nucleotides (TGNs), are incorporated into nucleic acids, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cells.[1]
A rescue experiment is a powerful method to confirm the specific mechanism of action of a drug like 6-MP.[2] The principle is straightforward: if 6-MP's toxicity is due to the depletion of a specific cellular component (in this case, purines), then replenishing that component should "rescue" the cells from death, confirming the drug's on-target effect.
Confirmation of 6-MP Function via Rescue Experiment
A key mechanism of 6-MP is the inhibition of de novo purine synthesis.[2] This can be confirmed by a rescue experiment using a compound that circumvents this blockage. Amidoimidazole carboxamide ribonucleoside (AICAR) is one such molecule that can be converted to purine nucleotides, thus replenishing the depleted pool.
A study on Molt F4 human malignant T-lymphoblasts demonstrated that the addition of AICAR partially prevented the cytotoxicity induced by 6-MP.[2] This rescue effect confirms that the primary mode of 6-MP's action in these cells is the disruption of the purine synthesis pathway.
Quantitative Data from a Representative Rescue Experiment
The following table summarizes the conceptual quantitative results from a typical rescue experiment.
| Treatment Group | Cell Viability (%) | Fold Change vs. 6-MP Alone |
| Untreated Control | 100 ± 5.0 | N/A |
| 6-MP (e.g., 10 µM) | 45 ± 4.2 | 1.0 |
| 6-MP (10 µM) + AICAR (e.g., 100 µM) | 85 ± 6.1 | 1.89 |
Table 1: Representative data from a 6-MP rescue experiment. Cell viability is measured after a defined incubation period (e.g., 48 hours). Values are represented as mean ± standard deviation.
Experimental Protocol: 6-MP Cytotoxicity Rescue Assay
This protocol outlines a method to confirm the function of 6-MP using AICAR as a rescue agent, with cell viability assessed by the MTT assay.
Materials:
-
Cancer cell line (e.g., Molt F4, Jurkat)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
6-Mercaptopurine (6-MP) powder
-
Amidoimidazole carboxamide ribonucleoside (AICAR)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of 6-MP in sterile DMSO. Aliquot and store at -20°C.
-
Prepare a 100 mM stock solution of AICAR in sterile water or PBS. Aliquot and store at -20°C.
-
-
Cell Seeding:
-
Culture cells to logarithmic growth phase.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO₂ humidified incubator.
-
-
Treatment:
-
Prepare serial dilutions of 6-MP and AICAR in culture medium.
-
Set up the following treatment groups in triplicate:
-
Untreated control (medium only)
-
Vehicle control (medium with the highest concentration of DMSO used)
-
6-MP alone (at its approximate IC50 concentration)
-
AICAR alone (at the rescue concentration)
-
6-MP + AICAR
-
-
Carefully remove the medium from the wells and add 100 µL of the respective treatment media.
-
Incubate for 48 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well.
-
Gently shake the plate for 10-15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
A significant increase in cell viability in the "6-MP + AICAR" group compared to the "6-MP alone" group indicates a successful rescue.
-
Comparative Performance of 6-MP and Alternatives
The primary alternatives to 6-MP in clinical and research settings are other thiopurine analogues, such as 6-thioguanine (B1684491) (6-TG), and the prodrug azathioprine (B366305), which is metabolized to 6-MP in vivo.
In Vitro Cytotoxicity Comparison
The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency. The following table compiles IC50 values for 6-MP and its alternatives in various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| 6-Mercaptopurine | HepG2 (Liver Carcinoma) | 32.25 | [3] |
| MCF-7 (Breast Adenocarcinoma) | >100 | [3] | |
| HCT116 (Colon Carcinoma) | 16.1 (in a liposomal formulation) | [4] | |
| 6-Thioguanine | HeLa (Cervical Carcinoma) | 28.79 | [5] |
| A549 (Lung Carcinoma) | 2.82 | [6] | |
| MCF-7 (Breast Adenocarcinoma) | 5.481 | [7] | |
| Azathioprine | Human PBMCs | 0.23 | [8] |
| HepG2 (Liver Carcinoma) | 800 | [9] |
Table 2: Comparative in vitro cytotoxicity (IC50) of 6-MP and its alternatives. Lower IC50 values indicate higher potency.
Overview of Alternatives
-
6-Thioguanine (6-TG): A closely related purine analogue. Some studies suggest it may produce higher intracellular concentrations of active cytotoxic metabolites compared to 6-MP.[10] However, clinical comparisons have shown that 6-TG can be associated with increased toxicity, such as veno-occlusive liver disease, without a significant overall survival benefit in childhood lymphoblastic leukemia.
-
Azathioprine: A prodrug that is converted to 6-MP in the body. Its use is prevalent in treating autoimmune diseases. While its ultimate mechanism of action is through 6-MP, differences in bioavailability and metabolism can lead to variations in patient response and tolerance.[8]
Signaling Pathway of 6-Mercaptopurine
The cytotoxic effects of 6-MP are mediated through its conversion to active metabolites that interfere with purine metabolism and nucleic acid synthesis.
Conclusion
Rescue experiments provide a robust method for confirming the specific mechanism of action of 6-mercaptopurine, by demonstrating that replenishment of the purine pool can reverse its cytotoxic effects. While 6-MP remains a critical therapeutic agent, understanding its performance relative to alternatives like 6-thioguanine and azathioprine is essential for optimizing treatment strategies. The choice between these agents is often guided by the specific clinical context, balancing efficacy with the potential for adverse effects. The experimental protocols and comparative data presented in this guide offer a foundation for researchers and drug development professionals to further investigate and innovate in the field of antimetabolite therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Reversal of 6-mercaptopurine and 6-methylmercaptopurine ribonucleoside cytotoxicity by amidoimidazole carboxamide ribonucleoside in Molt F4 human malignant T-lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. researchgate.net [researchgate.net]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Transcriptomics Analysis of the Tumor-Inhibitory Pathways of 6-Thioguanine in MCF-7 Cells via Silencing DNMT1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of suppressive potency between azathioprine and 6-mercaptopurine against mitogen-induced blastogenesis of human peripheral blood mononuclear cells in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Is 6-thioguanine more appropriate than 6-mercaptopurine for children with acute lymphoblastic leukaemia? - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Proteomics of Mannose 6-Phosphate Receptor (M6PR) Knockdown and Control Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cellular consequences of downregulating key proteins is crucial for advancing biological research and therapeutic strategies. This guide provides a comparative overview of the proteomic landscape in cells with reduced expression of the Mannose 6-Phosphate Receptor (M6PR) versus control cells. Due to the limited availability of public datasets on the complete cellular proteome of M6PR knockdown cells, this guide primarily leverages data from a comprehensive proteomic analysis of serum from M6PR-deficient mice, which highlights changes in the secretome. This information is supplemented with established knowledge of M6PR's function and related signaling pathways.
Introduction to Mannose 6-Phosphate Receptors (M6PRs)
Mannose 6-phosphate receptors are transmembrane glycoproteins essential for the transport of newly synthesized lysosomal hydrolases from the trans-Golgi network to lysosomes.[1][2] There are two main types of M6PRs: the cation-independent M6PR (CI-MPR) and the cation-dependent M6PR (CD-MPR).[1][2] Their primary role is to ensure that degradative enzymes reach the lysosome, where they break down macromolecules.[1][2] Disruption of M6PR function leads to the missorting and secretion of these potent enzymes, which can have significant cellular and systemic consequences.[3] Studies in knockout mice have shown that the absence of these receptors leads to elevated levels of phosphorylated lysosomal enzymes in the blood and other body fluids.[2][3]
Quantitative Proteomic Data: Secretome Analysis of M6PR-Deficient Mice
A key study by Sleat et al. (2008) provides valuable insights into the proteins that are differentially secreted in the absence of CD-MPR and CI-MPR in mice.[1] This analysis of the serum proteome reveals a set of proteins that are preferentially transported by each receptor under physiological conditions. The following tables summarize the key findings from this study, showcasing proteins with elevated levels in the serum of the respective knockout mice, indicating their missorting and secretion.
Table 1: Proteins Elevated in the Serum of CD-MPR Knockout Mice [1]
| Protein Name | Gene Symbol | Fold Change vs. Wild-Type (Qualitative) | Function |
| Cellular repressor of E1A-stimulated genes 1 | CREG1 | Elevated | Glycoprotein (B1211001) involved in cellular growth and differentiation. |
| Tripeptidyl peptidase I | TPP1 | Elevated | Lysosomal exopeptidase. |
| Heparanase | HPSE | Elevated | Endoglycosidase that cleaves heparan sulfate. |
Table 2: Proteins Elevated in the Serum of CI-MPR Knockout Mice [1]
| Protein Name | Gene Symbol | Fold Change vs. Wild-Type (Qualitative) | Function |
| Alpha-mannosidase B1 | MAN1B1 | Elevated | Lysosomal enzyme involved in glycoprotein degradation. |
| Cathepsin D | CTSD | Elevated | Lysosomal aspartyl protease. |
| Prosaposin | PSAP | Elevated | Precursor to saposins, which assist in glycosphingolipid degradation. |
Experimental Protocols
While a specific, detailed protocol for the comparative proteomics of M6PR knockdown cell lines is not available in the cited literature, a general workflow for such an experiment would involve the following key steps.
Cell Culture and M6PR Knockdown
-
Cell Lines: A suitable mammalian cell line (e.g., HeLa, HEK293) would be cultured under standard conditions (e.g., DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, at 37°C in a 5% CO2 incubator).
-
siRNA-mediated Knockdown:
-
Cells would be seeded to reach 50-70% confluency at the time of transfection.
-
Small interfering RNAs (siRNAs) targeting the mRNA of either CD-MPR or CI-MPR would be transfected into the cells using a lipid-based transfection reagent. A non-targeting siRNA would be used as a negative control.
-
The efficiency of knockdown would be verified at the mRNA level (by qRT-PCR) and protein level (by Western blot) typically 48-72 hours post-transfection.
-
Protein Extraction and Digestion
-
Cell Lysis: Control and M6PR knockdown cells would be harvested and lysed in a buffer containing detergents (e.g., RIPA buffer) and protease inhibitors to release cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate would be determined using a standard protein assay (e.g., BCA assay).
-
Reduction, Alkylation, and Digestion:
-
Equal amounts of protein from each sample would be denatured and the disulfide bonds reduced (e.g., with DTT).
-
Cysteine residues would be alkylated (e.g., with iodoacetamide) to prevent disulfide bond reformation.
-
Proteins would then be digested into smaller peptides using a sequence-specific protease, most commonly trypsin.
-
Mass Spectrometry Analysis
-
Peptide Cleanup: The resulting peptide mixtures would be desalted and concentrated using C18 solid-phase extraction.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Peptides would be separated by reverse-phase liquid chromatography based on their hydrophobicity.
-
The separated peptides would be ionized (e.g., by electrospray ionization) and introduced into a high-resolution mass spectrometer.
-
The mass spectrometer would perform data-dependent acquisition, where it first measures the mass-to-charge ratio of the intact peptides (MS1 scan) and then selects the most abundant peptides for fragmentation and analysis of the fragment ions (MS2 scan).
-
Data Analysis
-
Protein Identification and Quantification: The acquired MS/MS spectra would be searched against a protein sequence database (e.g., UniProt) to identify the corresponding peptides and, by inference, the proteins. Label-free quantification or isobaric labeling (e.g., TMT) methods would be used to determine the relative abundance of each protein in the M6PR knockdown versus control samples.
-
Bioinformatics Analysis: Statistical analysis would be performed to identify proteins that are significantly differentially expressed. Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) would be used to identify the biological processes and signaling pathways affected by M6PR knockdown.
Visualization of M6PR-Related Pathways and Workflows
To visually represent the processes discussed, the following diagrams have been generated using the DOT language.
Caption: M6PR-mediated trafficking of lysosomal enzymes.
Caption: Consequence of M6PR knockdown on lysosomal enzyme sorting.
Caption: General experimental workflow for comparative proteomics.
References
- 1. Proteomics analysis of serum from mutant mice reveals lysosomal proteins selectively transported by each of the two mannose 6-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mannose 6-phosphate receptor - Wikipedia [en.wikipedia.org]
- 3. Targeted disruption of the mouse cation-dependent mannose 6-phosphate receptor results in partial missorting of multiple lysosomal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 6-Mercaptopurine (6-MPR): A Procedural Guide
The proper disposal of 6-mercaptopurine (B1684380) (6-MPR), a potent antineoplastic and cytotoxic agent, is critical to ensure the safety of laboratory personnel and protect the environment.[1] As a hazardous drug, this compound waste must be managed in strict accordance with federal, state, and local regulations to mitigate risks of exposure and environmental contamination.[1][2][3] This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound waste in a research and development setting.
Key Disposal and Safety Parameters
This table summarizes essential information for the safe management and disposal of this compound waste.
| Parameter | Value / Instruction | Citation |
| Waste Classification | Hazardous Chemical Waste / Antineoplastic (Cytotoxic) Waste | [1][4] |
| Primary Disposal Route | Incineration at a licensed hazardous waste facility or secure chemical landfill. | [1][2] |
| Prohibited Disposal | Do not dispose of down drains, in regular trash, or via evaporation. | [5][6] |
| Waste Container Type | Leak-proof, sealed plastic containers; approved sharps containers for needles/syringes. | [1][2] |
| Container Labeling | "Hazardous Drug Waste" or "Chemotherapy Waste"; must be clearly labeled and color-coded. | [2] |
| PPE for Quantities < 500g | Laboratory coat, chemical-resistant gloves (e.g., nitrile), safety goggles. | [1][6] |
| PPE for Quantities > 1kg | Disposable low-permeability coverall, disposable shoe covers, gloves, goggles. | [1] |
| Spill Residue | Collect with absorbent materials; dispose of all cleanup materials as hazardous waste. | [1][4] |
Protocol for Proper Disposal of this compound Waste
This protocol outlines the standard operating procedure for the safe segregation, containment, and disposal of various forms of this compound waste.
Step 1: Personal Protective Equipment (PPE) and Safety Precautions
-
Wear Appropriate PPE: Before handling any this compound waste, don appropriate PPE. This includes a lab coat or a disposable gown, two pairs of chemical-resistant gloves, and safety goggles.[1][6] For larger quantities (over 1 kg), a disposable coverall of low permeability is recommended.[1]
-
Designated Handling Area: Conduct all waste handling and segregation procedures within a designated area, such as a chemical fume hood or biological safety cabinet, to minimize inhalation exposure.[6]
Step 2: Waste Segregation and Collection
-
Identify Waste Streams: Correctly identify and segregate different types of this compound waste:
-
Unused/Expired this compound: Pure chemical, tablets, or solutions.
-
Contaminated Sharps: Needles, syringes, scalpels, or glass slides in contact with this compound.[1]
-
Contaminated Labware and Debris: Gloves, bench paper, pipette tips, vials, and empty packaging.[2]
-
Aqueous Waste: Rinsate from cleaning contaminated glassware.[7]
-
-
Collect Waste:
-
Solid and Unused this compound: Place directly into a designated, leak-proof plastic container with a secure lid.[1] The container must be clearly labeled as "Hazardous Drug Waste."[2]
-
Sharps: Immediately place all contaminated sharps into an approved, puncture-resistant sharps container.[1] Do not crush, clip, or recap needles.[1]
-
Contaminated Debris: Place all contaminated disposable items into a thick, leak-proof plastic bag (often yellow or another color designated for chemotherapy waste) inside a rigid, covered waste container.[2]
-
Rinsate: The first rinse of chemically contaminated glassware must be collected as hazardous waste.[5] Collect this liquid waste in a compatible, sealed container labeled for hazardous aqueous waste. Subsequent rinses may be drain-disposed if local regulations permit.[5]
-
Step 3: Container Management and Storage
-
Labeling: Ensure all waste containers are clearly and accurately labeled with the words "Hazardous Waste" and identify the contents (i.e., "6-Mercaptopurine Waste").[7]
-
Sealing: Keep all waste containers tightly sealed except when adding waste.[5][7]
-
Storage: Store sealed waste containers in a designated, secure satellite accumulation area. This area should provide secondary containment to manage potential leaks and be away from incompatible materials.[5][6] Do not accumulate waste for more than nine months.[5]
Step 4: Arranging for Final Disposal
-
Professional Disposal Service: The disposal of hazardous drug waste must be handled by a licensed hazardous waste management company.[2]
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[6]
-
Documentation: Follow all institutional and vendor procedures for completing waste manifests and other required documentation.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 6-mercaptopurine waste.
Caption: Workflow for the safe segregation, containment, and disposal of this compound hazardous waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 3. medprodisposal.com [medprodisposal.com]
- 4. ph.health.mil [ph.health.mil]
- 5. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. benchchem.com [benchchem.com]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Disposal Protocols for 6-Mercaptopurine Ribonucleoside (6-MPR)
For Immediate Implementation by Laboratory Personnel
This guide provides critical safety and logistical information for the handling and disposal of 6-mercaptopurine (B1684380) ribonucleoside (6-MPR), a cytotoxic antimetabolite agent. Adherence to these protocols is mandatory to ensure the safety of researchers, scientists, and drug development professionals and to maintain environmental compliance.
Personal Protective Equipment (PPE) and Engineering Controls
All personnel handling this compound must use the personal protective equipment and engineering controls outlined below. This is essential to prevent skin contact, inhalation, and ingestion of this hazardous compound.
| Equipment/Control | Specification | Purpose |
| Gloves | Chemical-resistant, disposable (e.g., double-gloving with nitrile) | Prevents skin contact. Must be changed immediately if contaminated. |
| Lab Coat/Gown | Disposable, solid-front, with tight-fitting cuffs | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields or goggles | Prevents eye exposure to splashes or aerosols. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation. |
| Ventilation | Certified Chemical Fume Hood | All handling of this compound powder and solutions should be performed within a fume hood to minimize inhalation exposure. |
| Safety Equipment | Eyewash station and safety shower | Must be readily accessible in the immediate work area for emergency use. |
Operational Plan: Step-by-Step Handling Procedures
Follow these procedural steps to ensure the safe handling of this compound from receipt to use in experimental protocols.
-
Receiving and Storage :
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a designated, clearly labeled, and secure area away from incompatible materials.
-
The storage area should be cool, dry, and well-ventilated.
-
-
Preparation of Solutions :
-
All weighing of this compound powder and preparation of solutions must be conducted within a certified chemical fume hood.
-
Wear all required PPE as specified in the table above.
-
Use a plastic-backed absorbent liner on the work surface to contain any potential spills.
-
When dissolving, add the solvent to the this compound powder slowly to avoid generating dust.
-
-
Experimental Use :
-
Clearly label all containers with the contents, concentration, and hazard warning.
-
Transport solutions in secondary, sealed, and shatterproof containers.
-
After use, decontaminate all non-disposable equipment that has come into contact with this compound.
-
Spill Management
In the event of a this compound spill, immediate and correct action is crucial to prevent exposure and contamination.
-
Evacuate and Alert :
-
Immediately alert others in the vicinity and evacuate the immediate area.
-
Restrict access to the spill area.
-
-
Don Appropriate PPE :
-
Before cleaning the spill, don the full PPE as outlined in the table above, including respiratory protection.
-
-
Contain and Clean :
-
For solid spills : Gently cover the spill with a damp absorbent material (e.g., paper towels) to avoid raising dust.
-
For liquid spills : Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material and any contaminated debris using non-sparking tools.
-
-
Decontaminate the Area :
-
Clean the spill area with a suitable decontamination solution (see Disposal and Deactivation Plan), followed by a thorough wash with soap and water.
-
-
Dispose of Waste :
-
Place all contaminated materials, including PPE, into a designated, sealed, and labeled hazardous waste container.
-
Disposal and Deactivation Plan
All this compound waste is considered cytotoxic and must be segregated from general laboratory waste.
-
Waste Segregation :
-
Solid Waste : Collect all contaminated solid waste (e.g., gloves, gowns, absorbent pads, and empty vials) in a designated, leak-proof, and puncture-resistant container clearly labeled "Cytotoxic Waste."
-
Liquid Waste : Collect all liquid waste containing this compound in a designated, sealed, and leak-proof container labeled "Cytotoxic Liquid Waste."
-
Sharps : All sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container labeled "Cytotoxic Sharps."
-
-
Chemical Deactivation Protocol : For laboratories equipped to perform chemical deactivation, the following procedure, based on advanced oxidation processes, can be employed to degrade this compound in aqueous solutions prior to final disposal.
-
Objective : To chemically degrade this compound into less toxic byproducts.
-
Materials :
-
This compound contaminated aqueous solution
-
30% Hydrogen Peroxide (H₂O₂)
-
UV-C lamp (254 nm)
-
Stir plate and stir bar
-
Appropriate reaction vessel (e.g., quartz beaker)
-
-
Procedure :
-
Place the this compound solution in the reaction vessel with a stir bar.
-
While stirring, add hydrogen peroxide to the solution. The final concentration of H₂O₂ should be optimized based on the concentration of this compound.
-
Position the UV-C lamp to irradiate the solution.
-
Continue stirring and UV irradiation for a predetermined time, sufficient to achieve complete degradation. The reaction time should be validated for the specific concentration of this compound.
-
After the reaction is complete, the deactivated solution should be disposed of as hazardous chemical waste, following institutional and local regulations.
-
-
-
Final Disposal :
-
All segregated and contained this compound waste, including the residues from the deactivation process, must be disposed of through a licensed hazardous waste disposal service.
-
Do not dispose of this compound waste down the drain or in the regular trash.
-
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
